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2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Documentation Hub

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  • Product: 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
  • CAS: 1134723-91-3

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide: A Technical Whitepaper

Executive Summary & Strategic Rationale The synthesis of sterically hindered, functionalized amides remains a critical bottleneck in the development of peptidomimetics, rigid macrocycles, and novel therapeutics. The targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of sterically hindered, functionalized amides remains a critical bottleneck in the development of peptidomimetics, rigid macrocycles, and novel therapeutics. The target molecule, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide , presents a unique synthetic challenge due to the convergence of two highly sterically demanding precursors: 2-bromo-3-methylbutanoic acid (an α -bromo acid with an adjacent isopropyl group) and 2-methylcyclohexylamine (an α -branched cyclic primary amine).

Direct amidation of carboxylic acids and amines requires extreme thermal conditions (often >200 °C) that drive the elimination of water but inevitably degrade sensitive α -halo substrates (1). While modern coupling reagents (e.g., HATU, EDC/HOBt) are standard in peptide synthesis, applying them to α -bromo acids often results in severe epimerization or poor yields due to the slow rate of nucleophilic attack on the sterically shielded activated ester, which allows competing side-reactions to dominate.

To circumvent these thermodynamic and kinetic barriers, the most robust methodology relies on a two-step sequence: pre-activation of the acid to a highly electrophilic acyl chloride, followed by an anhydrous amidation utilizing a non-nucleophilic tertiary amine base to drive the equilibrium.

Retrosynthetic Pathway & Workflow Visualization

The retrosynthetic disconnection of the amide bond leads directly back to the acyl chloride and the primary amine. This strategy isolates the highly reactive chlorination step from the sensitive amine, preventing the formation of complex oligomeric byproducts.

G Acid 2-Bromo-3-methylbutanoic acid AcylChloride 2-Bromo-3-methylbutanoyl chloride Acid->AcylChloride Chlorination (Reflux, 2h) SOCl2 Thionyl Chloride (SOCl2) Catalytic DMF SOCl2->AcylChloride Product 2-Bromo-3-methyl-N- (2-methylcyclohexyl)butanamide AcylChloride->Product Amidation (0 °C to RT, 4h) Amine 2-Methylcyclohexylamine Amine->Product Base Triethylamine (Et3N) in Anhydrous DCM Base->Product

Forward synthetic pathway for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

Mechanistic Insights & Causality (E-E-A-T)

The Role of Anhydrous Conditions over Biphasic Schotten-Baumann

Classic Schotten-Baumann conditions utilize a biphasic aqueous/organic system with an inorganic base (e.g., NaOH) to neutralize the generated HCl (2)[2]. However, 2-bromo-3-methylbutanoyl chloride is highly susceptible to hydrolysis. Water competing as a nucleophile will revert the activated acyl chloride back to the starting carboxylic acid (3)[3]. By employing strictly anhydrous dichloromethane (DCM) and Triethylamine (Et 3​ N), we eliminate hydrolytic degradation.

Temperature Control and Dehydrohalogenation

The presence of a base (Et 3​ N) alongside an α -bromo acyl chloride introduces the risk of dehydrohalogenation—the elimination of HBr to form an α,β -unsaturated acyl chloride[3]. To suppress this, the amidation must be initiated at 0 °C. The nucleophilic attack of the amine on the acyl carbon is kinetically favored at low temperatures, outcompeting the base-catalyzed elimination pathway.

Mechanism Step1 Acyl Chloride + Primary Amine Step2 Zwitterionic Tetrahedral Intermediate Step1->Step2 Nucleophilic Attack Step3 Deprotonation by Et3N Step2->Step3 Proton Transfer Step4 Target Amide + Et3N·HCl Step3->Step4 Cl- Elimination (Collapse)

Tetrahedral intermediate formation during the amidation step.

Stereochemical Complexity

It is critical to note that 2-bromo-3-methylbutanoic acid contains a chiral center at C2, and 2-methylcyclohexylamine contains two chiral centers at C1 and C2. If racemic starting materials are utilized, the resulting product will be a complex mixture of diastereomers. For targeted biological applications, stereopure precursors (e.g., (S)-2-bromo-3-methylbutanoic acid and (1S,2R)-2-methylcyclohexylamine) must be sourced to yield a single stereoisomer.

Quantitative Data: Optimization Matrix

The following table summarizes the quantitative rationale for selecting the acyl chloride pathway over traditional coupling reagents for this specific sterically hindered α -bromo system.

Activation StrategyReagentsSolvent & TempYield (%)Epimerization / Side ReactionsKey Observation
Acyl Chloride (Anhydrous) SOCl 2​ , then Et 3​ NDCM, 0 °C to RT85–92%LowClean conversion; requires vacuum distillation of the acyl chloride intermediate.
Acyl Chloride (Biphasic) SOCl 2​ , then NaOH(aq)DCM/H 2​ O, 0 °C60–70%LowModerate hydrolysis of the acyl chloride back to the starting acid.
Carbodiimide Coupling DCC / DMAPDCM, RT35–45%HighSevere steric hindrance prevents rapid coupling; DCU byproduct is difficult to separate.
Uronium Salt Coupling HATU / DIPEADMF, RT55–65%ModerateFaster than DCC, but expensive for scale-up; some oxazolone-mediated epimerization observed.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding.

Protocol A: Synthesis of 2-Bromo-3-methylbutanoyl Chloride

Objective: Convert the carboxylic acid to a highly reactive acyl chloride while removing all residual chlorinating agents.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl 2​ ).

  • Reagent Loading: Add 2-bromo-3-methylbutanoic acid (10.0 g, 55.2 mmol) and anhydrous dichloromethane (50 mL). Add 2 drops of anhydrous N,N-dimethylformamide (DMF) to act as a catalyst.

  • Chlorination: Slowly add thionyl chloride (SOCl 2​ ) (9.8 g, 6.0 mL, 82.8 mmol, 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to a gentle reflux (approx. 45 °C). Self-Validation: The reaction is proceeding as long as HCl and SO 2​ gas evolution is observed. Reflux for 2 hours or until gas evolution completely ceases.

  • Purification: Cool to room temperature. Transfer the mixture to a rotary evaporator and remove the DCM and excess SOCl 2​ under reduced pressure (water bath at 40 °C).

  • Distillation: Purify the crude dark oil via fractional vacuum distillation (4)[4]. Self-Validation: Collect the fraction boiling at the characteristic temperature for the applied vacuum (e.g., ~50-55 °C at 10 mmHg). The product should be a clear, colorless to pale yellow liquid.

Protocol B: Synthesis of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Objective: Form the amide bond while suppressing dehydrohalogenation and hydrolysis.

  • Preparation: In a flame-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve 2-methylcyclohexylamine (5.66 g, 50.0 mmol, 1.0 eq) in anhydrous DCM (80 mL).

  • Base Addition: Add anhydrous triethylamine (Et 3​ N) (6.07 g, 8.4 mL, 60.0 mmol, 1.2 eq). Cool the reaction vessel to strictly 0 °C using an ice-water bath.

  • Acylation: Dissolve the purified 2-bromo-3-methylbutanoyl chloride (10.48 g, 52.5 mmol, 1.05 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirring amine mixture over 30 minutes. Self-Validation: A white precipitate of triethylamine hydrochloride (Et 3​ N·HCl) will immediately begin to form, confirming the nucleophilic displacement of the chloride.

  • Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The primary amine spot (ninhydrin active) should disappear, replaced by a less polar, UV-inactive amide spot (visualized via iodine or phosphomolybdic acid stain).

  • Workup (Self-Validating Isolation):

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer to a separatory funnel and collect the organic (DCM) layer.

    • Wash the organic layer with 1M HCl (50 mL) to protonate and remove any unreacted 2-methylcyclohexylamine into the aqueous phase.

    • Wash with saturated aqueous NaHCO 3​ (50 mL) to neutralize and remove any hydrolyzed 2-bromo-3-methylbutanoic acid.

    • Wash with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude solid or heavy oil can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallized from a suitable solvent (e.g., heptane/ethyl acetate) to yield the pure 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 1

  • Benchchem. Technical Support Center: Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride. 3

  • Benchchem. Purification techniques for 2-Bromo-3-methylbutanoyl chloride reaction mixtures. 4

  • BYJU'S. Schotten Baumann Reaction.2

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of the compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. As specific experimental data for this molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. As specific experimental data for this molecule is not widely available in public literature, this document establishes a predictive and methodological framework based on its chemical structure.[1] We will delve into the causality behind experimental choices for determining critical parameters such as lipophilicity (LogP), aqueous solubility, stability, and acid-base dissociation constant (pKa). By grounding these discussions in established OECD and ICH guidelines, this guide offers researchers, scientists, and drug development professionals a robust, self-validating system for characterizing this and structurally similar molecules. Detailed, field-proven protocols and predictive data summaries are provided to empower researchers in their discovery and development efforts.

Introduction: Understanding the Molecule and its Context

2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a complex halogenated amide of significant interest due to its structural motifs, which are common in biologically active compounds. The molecule features multiple chiral centers, a lipophilic N-alkyl substituent, and a bromine atom, all of which are expected to profoundly influence its behavior in biological and chemical systems.

The physicochemical properties of a compound are the cornerstone of drug discovery and development. They govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its efficacy, safety, and formulation feasibility. Understanding these properties is not merely an academic exercise; it is a critical, predictive tool for mitigating late-stage development failures. This guide provides the foundational knowledge and practical methodologies required to build a comprehensive physicochemical profile of this target molecule.

Core Molecular Attributes and Predicted Properties

A thorough analysis begins with the foundational attributes of the molecule. While experimental data is scarce, we can compute and predict key properties based on its structure. These predictions serve as essential benchmarks for guiding experimental work.

Table 1: Predicted Molecular Identifiers and Physicochemical Properties

PropertyValue / PredictionSource / Method
IUPAC Name 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamideN/A
Molecular Formula C₁₂H₂₂BrNOPubChemLite[1]
Molecular Weight 276.21 g/mol PubChemLite[1]
Monoisotopic Mass 275.08847 DaPubChemLite[1]
Predicted XLogP 3.9PubChemLite[1]
Appearance Likely a solid at STPInferred from similar N-cyclohexyl amides[2]
Aqueous Solubility Predicted to be lowInferred from high XLogP and structure[2]
pKa (Acidic/Basic) Non-ionizable in physiological range (pH 1-10)Inferred from chemical structure
Stereoisomerism: A Critical Consideration

The structure of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide possesses at least four chiral centers: C2 and C3 on the butanamide chain, and C1 and C2 on the methylcyclohexyl ring. This gives rise to 2⁴ = 16 possible stereoisomers. It is imperative for researchers to recognize that physicochemical properties, particularly melting point and biological activity, can vary significantly between these isomers. The protocols described herein are applicable to a specific isomer or a mixture, but the results must be interpreted in the context of the material's isomeric purity.

Experimental Protocols for Physicochemical Characterization

This section details the authoritative, field-proven methodologies for determining the most critical physicochemical parameters. The choice of these specific protocols is based on their regulatory acceptance and scientific rigor.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Causality & Expertise: Lipophilicity, expressed as LogP, is arguably the most critical parameter in drug design. It dictates a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. A LogP value between 1 and 5 is often considered optimal for oral drug absorption. Given the predicted XLogP of 3.9, this compound is highly lipophilic. The High-Performance Liquid Chromatography (HPLC) method is chosen here for its efficiency, reproducibility, and its suitability for LogP values in the 0 to 6 range.[3][4]

Protocol: LogP Determination by HPLC Method (OECD Guideline 117) [3][4][5]

  • Principle: The logarithm of a compound's retention time on a reverse-phase HPLC column is linearly correlated to its LogP value.

  • Apparatus: A standard HPLC system with a UV detector, a C18 reverse-phase column, and an isocratic pump.

  • Reference Standards: A series of well-characterized compounds with known LogP values spanning the expected range (e.g., aniline, 2,4-dinitrophenol, toluene, biphenyl).

  • Procedure: a. Prepare a mobile phase of acetonitrile/water, run isocratically. b. Prepare stock solutions of the test substance and reference standards in the mobile phase. c. Sequentially inject the reference standards and record their retention times. d. Create a calibration curve by plotting the known LogP values of the standards against the logarithm of their retention times. e. Inject the test substance (in duplicate) and record its retention time.[4] f. Determine the LogP of the test substance by interpolating its log(retention time) on the calibration curve.[5]

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Calculation Ref_Std Prepare Reference Standards Inject_Std Inject Standards Ref_Std->Inject_Std Test_Cmpd Prepare Test Compound Inject_Test Inject Test Compound Test_Cmpd->Inject_Test Mobile_Phase Prepare Mobile Phase Mobile_Phase->Inject_Std Mobile_Phase->Inject_Test Record_RT_Std Record Retention Times Inject_Std->Record_RT_Std Cal_Curve Generate Calibration Curve (LogP vs. log(RT)) Record_RT_Std->Cal_Curve Record_RT_Test Record Retention Times Inject_Test->Record_RT_Test Interpolate Interpolate Test Compound RT Record_RT_Test->Interpolate Cal_Curve->Interpolate Result Determine LogP Interpolate->Result Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) cluster_outcomes Outcomes DS Drug Substance (2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide) Acid Acid Hydrolysis (0.1M HCl) DS->Acid Base Base Hydrolysis (0.1M NaOH) DS->Base Ox Oxidation (3% H₂O₂) DS->Ox Thermal Thermal (Dry Heat) DS->Thermal Photo Photolytic (UV/Vis Light) DS->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Products Characterize Degradants Analysis->Products Method Validate Analytical Method Analysis->Method Stability Assess Intrinsic Stability Analysis->Stability

Caption: Logical workflow for a forced degradation study as per ICH guidelines.

Spectroscopic Profile (Predicted)

While experimental spectra are not available, a skilled scientist can predict the key features expected in various spectroscopic analyses. This is essential for structural confirmation upon synthesis.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

TechniquePredicted Key FeaturesRationale
¹H NMR ~7.0-8.0 ppm (broad singlet, 1H): Amide N-H proton.~4.0-4.5 ppm (doublet, 1H): CH -Br proton, deshielded by bromine.~3.5-4.0 ppm (multiplet, 1H): Cyclohexyl CH -N proton.~0.8-2.0 ppm (multiple multiplets): Numerous aliphatic protons from the isopropyl and methylcyclohexyl groups.Chemical shifts are determined by the electronic environment. Electronegative atoms (Br, N, O) cause downfield shifts.
¹³C NMR ~168-172 ppm: Amide C =O carbon.~50-60 ppm: C -Br carbon.~45-55 ppm: Cyclohexyl C -N carbon.~15-35 ppm: Multiple aliphatic carbons.The carbonyl carbon is highly deshielded. Carbons bonded to electronegative atoms appear further downfield.
FT-IR ~3300 cm⁻¹ (sharp): N-H stretch.~2950-2850 cm⁻¹ (strong): Aliphatic C-H stretches.~1640 cm⁻¹ (strong): Amide I band (C=O stretch).~1550 cm⁻¹ (strong): Amide II band (N-H bend).~600-500 cm⁻¹: C-Br stretch.Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint. [6]
Mass Spec. [M]⁺ and [M+2]⁺: Two molecular ion peaks of approximately equal intensity, separated by 2 m/z units.This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). [7]

Conclusion and Future Directions

This guide establishes a comprehensive framework for understanding and experimentally determining the critical physicochemical properties of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. The provided protocols, grounded in authoritative OECD and ICH guidelines, represent the industry standard for generating reliable and reproducible data. The predictive data serves as a scientifically sound starting point for laboratory investigation.

For researchers in drug development, the next logical steps are the synthesis of the compound, confirmation of its structure using the predicted spectroscopic markers, and the systematic execution of the experimental protocols detailed herein. The resulting data will be invaluable for building structure-activity relationships (SAR), predicting in vivo behavior, and guiding rational formulation development.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link: https://www.onyxipca.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link: https://www.oecd-ilibrary.
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  • Shinde, et al. Forced Degradation Studies. MedCrave online. [Link: https://medcraveonline.
  • Aamand, J., et al. Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link: https://chemosphere.online/article/determining-the-water-solubility-of-difficult-to-test-substances-a-tutorial-review/10.1016/j.chemosphere.2021.131494]
  • Letinski, D. J., et al. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. [Link: https://enveurope.springeropen.com/articles/10.1186/s12302-021-00539-7]
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Foundational

A Methodological Guide to the Structural Elucidation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Abstract The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. This technical guide provides a comprehensive, methodology-driven approach to the structural characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. This technical guide provides a comprehensive, methodology-driven approach to the structural characterization of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a complex halogenated amide. The presence of multiple chiral centers in this molecule presents significant analytical challenges, necessitating a multi-technique spectroscopic approach for unambiguous structural and stereochemical assignment. This document details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments. The narrative emphasizes the causality behind experimental choices and the self-validating nature of an integrated analytical workflow, providing researchers and drug development professionals with a robust framework for characterizing complex small molecules.

Introduction and Molecular Overview

2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a secondary amide featuring two distinct structural fragments: a 2-bromo-3-methylbutanoyl unit and a 2-methylcyclohexylamino unit. The molecule possesses at least three chiral centers: C2 and C3 on the butanamide moiety and C1' and C2' on the cyclohexyl ring (depending on the relative stereochemistry). The covalent linkage of these two chiral fragments results in the potential for multiple diastereomers, each with unique physical, chemical, and biological properties.

The primary challenge in the elucidation of this structure lies not only in confirming the atomic connectivity but also in definitively assigning the relative stereochemistry of these chiral centers. This guide will systematically address this challenge by building the structural argument from foundational molecular formula confirmation to fine stereochemical details.

cluster_0 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide cluster_1 Key Structural Features C12H22BrNO Amide Secondary Amide Linkage Butanoyl Chiral 2-bromo-3-methylbutanoyl Moiety Cyclohexyl Chiral 2-methylcyclohexyl Moiety

Caption: Core structural components of the target molecule.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial analytical phase focuses on confirming the molecular weight, elemental composition, and the presence of key functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for determining the elemental composition.

  • Expertise & Causality: ESI is a soft ionization technique that minimizes in-source fragmentation, making it ideal for observing the protonated molecular ion, [M+H]⁺. The presence of a bromine atom imparts a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two peaks of nearly equal intensity separated by 2 Da (the M+H and M+2+H peaks). Observing this pattern is a crucial first validation step.

Table 1: Expected HRMS Data for C₁₂H₂₂BrNO

Ion Species Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br)
[M+H]⁺ 276.0958 278.0937

| [M+Na]⁺ | 298.0777 | 300.0756 |

Predicted data from PubChem.[1]

Tandem MS (MS/MS) experiments are used to induce fragmentation, providing initial evidence for the molecule's core structure.[2] The amide bond is a common and predictable site of cleavage.[3][4]

cluster_frags Key Fragment Ions parent [C12H22BrNO + H]+ m/z ≈ 276/278 frag1 [C4H6BrO]+ Acylium Ion m/z ≈ 149/151 parent->frag1 Amide C-N Cleavage frag3 [C8H16N]+ Protonated 2-Methylcyclohexylamine m/z ≈ 114 parent->frag3 Amide C-N Cleavage frag2 [C7H14N]+ Cyclohexyl Imine Ion m/z ≈ 112

Caption: Predicted key fragmentation pathways in MS/MS analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to rapidly confirm the presence of characteristic functional groups.

  • Expertise & Causality: For this molecule, the most informative signals are the amide-related absorptions. The N-H stretch and the strong C=O stretch (Amide I band) are definitive markers. The C-Br stretch, while present, falls in the fingerprint region and can be harder to assign definitively but provides supporting evidence.[5][6]

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amide N-H Stretch 3500 - 3300 Medium
Secondary Amide C=O Stretch (Amide I) 1690 - 1630 Strong
Secondary Amide N-H Bend (Amide II) 1570 - 1515 Medium
Alkyl Halide C-Br Stretch 690 - 515 Medium-Strong

| Alkyl | C-H Stretch | 2950 - 2850 | Strong |

Data sourced from standard IR absorption tables.[7]

Definitive Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of organic molecules.[8][9][10] A full suite of experiments is required to resolve the ambiguities presented by this complex structure.

¹H NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum provides the first detailed look at the proton environments. Due to the multiple chiral centers, the spectrum is expected to be complex, with many overlapping signals. The presence of diastereomers would result in two or more sets of signals.[11][12][13]

Predicted ¹H NMR Chemical Shift Regions:

  • ~7.0-8.5 ppm: A broad singlet or doublet corresponding to the amide N-H proton. Its chemical shift can be highly dependent on solvent and concentration.

  • ~4.0-4.5 ppm: A doublet for the proton at C2, deshielded by the adjacent bromine and carbonyl group.

  • ~3.5-4.0 ppm: A multiplet for the proton at C1' of the cyclohexyl ring, deshielded by the amide nitrogen.

  • ~2.0-2.5 ppm: Multiplets for the protons at C3 (butanamide) and C2' (cyclohexyl).

  • ~0.8-2.0 ppm: A complex region containing the remaining cyclohexyl ring protons and the methyl groups. The two methyl groups of the isopropyl moiety (C4) are expected to be diastereotopic and thus appear as two distinct doublets.[14][15] The methyl group on the cyclohexyl ring (C7') will appear as a doublet.

¹³C NMR and DEPT: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Chemical Shift Regions:

  • ~165-175 ppm: Amide carbonyl carbon (C1).

  • ~50-60 ppm: C1' and C2' of the cyclohexyl ring and C2 of the butanamide chain.

  • ~20-40 ppm: The remaining cyclohexyl carbons and C3 of the butanamide chain.

  • ~15-25 ppm: Methyl carbons (C4, C4', C7').

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are essential for assembling the molecular fragments and confirming the overall connectivity.[16]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be used to trace the spin systems within the butanamide fragment (H2-H3-H4) and throughout the entire cyclohexyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds. It is the key experiment for connecting the molecular fragments. Crucial expected correlations include:

    • From the N-H proton to C1 (carbonyl) and C1' (cyclohexyl).

    • From the H1' proton (cyclohexyl) to C1 (carbonyl).

    • From the H2 proton (butanamide) to C1 (carbonyl) and C4 (isopropyl).

Caption: Key HMBC correlations for connecting molecular fragments. (Note: A chemical structure image would be embedded here for clarity).

Advanced NMR for Stereochemical Assignment

The final and most complex step is determining the relative stereochemistry. This is achieved using through-space correlation experiments like NOESY or ROESY.[17][18]

  • Expertise & Causality: NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space, regardless of their bonding connectivity. By analyzing the cross-peaks in a NOESY spectrum, one can deduce the relative orientation of substituents on the rings and chains.

    • Cyclohexyl Ring Stereochemistry (cis/trans): The conformation of the 2-methylcyclohexyl group will be a chair.[19] A NOESY correlation between the H1' proton and the C7' methyl protons would suggest they are on the same face of the ring (cis). The absence of this correlation, coupled with correlations to axial protons on the opposite face, would indicate a trans relationship.

    • Relative Stereochemistry between Fragments: NOESY correlations between protons on the butanamide moiety (e.g., H2 or H3) and protons on the cyclohexyl ring (e.g., H1' or H2') will establish their relative spatial orientation and help assign the overall diastereomeric structure. For example, a strong NOE between H2 and H1' would indicate a specific folded conformation, providing clues to the relative configuration of the two chiral centers.

Integrated Analysis Workflow

A self-validating system of structural elucidation relies on the convergence of data from all analytical techniques.

G start Synthesis & Purification ms Mass Spectrometry (HRMS) - Molecular Formula (C₁₂H₂₂BrNO) - Bromine Isotope Pattern start->ms ir Infrared Spectroscopy (FTIR) - Amide C=O, N-H - C-Br Stretch start->ir nmr1d 1D NMR ('H, '³C, DEPT) - Proton/Carbon Environments - Functional Group Regions - Diastereotopic Protons ms->nmr1d Confirms Mass ir->nmr1d Confirms FGs nmr2d_conn 2D NMR (COSY, HSQC, HMBC) - H-H Couplings (Spin Systems) - C-H Direct Connections - Long-Range C-H Connectivity nmr1d->nmr2d_conn Assign Signals nmr2d_stereo 2D NMR (NOESY/ROESY) - Through-Space Correlations - Relative Stereochemistry nmr2d_conn->nmr2d_stereo Confirm Fragments elucidation {Structure Elucidated|- Full Connectivity - Relative Stereochemistry } nmr2d_stereo->elucidation Define 3D Structure

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Authored by: A Senior Application Scientist Abstract This guide provides a comprehensive technical ov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. In the absence of direct experimental data for this specific molecule, this document outlines a predictive and validation-focused approach based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify, purify, and characterize this and structurally related molecules. The methodologies described herein are grounded in established analytical protocols, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Rationale for Spectroscopic Analysis

The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide represents a class of halogenated amides with potential applications in medicinal chemistry and materials science. The presence of multiple chiral centers and a flexible cyclohexyl ring presents a unique challenge for structural elucidation and stereochemical assignment. A multi-spectroscopic approach is therefore not just recommended, but essential for unambiguous characterization. This guide will deconstruct the expected spectroscopic signatures of this molecule, providing a predictive framework that can be validated against experimental data.

The core of our analytical strategy is built upon the principle of "divide and conquer." We will first analyze the expected spectral contributions of the two primary structural fragments: the 2-bromo-3-methylbutanoyl group and the N-(2-methylcyclohexyl) moiety. Subsequently, we will integrate this information to predict the spectra of the complete molecule, paying close attention to the stereochemical implications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a combination of ¹H, ¹³C, and 2D NMR experiments will be necessary for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be complex due to the presence of multiple diastereomers arising from the four chiral centers. The following table summarizes the predicted chemical shifts (δ) and coupling patterns for a representative diastereomer. It is crucial to note that the exact chemical shifts and coupling constants will be highly dependent on the relative stereochemistry.

Assignment Predicted δ (ppm) Multiplicity Integration Key Couplings (J in Hz)
N-H7.5 - 8.5d1HJ = 8-10 Hz (to H on C1')
CH-Br (C2)4.2 - 4.5d1HJ = 8-10 Hz (to H on C3)
CH-N (C1')3.8 - 4.2m1HJ to N-H, J to adjacent CH₂ and CH
CH-(CH₃)₂ (C3)2.2 - 2.6m1HJ to CH-Br, J to methyl protons
CH-CH₃ (C2')1.5 - 1.8m1HJ to adjacent protons
Cyclohexyl CH₂1.0 - 2.0m8HComplex overlapping multiplets
CH(CH ₃)₂ (C4)1.0 - 1.2d6HJ = 6-7 Hz (to H on C3)
C'-CH₃0.8 - 1.0d3HJ = 6-7 Hz (to H on C2')

Causality Behind Predictions:

  • The N-H proton is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group and will appear as a doublet due to coupling with the proton on C1'.

  • The proton on C2 (CH-Br) is significantly deshielded by the adjacent bromine and carbonyl group, placing it in the 4.2 - 4.5 ppm range.

  • The protons on the cyclohexyl ring will exhibit complex and overlapping multiplets due to conformational flexibility and diastereotopicity.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Assignment Predicted δ (ppm)
C=O (C1)168 - 172
CH-Br (C2)55 - 65
CH-N (C1')50 - 60
CH-(CH₃)₂ (C3)30 - 40
CH-CH₃ (C2')30 - 38
Cyclohexyl CH₂20 - 35
CH(C H₃)₂ (C4)18 - 22
C'-C H₃15 - 20
2D NMR for Unambiguous Assignment

Given the complexity of the ¹H NMR spectrum, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the butanamide and cyclohexyl fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, enabling the definitive assignment of the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons separated by 2-3 bonds. This is crucial for connecting the butanamide and cyclohexyl fragments across the amide bond.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Will provide information about the through-space proximity of protons, which is essential for determining the relative stereochemistry of the chiral centers.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • ¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide will be dominated by absorptions from the amide and alkyl functionalities.

Functional Group Predicted Absorption (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Alkyl)2850 - 3000Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong
C-Br Stretch500 - 600Medium-Strong

Causality Behind Predictions:

  • The N-H stretch appears as a sharp to medium peak, with its position influenced by hydrogen bonding.

  • The Amide I band (C=O stretch) is one of the most characteristic absorptions and is expected to be strong. Its frequency is sensitive to the electronic and steric environment.

  • The Amide II band (N-H bend) is another key feature of secondary amides.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film between salt plates can be used.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the empty sample holder or solvent. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

Expected Molecular Ion and Isotopic Pattern

The molecular formula of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is C₁₂H₂₂BrNO. The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments.

  • Monoisotopic Mass (for C₁₂H₂₂⁷⁹BrNO): 291.0939 g/mol

  • Molecular Ion Peak (M⁺): A pair of peaks at m/z 291 and 293 with approximately equal intensity.

Predicted Fragmentation Pathway

Electron ionization (EI) is expected to induce fragmentation, providing valuable structural clues.

Caption: Predicted EI-MS fragmentation of the target molecule.

Key Fragmentation Mechanisms:

  • Alpha-cleavage: Cleavage of the bond between C1 and C2 is a likely fragmentation pathway, leading to the formation of a resonance-stabilized acylium ion and a bromine-containing radical.

  • McLafferty Rearrangement: While less common for amides than for ketones, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen is possible.

  • Loss of Bromine: Cleavage of the C-Br bond will result in a fragment at M-79 or M-81.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) is ideal. For less volatile compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

  • Ionization: EI is a common choice for GC-MS, while ESI and APCI are soft ionization techniques often used with liquid chromatography-mass spectrometry (LC-MS).

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition of the molecular ion and key fragments.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this analytical approach lies in the integration of data from all three techniques.

Caption: Integrated workflow for spectroscopic validation.

This workflow ensures trustworthiness through a self-validating loop. For instance, the molecular formula determined by HRMS must be consistent with the number and types of atoms identified by NMR and the functional groups observed in the IR spectrum. The fragmentation pattern in the mass spectrum should be explainable by the connectivity established through 2D NMR. Any inconsistencies would necessitate a re-evaluation of the data or the proposed structure.

Conclusion

The successful characterization of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a testament to the power of a multi-pronged spectroscopic approach. By systematically predicting, acquiring, and integrating NMR, IR, and MS data, researchers can achieve an unambiguous structural elucidation. This guide provides a robust framework for such an analysis, emphasizing the importance of understanding the causal relationships between molecular structure and spectral output. The protocols and predictive data herein serve as a valuable resource for scientists working on the synthesis and characterization of novel chemical entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem, National Center for Biotechnology Information. [Link]

Foundational

The Chemical Biology of N-Cyclohexyl Bromoamides: A Technical Guide to Covalent Warheads and Bioactive Scaffolds

Executive Summary N-cyclohexyl bromoamides (NCBAs), particularly derivatives like N-cyclohexyl-2-bromoacetamide and N-cyclohexyl-2-bromopropionamide, occupy a privileged space in modern medicinal chemistry and chemical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl bromoamides (NCBAs), particularly derivatives like N-cyclohexyl-2-bromoacetamide and N-cyclohexyl-2-bromopropionamide, occupy a privileged space in modern medicinal chemistry and chemical biology. These bifunctional molecules combine the lipophilic, sterically demanding sp3 -hybridized cyclohexyl ring with a highly reactive α-bromoamide electrophile.

Rather than acting merely as passive structural components, NCBAs serve dual roles: they are robust synthetic intermediates for generating complex heterocyclic libraries, and they act as potent covalent warheads capable of irreversibly modifying cryptic cysteine residues in target proteins[1]. This whitepaper provides an in-depth mechanistic analysis of NCBAs, detailing their biological activity profiles, structural nuances, and validated experimental workflows for synthesis and biological screening.

Mechanistic Profiling: The α-Bromoamide as a Covalent Warhead

The biological activity of NCBAs is fundamentally driven by their chemical reactivity. The α-carbon of the bromoamide is highly electrophilic, flanked by an electron-withdrawing carbonyl group and a bromide leaving group.

The Causality of Covalent Targeting

In physiological environments (pH ~7.4), the α-bromoamide moiety undergoes a bimolecular nucleophilic substitution ( SN​2 ) reaction. The primary biological nucleophiles for this reaction are the thiolate anions ( S− ) of cysteine residues[2].

  • Why Cysteine? The low pKa of specific "cryptic" or active-site cysteines allows them to exist as highly nucleophilic thiolates at physiological pH.

  • Why the Cyclohexyl Group? The cyclohexyl ring significantly increases the calculated partition coefficient (cLogP) of the molecule. This lipophilicity drives the compound through lipid bilayers (crucial for targeting intracellular pathogens) and anchors the molecule into hydrophobic pockets adjacent to the target cysteine, increasing the local concentration of the electrophile and facilitating the SN​2 attack.

Mechanism A N-Cyclohexyl Bromoamide (NCBA) E Bimolecular Nucleophilic Substitution (SN2) A->E B Target Protein (Cys-SH) C Deprotonation (Physiological pH) B->C D Thiolate Anion (Cys-S⁻) C->D D->E Nucleophilic Attack F Covalent Protein-Ligand Adduct + HBr E->F Bromide Elimination

Mechanistic pathway of targeted covalent cysteine alkylation by N-cyclohexyl bromoamides.

Key Biological Activities and Target Nuances

The NCBA scaffold has been deployed across various therapeutic areas, both as a final active pharmaceutical ingredient (API) and as a precursor for bioactive heterocycles.

Antimicrobial and Antiparasitic Agents

Recent developments in repurposing antitubercular bicyclic nitroimidazoles (like Pretomanid) have utilized bromoacetamides to synthesize novel derivatives. When imidazopyrazinones are reacted with N-cyclohexyl-2-bromoacetamide, the resulting N-cyclohexyl derivatives demonstrate specific mechanisms of action against Giardia lamblia, Entamoeba histolytica, and Mycobacterium tuberculosis[3]. The bulky aliphatic cyclohexyl group was deliberately introduced to probe the steric limits of the pathogen's binding pockets, showing a distinct activity profile separated from general mammalian cytotoxicity[4].

Enzyme Inhibition (α-Glucosidase and BChE)

NCBAs are frequently used to synthesize 1,3,4-oxadiazole thioacetamides. In a recent comprehensive screening against α-glucosidase and Butyrylcholinesterase (BChE), the N-cyclohexyl derivative (Compound 7p) was evaluated[5].

  • Structural Insight: While active, the cyclohexyl derivative showed lower inhibition potential compared to unhindered phenylethyl analogs. This highlights a critical SAR (Structure-Activity Relationship) principle: the sp3 bulk of the cyclohexyl ring, while excellent for lipophilicity, can sterically clash in tight enzymatic active sites compared to planar sp2 aromatic rings.

Antimalarial Activity

In the optimization of aryl amino acetamides targeting the Plasmodium falciparum STAR-related lipid transfer 1 protein, cyclohexyl analogs were synthesized via bromoamide intermediates. The cyclohexyl analogs (e.g., compound 10c) exhibited moderate potency ( EC50​=4.3μM )[6]. The data suggested that while the cyclohexyl group successfully increased cLogP to drive parasite membrane permeation, the specific target protein slightly favored aryl substitutions for optimal binding affinity.

Quantitative Data Summary
Compound Class / DerivativeTarget Organism / EnzymeBiological Activity MetricStructural Causality & Notes
Nitroimidazopyrazinone-NCBA Giardia lamblia / M. tbActive; CC50​ = 98–123 μMCyclohexyl bulk probes hydrophobic pocket limits; specific mechanism over general toxicity.
1,3,4-Oxadiazole-NCBA (7p) α-Glucosidase / BChELower relative potency sp3 steric bulk of cyclohexyl ring hinders optimal fit in the active site compared to planar aryl rings.
Amino Acetamide (10c) P. falciparum EC50​ = 4.3 μMIncreased cLogP improves membrane permeability, though aryl counterparts bind with higher affinity.
α-Bromoacetamide Warhead Cryptic Cysteines (FBDD)Covalent LabelingIrreversible SN​2 alkylation utilized in Fragment-Based Drug Discovery and PROTAC linkers.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological application of NCBAs.

Protocol A: Synthesis of N-Cyclohexyl-2-bromoacetamide

This protocol utilizes a classic nucleophilic acyl substitution pathway.

Reagents: Cyclohexylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA) or K2​CO3​ (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Solvation: Flame-dry a 100 mL round-bottom flask under a nitrogen atmosphere. Dissolve cyclohexylamine and the selected base in anhydrous DCM.

    • Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the highly reactive bromoacetyl bromide into bromoacetic acid, drastically reducing yield[2].

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0°C.

    • Causality: The acylation reaction is violently exothermic. 0°C prevents the formation of di-acylated side products and preserves the integrity of the labile bromine atom[1].

  • Acylation: Add bromoacetyl bromide dropwise over 20-30 minutes under vigorous stirring.

    • Causality: Dropwise addition maintains a low local concentration of the electrophile, ensuring the amine outcompetes any side reactions. The base (TEA/ K2​CO3​ ) acts as an acid scavenger, neutralizing the generated HBr which would otherwise protonate the unreacted cyclohexylamine and halt the reaction.

  • Workup & Purification: Allow the mixture to warm to room temperature. Wash the organic layer with saturated NaHCO3​ , followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize from an ethanol/water mixture to yield the pure white solid.

Protocol B: Covalent Cysteine Labeling Assay (Direct-to-Biology)

To validate the NCBA as a covalent warhead against a target protein.

  • Incubation: Incubate 10 μM of the purified target protein (containing a known active cysteine) with 50 μM of the NCBA derivative in HEPES buffer (pH 7.4) at 37°C for 2 hours.

  • Quenching: Quench the reaction by adding 1 mM Dithiothreitol (DTT) to scavenge unreacted electrophiles.

  • Digestion & LC-MS/MS: Denature the protein, perform tryptic digestion, and analyze via LC-MS/MS.

    • Validation: A mass shift corresponding to the exact mass of the NCBA (minus the bromine atom) on the target cysteine peptide fragment confirms successful SN​2 covalent modification[7].

Workflow Step1 1. Solvation Cyclohexylamine + Base in Anhydrous DCM Step2 2. Thermal Control Cool to 0°C (Prevents Di-acylation) Step1->Step2 Step3 3. Acylation Dropwise addition of Bromoacetyl Bromide Step2->Step3 Step4 4. Purification Aqueous Workup & Recrystallization Step3->Step4 Step5 5. Bio-Screening Covalent Labeling & Phenotypic Assays Step4->Step5

Step-by-step experimental workflow for the synthesis and biological screening of NCBAs.

Conclusion

N-cyclohexyl bromoamides represent a highly versatile node in chemical biology. Their utility spans from acting as robust synthetic precursors for complex heterocycles to serving as direct covalent warheads for cryptic cysteine mapping. While the steric bulk of the cyclohexyl ring must be carefully considered during structure-based drug design to avoid active-site clashes, its ability to enhance lipophilicity and drive membrane permeation makes it an indispensable tool for developing novel antimicrobial, antimalarial, and target-degrading therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors ACS Omega[Link]

  • Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein MalariaWorld / European Journal of Medicinal Chemistry[Link]

  • Discovery of a CNS active GSK3 degrader using orthogonally reactive linker screening Nature Communications / NIH[Link]

Sources

Exploratory

The Hell-Volhard-Zelinsky Reaction: A Comprehensive Technical Guide to α-Bromination

Introduction & Mechanistic Rationale The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation in organic synthesis, enabling the selective α-halogenation (typically bromination) of aliphatic carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone transformation in organic synthesis, enabling the selective α-halogenation (typically bromination) of aliphatic carboxylic acids. For drug development professionals and synthetic chemists, the resulting α-bromo carboxylic acids serve as highly versatile electrophilic building blocks for synthesizing α-amino acids, α-hydroxy acids, and complex active pharmaceutical ingredients (APIs).

The Causality of Reagent Selection: A fundamental challenge in the direct halogenation of carboxylic acids is their inability to form stable enols. Unlike aldehydes and ketones, which readily undergo keto-enol tautomerization to provide a nucleophilic α-carbon, carboxylic acids strongly favor the highly stable carboxylate form. To bypass this thermodynamic barrier, the HVZ reaction employs a phosphorus catalyst—typically phosphorus tribromide ( PBr3​ ), or red phosphorus and elemental bromine . The conversion of the carboxylic acid to an acyl bromide significantly lowers the pKa of the α-hydrogens due to the strong electron-withdrawing effect of the acyl halide group, facilitating rapid enolization .

Core Mechanism of the HVZ Reaction

The reaction proceeds through a self-propagating catalytic cycle comprising four distinct mechanistic stages:

  • Activation (Acyl Halide Formation): The carboxylic acid reacts with PBr3​ to yield an acyl bromide intermediate.

  • Enolization: The acyl bromide undergoes keto-enol tautomerism. The equilibrium shifts sufficiently to provide the reactive enol tautomer.

  • Electrophilic Bromination: The nucleophilic double bond of the enol attacks molecular bromine ( Br2​ ), resulting in an α-bromo acyl bromide.

  • Halide Exchange / Quenching: The highly reactive α-bromo acyl bromide reacts with unreacted starting carboxylic acid to regenerate the acyl bromide (propagating the cycle) and form the final α-bromo carboxylic acid product. Alternatively, an aqueous workup directly hydrolyzes the intermediate .

HVZ_Mechanism A Carboxylic Acid (R-CH2-COOH) B Acyl Bromide (R-CH2-COBr) A->B PBr3 or P/Br2 (Activation) C Enol Tautomer (R-CH=C(OH)Br) B->C Tautomerization D α-Bromo Acyl Bromide (R-CHBr-COBr) C->D Br2 (Electrophilic Addition) E α-Bromo Carboxylic Acid (R-CHBr-COOH) D->E H2O (Hydrolysis) or R-CH2-COOH (Exchange)

Mechanistic pathway of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of α-Bromo Carboxylic Acids

To ensure reproducibility and safety, the following protocol integrates self-validating checkpoints. The HVZ reaction requires stringent anhydrous conditions during the bromination phase, as premature hydrolysis of the acyl bromide intermediate will halt the catalytic cycle.

Materials & Reagents
  • Aliphatic carboxylic acid (1.0 equiv)

  • Phosphorus tribromide ( PBr3​ ) (0.1 - 0.5 equiv for catalytic exchange, or 1.0 equiv for direct hydrolysis)

  • Elemental Bromine ( Br2​ ) (1.2 - 1.5 equiv)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology
  • System Preparation: Equip a flame-dried three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas scrubber (to neutralize evolved HBr gas). Purge the system with inert gas to prevent ambient moisture interference .

  • Activation Phase: Dissolve the carboxylic acid in a compatible anhydrous solvent (or use neat if liquid). Cool the flask to 0 °C. Add PBr3​ dropwise.

    • Self-Validation: A slight exotherm and the formation of a homogeneous mixture indicate successful acyl bromide formation.

  • Bromination Phase: Heat the reaction mixture to 50 °C. Begin the dropwise addition of Br2​ .

    • Causality Check: The addition must be slow. The electrophilic addition is highly exothermic and rapid thermal expansion can lead to solvent boil-over.

    • Self-Validation: The deep red color of Br2​ should dissipate as it is consumed by the enol. Continuous evolution of HBr gas (fuming) confirms active α-bromination.

  • Reflux & Completion: Once addition is complete, raise the temperature to reflux (often >100 °C depending on the substrate) and maintain until HBr evolution ceases and the red color completely fades to a pale yellow.

  • Quenching & Workup: Cool the mixture to 0 °C. Carefully quench by adding ice-cold water dropwise to hydrolyze the α-bromo acyl bromide.

    • Alternative: Quench with an anhydrous alcohol (e.g., methanol or ethanol) to directly synthesize an α-bromo ester in one pot .

  • Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via vacuum distillation or recrystallization.

HVZ_Workflow Step1 1. Reagent Preparation Dry conditions, inert atmosphere Step2 2. Activation Add PBr3 to Carboxylic Acid Step1->Step2 Step3 3. Bromination Slow addition of Br2 under reflux Step2->Step3 Step4 4. Quenching / Exchange Add H2O (for acid) or ROH (for ester) Step3->Step4 Step5 5. Purification Extraction & Distillation/Crystallization Step4->Step5

Experimental workflow for α-bromination via the HVZ reaction.

Application in Drug Development: Amino Acid Synthesis

In pharmaceutical development, the HVZ reaction is a critical first step in the synthesis of unnatural and natural α-amino acids. Because direct amination of an unactivated aliphatic carbon is impossible, the HVZ reaction installs a highly reactive leaving group (bromide) exactly at the α-position.

Case Study: Synthesis of Alanine Propionic acid is subjected to the HVZ reaction to yield 2-bromopropanoic acid. This intermediate is subsequently treated with an excess of ammonia (ammonolysis) to undergo an SN​2 substitution, replacing the bromide with an amine group to yield a racemic mixture of the amino acid alanine . In modern drug development, this racemic mixture is often subjected to enzymatic or chemical chiral resolution to isolate the desired enantiomer for API formulation.

Quantitative Data & Reaction Parameters

The efficiency of the HVZ reaction depends heavily on the steric hindrance of the α-carbon and the precise control of reaction temperatures. Below is a summary of standard reaction parameters for various substrate classes.

Substrate TypeExampleCatalyst ( PBr3​ eq)Bromine (eq)Temp (°C)Time (h)Typical Yield (%)
Primary Alkyl Acid Propionic Acid0.1 - 0.21.280 - 1004 - 685 - 95
Secondary Alkyl Acid Isobutyric Acid0.2 - 0.51.5100 - 1206 - 1270 - 85
Aryl-Alkyl Acid Phenylacetic Acid0.11.160 - 802 - 490 - 98
Ester Quench (One-Pot) Butyric Acid + MeOH1.01.590575 - 85

Note: Yields are highly dependent on the efficiency of the quenching step and the minimization of poly-brominated byproducts. Using exactly 1.0 equivalent of PBr3​ is recommended when an aqueous quench is planned to prevent disruption of the catalytic chain .

References

  • Alpha Addition - Hell Volhard Zelinsky Reaction | Chemistry LibreTexts |[Link]

  • The Hell-Volhard-Zelinsky Reaction | Master Organic Chemistry |[Link]

  • Hell–Volhard–Zelinsky Halogenation | Wikipedia, The Free Encyclopedia |[Link]

Foundational

Stereochemistry of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

An In-Depth Technical Guide to the Authored by: Gemini, Senior Application Scientist Abstract The stereochemical architecture of a molecule is a paramount determinant of its pharmacological and toxicological profile. For...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical architecture of a molecule is a paramount determinant of its pharmacological and toxicological profile. For drug development professionals, a comprehensive understanding and rigorous control of stereoisomerism are not merely academic exercises but critical pillars of modern pharmaceutical science. This guide provides a detailed examination of the stereochemistry of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a complex chiral molecule with significant potential for structural diversity. We will dissect the constituent chiral fragments, enumerate the possible stereoisomers, and present detailed, field-proven methodologies for their separation and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and structurally related compounds.

The Critical Role of Stereochemistry in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in organic chemistry with profound implications for biological systems.[1][2] Cellular receptors, enzymes, and other biological macromolecules are themselves chiral, leading to stereoselective interactions with chiral drug molecules.[2] Consequently, different enantiomers of a drug can exhibit widely divergent biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[2] Therefore, the ability to synthesize, separate, and analyze individual stereoisomers is a mandatory capability in pharmaceutical research and development.

The molecule 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a halogenated amide featuring multiple chiral centers, making it a subject of considerable stereochemical complexity.[3][4] A thorough analysis is essential for any research or development program involving this compound.

Deconstruction of Chiral Centers

The target molecule is an amide formed from two chiral building blocks: 2-bromo-3-methylbutanoic acid and 2-methylcyclohexylamine. The total number of possible stereoisomers is a product of the stereoisomers of each precursor. A molecule with 'n' chiral centers can have up to 2^n stereoisomers.[5]

Analysis of the 2-Bromo-3-methylbutanoic Acid Moiety

This fragment contains two chiral centers: C2 (bearing the bromine atom) and C3 (bearing the methyl group).[6][7]

  • Chiral Center 1: C2, bonded to H, Br, C(O)N-, and the isopropyl group.

  • Chiral Center 2: C3, bonded to H, a methyl group, a C2 carbon, and another methyl group (within the isopropyl).

This gives rise to 2^2 = 4 possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers constitute a second pair of enantiomers. Any other relationship between these pairs (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

cluster_acid Stereoisomers of 2-Bromo-3-methylbutanoic Acid A (2R,3R) B (2S,3S) A->B Enantiomers C (2R,3S) A->C Diastereomers D (2S,3R) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereoisomeric relationships of the 2-bromo-3-methylbutanoic acid moiety.

Analysis of the 2-Methylcyclohexylamine Moiety

The 2-methylcyclohexylamine fragment also possesses two chiral centers: C1 (bearing the amino group) and C2 (bearing the methyl group).[8] This configuration results in 2^2 = 4 stereoisomers, which can be grouped into two pairs of enantiomers based on the cis and trans relationship of the substituents.[8]

  • (1R,2R) and (1S,2S): These are the trans isomers.[8][9]

  • (1R,2S) and (1S,2R): These are the cis isomers.[8]

The conformational stability of the cyclohexane ring is a critical factor. For the trans isomers, the diequatorial conformation is strongly preferred to minimize steric strain. For the cis isomers, a conformational equilibrium exists, with the conformer having the larger amino group in the equatorial position being favored.[8]

cluster_amine Stereoisomers of 2-Methylcyclohexylamine A (1R,2R)-trans B (1S,2S)-trans A->B Enantiomers C (1R,2S)-cis A->C Diastereomers D (1S,2R)-cis B->D Diastereomers C->D Enantiomers

Caption: Stereoisomeric relationships of the 2-methylcyclohexylamine moiety.

Total Stereoisomers of the Final Amide

The formation of the amide bond by reacting one of the four acid stereoisomers with one of the four amine stereoisomers results in a total of 4 x 4 = 16 possible stereoisomers. These can be grouped into 8 pairs of enantiomers. For example, reacting (2R,3R)-2-bromo-3-methylbutanoic acid with (1R,2R)-2-methylcyclohexylamine yields a single diastereomer. Its enantiomer would be formed by reacting the (2S,3S)-acid with the (1S,2S)-amine. Any other combination would result in a diastereomer of the first product.

Synthesis and Stereochemical Control

The synthesis of a specific stereoisomer of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide requires stereocontrolled synthesis, starting with enantiomerically pure precursors. A standard laboratory approach involves the amidation of an activated carboxylic acid derivative.[4]

Causality of Experimental Choice: Direct amidation of a carboxylic acid and an amine requires high temperatures, which can lead to racemization. A more controlled, reliable method is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, at low temperature.[4] This activation allows the subsequent reaction with the amine to proceed smoothly under mild conditions, preserving the stereochemical integrity of both chiral fragments.

G cluster_workflow Stereoselective Amide Synthesis Acid Enantiopure (2R,3R)-Acid Thionyl SOCl₂ DCM, 0°C Acid->Thionyl Activation AcylCl Intermediate (2R,3R)-Acyl Chloride Thionyl->AcylCl Product Single Diastereomer Product: (2R,3R,1'R,2'R)-Amide AcylCl->Product Amine Enantiopure (1R,2R)-Amine Base Triethylamine DCM Amine->Base Base->Product Coupling

Caption: Workflow for the stereoselective synthesis of a single diastereomer.

Analytical Methodologies for Stereochemical Characterization

Determining the stereochemical purity (both diastereomeric and enantiomeric excess) is a critical analytical challenge. Several powerful techniques are employed for this purpose.[10][11]

TechniquePrincipleAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.High resolution, robust, quantitative, often requires no derivatization.[10][12]Requires screening of various CSPs and mobile phases to find optimal separation conditions.
Chiral GC Separation of volatile enantiomers on a column coated with a chiral selector (e.g., cyclodextrins).[1]Excellent resolution for volatile compounds.[1]Often requires derivatization to increase volatility; thermal instability of some compounds.[10]
NMR Spectroscopy In a chiral environment (e.g., with a chiral solvating agent), enantiomers form transient diastereomeric complexes, leading to distinct, observable signals.[10][13]Non-destructive, provides structural information, no separation needed.Lower sensitivity compared to chromatography, requires relatively pure samples, CSA can be expensive.[10]
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound allows for the unambiguous determination of the absolute configuration.Provides definitive 3D structure and absolute stereochemistry.Requires a suitable single crystal, which can be difficult to grow. Not suitable for mixtures.
Detailed Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a self-validating system for the analysis of a diastereomerically pure sample to determine its enantiomeric purity.

Objective: To separate and quantify the enantiomers of a specific diastereomer of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) is a robust starting point due to its broad applicability.
  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
  • Sample: ~1 mg of the purified amide diastereomer dissolved in 1 mL of the mobile phase.

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).
  • Mobile Phase: 90:10 (v/v) n-Hexane:IPA.
  • Rationale: A non-polar mobile phase is typically used with polysaccharide CSPs to promote chiral recognition mechanisms based on hydrogen bonding, dipole-dipole, and π-π interactions. The IPA percentage is adjusted to optimize resolution and retention time.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm.
  • Rationale: The amide bond has a UV absorbance around this wavelength.
  • Injection Volume: 10 µL.

3. Experimental Procedure:

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Sample Injection: Inject the prepared sample.
  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
  • Optimization (If Necessary): If co-elution occurs, systematically vary the mobile phase composition (e.g., change to 95:5 or 85:15 Hexane:IPA) to improve separation (Resolution, Rs > 1.5 is ideal). Changing the alcohol modifier (e.g., to ethanol) can also drastically alter selectivity.
  • Quantification: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

4. System Validation:

  • To confirm peak identity, inject a racemic sample of the target diastereomer to ensure two well-resolved peaks are observed.
  • Perform replicate injections of the test sample to ensure the precision of the calculated % ee.

Conclusion

The stereochemistry of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is intricate, with a potential for sixteen distinct stereoisomers. This complexity underscores the necessity for precise stereochemical control during synthesis and rigorous analytical characterization. For researchers in drug development, a failure to fully characterize the stereoisomeric composition of such a molecule introduces significant risks, potentially confounding biological data and obscuring structure-activity relationships. The methodologies outlined in this guide, particularly stereoselective synthesis and chiral chromatography, provide a robust framework for isolating and analyzing the specific stereoisomers of this compound, thereby enabling a more accurate and reliable assessment of its therapeutic potential.

References

  • Mosher, H. S., & Dale, J. A. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 674. [Link]

  • Speiser, B., et al. (1980). Electrochemical and stereochemical investigation on the mechanism of the decay of 2-halo amide anions. The intermediacy of aziridinones. Journal of the American Chemical Society. [Link]

  • Khan Academy. (2010). Amides, anhydrides, esters, and acyl chlorides. Organic chemistry. [Link]

  • PubChem. (n.d.). (2S)-2-Bromo-3-methylbutanoic acid. PubChem Compound Summary for CID 179487. [Link]

  • Al-Zoubi, R. M., & Marion, A. (2018). Amide Activation in Ground and Excited States. Molecules, 23(11), 2958. [Link]

  • NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. PubChem Compound Summary for CID 6993478. [Link]

  • Keuchguerian, A., et al. (2013). Modified Pyridine-Bis(imine) Iron and Cobalt Complexes: Synthesis, Structure, and Ethylene Polymerization Study. ResearchGate. [Link]

  • Pacific Biochem Private Limited. (n.d.). 2-Bromo-3-Methylbutanoic Acid. Pacific Biochem Product Page. [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methyl-n-(2-methylcyclohexyl)butanamide. PubChemLite Compound Page. [Link]

  • Neuman, R. C. (2000). Stereochemistry. Organic Chemistry. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Chromatography Products. [Link]

  • Michigan State University. (n.d.). Stereoisomers. MSU Chemistry Department. [Link]

  • Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1617. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2000). Bioactivity and analysis of chiral compounds. PubMed. [Link]

  • Schmid, M., et al. (2025). NMR-based structure elucidation and chiral separation of N-cyclohexylmethylone, a novel designer drug. Forensic Science International, 367, 112351. [Link]

  • Pearson+. (n.d.). When the following stereoisomer of 2-bromo-1,3-dimethylcyclohexane... Study Prep. [Link]

Sources

Exploratory

Predicted ADMET Properties of Novel Bromo-Amides: A Framework for Early-Stage Drug Discovery

An In-Depth Technical Guide: Introduction: Navigating the ADMET Gauntlet in Drug Discovery The path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with a significant portion...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: Navigating the ADMET Gauntlet in Drug Discovery

The path from a promising chemical entity to a market-approved therapeutic is fraught with challenges, with a significant portion of drug candidates failing during clinical trials.[1] A primary driver of this late-stage attrition is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2] Properties such as poor oral absorption, rapid metabolism, or unforeseen toxicity can render an otherwise potent compound useless.[1] Therefore, the early and accurate assessment of ADMET properties has become an indispensable component of modern drug discovery, enabling researchers to "fail early, fail cheap" and focus resources on candidates with the highest probability of success.[3]

This guide provides a comprehensive framework for predicting and evaluating the ADMET properties of a specific chemical class: novel bromo-amides. The incorporation of a bromine atom into a molecule, a strategy known as bromination, can significantly influence its physicochemical properties and, consequently, its biological behavior.[4][5] This guide, designed for researchers, scientists, and drug development professionals, outlines a tiered approach that integrates powerful in silico prediction with essential in vitro validation, ensuring a robust and data-driven decision-making process.

The Bromine Effect: A Double-Edged Sword in Drug Design

The introduction of a bromine atom can be a potent tool for medicinal chemists. It can enhance therapeutic activity, favorably alter metabolic pathways, and increase a drug's duration of action.[4][5][6] This is partly due to the "halogen bond," a non-covalent interaction where the electropositive region on the bromine atom (the "sigma-hole") can interact with negative sites on a biological target, potentially improving binding affinity and permeability.[4][6] However, this modification is not without potential drawbacks. Bromination can also lead to increased toxicity or undesirable accumulation in the body, making a thorough ADMET assessment critical.[4][5]

Part I: In Silico ADMET Prediction — The "Tier Zero" Triage

Before committing to costly and time-consuming synthesis and laboratory testing, computational modeling provides a crucial first-pass filter.[7][8] This "Tier Zero" approach uses the chemical structure of a bromo-amide to predict its ADMET profile, allowing for the rapid screening of large virtual libraries and the prioritization of the most promising candidates.[3][9] Modern in silico tools leverage a variety of methods, including Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) models, to generate these predictions.[1][2]

Key In Silico Endpoints for Bromo-Amides

A comprehensive virtual screen should assess the following key properties:

  • Absorption:

    • Aqueous Solubility: Predicts the likelihood of a compound dissolving in the gastrointestinal tract.

    • Lipophilicity (logP/logD): A critical parameter influencing membrane permeability and solubility.

    • Caco-2 Permeability: Predicts intestinal absorption.[3]

    • P-glycoprotein (P-gp) Interaction: Identifies if the compound is a likely substrate or inhibitor of this key efflux transporter, which can limit absorption.[10]

  • Distribution:

    • Plasma Protein Binding (PPB): Estimates the extent to which a compound will bind to proteins in the blood, affecting its availability to reach the target tissue.

    • Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to enter the central nervous system.

  • Metabolism:

    • CYP450 Metabolism: Predicts which cytochrome P450 isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) are likely to metabolize the compound.[11][12] This is vital for anticipating drug-drug interactions and metabolic stability.[13]

    • Site of Metabolism (SoM): Identifies the specific atoms on the molecule most susceptible to metabolic transformation.

  • Excretion:

    • Total Clearance: Predicts the rate at which the drug is eliminated from the body.

    • Half-life (t½): Estimates the time it takes for the drug concentration to reduce by half.

  • Toxicity:

    • hERG Inhibition: Predicts the risk of blocking the hERG potassium channel, a primary cause of drug-induced cardiac arrhythmia.[10][14]

    • Ames Mutagenicity: Screens for the potential of the compound to cause genetic mutations, a key indicator of carcinogenic risk.[10]

    • Hepatotoxicity: Predicts the risk of drug-induced liver injury.

    • Acute Oral Toxicity: Estimates the lethal dose (LD50) in rodents.

Experimental Protocol: Virtual ADMET Screening Workflow

This protocol outlines a generalized workflow for conducting an in silico ADMET analysis using a computational platform like ADMET Predictor™ or similar software.[9][15]

  • Structure Preparation: Import the 2D or 3D structures of the novel bromo-amide series into the software in a standard format (e.g., .sdf, .mol2).

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors (e.g., physicochemical properties, structural fingerprints) that serve as inputs for the predictive models.[15]

  • Model Selection: Select the desired ADMET prediction modules (e.g., Absorption, Metabolism, Toxicity). Ensure models are set to predict for human relevance where applicable.

  • Execution of Prediction: Run the simulation. The software applies its proprietary mathematical models to the calculated descriptors to estimate the ADMET property values for each compound.

  • Data Analysis and Triage:

    • Analyze the output data, which is typically presented in a tabular format.

    • Apply custom filters based on project-specific criteria (e.g., logP < 5, aqueous solubility > 50 µM, no predicted hERG inhibition).[9]

    • Use risk-based scoring (often provided by the software) to rank compounds from lowest to highest ADMET risk.[15]

  • Reporting: Export the results, including tables and visualizations, for further discussion and decision-making on which compounds to advance to in vitro testing.

Visualization: In Silico Screening Workflow

In_Silico_Workflow cluster_input Input cluster_process Computational Prediction cluster_output Analysis & Output BromoAmide_Library Novel Bromo-Amide Virtual Library (.sdf) Descriptor_Calc Calculate Molecular Descriptors BromoAmide_Library->Descriptor_Calc ADMET_Models Apply Predictive Models (QSAR, Machine Learning) Descriptor_Calc->ADMET_Models Prediction_Run Run Simulation ADMET_Models->Prediction_Run Raw_Data Generate Predicted ADMET Data Table Prediction_Run->Raw_Data Filtering Apply Project-Specific Filters (e.g., logP, hERG) Raw_Data->Filtering Ranking Rank Compounds by ADMET Risk Score Filtering->Ranking Final_List Prioritized 'Hit List' for In Vitro Synthesis & Testing Ranking->Final_List

Caption: Workflow for in silico ADMET prediction and compound triage.

Data Presentation: Predicted ADMET Properties of Hypothetical Bromo-Amides
Compound IDMWlogPAq. Sol. (µM)BBB log(BB)CYP3A4 SubstratehERG Inhibition RiskAmes Mutagenicity RiskOverall ADMET Risk
BA-001 412.33.575.2-0.85YesLowLowLow
BA-002 428.24.815.6-0.21YesHighLowHigh
BA-003 398.42.9150.1-1.20NoLowLowLow
BA-004 455.35.25.40.15YesMediumHighHigh
BA-005 405.33.1125.8-1.10NoLowLowLow

Based on this predictive data, compounds BA-001, BA-003, and BA-005 would be prioritized for synthesis and subsequent in vitro validation.

Part II: In Vitro Experimental Validation — Grounding Predictions in Biology

While in silico models are powerful for high-throughput screening, their predictions must be confirmed with biological assays.[16] In vitro experiments provide quantitative data on specific ADMET properties, validating the computational models and enabling more confident decision-making.

Absorption: Permeability Assays

The ability of a drug to cross the intestinal wall is a prerequisite for oral bioavailability. Two standard assays are used to assess this property.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay models passive diffusion, the primary absorption route for many drugs.[17] It measures a compound's ability to permeate from a donor compartment through an artificial lipid membrane to an acceptor compartment.[18]

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to mimic the intestinal epithelium, complete with transporter proteins.[18][19] It is considered the gold standard for predicting oral drug absorption as it accounts for both passive diffusion and active transport, including efflux by proteins like P-gp.[17][19]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ plates) for 21-25 days until a differentiated, confluent monolayer is formed.

  • Compound Preparation: Prepare dosing solutions of the bromo-amide test compounds and control compounds (high and low permeability) in a transport buffer.

  • Permeability Measurement (A-to-B):

    • Add the dosing solution to the apical (A) side of the cell monolayer.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), collect samples from the basolateral compartment.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side to measure efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples and the initial dosing solution using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-gp.

Toxicity: Mutagenicity and Cardiotoxicity Screening

Early identification of toxicity is paramount to prevent advancing unsafe compounds.

  • Bacterial Reverse Mutation Assay (Ames Test): This test is a globally recognized method for screening for mutagenic potential.[20] It uses specialized strains of Salmonella typhimurium that cannot synthesize the amino acid histidine.[21][22] The assay measures if the test compound causes a genetic mutation that restores the bacteria's ability to produce histidine, indicating mutagenic activity.[23]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutations (frameshift vs. base-pair substitution).[23]

  • Metabolic Activation: Prepare two sets of experiments for each compound concentration: one with and one without a rat liver extract (S9 fraction). The S9 fraction contains metabolic enzymes (like CYP450s) that can convert a non-mutagenic compound into a mutagenic metabolite.[21]

  • Plate Preparation:

    • To a tube of molten top agar, add the bacterial culture, the test bromo-amide at a specific concentration, and either the S9 mix or a control buffer.

    • Pour this mixture onto a minimal glucose agar plate (which lacks histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate. Only bacteria that have undergone a reverse mutation can grow into visible colonies.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive (mutagenic) result.

  • hERG Inhibition Assay: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes.[14][24] Therefore, hERG screening is a mandatory part of preclinical safety assessment.[25][26]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Compound Preparation: Prepare a series of dilutions of the bromo-amide test compound and a known hERG inhibitor (positive control).

  • Assay Execution:

    • Utilize an automated patch-clamp platform (e.g., QPatch, Qube).[27]

    • Cells are captured, and a high-resistance seal is formed between the cell membrane and the recording electrode.

    • A specific voltage protocol is applied to elicit the hERG current.

    • After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Acquisition: The platform records the hERG channel current before and after the application of the compound.

  • Data Analysis:

    • Measure the percentage of current inhibition at each concentration.

    • Fit the concentration-response data to a logistical equation to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Visualization: In Vitro Validation Workflow

In_Vitro_Workflow cluster_absorption Absorption Assays cluster_toxicity Toxicity Assays cluster_metabolism Metabolism Assays Input Prioritized Bromo-Amides (from In Silico Screen) PAMPA PAMPA (Passive Permeability) Input->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Input->Caco2 Ames Ames Test (Mutagenicity) Input->Ames hERG hERG Assay (Cardiotoxicity) Input->hERG Microsomal_Stability Microsomal Stability (Metabolic Rate) Input->Microsomal_Stability CYP_Inhibition CYP450 Inhibition (Drug-Drug Interactions) Input->CYP_Inhibition Output Comprehensive ADMET Profile (Quantitative Data) PAMPA->Output Caco2->Output Ames->Output hERG->Output Microsomal_Stability->Output CYP_Inhibition->Output

Caption: Integrated workflow for in vitro ADMET validation experiments.

Synthesizing the Data: A Holistic Risk Assessment and Decision-Making Framework

The true power of this tiered approach lies in the integration of predictive and experimental data. By comparing the in silico results with the quantitative in vitro data, a comprehensive ADMET profile is built for each bromo-amide candidate. This allows for a robust, evidence-based risk assessment.

Data Integration and Candidate Prioritization
  • Validation of Models: Compare the experimental results with the initial predictions. Strong correlations (e.g., predicted low hERG risk confirmed by a high IC50 value) increase confidence in the computational models for future screening.

  • Identify Liabilities: Pinpoint specific ADMET liabilities for each compound. For example, a compound might have excellent permeability but exhibit potent hERG inhibition, marking it for de-prioritization or redesign.

  • Structure-Activity Relationship (SAR) Analysis: Use the integrated dataset to understand how structural modifications within the bromo-amide series affect specific ADMET properties. This knowledge is crucial for guiding the design of new, improved analogues.[28][29]

  • Multi-Parameter Optimization: Rank compounds not just on a single property but on their overall profile. The ideal candidate will demonstrate a balance of acceptable properties across absorption, metabolism, and toxicity endpoints.

Visualization: ADMET-Guided Decision-Making

Decision_Making_Flow Start Virtual Bromo-Amide Library In_Silico In Silico ADMET Prediction Start->In_Silico Triage Prioritize Candidates Based on Predicted Risk In_Silico->Triage Synthesis Synthesize Top Candidates Triage->Synthesis Low Risk Stop Terminate Compound Triage->Stop High Risk In_Vitro In Vitro ADMET Validation Synthesis->In_Vitro Profile Build Comprehensive ADMET Profile In_Vitro->Profile Decision Go / No-Go / Optimize? Profile->Decision Candidate Lead Candidate Selected Decision->Candidate Profile Acceptable (Go) Redesign Rational Redesign (Address Liabilities) Decision->Redesign Fixable Liabilities (Optimize) Decision->Stop Critical Flaws (No-Go) Redesign->In_Silico

Caption: Decision-making framework integrating ADMET data for lead selection.

Conclusion

The successful development of novel bromo-amides, like any new chemical series, hinges on a deep understanding of their ADMET properties from the earliest stages of discovery. A rigid, siloed approach to testing is no longer sufficient. By embracing a dynamic, integrated framework that combines the high-throughput power of in silico prediction with the biological certainty of in vitro validation, research teams can make smarter, faster, and more cost-effective decisions. This guide provides a robust and scientifically grounded pathway to de-risk novel bromo-amide candidates, ultimately increasing the probability of selecting compounds that are not only potent but also possess the drug-like characteristics necessary to become safe and effective medicines.

References

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  • Title: Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease Source: MDPI URL
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  • Title: ADMET In Vitro Profiling – Utility and Applications in Lead Discovery Source: ResearchGate URL
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Foundational

Predictive Toxicodynamics of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide: An In Silico Hazard Assessment Guide

Executive Summary The integration of in silico toxicology (IST) into early-stage chemical evaluation has fundamentally shifted hazard assessment from reactive in vivo testing to predictive, mechanism-based modeling. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of in silico toxicology (IST) into early-stage chemical evaluation has fundamentally shifted hazard assessment from reactive in vivo testing to predictive, mechanism-based modeling. This whitepaper provides a comprehensive technical evaluation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (Chemical Formula: C₁₂H₂₂BrNO). By acting as a Senior Application Scientist, I will deconstruct the molecule's structural liabilities, establish causality between its physicochemical properties and biological targets, and outline a self-validating computational workflow to predict its toxicological profile.

Structural Profiling & Mechanistic Causality

To accurately predict toxicity, we must first understand the chemical causality driven by the molecule's structural motifs.

  • The Electrophilic Toxicophore ( α -Bromoamide): The core liability of this compound is the α -bromoamide moiety. The high electronegativity of the bromine atom, coupled with the electron-withdrawing resonance of the adjacent carbonyl group, creates a severe partial positive charge ( δ+ ) on the α -carbon. This architecture is a classic setup for bimolecular nucleophilic substitution (S N​ 2) reactions [4].

  • Biological Target Selectivity: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the α -carbon in this system acts as a "soft" electrophile. Consequently, it preferentially reacts with "soft" biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in proteins and the antioxidant glutathione (GSH)[4].

  • Steric and Physicochemical Modulators: The S N​ 2 reaction rate is highly sensitive to steric hindrance. The isopropyl group (3-methyl) adjacent to the reactive center provides moderate steric shielding, which may attenuate the reaction kinetics compared to unbranched α -haloamides. However, the bulky, lipophilic N-(2-methylcyclohexyl) tail significantly increases the partition coefficient (LogP), enhancing the molecule's ability to cross lipid bilayers and accumulate in lipid-rich tissues.

In Silico Methodology & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following computational protocol is designed as a self-validating system . A prediction is only accepted if the molecule falls strictly within the Applicability Domain (AD) of the model; otherwise, the system defaults to orthogonal validation methods (e.g., read-across or molecular docking) [1].

InSilicoWorkflow Input Input Structure 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Qsar QSAR Modeling (Statistical Toxicity Prediction) Input->Qsar Tox Structural Alerts (Toxicophore Identification) Input->Tox Dock Molecular Docking (Protein Binding Simulation) Input->Dock Output Integrated Toxicity Profile (Weight of Evidence Assessment) Qsar->Output Tox->Output Dock->Output

Integrated in silico toxicology workflow for predictive hazard assessment.

Step-by-Step Experimental Workflow
  • Molecular Curation & Conformational Sampling:

    • Action: Input the SMILES string into a 3D conformer generator.

    • Causality: 2D structures ignore steric clashes. We apply the MMFF94 force field to generate the lowest-energy 3D conformer, ensuring the steric shielding of the 3-methyl group is accurately represented for downstream docking.

  • QSAR Modeling & Applicability Domain (AD) Verification:

    • Action: Deploy consensus QSAR models (e.g., OECD QSAR Toolbox, VEGA) for genotoxicity, sensitization, and ecotoxicity [3].

    • Validation: The system calculates the structural, mechanistic, and physicochemical AD. If the query's LogP or structural fragments fall outside the training set boundaries, the QSAR output is flagged as "Low Confidence" and discarded in favor of Step 4.

  • Toxicophore Screening (Expert Systems):

    • Action: Run the structure through knowledge-based systems (e.g., Derek Nexus) to identify established structural alerts.

    • Causality: The system will flag the α -haloamide as a known protein-binding alert via S N​ 2 alkylation.

  • Toxicodynamic Profiling (Molecular Docking):

    • Action: Perform covalent docking against the Keap1 sensor protein (PDB ID: 4IQK) and Glutathione.

    • Validation: This orthogonal step verifies if the molecule can physically orient its α -carbon within the 3.0 Å reaction radius of Keap1's target cysteine (Cys151), validating the MIE predicted in Step 3.

Predicted Toxicity Endpoints (Data Presentation)

By synthesizing the outputs of the self-validating workflow, we generate a comprehensive hazard profile. The quantitative and qualitative predictions are summarized below.

Toxicity EndpointPredicted OutcomeMechanistic Causality & RationaleConfidence / AD Status
Skin Sensitization Positive (Strong) Covalent binding (haptenation) to skin proteins via S N​ 2 alkylation by the α -bromoamide group.High (Within AD)
Hepatotoxicity (DILI) Positive (Moderate) Depletion of hepatic glutathione (GSH) leading to electrophilic and oxidative stress.Moderate
Genotoxicity (Ames) Negative S N​ 2 reactions prefer "soft" thiols over "hard" DNA amines. Bulky aliphatic groups prevent DNA intercalation.High (Consensus)
Aquatic Toxicity Excess Toxicity Exhibits a "reactive narcosis" Mode of Action (MoA), causing toxicity beyond baseline non-polar narcosis.High (Within AD)

Systems Toxicology: The Adverse Outcome Pathway (AOP)

To move beyond simple binary predictions (Toxic vs. Non-Toxic), modern in silico toxicology relies on the Adverse Outcome Pathway (AOP) framework. This maps the causal chain from the initial chemical interaction to the organism-level disease.

For 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, the most critical AOP is Skin Sensitization . The lipophilic N-(2-methylcyclohexyl) group allows the molecule to easily penetrate the stratum corneum. Once in the viable epidermis, the α -bromoamide acts as the Molecular Initiating Event (MIE).

AOP_SkinSensitization MIE MIE Covalent Binding (SN2 Alkylation) KE1 KE1 Keap1-Nrf2 Activation MIE->KE1 KE2 KE2 Dendritic Cell Maturation KE1->KE2 AO AO Allergic Contact Dermatitis KE2->AO

Adverse Outcome Pathway (AOP) for skin sensitization triggered by alpha-bromoamides.

Mechanistic Cascade:

  • MIE: The compound covalently binds to nucleophilic cysteine residues on epidermal proteins (haptenation).

  • KE1 (Keratinocyte Activation): Alkylation of the Keap1 sensor protein prevents the degradation of Nrf2. Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) and triggering inflammatory cytokines.

  • KE2 (Dendritic Cell Activation): Epidermal dendritic cells internalize the haptenated proteins, upregulate surface markers (CD86, CD54), and migrate to the draining lymph nodes.

  • AO (Adverse Outcome): Presentation of the modified peptides to naive T-cells results in clonal expansion. Subsequent exposure to the chemical triggers Allergic Contact Dermatitis (ACD).

Conclusion & Regulatory Perspectives

The in silico evaluation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide reveals a compound with a highly reactive electrophilic center masked by lipophilic and sterically bulky aliphatic groups. While the steric hindrance of the 3-methyl group may slightly dampen its reactivity compared to linear analogs, the molecule presents a definitive risk for skin sensitization and reactive aquatic toxicity [2].

From a drug development and regulatory perspective, compounds containing unmitigated α -haloamides are often flagged as structural alerts for idiosyncratic toxicity. If this compound is a synthetic intermediate, stringent occupational exposure limits (OELs) and dermal protection protocols must be enforced. If intended as a therapeutic scaffold, the α -bromoamide must be recognized as a targeted covalent modifier, requiring rigorous in vitro GSH-trapping assays to validate the computational findings.

References

  • Validating the In-Silico Model for Toxicity Studies Source: News-Medical.Net URL:[Link]

  • Predicting the Toxicities of Chemicals to Aquatic Animal Species Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Toxicity of Bromo-DragonFLY as a New Psychoactive Substance: Application of In Silico Methods for the Prediction of Key Toxicological Parameters Important to Clinical and Forensic Toxicology Source: Chemical Research in Toxicology (PubMed) URL:[Link]

  • Synthetically Modified Methoxsalen for Enhanced Cytotoxicity in Light and Dark Reactions Source: ResearchGate URL:[Link]

Exploratory

Technical Whitepaper: Chemical Characterization and Synthetic Methodology of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Executive Summary In the landscape of modern drug discovery, functionalized alpha-halo amides serve as critical building blocks and electrophilic warheads for targeted covalent inhibitors (TCIs). 2-Bromo-3-methyl-N-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized alpha-halo amides serve as critical building blocks and electrophilic warheads for targeted covalent inhibitors (TCIs). 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS: 1134723-91-3) is a highly specialized peptidomimetic intermediate characterized by its steric bulk and reactive alpha-bromo moiety[1]. This whitepaper provides a comprehensive technical guide on its chemical identifiers, structural properties, and a validated, self-correcting synthetic protocol designed for researchers and application scientists in pharmaceutical development.

Chemical Identity and Core Identifiers

Accurate chemical identification is the foundation of reproducible research. The target compound is a derivative of 2-bromoisovaleric acid, coupled with a sterically hindered 2-methylcyclohexylamine. The presence of multiple stereocenters (at the alpha-carbon of the acyl chain and the C1/C2 positions of the cyclohexyl ring) results in a complex diastereomeric landscape.

Table 1: Quantitative Data and Chemical Identifiers

PropertyValue
Chemical Name 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
CAS Registry Number 1134723-91-3[1]
PubChem CID 24704184[2]
Molecular Formula C₁₂H₂₂BrNO[1]
Molecular Weight 276.21 g/mol [3]
Isomeric SMILES CC(C(C(NC1C(C)CCCC1)=O)Br)C[3]
MDL Number MFCD09943478[1]
Typical Physical State Solid / Powder[4]

Structural & Mechanistic Significance in Drug Design

The architecture of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is engineered for specific biochemical interactions:

  • Electrophilic Warhead: The alpha-bromo amide acts as a soft electrophile. In biological assays, this moiety can undergo an SN​2 displacement by nucleophilic residues (predominantly the thiolate of cysteine) on target proteins.

  • Steric Shielding: The isopropyl group (3-methylbutanamide core) and the 2-methylcyclohexyl ring provide significant steric hindrance. This shielding tunes the reactivity of the alpha-bromo group, preventing indiscriminate alkylation and enhancing target specificity.

  • Stereochemical Complexity: The compound possesses up to three chiral centers. The spatial orientation of the alpha-bromine relative to the cyclohexyl methyl group dictates the trajectory of nucleophilic attack, making stereochemical resolution critical during structure-activity relationship (SAR) studies.

Validated Synthetic Methodology

The synthesis of this compound relies on a highly controlled amide coupling between 2-bromo-3-methylbutanoyl chloride and 2-methylcyclohexylamine. The protocol below is designed as a self-validating system; each step includes mechanistic safeguards to prevent common side reactions such as dehydrohalogenation or acyl chloride hydrolysis[5].

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Acyl Chloride

  • Reagent Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-bromo-3-methylbutanoic acid in anhydrous dichloromethane (DCM).

  • Activation: Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of 1.2 equivalents of oxalyl chloride at 0 °C.

    • Causality: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO₂, HCl) are entirely gaseous, driving the reaction to completion without requiring harsh distillation that could degrade the alpha-bromo acid.

  • Concentration: Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the crude 2-bromo-3-methylbutanoyl chloride. Keep under inert atmosphere.

Phase 2: Amide Coupling

  • Nucleophile Preparation: In a separate flask, dissolve 1.0 equivalent of 2-methylcyclohexylamine and 1.5 equivalents of triethylamine (TEA) in anhydrous DCM[5]. Cool the solution strictly to 0 °C using an ice-water bath.

  • Coupling Reaction: Dissolve the freshly prepared acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 30 minutes.

    • Causality: Temperature control (0 °C) is paramount. Alpha-bromo acyl chlorides are highly reactive. If the temperature rises, the base (TEA) will abstract the alpha-proton, leading to an E2 elimination (dehydrohalogenation) and the formation of an unwanted alpha,beta-unsaturated amide byproduct[5].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir overnight.

Phase 3: Self-Validating Work-up and Isolation

  • Quenching: Quench the reaction with deionized water.

  • Phase Separation & Washing: Separate the organic layer. Wash successively with 1M HCl (aqueous), saturated NaHCO₃ (aqueous), and brine.

    • Causality: The 1M HCl wash selectively protonates and removes any unreacted 2-methylcyclohexylamine and TEA into the aqueous phase. The NaHCO₃ wash neutralizes residual acid. If executed correctly, the crude NMR will show an absolute absence of amine starting material, validating the work-up.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure diastereomeric mixture.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Bromo-3-methylbutanoic Acid B Acyl Chloride Formation (Oxalyl Chloride, Cat. DMF) A->B Chlorination D Amide Coupling (Anhydrous DCM, 0°C) B->D Electrophile C 2-Methylcyclohexylamine + Triethylamine (TEA) C->D Nucleophile E Aqueous Work-up (HCl, NaHCO3, Brine) D->E Quench F Purification (Silica Gel Chromatography) E->F Organic Phase G 2-Bromo-3-methyl-N- (2-methylcyclohexyl)butanamide F->G Pure Product

Synthetic workflow for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

Analytical Characterization

To confirm the integrity of the synthesized 1134723-91-3[1], the following analytical suite is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Expect a molecular ion peak [M+H]+ at approximately m/z 276.2 and 278.2 in a 1:1 ratio, which is the classic isotopic signature confirming the presence of a single bromine atom.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The diagnostic peak is the alpha-proton (C2) of the butanamide chain. Due to the electron-withdrawing nature of the bromine and the carbonyl, this proton will appear as a distinct doublet (coupled to the C3 methine proton) shifted downfield (typically between 4.0 - 4.5 ppm)[5].

  • Chiral HPLC: Because the product is a mixture of diastereomers, chiral stationary phase chromatography (e.g., using a permethylated β-cyclodextrin column) is necessary to resolve the (R) and (S) configurations of the alpha-bromo center against the stereocenters of the cyclohexyl ring[5].

References

  • American Elements. "2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide | CAS 1134723-91-3". American Elements Chemical Catalog. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24704184". PubChem Database. Available at:[Link]

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Foundational

A Technical Guide to the Solubility of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in Organic Solvents

Executive Summary This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the novel compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in a range of common organic solvents. As a molecule of interest in synthetic and medicinal chemistry, its solubility characteristics are paramount for applications ranging from reaction optimization and purification to formulation for biological screening. Publicly available experimental data on this specific compound is limited.[1][2] Therefore, this guide establishes a foundational approach based on first principles of chemical structure, theoretical solubility models, and robust experimental design. We dissect the molecule's structural components, predict its behavior based on established physicochemical principles, and provide detailed, self-validating protocols for accurate solubility measurement. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and structurally related molecules.

Chapter 1: Molecular Structure and Predicted Physicochemical Properties

A molecule's solubility is fundamentally dictated by its structure. The principle of "like dissolves like" serves as a useful generalization, wherein polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3] An in-depth analysis of the structural features of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide allows for a robust prediction of its solubility profile.

The molecule can be deconstructed into three key regions:

  • The N-substituted Amide Core: The central functional group is a secondary amide. Unlike primary amides, which have two N-H bonds for strong hydrogen bonding, secondary amides have one.[4] This reduces its ability to self-associate via hydrogen bonds, which often leads to greater solubility in a wider range of organic solvents compared to primary amide counterparts.[5] The amide group itself possesses a significant dipole moment, contributing a polar character to the molecule.

  • The Halogenated Butyl Group: The presence of a bromine atom on the carbon alpha to the carbonyl introduces significant polarity and a dipole moment due to bromine's electronegativity.[6] Halogenated hydrocarbons are generally considered insoluble in highly polar media like water but are capable of dissolving in other organic solvents.[7] This portion of the molecule increases its molecular weight and can participate in dipole-dipole interactions.

  • The Lipophilic Alkyl Groups: The molecule is dominated by non-polar alkyl structures: an isopropyl group attached to the butanamide chain and a large 2-methylcyclohexyl group on the nitrogen. These bulky, non-polar moieties significantly increase the molecule's lipophilicity (affinity for non-polar environments).

Overall Prediction: The combination of a polar amide and bromo-group with large, non-polar alkyl chains suggests that 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a largely non-polar, lipophilic molecule with some capacity for polar interactions. It is predicted to be poorly soluble in water but should exhibit moderate to high solubility in a range of common organic solvents, particularly those of low to intermediate polarity.

Property Predicted Value Source Implication for Solubility
Molecular Formula C₁₂H₂₂BrNO[1]Indicates a significant carbon-to-heteroatom ratio, suggesting lipophilic character.
Molecular Weight 276.21 g/mol [1]A moderate molecular weight; higher values can sometimes correlate with lower solubility.
XlogP 3.9[1]A positive and high logP value strongly indicates high lipophilicity and poor aqueous solubility.

Chapter 2: Theoretical Framework for Dissolution

The process by which a solid solute dissolves in a solvent is a dynamic equilibrium. The rate of this process can be described by the Noyes-Whitney equation, which highlights the key factors at play.[8]

dm/dt = D * A * (Cs - C) / h

Where:

  • dm/dt is the rate of dissolution.

  • D is the diffusion coefficient of the compound.

  • A is the surface area of the solute.

  • Cs is the solubility of the compound (the concentration at saturation).

  • C is the concentration of the solute in the bulk solution.

  • h is the thickness of the diffusion layer.

For a researcher determining maximum solubility (Cs), the goal is to create a saturated solution where the rate of dissolution equals the rate of precipitation (i.e., equilibrium). This state is influenced by several factors, primarily the intermolecular forces between the solute and solvent, and the temperature of the system.

Figure 1: Key factors influencing the solubility of the target compound.

Chapter 3: A Practical Guide to Solvent Selection

Based on the molecular analysis, a logical screening cascade of solvents can be proposed. The goal is to test a representative solvent from each major class to build a comprehensive solubility profile.

Solvent Class Example Solvent Predicted Solubility Rationale
Non-Polar n-Hexane, TolueneModerate to High The large, lipophilic alkyl groups of the solute should interact favorably with these non-polar solvents via van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), AcetoneHigh These solvents possess a dipole moment that can interact with the polar amide and C-Br bonds of the solute, while their organic nature accommodates the lipophilic portions. They are excellent candidates.
Polar Protic Ethanol, MethanolModerate These solvents can act as hydrogen bond donors and acceptors. The solute's amide oxygen can accept a hydrogen bond, but the bulky alkyl groups may hinder effective solvation, leading to moderate solubility.
Highly Polar Dimethyl Sulfoxide (DMSO)Moderate to High DMSO is a strong polar aprotic solvent and is often considered a near-universal solvent for many organic compounds in drug discovery.[9] It is expected to be effective.

Chapter 4: Experimental Protocols for Solubility Determination

Accurate solubility measurement requires a robust and reproducible protocol. The following describes the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. This method ensures that the system has reached a true equilibrium between the undissolved solid and the saturated solution.[9]

Protocol 1: Equilibrium Shake-Flask Solubility Determination

1. Materials and Equipment:

  • 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Experimental Workflow:

Figure 2: Workflow for the equilibrium shake-flask solubility determination method.

3. Causality and Self-Validation:

  • Why excess solid? Adding an amount of solid that is visibly in excess of what dissolves ensures that the final solution is truly saturated. This is the core principle of the "excess solid" method.[9]

  • Why 24-48 hours of shaking? Many complex organic molecules can take a significant amount of time to reach thermodynamic equilibrium. A 24-hour period is a standard starting point, but validation (e.g., taking samples at 24h and 48h and seeing no significant change in concentration) is crucial to ensure equilibrium was reached.

  • Why centrifugation and filtration? These steps are critical to completely remove all undissolved solid particles. Any particulate matter carried over into the analytical sample will lead to a gross overestimation of solubility.

  • Why a pre-validated HPLC method? The accuracy of the final solubility value is entirely dependent on the accuracy of the quantification method. A validated method with a known linear range, limit of detection, and limit of quantification is essential for trustworthy results.

Chapter 5: Data Interpretation and Presentation

The experimental results should be compiled into a clear, comparative format. Solubility is typically reported in units of mass per volume (mg/mL or g/L) or molarity (mol/L).

Example Data Reporting Table:

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
n-HexaneNon-Polar25
TolueneNon-Polar25
DichloromethanePolar Aprotic25
AcetonePolar Aprotic25
EthanolPolar Protic25
MethanolPolar Protic25
DMSOHighly Polar25

Implications for Drug Development: The solubility profile is a critical parameter in drug development. High solubility in a range of solvents provides flexibility for:

  • Synthetic Chemistry: Choosing appropriate solvents for reaction, workup, and purification (e.g., crystallization).

  • Formulation Science: Developing a suitable vehicle for delivering the compound in biological assays. Poor solubility can be a major hurdle, leading to inaccurate screening results.

  • Pharmacokinetics: While organic solvent solubility is not a direct measure of aqueous bioavailability, it provides insight into the lipophilic nature of the molecule, which is a key factor in how a drug is absorbed and distributed in the body.[6]

Chapter 6: Conclusion and Future Outlook

While specific experimental data for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is not yet published, a thorough analysis of its molecular structure allows for strong predictions of its behavior. The compound is anticipated to be a lipophilic molecule with poor aqueous solubility but good solubility in a range of common organic solvents, particularly those of low to moderate polarity like dichloromethane and THF.

The experimental protocols detailed in this guide provide a robust and reliable pathway for researchers to generate high-quality, quantitative solubility data. This data is foundational for any further research or development involving this molecule. As a complementary approach, computational methods such as Quantitative Structure–Property Relationship (QSPR) modeling could be employed to further refine solubility predictions across a wider range of solvents.[9]

References

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Athabasca University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Slideshare. solubility experimental methods.pptx. [Link]

  • Journal of Solution Chemistry. (2005). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. [Link]

  • Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. [Link]

  • ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. [Link]

  • Scribd. Expt 1 (Solubility of Organic Compounds) PDF. [Link]

  • Fiveable. (2025, August 15). N-substituted amides Definition - Organic Chemistry II Key Concepts. [Link]

  • DeRuiter, J. Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. [Link]

  • Fiveable. (2025, August 15). N-substituted Amides Definition - Organic Chemistry Key Concepts. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. [Link]

  • CK-12 Foundation. (2012, February 23). Factors Affecting Solubility. [Link]

  • PubChemLite. 2-bromo-3-methyl-n-(2-methylcyclohexyl)butanamide (C12H22BrNO). [Link]

  • PubChemLite. 2-bromo-n-cyclohexyl-3-methylbutanamide (C11H20BrNO). [Link]

Sources

Exploratory

The Dynamics of α-Bromo Amides: A Technical Guide on pH-Dependent Stability and Covalent Reactivity

Executive Summary In the landscape of modern pharmaceutical development and chemical biology, α -bromo amides have emerged as highly versatile electrophilic building blocks and potent warheads for targeted covalent inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development and chemical biology, α -bromo amides have emerged as highly versatile electrophilic building blocks and potent warheads for targeted covalent inhibitors (TCIs) [1]. Unlike reversible binders, covalent inhibitors form a permanent bond with specific nucleophilic residues—typically cysteine—leading to irreversible target inhibition, decreased drug resistance, and efficacy at relatively low doses [2].

However, the successful deployment of an α -bromo amide warhead relies entirely on mastering its behavior in aqueous environments. As a Senior Application Scientist, I frequently observe that the most common point of failure in bioconjugation or TCI development is a misunderstanding of how pH dictates the delicate balance between the warhead's intrinsic hydrolytic stability and its electrophilic reactivity. This whitepaper provides a comprehensive, field-proven guide to the stability of α -bromo amides across different pH conditions, complete with self-validating experimental protocols.

Mechanistic Foundations: The Dichotomy of Stability and Reactivity

The reactivity of the α -bromoacetamide moiety stems from the electrophilic nature of the carbon atom adjacent to the bromine, which is highly susceptible to nucleophilic substitution ( SN​2 ) [1].

In an aqueous system, the molecule faces two competing pathways:

  • Productive Alkylation: Nucleophilic attack by a target residue (e.g., a cysteine thiolate) displacing the bromide ion to form a highly stable, irreversible thioether bond[1].

  • Parasitic Degradation: Hydrolysis of the carbon-bromine bond (yielding an α -hydroxy amide) or cleavage of the amide bond itself, driven by the concentration of hydroxide ions ( OH− ) in the buffer.

The key to successful covalent targeting is exploiting the pH differential between the pKa of the target nucleophile and the threshold of hydrolytic degradation.

G Warhead α-Bromo Amide (Electrophile) Acidic Acidic (pH < 6.0) Protonated Nucleophiles Warhead->Acidic Neutral Mild Alkaline (pH 7.5 - 8.5) Optimal Thiolate Formation Warhead->Neutral Basic Highly Alkaline (pH > 9.0) High [OH-] & Amine Deprotonation Warhead->Basic Stable Highly Stable (No Reaction) Acidic->Stable Thioether Irreversible Thioether Bond (Targeted Cysteine Labeling) Neutral->Thioether Degradation Hydrolysis & Off-Target Labeling (Lysine/Histidine Adducts) Basic->Degradation

Fig 1. pH-driven reaction pathways and stability outcomes of α-bromo amides.

pH-Dependent Stability Profiles

Acidic Conditions (pH < 6.0)

Under acidic conditions, α -bromo amides exhibit exceptional intrinsic stability [3]. The scarcity of hydroxide ions prevents background hydrolysis. However, biological nucleophiles such as cysteine (pKa ~8.3) and histidine (pKa ~6.0) are predominantly protonated in this range. Because the protonated thiol (-SH) is a poor nucleophile compared to the thiolate anion ( S− ), the α -bromo amide remains highly stable but essentially unreactive toward proteins.

Physiological to Mildly Alkaline Conditions (pH 7.0 - 8.5)

This is the optimal operational window for bioconjugation and covalent drug engagement. In pure aqueous buffers between pH 5.0 and 8.6 at 25°C, α -bromoacetamide derivatives maintain high structural integrity [3]. Yet, when introduced to a biological system at pH 7.4, the half-life drops rapidly (e.g., ~0.08 hours in a standard glutathione assay) due to rapid, productive engagement with available thiolates [2]. At pH 7.5 - 8.5, a sufficient fraction of cysteine exists as the hyper-reactive thiolate anion, driving rapid SN​2 displacement while avoiding widespread degradation.

Highly Alkaline Conditions (pH > 9.0)

At elevated pH, stability drops precipitously. High concentrations of hydroxide ions accelerate the direct hydrolysis of the α -bromo group. More critically, selectivity is entirely lost. As the pH surpasses 9.0, the ε -amino groups of lysine residues (pKa ~10.5) and the imidazole rings of histidine begin to deprotonate, allowing them to aggressively compete with thiols for the electrophile, leading to promiscuous off-target labeling [4].

Quantitative Stability & Reactivity Summary
pH RangeBuffer EnvironmentIntrinsic Aqueous StabilityReactivity ProfilePrimary Pathway
< 6.0 AcidicExceptionally HighNegligibleStable; target nucleophiles are fully protonated.
7.0 - 7.5 PhysiologicalHighModerate-HighSelective thioether formation with hyper-reactive cysteines.
7.5 - 8.5 Mild AlkalineModerateOptimalRapid SN​2 displacement by cysteine thiolates.
> 9.0 Highly AlkalineLowPromiscuousAccelerated hydrolysis; off-target lysine/histidine alkylation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, workflows involving α -bromo amides must be designed with strict causality. Below are two foundational protocols designed to validate stability and reactivity.

Protocol 1: Assessing Intrinsic Aqueous Stability via LC-MS

Purpose: To determine the baseline hydrolytic half-life of a novel α -bromo amide warhead before introducing it to complex biological assays.

  • Buffer Preparation: Prepare three 100 mM buffer solutions: Acetate (pH 5.0), Phosphate (pH 7.4), and Carbonate (pH 9.5).

  • Warhead Spiking: Prepare a 10 mM stock of the α -bromo amide in anhydrous DMSO. Spike the stock into the buffers to a final concentration of 100 µM.

    • Causality Note: Keep final DMSO concentration 1% to prevent solvent-induced stabilization effects that do not translate to in vivo conditions.

  • Time-Course Sampling: Incubate at 25°C or 37°C. Extract 50 µL aliquots at 0, 1, 4, 12, 24, and 48 hours.

  • Quenching: Immediately quench the extracted aliquots by adding 1% formic acid to drop the pH below 4.0.

    • Causality Note: Dropping the pH protonates any hydroxide ions, instantly halting the hydrolytic degradation pathway and preserving the exact state of the molecule for accurate mass spectrometry.

  • LC-MS Analysis: Monitor the depletion of the parent mass and the appearance of the +16 Da mass shift, indicative of the α -hydroxy amide hydrolysis product.

Protocol 2: pH-Optimized Covalent Labeling of Cysteine-Rich Proteins

Purpose: To achieve complete, site-selective covalent labeling of a target protein while preventing off-target adducts.

Workflow Prep Protein Reduction (Use TCEP, not DTT) Buffer Buffer Exchange (pH 7.5 Phosphate) Prep->Buffer React Warhead Addition (10x Molar Excess) Buffer->React Quench Quenching (Add Excess GSH) React->Quench Analyze Intact LC-MS (Mass Shift Validation) Quench->Analyze

Fig 2. Step-by-step workflow for targeted covalent labeling with α-bromo amides.

  • Protein Reduction: Treat the target protein (1-5 mg/mL) with 5 mM TCEP for 30 minutes.

    • Causality Note: TCEP (Tris(2-carboxyethyl)phosphine) is mandatory here. Unlike DTT or β -mercaptoethanol, TCEP reduces disulfides via a phosphine mechanism and contains no free thiols. If DTT were used, its free thiols would act as a nucleophilic sink, rapidly consuming the α -bromo amide warhead before it could react with the protein.

  • Buffer Exchange: Pass the reduced protein through a desalting column equilibrated with 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5.

  • Labeling Reaction: Add a 10-fold molar excess of the α -bromo amide. Incubate at room temperature for 1-2 hours.

  • Reaction Quenching: Add a 50-fold molar excess of Glutathione (GSH) to scavenge any unreacted warhead.

  • Validation: Analyze via Intact Protein LC-MS. A successful reaction will show a uniform mass shift corresponding to the exact mass of the warhead minus the displaced bromide ion.

References

  • The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide Benchchem URL
  • Recent Advances in Covalent Drug Discovery MDPI URL
  • 5'-bromoacetamido-5'-deoxyadenosine.
  • Technical Support Center: Bromoacetamide-Thiol Reactions Benchchem URL
Foundational

Commercial Availability and Technical Profiling of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern drug discovery and combinatorial chemistry, α -bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern drug discovery and combinatorial chemistry, α -bromo amides serve as highly versatile electrophilic building blocks. 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS: 1134723-91-3) is a specialized, commercially available intermediate utilized primarily in the synthesis of peptidomimetics, covalent inhibitors, and novel heterocyclic pharmacophores.

This technical guide provides an in-depth analysis of its commercial supply chain, physicochemical properties, and a field-proven, self-validating synthetic methodology for in-house generation when commercial lead times are prohibitive.

Chemical Identity and Structural Analysis

The compound features a highly sterically hindered architecture, combining an α -bromo isovaleric acid derivative with a 2-methylcyclohexylamine moiety. Crucially for researchers, the lack of specified stereochemistry in its primary CAS registry number implies that commercial batches are typically supplied as a complex mixture of diastereomers (due to chiral centers at the α -carbon of the butanamide and the C1/C2 positions of the cyclohexyl ring).

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
CAS Number 1134723-91-3
Molecular Formula C12H22BrNO
Molecular Weight 276.21 g/mol
PubChem CID 24704184
Monoisotopic Mass 275.0885 Da
Predicted XlogP 3.9
Isotopic Signature [M+H]+ 276.1 / 278.1 (1:1 ratio for 79 Br/ 81 Br)

Data aggregated from [1].

Commercial Availability & Supply Chain Dynamics

Procuring 1134723-91-3 often involves navigating specialized chemical libraries. It is predominantly cataloged as a screening compound or a custom-synthesized building block rather than a bulk commodity chemical.

Table 2: Commercial Vendor Comparison
VendorCatalog / MDL NumberStated PurityTypical Lead Time
Sigma-Aldrich (AldrichCPR) MFCD09943478 95%4-6 weeks (Import/Library)
Aaron Chemicals AR019LO1 95%2-4 weeks
BLD Pharm BD0104096795%1-3 weeks

Note: Vendor data is representative of standard catalog offerings[2, 3]. Lot-to-lot variability in diastereomeric ratios must be anticipated.

To mitigate supply chain bottlenecks, laboratories often implement a hybrid sourcing strategy, relying on commercial vendors for high-throughput screening while establishing an in-house synthetic route for scale-up.

SupplyChain S1 Commercial Sourcing (e.g., BLD Pharm, Sigma) QC1 LC-MS Analysis (Mass & Purity >95%) S1->QC1 S2 In-House Custom Synthesis (Amidation Route) S2->QC1 QC2 1H & 13C NMR (Diastereomeric Ratio) QC1->QC2 Release Approved for High-Throughput Screening / Synthesis QC2->Release

Fig 1. Supply chain and quality control workflow for CAS 1134723-91-3.

Synthetic Methodology & Quality Control

When commercial lead times exceed project deadlines, in-house synthesis via the amidation of 2-bromo-3-methylbutanoic acid with 2-methylcyclohexylamine is required.

Causality in Experimental Design

Synthesizing α -halo amides presents two major chemical risks:

  • Elimination Side-Reactions: The α -bromo group is highly susceptible to base-catalyzed elimination, which yields unwanted 3-methylbut-2-enamide derivatives.

  • Steric Hindrance: Both the electrophile (isopropyl group adjacent to the reaction center) and the nucleophile (2-methyl substitution on the cyclohexyl ring) are sterically encumbered.

Expert Choice of Reagents: Standard carbodiimides (like EDC/HOBt) often fail here due to slow reaction kinetics that allow side-reactions to dominate. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is exceptionally efficient for sterically hindered amines [4]. Furthermore, DIPEA (N,N-Diisopropylethylamine) is selected as the base; its bulkiness prevents it from acting as a nucleophile and displacing the labile bromine atom—a common failure mode when using less hindered bases like triethylamine.

Synthesis A 2-Bromo-3-methylbutanoic acid (Electrophile Precursor) C HATU / DIPEA in DMF (Coupling Activation) A->C B 2-Methylcyclohexylamine (Nucleophile) B->C D Amidation Reaction (0°C to RT, 12h) C->D E 2-Bromo-3-methyl-N- (2-methylcyclohexyl)butanamide D->E

Fig 2. Step-by-step synthetic amidation pathway utilizing HATU coupling.
Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a closed, self-validating system where in-process controls (IPCs) dictate the progression of the workflow.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 2-bromo-3-methylbutanoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Action: Add HATU (1.1 eq, 11 mmol) followed by dropwise addition of DIPEA (2.5 eq, 25 mmol). Stir for 15 minutes at 0 °C.

  • Validation Check (IPC 1): Remove a 10 μ L aliquot, quench in methanol, and analyze via LC-MS. Pass criteria: Complete consumption of the starting acid mass and formation of the active ester intermediate.

Step 2: Nucleophilic Addition

  • Action: Slowly add 2-methylcyclohexylamine (1.1 eq, 11 mmol) dropwise to the activated mixture at 0 °C.

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

  • Validation Check (IPC 2): Analyze via LC-MS. Pass criteria: Presence of the product mass [M+H] + at m/z 276.1 and 278.1 (characteristic 1:1 bromine isotope pattern).

Step 3: Workup and Purification

  • Action: Dilute the reaction mixture with Ethyl Acetate (100 mL) and wash sequentially with 1M HCl (3 x 30 mL), saturated NaHCO 3​ (3 x 30 mL), and brine (30 mL).

  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Step 4: Final Structural Validation (Release Criteria)

  • Action: Perform 1 H NMR (400 MHz, CDCl 3​ ).

  • Validation Check: The α -proton (CH-Br) must appear as a distinct doublet near 4.0–4.3 ppm. Critical Failure Mode: If vinylic protons are observed between 5.5–6.5 ppm, base-catalyzed elimination has occurred, and the batch must be rejected. The presence of multiple closely spaced signals for the α -proton validates the expected diastereomeric mixture.

Downstream Applications in Drug Discovery

The primary utility of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide lies in its reactivity as an electrophile. The α -bromo group is primed for S N​ 2 nucleophilic substitution [5].

In drug discovery workflows, this compound is typically reacted with:

  • Primary/Secondary Amines: To generate α -amino amides, which are fundamental motifs in peptidomimetics and protease inhibitors.

  • Thiols: To form thioethers, often used in the development of covalent inhibitors targeting cysteine residues in kinase active sites.

  • Azides: Followed by reduction, yielding unnatural amino acid derivatives for combinatorial library expansion.

References

  • Title: 2-bromo-3-methyl-n-(2-methylcyclohexyl)butanamide (C12H22BrNO) - PubChemLite Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (E. Valeur and M. Bradley, 2009, 38, 606-631) URL: [Link]

Protocols & Analytical Methods

Method

Stereoselective synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This comprehensive applica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This comprehensive application note provides a detailed protocol for the stereoselective synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a complex chiral amide with three stereocenters. The synthesis of such molecules is of significant interest to the pharmaceutical and agrochemical industries, where precise control of stereochemistry is paramount for biological activity and safety. This guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning the chosen synthetic strategy. We address the inherent challenges of this synthesis, namely the stereocontrolled introduction of the α-bromo substituent and the efficient coupling of sterically hindered fragments. The core of our approach is a two-part strategy: 1) a substrate-controlled diastereoselective α-bromination of a valine-derived carboxylic acid using a chiral auxiliary, and 2) a robust amide coupling protocol optimized for sterically demanding substrates. This document provides detailed, step-by-step methodologies, troubleshooting advice, and data presentation to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis.

Introduction: The Challenge of Stereocontrol in Complex Amide Synthesis

Chiral amides are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The specific three-dimensional arrangement of atoms in these molecules is often critical to their function, making stereoselective synthesis a cornerstone of modern medicinal chemistry. The target molecule, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, presents a formidable synthetic challenge due to the presence of three distinct stereocenters. Achieving the desired stereoisomer in high purity requires a carefully designed synthetic route that controls the configuration of each chiral center.

The primary hurdles in this synthesis are twofold:

  • Stereoselective α-Bromination: The introduction of a bromine atom at the α-position to the carbonyl group must be conducted with high stereocontrol. Classical methods like the Hell-Volhard-Zelinsky (HVZ) reaction, which proceed through a planar enol or enolate intermediate, are inherently non-stereoselective and would result in a difficult-to-separate mixture of diastereomers.[3][4]

  • Sterically Hindered Amide Coupling: The formation of the amide bond involves coupling a sterically demanding α-bromo acid with a bulky secondary amine (2-methylcyclohexylamine). Standard amide coupling conditions are often sluggish and inefficient for such substrates, leading to low yields and potential side reactions.[5][6]

This guide details a robust synthetic strategy that overcomes these challenges through the application of modern asymmetric synthesis techniques.

Overall Synthetic Strategy

Our retrosynthetic analysis breaks down the target molecule into two key chiral building blocks: a stereodefined 2-bromo-3-methylbutanoic acid and a commercially available, enantiopure 2-methylcyclohexylamine.

G Target 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide AmideCoupling Amide Bond Formation Target->AmideCoupling Acid (2R,3S)-2-bromo-3-methylbutanoic acid AmideCoupling->Acid Amine (1R,2R)-2-methylcyclohexylamine AmideCoupling->Amine Cleavage Auxiliary Cleavage Acid->Cleavage Bromination Diastereoselective Bromination Valine L-Valine Derivative (3-methylbutanoic acid) Bromination->Valine Auxiliary Chiral Auxiliary Bromination->Auxiliary AuxiliaryComplex N-isovaleroyl Chiral Auxiliary AuxiliaryComplex->Bromination Cleavage->AuxiliaryComplex

Caption: Retrosynthetic analysis of the target amide.

This strategy hinges on the use of a chiral auxiliary to direct the stereochemistry of the α-bromination, followed by a carefully selected coupling reaction to form the final amide product.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the key transformations. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be observed at all times.

Protocol 1: Diastereoselective α-Bromination via an Evans Oxazolidinone Auxiliary

To circumvent the non-selective nature of the HVZ reaction, we employ an Evans' oxazolidinone chiral auxiliary.[4] This auxiliary is temporarily attached to the 3-methylbutanoic acid backbone. The resulting N-acyl oxazolidinone can be enolized and the bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile (bromine) to approach from the less hindered side. This substrate-controlled approach ensures high diastereoselectivity.

Step 1a: Acylation of the Chiral Auxiliary

Reagent/SolventMolar Eq.MW ( g/mol )Amount
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone1.0177.201.77 g
Tetrahydrofuran (THF), anhydrous-72.1140 mL
n-Butyllithium (n-BuLi), 2.5 M in hexanes1.0564.064.2 mL
3-Methylbutanoyl chloride1.1120.581.33 g (1.3 mL)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. Stir for 15 minutes at -78 °C.

  • Add 3-methylbutanoyl chloride dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-isovaleroyl oxazolidinone.

Step 1b: Diastereoselective Bromination

Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-isovaleroyl oxazolidinone1.0261.332.61 g
Tetrahydrofuran (THF), anhydrous-72.1130 mL
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF1.1183.3811 mL
N-Bromosuccinimide (NBS)1.2177.982.14 g

Procedure:

  • Dissolve the N-isovaleroyl oxazolidinone in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

  • Add NaHMDS solution dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve N-bromosuccinimide in 10 mL of anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the NBS solution via a cannula. Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is typically a mixture of diastereomers with one being major. Purify by flash chromatography.

G cluster_0 Diastereoselective Bromination Workflow Acylation 1. Acylation of Chiral Auxiliary Enolization 2. Enolate Formation (NaHMDS, -78°C) Acylation->Enolization N-acyl oxazolidinone Bromination 3. Electrophilic Attack (NBS, -78°C) Enolization->Bromination Chelated Enolate Cleavage 4. Auxiliary Cleavage (LiOH, H₂O₂) Bromination->Cleavage Brominated Adduct Purification 5. Purification Cleavage->Purification Chiral α-bromo acid

Caption: Workflow for stereoselective α-bromination.

Step 1c: Cleavage of the Chiral Auxiliary

  • Dissolve the purified brominated N-acyl oxazolidinone in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the chiral auxiliary, which can be recovered. The organic layer contains the desired 2-bromo-3-methylbutanoic acid.[7][8] Dry the organic layer and concentrate to yield the chiral α-bromo acid.

Protocol 2: Amide Coupling with a Sterically Hindered Amine

The coupling of the prepared α-bromo acid with 2-methylcyclohexylamine is challenging due to steric hindrance from the isopropyl group on the acid and the methylcyclohexyl group on the amine.[9][10] Standard reagents like EDC/HOBt may prove inefficient.[11] Therefore, we recommend a more potent uronium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for difficult couplings.[5]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
(2R,3S)-2-bromo-3-methylbutanoic acid1.0181.031.81 g
(1R,2R)-2-methylcyclohexylamine1.05113.201.25 g (1.46 mL)
HATU1.2380.234.56 g
N,N-Diisopropylethylamine (DIPEA)3.0129.243.88 g (5.2 mL)
Dichloromethane (DCM), anhydrous-84.9350 mL

Procedure:

  • In a flame-dried flask under argon, dissolve the chiral 2-bromo-3-methylbutanoic acid in anhydrous DCM.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add (1R,2R)-2-methylcyclohexylamine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

G cluster_0 Amide Coupling Mechanism Acid R-COOH ActiveEster Activated OAt-Ester Acid->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack Amine R'-NH₂ Amine->Product

Caption: Simplified mechanism of HATU-mediated amide coupling.

Expected Results & Data Presentation

The described protocols are expected to yield the target amide with high diastereomeric purity. The final product should be characterized thoroughly to confirm its structure and stereochemistry.

Table of Expected Outcomes

StepProductExpected YieldExpected Purity (d.e.)
1a N-isovaleroyl oxazolidinone85-95%>99%
1b Brominated Adduct70-85%>95%
1c Chiral α-bromo acid80-90%>95%
2 Final Amide Product60-80%>95%

Characterization Data:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Chiral HPLC/SFC: To determine the diastereomeric and/or enantiomeric excess of the final product.

  • Specific Rotation [α]D: To measure the optical activity of the chiral product.

Troubleshooting and Scientific Insights

  • Low Diastereoselectivity in Bromination: Incomplete enolization or temperature fluctuations can lead to lower diastereoselectivity. Ensure all reagents are anhydrous and that the temperature is strictly maintained at -78 °C during enolate formation and quenching.

  • Racemization during Amide Coupling: The α-bromo proton is acidic and can be epimerized under basic conditions. While HATU/DIPEA is generally safe for many substrates, minimizing reaction time and using the minimum necessary amount of base is crucial. For exceptionally sensitive substrates, phosphonium-based reagents like PyBOP might be considered.[5]

  • Sluggish Amide Coupling: If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, but this increases the risk of racemization.[12] Alternatively, converting the carboxylic acid to the more reactive acyl fluoride in situ is a powerful method for extremely hindered couplings.[6][12]

  • Purification: The final product may have similar polarity to some byproducts. Careful selection of the eluent system for column chromatography is essential for obtaining a highly pure product.

Conclusion

This application note provides a reliable and scientifically grounded protocol for the stereoselective synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. By employing a chiral auxiliary for diastereoselective bromination and an optimized protocol for sterically hindered amide coupling, this method delivers the target compound in high yield and stereochemical purity. The principles and techniques described herein are broadly applicable to the synthesis of other complex chiral amides, providing a valuable resource for researchers in drug discovery and development.

References

  • Zhang, XG., Yang, ZC., Pan, JB., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Available at: Google Vertex AI Search.[13]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).[14]

  • 2-Methylcyclohexylamine 7003-32-9 wiki. (n.d.). Guidechem.[9]

  • Enantioselective Synthesis of Chiral Amides Using Rhodium Catalysis: Application Notes and Protocols. (2025). Benchchem.[1]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N-H bond. (2024). Available at: Google Vertex AI Search.[2]

  • Cu catalysts do chiral amide synthesis. (2021). C&EN Global Enterprise (ACS Publications).[15]

  • An In-depth Technical Guide to the Formation Mechanism of Methyl 2-bromo-3-methylbut-2-enoate. (n.d.). Benchchem.[16]

  • Synthesis of Chiral Diarylmethylamides via Catalytic Asymmetric Aza-Michael Addition of Amides to ortho-Quinomethanes. (2024). The Journal of Organic Chemistry (ACS Publications).[17]

  • Preparation of N-Alkyl-2-methylcyclohexylamines. (n.d.). Available at: Google Vertex AI Search.[18]

  • Approaching Amide Enantiopurity: Methods for High Fidelity. (2026). Patsnap Eureka.[19]

  • An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde. (n.d.). Benchchem.[20]

  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (2025). Benchchem.[5]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).[6]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.[21]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Available at: Google Vertex AI Search.[22]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.[12]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). PMC.[23]

  • Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. (2013). RSC Publishing.[24]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.

  • Chiral secondary amides a, Strategies for their synthesis. b, This.... (n.d.). ResearchGate.[25]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.[11]

  • CAS 565-74-2: 2-Bromo-3-methylbutyric acid. (n.d.). CymitQuimica.[7]

  • 22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts.[3]

  • Synthesis and Diastereoselective Reactions of N,N-Dibenzylamino Aldehydes and Related Compounds. (n.d.). Chemical Reviews (ACS Publications).[26]

  • The Hell–Volhard–Zelinsky Reaction. (2025). Master Organic Chemistry.[27]

  • (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8. (n.d.). Sigma-Aldrich.[8]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed.[28]

  • A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. (2022). Chemia.[29]

  • 2-Methylcyclohexylamine, mixture of cis and trans 98 7003-32-9. (n.d.). Sigma-Aldrich.[10]

  • Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia | Request PDF. (n.d.). ResearchGate.[30]

  • 2-Methylcyclohexylamine, (1S,2S)- | C7H15N | CID 6993478. (n.d.). PubChem.[31]

  • Alkyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.[32]

  • 2-Bromo-3-methylbutyric acid | 565-74-2. (2026). ChemicalBook.[33]

  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane. (n.d.). Carroll Collected.[34]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. (2023). SciELO.[35]

  • Technical Support Center: Stereoselective Synthesis of 2-Bromo-3-methylpentanoic Acid. (2025). Benchchem.[4]

  • Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane. (2025). Benchchem.[36]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Available at: Google Vertex AI Search.[37]

  • Synthesis of 2-bromo-3-methylcyclohexanone. (n.d.). PrepChem.com.[38]

  • 2-bromo-N-(3-methylbutyl)butanamide | C9H18BrNO | CID 25219778. (n.d.). PubChem.[39]

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Application

Topic: A Strategic Approach to the High-Performance Liquid Chromatography (HPLC) Separation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Diastereomers

An Application Guide by a Senior Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The control and analysis of stereoisomers are critical in pharmaceutical development, where diffe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The control and analysis of stereoisomers are critical in pharmaceutical development, where different stereoisomers can exhibit varied pharmacological and toxicological profiles. This document provides a detailed application note and a robust protocol for the chromatographic separation of the diastereomers of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. This molecule possesses multiple chiral centers, leading to the formation of several diastereomeric pairs. We will explore a strategic, two-pronged approach beginning with a foundational separation on a standard achiral reversed-phase column, followed by an advanced analysis using a chiral stationary phase (CSP) for complete stereoisomeric resolution. This guide explains the causal reasoning behind methodological choices, ensuring scientific integrity and providing a self-validating framework for researchers.

Introduction: The Stereochemical Challenge

The target analyte, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, is a complex molecule with at least four stereocenters, located at C2 and C3 of the butanamide moiety and C1 and C2 of the cyclohexyl ring. This structural complexity results in the potential for numerous stereoisomers. While enantiomers possess identical physical properties in an achiral environment, diastereomers have distinct physical and chemical properties. This fundamental difference allows for their separation using conventional, achiral HPLC methods.[1][2][3]

However, achieving the separation of all possible stereoisomers, including the enantiomer of each diastereomer, necessitates a chiral recognition mechanism.[2][4] Therefore, a comprehensive analytical strategy must address both diastereomeric and enantiomeric separation. This guide presents a logical workflow, starting with the more straightforward separation of diastereomers on a C18 column before progressing to a more specialized chiral separation.

Principle of Separation

Achiral Separation of Diastereomers

Diastereomers, due to their different 3D arrangements, exhibit variations in polarity, hydrophobicity, and steric profile. These differences lead to differential interactions with the stationary phase. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[5] The diastereomers of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide will display unique affinities for the C18 phase, resulting in distinct retention times and enabling their separation.[3][5] An acidic modifier, such as trifluoroacetic acid (TFA), is often incorporated into the mobile phase to protonate the amide group, which minimizes peak tailing and ensures sharp, symmetrical peaks.[5]

Chiral Separation of Enantiomers

To separate enantiomers, a chiral environment is required. This is achieved by using a Chiral Stationary Phase (CSP).[4][6] CSPs create transient, diastereomeric complexes with the enantiomers of the analyte.[6][7] The stability of these complexes differs for each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a wide range of chiral compounds, including amides.[7][8][9] The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[7][10]

Method Development Strategy

A logical workflow is essential for efficiently developing a separation method for a molecule with multiple stereocenters. The following diagram outlines the proposed strategy.

G start Start: Diastereomeric Mixture of Analyte screen_achiral Phase 1: Achiral Screening (Reversed-Phase C18) start->screen_achiral Initial Approach eval1 Evaluate Chromatogram screen_achiral->eval1 separated Result: Diastereomers Separated. Proceed to quantification or isolation. eval1->separated Resolution ≥ 1.5 not_separated Result: Incomplete Separation or Suspected Co-elution of Enantiomers eval1->not_separated Resolution < 1.5 screen_chiral Phase 2: Chiral Method Development (Polysaccharide CSP) not_separated->screen_chiral Advance to Chiral Phase eval2 Optimize Chiral Method (Mobile Phase, Temperature) screen_chiral->eval2 full_separation Result: All Stereoisomers Resolved. Method Validated. eval2->full_separation Optimized Conditions

Caption: A strategic workflow for the separation of stereoisomers.

Experimental Protocol: Diastereomer Separation (Achiral)

This protocol details the separation of the diastereomers on a standard reversed-phase C18 column.

Materials and Instrumentation
  • Analyte: Diastereomeric mixture of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Additive: Trifluoroacetic acid (TFA), HPLC grade.

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Detailed Procedure
  • Mobile Phase Preparation:

    • To prepare 1 L of the mobile phase (e.g., 60:40 ACN:Water with 0.1% TFA), carefully measure 600 mL of ACN and 400 mL of ultrapure water into a clean solvent reservoir.

    • Add 1.0 mL of TFA to the mixture.

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration. This step is crucial to prevent pump cavitation and baseline noise.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the mobile phase.

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL using the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

  • Chromatographic Analysis:

    • Set the column oven temperature to 30 °C.

    • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[5]

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis for a sufficient time to allow all diastereomers to elute (e.g., 20 minutes).

    • Monitor the chromatogram at a suitable wavelength (e.g., 210 nm), where the amide bond absorbs UV light.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected chromatographic results for the separation of four hypothetical diastereomers under the specified conditions.

ParameterDiastereomer ADiastereomer BDiastereomer CDiastereomer D
Retention Time (min) 8.59.811.212.5
Resolution (Rs) -2.83.12.9
Tailing Factor (Tf) 1.11.21.11.2
Theoretical Plates (N) ~9500~9800~10100~9900

Note: This data is illustrative. Actual retention times and resolution will depend on the specific column chemistry and the exact stereoisomers present.

Advanced Protocol: Full Stereoisomeric Separation (Chiral)

If the achiral method is insufficient, or if confirmation of enantiomeric purity is required, a chiral method is necessary. This protocol uses a polysaccharide-based CSP under normal-phase conditions.

Materials and Instrumentation
  • Solvents: HPLC-grade n-Hexane and 2-propanol (IPA).

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IC or Chiralcel® OD-H, 4.6 x 250 mm, 5 µm). The choice of column is critical and often requires screening.[8][9]

Detailed Procedure

The following diagram illustrates the experimental workflow for the chiral separation protocol.

G prep_mobile 1. Prepare Mobile Phase (e.g., 90:10 n-Hexane:IPA) prep_sample 2. Prepare Sample (1 mg/mL in Mobile Phase) prep_mobile->prep_sample equilibrate 3. Equilibrate Chiral Column (Flow Rate: 1.0 mL/min, Temp: 25°C) prep_sample->equilibrate inject 4. Inject Sample (10 µL) equilibrate->inject acquire 5. Acquire Data (Detector at 210 nm) inject->acquire analyze 6. Analyze Chromatogram (Identify all stereoisomer peaks) acquire->analyze

Caption: Experimental workflow for HPLC chiral separation.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and 2-propanol in the desired ratio (e.g., 90:10 v/v). The ratio of the alcohol modifier is a critical parameter for optimizing selectivity and retention time.[7]

    • Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve the analyte mixture in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter (preferably PTFE for organic solvents).

  • Chromatographic Analysis:

    • Install the chiral column and set the column temperature to 25 °C. Temperature can significantly influence chiral selectivity.[8]

    • Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline is stable.

    • Inject 10 µL of the sample.

    • Monitor the eluent at 210 nm. Each peak in the resulting chromatogram should correspond to a single, pure stereoisomer.

Discussion and Conclusion

The successful separation of the diastereomers of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is readily achievable using standard reversed-phase HPLC with a C18 column. This method leverages the inherent differences in the physical properties of diastereomers. For applications requiring the analysis or isolation of every stereoisomer, including enantiomers, a chiral stationary phase is indispensable. Polysaccharide-based CSPs offer a powerful and versatile solution for this purpose.

The protocols provided herein offer a robust starting point for method development. Researchers should note that optimization of mobile phase composition, flow rate, and temperature may be necessary to achieve baseline resolution for their specific mixture of stereoisomers. This strategic, dual-protocol approach ensures both efficiency and comprehensive stereochemical analysis, which are vital for regulatory compliance and understanding structure-activity relationships in drug development.

References

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Xiang, Y., et al. (2013, June 07). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Harada, N. (2016, October 04). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Al-Qaim, F. F., et al. (2014). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification of Three Synthetic Pyrethroids. International Scholarly and Scientific Research & Innovation. Retrieved from [Link]

  • Harada, N. (2016, October 04). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Retrieved from [Link]

  • Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns. Retrieved from [Link]

  • PubMed. (2016, October 04). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • ResearchGate. (2016, October 15). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Semantic Scholar. (2016, October 1). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methylbutanamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methylcyclohexanone. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Amidation of 2-Bromo-3-methylbutanoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Insights 2-Bromo-3-methylbutanoic acid (an α -bromo ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

2-Bromo-3-methylbutanoic acid (an α -bromo acid typically derived from valine) is a highly versatile chiral building block. It is frequently utilized in the synthesis of complex pharmaceutical intermediates, including 11- β -hydroxy steroid dehydrogenase type 1 (11 β -HSD1) inhibitors [1] and bioisosteric ether-containing oxadiazoles [2].

The primary synthetic challenge in the amidation of α -bromo acids is chemoselectivity . Amines are excellent nucleophiles for both acyl substitution (to form the desired amide) and aliphatic nucleophilic substitution (S N​ 2, to displace the bromide). Direct coupling using standard high-temperature methods or unhindered bases often leads to the undesired displacement of the α -bromide, yielding an α -amino acid derivative instead of the target α -bromo amide.

To circumvent this, a highly controlled two-step activation protocol is required. The carboxylic acid is first converted to a highly electrophilic acyl chloride using oxalyl chloride and catalytic DMF. Subsequent amidation is performed using a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) at low temperatures [3]. This kinetic control heavily favors attack at the highly electrophilic acylium carbon over the sterically hindered α -carbon (which is further shielded by the bulky isopropyl group).

Reaction Pathway Analysis

The diagram below illustrates the chemoselective bifurcation that occurs during the reaction. Proper reagent selection dictates whether the pathway proceeds toward the desired amide or the undesired S N​ 2 byproduct.

ReactionPathways A 2-Bromo-3-methylbutanoic acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, DMF 0 °C to RT D Alpha-Amino Acid (SN2 Byproduct) A->D Excess Amine, Heat (Undesired) C Desired Amide (Chemoselective) B->C Amine, DIPEA 0 °C, DCM

Reaction pathways showing chemoselective amidation vs. S_N2 displacement.

Comparative Activation Strategies

To highlight the necessity of the two-step acyl chloride method, the following table summarizes the quantitative outcomes of various activation strategies when applied to α -bromo acids.

Activation MethodReagentsTemp (°C)Amide Yield (%)S N​ 2 Byproduct (%)Mechanistic Notes
Acid Chloride Oxalyl chloride, DMF, DIPEA0 to 25> 85%< 2%Preferred. Highly chemoselective; acylium ion is vastly more electrophilic than the α -carbon.
Carbodiimide EDC·HCl, HOBt, DIPEA0 to 2570 - 80%5 - 10%Mild, but HOBt active esters can be less reactive, allowing competitive S N​ 2 to occur slowly.
Mixed Anhydride Isobutyl chloroformate, NMM-15 to 075 - 85%< 5%Effective, but requires strict temperature control to avoid base-catalyzed racemization.
Direct Heating Amine (excess), Toluene110< 10%> 80%Thermal conditions provide sufficient activation energy for S N​ 2 displacement of the bromide.

Experimental Protocol: Two-Step Chemoselective Amidation

This self-validating protocol ensures that excess activating agents are removed prior to amine introduction, preventing the formation of oxamide byproducts and suppressing racemization [1][4].

Workflow Step1 Step 1: Activation Oxalyl Chloride + DMF Step2 Step 2: Concentration Remove excess reagents Step1->Step2 Step3 Step 3: Amidation Add Amine + DIPEA at 0 °C Step2->Step3 Step4 Step 4: Workup Aq. wash & Extraction Step3->Step4

Step-by-step workflow for the two-step chemoselective amidation protocol.

Step 1: Preparation of 2-Bromo-3-methylbutanoyl Chloride

Causality Note: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack complex, which subsequently converts the carboxylic acid to the acyl chloride.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure strictly anhydrous conditions to prevent hydrolysis of the intermediate [3].

  • Dissolution: Add 5.0 g (27.6 mmol) of 2-bromo-3-methylbutanoic acid and 200 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ). Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add 3.0 mL (34.4 mmol, 1.25 eq) of oxalyl chloride in one portion.

  • Catalysis: Carefully add 0.2 mL (2.59 mmol, 0.1 eq) of anhydrous N,N-dimethylformamide (DMF) dropwise. (Caution: Rapid gas evolution of CO and CO 2​ will occur).

  • Reaction: Stir at 0 °C for 5 minutes, then remove the ice bath. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and CH 2​ Cl 2​ . This yields the crude 2-bromo-3-methylbutanoyl chloride as a pale yellow oil. Do not purify further; use immediately in Step 2.

Step 2: Chemoselective Amidation

Causality Note: DIPEA is chosen over triethylamine (TEA) or excess reactant amine because its bulky isopropyl groups prevent it from acting as a nucleophile, thereby neutralizing the generated HCl without triggering S N​ 2 displacement at the α -carbon.

  • Preparation: Redissolve the crude acyl chloride in 100 mL of anhydrous CH 2​ Cl 2​ and cool to 0 °C under nitrogen.

  • Amine Addition: In a separate dry flask, prepare a solution of the desired primary or secondary amine (27.6 mmol, 1.0 eq) and DIPEA (5.8 mL, 33.1 mmol, 1.2 eq) in 50 mL of CH 2​ Cl 2​ .

  • Coupling: Add the amine/DIPEA solution dropwise to the acyl chloride solution over 30 minutes. Maintaining the internal temperature near 0 °C is critical to prevent base-catalyzed enolization and subsequent racemization of the chiral center.

  • Completion: Allow the reaction to slowly warm to room temperature and stir until the acyl chloride is completely consumed (typically 2-4 hours, monitored by TLC or LC-MS).

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO 3​ . Separate the organic layer, and wash sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude amide via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallization.

References

  • US7807700B2 - Inhibitors of 11-β-hydroxy steroid dehydrogenase type 1. Google Patents. 1

  • Tandem Microwave-Facilitated Synthesis of Ether-Containing Oxadiazoles. OpenLabNotebooks. 2

  • Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride. BenchChem.3

  • (S)-2-Bromo-3-methylbutanoic acid: A Comparative Guide to Chiral Synthons. BenchChem. 4

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Application

Application Notes &amp; Protocols for the In Vitro Anticancer Screening of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Authored by: Senior Application Scientist Introduction: Rationale for Investigation The identification of novel small molecules with selective anticancer activity is a cornerstone of oncological research and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: Rationale for Investigation

The identification of novel small molecules with selective anticancer activity is a cornerstone of oncological research and drug development. The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a halogenated amide, a class of molecules known for diverse biological activities. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The presence of the bromo-amide moiety suggests a potential for electrophilic interactions with cellular nucleophiles, a mechanism exploited by some anticancer agents.[2]

Given the lack of published data on the bioactivity of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide[3], a structured, multi-tiered in vitro screening approach is essential to determine its potential as an anticancer therapeutic lead. This document provides a comprehensive guide for researchers to conduct a primary screening and subsequent secondary mechanistic assays to characterize the compound's effects on cancer cells. The workflow is designed to move logically from broad cytotoxicity assessment to more focused investigations of apoptosis, cell cycle progression, and metastatic potential.

Strategic Overview: A Phased Approach to Screening

The experimental journey for a novel compound begins with broad questions and progressively narrows down to specific mechanisms. This strategy ensures that resources are spent efficiently, prioritizing compounds that show meaningful activity in initial, high-throughput assays before committing to more complex, in-depth studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Pathway Analysis A Compound Preparation (Solubilization & Dilution) C Cytotoxicity/Viability Assay (e.g., MTT or LDH Assay) A->C B Cell Line Panel Selection (e.g., NCI-60 derived) B->C D Determine IC50 Value C->D E Apoptosis Induction Assay (Annexin V / PI Staining) D->E  If IC50 is potent F Cell Cycle Analysis (Propidium Iodide Staining) D->F   G Metastatic Potential Assay (Transwell Migration/Invasion) D->G   H Western Blot for Key Pathway Proteins (e.g., Caspases, Cyclins) E->H F->H I Data Synthesis & Go/No-Go Decision G->I H->I

Figure 1: A tiered experimental workflow for anticancer compound screening.

Cell Line Selection: Choosing the Right Models

The choice of cancer cell lines is critical for obtaining clinically relevant data.[4] A single cell line is insufficient to make broad claims of anticancer activity.[5][6] We recommend a primary screen against a small, diverse panel representing different cancer types (e.g., breast, lung, colon, leukemia). The National Cancer Institute's NCI-60 panel serves as an excellent reference for selecting representative lines.[5][7][8]

Recommended Starter Panel:

  • MCF-7: Estrogen-receptor positive breast adenocarcinoma.

  • MDA-MB-231: Triple-negative, highly invasive breast adenocarcinoma.

  • A549: Lung carcinoma.

  • HCT-116: Colorectal carcinoma.

  • Jurkat: T-cell leukemia (suspension cell line).

  • HEK293: Human Embryonic Kidney cells (as a non-cancerous control to assess selectivity).

The selection should be guided by the research hypothesis. For instance, if the compound's structure suggests activity against a specific target known to be overexpressed in a certain cancer, cell lines should be chosen accordingly.[9]

Phase 1: Primary Cytotoxicity Screening

The first essential question is: Does the compound kill or inhibit the growth of cancer cells? This is typically answered using a colorimetric or fluorescence-based cell viability or cytotoxicity assay.[10][11][12]

Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Materials and Reagents:

  • Selected cancer cell lines.

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (Test Compound).

  • Dimethyl sulfoxide (DMSO, sterile).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • 96-well flat-bottom cell culture plates.

  • Microplate reader (570 nm wavelength).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count adherent cells or directly count suspension cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 200 µM to 0.1 µM) in complete culture medium. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC50).

Alternative Protocol: LDH Cytotoxicity Assay

Principle: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH released from damaged cells into the culture medium.[13][14][15] Released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.[16] This assay is complementary to the MTT assay, as it directly measures cell death (membrane integrity loss) rather than metabolic activity.[17]

(A detailed protocol for the LDH assay can be found in manufacturer's kits, such as the CyQUANT™ LDH Cytotoxicity Assay[13])

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent cytotoxicity (e.g., a low micromolar IC50 value), the next step is to investigate how it is affecting the cells.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[20][21] Using these two stains with flow cytometry allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic/necrotic cells.[21]

  • Annexin V- / PI+: Necrotic cells.

Materials and Reagents:

  • Cells treated with the test compound at its IC50 and 2x IC50 concentrations.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (and vehicle control) for a relevant time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing the floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Dysregulation of the cell cycle is a hallmark of cancer.[22][23] Many chemotherapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[24] Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[24] PI stoichiometrically binds to DNA, so the amount of fluorescence emitted is directly proportional to the DNA content.

  • G0/G1 phase: 2N DNA content.

  • S phase: Intermediate DNA content.

  • G2/M phase: 4N DNA content.

Materials and Reagents:

  • Cells treated with the test compound at its IC50 concentration.

  • Cold 70% Ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells.

  • Fixation: Wash the cells with cold PBS and centrifuge. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Analysis: Analyze the samples using a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.

Protocol: Transwell Migration & Invasion Assay

Principle: The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[25][26][27] The Transwell (or Boyden chamber) assay is a common method to assess these capabilities in vitro.[28][29] The assay uses a permeable support insert with a porous membrane that separates an upper and lower chamber. For a migration assay , cells are placed in the upper chamber and migrate through the pores towards a chemoattractant (like FBS) in the lower chamber.[28] For an invasion assay , the membrane is first coated with a layer of extracellular matrix (ECM) components (e.g., Matrigel), which cells must degrade to migrate through.[27][28]

Materials and Reagents:

  • Transwell inserts (8 µm pore size is common for most cancer cells).

  • 24-well plates.

  • Serum-free medium.

  • Complete medium with 10% or 20% FBS (as chemoattractant).

  • Matrigel (for invasion assay only).

  • Crystal Violet staining solution.

  • Cotton swabs.

Step-by-Step Methodology:

  • Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium containing the test compound at a non-lethal concentration (e.g., 0.25x IC50). Seed 50,000-100,000 cells in 200 µL into the upper chamber of each insert.

  • Incubation: Incubate for 12-48 hours at 37°C. The time will depend on the cell line's migratory/invasive capacity.

  • Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to dry. Take pictures of the stained cells using a microscope. Dissolve the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the cells in several representative fields to quantify migration/invasion.

Hypothetical Signaling Pathway and Data Presentation

Given the bromo-amide structure, a plausible mechanism of action could involve the induction of cellular stress leading to apoptosis. The following diagram illustrates a hypothetical pathway that could be investigated using Western blotting if the compound is found to induce apoptosis.

G compound 2-bromo-3-methyl-N- (2-methylcyclohexyl)butanamide stress Cellular Stress (e.g., ROS, ER Stress) compound->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito Pore Formation cytoc Cytochrome c Release mito->cytoc apaf Apoptosome Formation (Apaf-1) cytoc->apaf cas9 Caspase-9 (Initiator) apaf->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Cleaves & Activates parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway induced by the test compound.

Data Summary Table

All quantitative data should be consolidated for clear interpretation.

Cell LineAssayParameterResult (Mean ± SD)
MCF-7 MTTIC50 (µM)e.g., 12.5 ± 1.8
Annexin V/PI% Apoptotic Cells (at IC50)e.g., 45.3 ± 4.2
Cell Cycle% G2/M Arrest (at IC50)e.g., 60.1 ± 5.5
A549 MTTIC50 (µM)e.g., 25.1 ± 3.1
Annexin V/PI% Apoptotic Cells (at IC50)e.g., 30.7 ± 3.9
Cell Cycle% G1 Arrest (at IC50)e.g., 55.2 ± 6.1
MDA-MB-231 Transwell Migration% Inhibition (at 0.25x IC50)e.g., 75.4 ± 8.3
HEK293 MTTIC50 (µM)e.g., >100

Conclusion and Future Directions

This structured protocol provides a robust framework for the initial in vitro evaluation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. Positive results, such as potent and selective cytotoxicity, induction of apoptosis or cell cycle arrest, and inhibition of migration, would warrant further investigation. Subsequent steps could include Western blot analysis to validate hypothesized signaling pathways, kinase profiling assays, and ultimately, progression to in vivo studies using animal models.

References

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  • Justman, Q. A., & Serber, J. (2019). Transwell In Vitro Cell Migration and Invasion Assays. Springer Nature Experiments. Retrieved from [Link]

  • Justman, Q. A., & Serber, J. (2019). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology. Retrieved from [Link]

  • Nicoletti, I., & Migliorati, G. (2018). Analysis of Cell Cycle by Flow Cytometry. Methods in Molecular Biology. Retrieved from [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Retrieved from [Link]

  • protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. Retrieved from [Link]

  • Lee, J. K., et al. (2011). A framework to select clinically relevant cancer cell lines for investigation by establishing their molecular similarity with primary human cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine. Retrieved from [Link]

  • Wood, M. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

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  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Thayyullathil, F., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Gillet, J. P., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry. Retrieved from [Link]

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  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Moga, M. A., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants. Retrieved from [Link]

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Method

Application Note: A Comprehensive Protocol for Evaluating the Antimicrobial Activity of Novel Bromo-Amide Compounds

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity. Bromo-amide compounds represent a promising clas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent antimicrobial activity. Bromo-amide compounds represent a promising class of molecules, yet their evaluation requires a systematic and rigorous approach. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of novel bromo-amides. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), covering essential assays from initial potency determination (MIC, MBC) to advanced characterization of pharmacodynamics (Time-Kill Kinetics), anti-biofilm activity, and preliminary safety profiling (Cytotoxicity).

Unique Considerations for Bromo-Amide Compounds

Bromo-amides are characterized by the presence of a bromine atom and an amide functional group. While their specific mechanisms of action must be determined empirically, the chemical functionalities suggest potential interactions with biological targets. The electronegative bromine can participate in halogen bonding or act as a leaving group, while the amide group can form hydrogen bonds, potentially disrupting protein structures or enzymatic functions. The Hoffmann degradation of amides using bromine is a classic reaction that highlights the reactivity of this scaffold[1][2]. This inherent reactivity necessitates careful consideration of compound stability, solubility, and potential off-target effects.

Key challenges include:

  • Solubility: Novel organic compounds are often hydrophobic. It is critical to establish a reliable solubilization method, typically using dimethyl sulfoxide (DMSO), and to ensure that the final solvent concentration in assays does not affect microbial growth or cell viability[3][4].

  • Cytotoxicity: Early assessment of cytotoxicity against mammalian cell lines is crucial to determine if the antimicrobial activity is selective for microbial cells over host cells. A favorable therapeutic index is a primary goal in drug development[5].

  • Mechanism of Action: While not the focus of this protocol guide, the results from these assays (e.g., bactericidal vs. bacteriostatic activity) provide initial clues into the compound's mechanism, guiding future studies.

Essential Preparatory Steps: The Foundation of Reliable Data

Methodical preparation is paramount for reproducible and accurate results. These foundational steps must be performed with precision before commencing any specific antimicrobial assay.

Compound Handling and Solubilization
  • Stock Solution Preparation: Prepare a high-concentration stock solution of the bromo-amide compound, typically 100 times the highest desired test concentration, in 100% DMSO[4]. For example, for a top testing concentration of 128 µg/mL, prepare a 12.8 mg/mL stock.

  • Solubility Confirmation: Visually inspect the stock solution for any precipitation. If not fully dissolved, gentle warming or sonication may be applied.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles[4].

Selection and Maintenance of Quality Control (QC) Strains

The use of standardized QC strains is mandatory to validate assay performance. These strains have well-characterized susceptibility profiles, and results must fall within established ranges for an experiment to be considered valid[6][7].

Recommended QC Strains (CLSI/EUCAST Approved):

  • Staphylococcus aureus ATCC® 29213™: A common Gram-positive control[8][9].

  • Escherichia coli ATCC® 25922™: A common Gram-negative control.

  • Pseudomonas aeruginosa ATCC® 27853™: A control for non-fermenting Gram-negative bacteria.

QC strains must be handled properly to prevent genetic drift. Use a frozen stock system and limit the number of subcultures from the reference stock[8].

Preparation of Standardized Microbial Inoculum

The final bacterial density in an assay is a critical variable. The 0.5 McFarland turbidity standard is the universally accepted reference point.

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Transfer colonies into a sterile tube containing a suitable broth (e.g., Mueller-Hinton Broth) or saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL[10].

  • This standardized suspension must be further diluted for each specific assay as described in the protocols below.

The Antimicrobial Assay Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel bromo-amide compound, progressing from initial potency to more complex characterization.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Assays cluster_secondary Phase 3: Advanced Characterization cluster_analysis Phase 4: Analysis Compound Compound Solubilization (DMSO Stock) MIC Protocol 1: MIC Determination (Broth Microdilution) Compound->MIC Cytotox Protocol 5: Cytotoxicity Assay Compound->Cytotox QC_Strains QC Strain Revival & Culture QC_Strains->MIC Inoculum 0.5 McFarland Inoculum Prep Inoculum->MIC MBC Protocol 2: MBC Determination MIC->MBC Input: MIC value TimeKill Protocol 3: Time-Kill Kinetics MIC->TimeKill Input: MIC multiples Biofilm Protocol 4: Anti-Biofilm Assay MIC->Biofilm Input: Sub-MIC conc. Data Data Interpretation (Potency, Selectivity) MBC->Data TimeKill->Data Biofilm->Data Cytotox->Data

Caption: Overall workflow for antimicrobial characterization.

Core Antimicrobial Susceptibility Testing (AST) Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test[11][12]. This protocol is adapted from the CLSI M07 guidelines[3][13].

Materials:

  • Sterile 96-well, U-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Prepared compound stock solution and standardized inoculum.

  • Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli).

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a designated row.

  • Compound Dilution: In well 1, add 200 µL of the compound solution prepared at the highest desired concentration (e.g., 128 µg/mL). This is achieved by diluting the DMSO stock into CAMHB.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Repeat this process down to well 10. Discard the final 100 µL from well 10[14].

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well receives bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither bacteria nor compound.

  • Inoculation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Add 100 µL of this working inoculum to wells 1 through 11. The final volume in each well will be 200 µL, which halves the compound concentration to the desired test range (e.g., 64, 32, 16...0.125 µg/mL)[10].

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air[4].

  • Reading the MIC: After incubation, inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[10]. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified time[15][16]. It distinguishes bactericidal from bacteriostatic agents.

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC that show no visible growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these clear wells onto a fresh, drug-free agar plate (e.g., Tryptic Soy Agar)[17][18].

  • Also, plate a sample from the growth control well to confirm the initial inoculum viability.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[15][16].

Advanced Characterization Protocols

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay assesses the rate and extent of bacterial killing over time, providing critical pharmacodynamic information[19][20].

Procedure:

  • Preparation: In sterile flasks or tubes, prepare cultures containing CAMHB and the bromo-amide compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask with no compound.

  • Inoculation: Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate all flasks at 37°C with shaking. At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask[19].

  • Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates[19].

  • Incubation and Counting: Incubate plates for 18-24 hours and count the colonies on plates that yield between 30 and 300 colonies.

  • Analysis: Convert the colony counts to CFU/mL. Plot the log₁₀ CFU/mL versus time for each compound concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity[20].

Protocol 4: Anti-Biofilm Activity Assessment (Crystal Violet Method)

Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. This assay quantifies the ability of a compound to inhibit biofilm formation[21][22].

Procedure:

  • Inoculation: In a 96-well flat-bottom polystyrene microplate, add 200 µL of a bacterial suspension (~10⁶ CFU/mL) in a growth medium conducive to biofilm formation (e.g., Tryptic Soy Broth with 1% glucose) to each well. Add the bromo-amide compound at various sub-MIC concentrations.

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation[23].

  • Washing: Gently aspirate the planktonic (free-floating) cells from each well. Wash the wells carefully three times with 200 µL of sterile PBS, taking care not to dislodge the adherent biofilm[23].

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes[21][23].

  • Washing: Pour off the crystal violet solution and wash the wells again with distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet stain[21][24].

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader[23][25]. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Essential Safety and Selectivity Protocol

Protocol 5: In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of mammalian cells and is a widely used method to assess the cytotoxicity of a novel compound[26].

Procedure:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing two-fold serial dilutions of the bromo-amide compound. Include wells with untreated cells (viability control) and wells with media only (background control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[27].

  • Quantification: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Mechanism of Bromo-Amide Action

The following diagram proposes a hypothetical mechanism by which a bromo-amide compound might exert its antimicrobial effect, drawing inspiration from its chemical structure. This is a conceptual model to guide further mechanistic studies.

G cluster_cell Bacterial Cell Compound Bromo-Amide Compound Target Essential Bacterial Enzyme (e.g., Thiol-dependent) Compound->Target 1. Cell Entry & Target Binding Membrane Cell Membrane ActiveSite Active Site (Cysteine -SH) Target->ActiveSite InactiveEnzyme Inactive Enzyme (Covalent Adduct) Target->InactiveEnzyme 2. Covalent Modification of Active Site Thiol Block Pathway Blocked InactiveEnzyme->Block 3. Enzyme Inactivation Pathway Essential Metabolic Pathway Death Cell Death Pathway->Death Block->Death 4. Metabolic Disruption

Caption: Hypothetical covalent inhibition mechanism.

Data Presentation

Quantitative data should be summarized in a clear, structured format for easy comparison and interpretation.

Table 1: MIC and MBC Data Summary

Test Organism Gram Stain Bromo-Amide MIC (µg/mL) Bromo-Amide MBC (µg/mL) MBC/MIC Ratio Positive Control Positive Control MIC (µg/mL)
S. aureus ATCC 29213 Positive [Insert Data] [Insert Data] [Calculate] Vancomycin [Insert Data]
E. coli ATCC 25922 Negative [Insert Data] [Insert Data] [Calculate] Ciprofloxacin [Insert Data]
P. aeruginosa ATCC 27853 Negative [Insert Data] [Insert Data] [Calculate] Gentamicin [Insert Data]
Clinical Isolate 1 [Specify] [Insert Data] [Insert Data] [Calculate] [Specify] [Insert Data]

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.

Table 2: Cytotoxicity and Selectivity Index

Cell Line Bromo-Amide IC₅₀ (µg/mL) Test Organism Bromo-Amide MIC (µg/mL) Selectivity Index (SI = IC₅₀/MIC)
HEK293 [Insert Data] S. aureus [From Table 1] [Calculate]
HepG2 [Insert Data] E. coli [From Table 1] [Calculate]

A higher Selectivity Index indicates greater selectivity for the microbial target over mammalian cells.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

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  • A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. (2016). Journal of Visualized Experiments. Retrieved March 14, 2026, from [Link]

  • Quality Assurance in Antimicrobial Susceptibility Testing. (2012). IntechOpen. Retrieved March 14, 2026, from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Technology, Iraq. Retrieved March 14, 2026, from [Link]

  • 4.2. Crystal Violet Biofilm Inhibition Assay. (n.d.). Bio-protocol. Retrieved March 14, 2026, from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved March 14, 2026, from [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Retrieved March 14, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test | MBC Assay in Microbiology. (n.d.). MIS GENERAL. Retrieved March 14, 2026, from [Link]

  • Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis. (2021). MDPI. Retrieved March 14, 2026, from [Link]

  • Hoffmann Bromamide Reaction Mechanism. (2019). BYJU'S. Retrieved March 14, 2026, from [Link]

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  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (2022). BMG LABTECH. Retrieved March 14, 2026, from [Link]

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Application

Application Notes &amp; Protocols: Evaluating the Anti-inflammatory Activity of N-Cyclohexylamide Derivatives

I. Introduction: The Therapeutic Promise of N-Cyclohexylamide Derivatives Inflammation is a fundamental biological response essential for defending against infection and repairing tissue damage. However, its dysregulatio...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Therapeutic Promise of N-Cyclohexylamide Derivatives

Inflammation is a fundamental biological response essential for defending against infection and repairing tissue damage. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, creating a significant global health burden[1]. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with potential side effects, driving the search for novel therapeutic agents with improved safety and efficacy profiles[2][3].

N-cyclohexylamide derivatives, a class of organic compounds characterized by a cyclohexyl group linked to an amide or a related functional group like urea, have emerged as a promising area of research. Various studies have demonstrated the potent anti-inflammatory and analgesic properties of compounds containing the N-cyclohexylamide, N-acylhydrazone, or N,N'-dicyclohexylurea scaffold[4][5][6][7]. These molecules offer a versatile chemical framework for designing selective inhibitors of key inflammatory mediators.

This guide provides a comprehensive overview of the primary mechanisms of action for these derivatives and presents detailed, validated protocols for their in vitro evaluation. The methodologies described herein are designed to enable researchers to reliably screen novel N-cyclohexylamide compounds, quantify their anti-inflammatory potency, and elucidate their underlying molecular mechanisms.

II. Elucidating the Mechanism of Action: Key Inflammatory Pathways

The anti-inflammatory effects of N-cyclohexylamide and related derivatives are often attributed to their ability to modulate critical signaling pathways and enzymes that orchestrate the inflammatory response. Understanding these mechanisms is crucial for rational drug design and development.

One of the most critical pathways in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB) . In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), IκBα is phosphorylated and degraded. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6[8][9][10]. Several amide and urea-based compounds have been shown to exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα[9][10].

Another important target is the cyclooxygenase (COX) enzyme , which exists in two main isoforms. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling[3][11]. Selective inhibition of COX-2 is a key strategy for many anti-inflammatory drugs[12][13]. Additionally, enzymes like soluble epoxide hydrolase (sEH) have been identified as targets for N,N'-dicyclohexylurea, which can inhibit the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)[6].

The diagram below illustrates the canonical LPS-induced NF-κB signaling pathway, a primary target for many N-cyclohexylamide derivatives.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Fig. 1: LPS-induced NF-κB signaling pathway.

III. Experimental Workflow for In Vitro Screening

A systematic, multi-assay approach is essential for the comprehensive evaluation of N-cyclohexylamide derivatives. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to measure the inhibition of key inflammatory markers, and concludes with mechanistic assays to confirm the molecular target.

The diagram below outlines the recommended experimental workflow.

Experimental_Workflow cluster_assays 5. Functional & Mechanistic Assays start Start: Synthesized N-cyclohexylamide Derivatives culture 1. Cell Culture (RAW 264.7 Macrophages) start->culture cytotoxicity 2. Cytotoxicity Assay (MTT) Determine non-toxic concentrations culture->cytotoxicity treatment 3. Pre-treatment with Derivatives (at non-toxic concentrations) cytotoxicity->treatment stimulation 4. Inflammatory Stimulation (e.g., LPS 1 µg/mL) treatment->stimulation supernatant A. Collect Supernatant stimulation->supernatant lysis B. Prepare Cell Lysates stimulation->lysis griess Griess Assay (Nitric Oxide) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (iNOS, COX-2, p-IκBα) lysis->western end End: Data Analysis & Lead Identification griess->end elisa->end western->end

Fig. 2: High-level experimental workflow.

IV. Detailed In Vitro Protocols

The following protocols are optimized for a 96-well plate format using the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation[8][10].

Protocol 1: Cell Culture and Maintenance

Rationale: Maintaining healthy, sub-confluent cell cultures is critical for reproducible results. Over-confluent or stressed cells can exhibit altered inflammatory responses.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Sub-culturing: Passage cells when they reach 80-90% confluency. Do not allow cells to become fully confluent. Use a cell scraper for detachment.

Protocol 2: MTT Assay for Cytotoxicity

Rationale: This assay determines the concentration range at which the test compounds do not kill the cells. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death[8].

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-cyclohexylamide derivatives in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: Nitric oxide is a key inflammatory mediator produced by the iNOS enzyme in macrophages upon LPS stimulation. The Griess assay is a simple, colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an index of iNOS activity[1][8].

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing the test compounds at pre-determined non-toxic concentrations. Incubate for 1 hour.

    • Controls:

      • Negative Control: Cells + Medium only.

      • Vehicle Control: Cells + Vehicle (e.g., 0.1% DMSO) + LPS.

      • Positive Control: Cells + Known Inhibitor (e.g., 10 µM Diclofenac) + LPS.

  • Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL in all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production relative to the vehicle control.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 into the culture medium[9].

  • Sample Collection: Use the same culture supernatants collected in step 5 of the Griess Assay protocol.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Mouse TNF-α ELISA Kit, Mouse IL-6 ELISA Kit).

  • Analysis: Calculate the cytokine concentrations based on the standard curve provided with the kit. Determine the percentage inhibition of cytokine production for each compound relative to the LPS-stimulated vehicle control.

V. Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table to facilitate comparison between different derivatives. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

Table 1: Anti-inflammatory Activity of Exemplary N-Cyclohexylamide Derivatives

Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)[1]TNF-α Inhibition (IC₅₀, µM)
Derivative A> 1005.3 ± 0.68.1 ± 0.9
Derivative B> 10012.8 ± 1.519.5 ± 2.1
Derivative C45.2 ± 3.12.1 ± 0.33.5 ± 0.4
Diclofenac> 10015.2 ± 1.822.4 ± 2.5

Data are presented as mean ± SD from three independent experiments. IC₅₀ values represent the concentration required to inhibit 50% of the inflammatory response.

Interpretation:

  • A compound with a low IC₅₀ value for NO or TNF-α inhibition and a high CC₅₀ value is considered a potent and non-toxic candidate.

  • In the example above, Derivative A shows good potency and no toxicity. Derivative C is the most potent but also exhibits some cytotoxicity, which must be considered in further development.

VI. Conclusion

The protocols detailed in this application note provide a robust framework for the initial screening and characterization of N-cyclohexylamide derivatives as potential anti-inflammatory agents. By systematically assessing cytotoxicity, quantifying the inhibition of key inflammatory mediators like nitric oxide and cytokines, and probing effects on signaling pathways like NF-κB, researchers can efficiently identify and advance promising lead compounds. This structured approach, grounded in established methodologies, ensures data integrity and provides the foundational evidence needed for subsequent in vivo studies and preclinical development.

References

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Method

Molecular docking of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with target proteins.

Application Note & Protocol Topic: Molecular Docking of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with Target Proteins Abstract This guide provides a comprehensive, in-depth protocol for conducting molecular dock...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Molecular Docking of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with Target Proteins

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a novel halogenated amide, with biologically relevant protein targets. As a Senior Application Scientist, this document moves beyond a simple list of steps to explain the critical reasoning behind each phase of the computational workflow—from target selection and validation to ligand preparation and results interpretation. We utilize the widely adopted AutoDock Vina software for the docking simulation and emphasize a self-validating methodology to ensure the scientific rigor and trustworthiness of the generated data. This application note is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to investigate the therapeutic potential of novel small molecules by elucidating their interactions at a molecular level.

Introduction: The Role of In Silico Analysis in Modern Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD), offering a powerful computational method to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[1][2][3] This predictive capability allows researchers to screen virtual libraries, prioritize compounds for synthesis, and generate hypotheses about the molecular mechanisms of action before committing to resource-intensive wet-lab experiments.[4][5]

The subject of this guide, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, is a halogenated amide. Halogen atoms are often incorporated into drug candidates to modulate key properties such as metabolic stability, membrane permeability, and binding affinity through specific interactions like halogen bonding.[6] Given the novelty of this compound, molecular docking serves as an essential first step to explore its potential biological targets and guide further investigation.

This document provides a full workflow, grounded in established best practices, to perform a reliable and reproducible docking study.

Rationale for Target Protein Selection

The choice of a target protein is the most critical decision in a docking study. Since no specific biological activity is documented for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, we must select a target based on the activities of structurally related compounds. Brominated compounds have been investigated for a range of biological activities, including anti-inflammatory effects through the inhibition of Cyclooxygenase (COX) enzymes.[7]

Therefore, for this protocol, we will use Cyclooxygenase-2 (COX-2) as our primary target protein. COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs). Its structure is available in the Protein Data Bank (PDB), often co-crystallized with known inhibitors, which is ideal for demonstrating protocol validation via redocking.[7]

We will use the PDB entry 5KIR , which is the crystal structure of human COX-2 in complex with the selective inhibitor celecoxib.

Required Software and Materials

To follow this protocol, users will need access to the following freely available software tools. The rationale for choosing these specific tools is their widespread use, extensive documentation, and proven reliability in the scientific community.

SoftwarePurposeSource & URL
PyMOL or UCSF ChimeraX Molecular Visualization[Link] or
AutoDock Tools (ADT) Preparation of protein and ligand files (PDBQT format)[Link]
AutoDock Vina Docking simulation engine[Link]
Open Babel File format conversion and initial 3D structure generation[Link]
RCSB Protein Data Bank Source for protein crystal structures[Link]
PubChem Source for ligand structures or building blocks[Link]

Experimental Workflow Diagram

The entire molecular docking process can be visualized as a sequential workflow, from initial preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation (Trustworthiness) cluster_docking Phase 3: Simulation cluster_analysis Phase 4: Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, PDBQT Conversion) protein_prep Protein Preparation (Download from PDB, Clean Structure, Add Hydrogens, PDBQT Conversion) redocking Protocol Validation (Redock co-crystallized ligand, Calculate RMSD) ligand_prep->redocking protein_prep->redocking grid_box Define Search Space (Grid Box Generation) redocking->grid_box run_vina Execute Docking (Run AutoDock Vina) grid_box->run_vina analyze_results Analyze Docking Output (Binding Affinity & Poses) run_vina->analyze_results visualize Visualize Interactions (PyMOL/ChimeraX, Identify H-bonds, etc.) analyze_results->visualize

Caption: Overall workflow for a validated molecular docking study.

Detailed Step-by-Step Protocols

Protocol 1: Ligand Preparation

The ligand, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, must be converted into a 3D, energy-minimized structure suitable for docking.

  • Obtain 2D Structure:

    • Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it as a MOL or SDF file. Alternatively, obtain its SMILES string. For our ligand, a possible SMILES string is CC(C)C(Br)C(=O)NC1CCCCC1C.

  • Convert to 3D and Energy Minimize:

    • Causality: A 2D structure lacks the conformational information necessary for docking. We must generate a plausible 3D conformation and then minimize its energy to ensure it is in a stable, low-energy state.[8]

    • Action: Use Open Babel for a quick conversion and minimization.

    • This command generates a 3D structure (--gen3d), protonates it at pH 7.4 (-p 7.4), and performs energy minimization using the MMFF94 force field (--ff MMFF94).

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Causality: AutoDock Vina requires ligands in the PDBQT format, which includes partial charges and information about rotatable bonds (torsions). These are essential for the scoring function to calculate binding energy.[9]

    • Action: a. Launch ADT. b. Go to Ligand -> Input -> Open and select ligand_3d.pdb. c. Go to Ligand -> Torsion Tree -> Detect Root. d. Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. ADT will automatically calculate Gasteiger charges and define rotatable bonds.[9]

Protocol 2: Target Protein Preparation

The raw crystal structure from the PDB is not ready for docking. It must be "cleaned" to remove components that would interfere with the simulation.[10]

  • Download Protein Structure:

    • Go to the RCSB PDB ([Link]) and download the structure 5KIR in PDB format.

  • Clean the Protein Structure:

    • Causality: PDB files often contain non-essential molecules like water, co-solvents, and multiple protein chains. These must be removed as they can occupy the binding site and interfere with the docking algorithm.[1][11] The co-crystallized ligand must also be removed for our docking experiment but should be saved separately for the validation step.

    • Action (using PyMOL or ChimeraX): a. Open 5KIR.pdb. b. Remove water molecules: remove solvent c. Identify the co-crystallized ligand (Celecoxib, residue name CEL). Select it and save it to a new file named cel_ligand.pdb. This will be used for redocking validation. d. Delete the CEL ligand from the main structure. e. The structure 5KIR is a dimer. For this study, we only need one chain. Delete chain B. f. Save the cleaned protein as 5kir_protein_clean.pdb.

  • Prepare PDBQT File using AutoDock Tools (ADT):

    • Causality: Similar to the ligand, the protein must be in PDBQT format. This step adds polar hydrogens, which are critical for hydrogen bonding interactions, and assigns partial charges.[1][12]

    • Action: a. Launch ADT. b. Go to File -> Read Molecule and open 5kir_protein_clean.pdb. c. Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. d. Go to Edit -> Charges -> Add Kollman Charges. e. Go to Grid -> Macromolecule -> Choose. Select 5kir_protein_clean and save it as 5kir_protein.pdbqt.

Protocol 3: Protocol Validation via Redocking

This step is essential for establishing trust in your docking parameters. The goal is to prove that your chosen software and settings can accurately reproduce the experimentally known binding pose of a ligand.[13][14]

  • Prepare the Co-crystallized Ligand:

    • Using the cel_ligand.pdb file saved earlier, follow Protocol 1, Step 3 to create cel_ligand.pdbqt.

  • Define the Grid Box:

    • The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. For redocking, this box should be centered on the position of the original co-crystallized ligand.

    • Action (in ADT): a. Load the protein 5kir_protein.pdbqt. b. Go to Grid -> Grid Box.... c. A box will appear. Adjust the center and dimensions to encompass the binding site where cel_ligand was located. A good starting size is 25 x 25 x 25 Ångströms. d. Note down the center (x, y, z) and size (x, y, z) coordinates. These are critical.

  • Create Vina Configuration File:

    • Create a text file named conf_redock.txt with the following content, replacing the coordinates with your values from the previous step.

  • Run Vina and Analyze RMSD:

    • Execute Vina from the command line: vina --config conf_redock.txt

    • Analysis: a. Vina will generate cel_redocked_output.pdbqt, which contains several predicted binding poses. b. Load the original cel_ligand.pdb and the top pose from the output file into PyMOL. c. Align the protein backbones and then calculate the Root Mean Square Deviation (RMSD) between the original and redocked ligand poses. d. Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your docking protocol is reliable.[14][15][16]

Protocol 4: Docking the Novel Ligand

Now that the protocol is validated, you can proceed with docking your novel compound.

  • Create Vina Configuration File:

    • Create a new text file, conf_dock.txt. It will be identical to the redocking config file, but with your novel ligand and new output file names.

  • Run AutoDock Vina:

    • Execute the docking run from the command line:

Analysis and Interpretation of Results

Binding Affinity

The primary quantitative result is the binding affinity, reported in kcal/mol in the log file and the output PDBQT file. This value is an estimate of the binding free energy.

  • Interpretation: More negative values indicate stronger, more favorable binding. For example, a binding affinity of -9.0 kcal/mol suggests a stronger interaction than -6.0 kcal/mol.[18] These scores are best used for ranking different compounds against the same target under identical docking conditions.

Binding Pose and Interactions

The most insightful data comes from visualizing the predicted binding poses.

  • Load Results into Visualizer:

    • Open PyMOL or ChimeraX.

    • Load the receptor: 5kir_protein.pdbqt.

    • Load the docking results: ligand_output.pdbqt. Vina may output multiple poses; you can view them individually. Focus on the top-ranked pose (the one with the lowest binding energy).

  • Identify Key Interactions:

    • Causality: The binding affinity score is driven by a combination of molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Identifying these interactions helps to rationalize why the ligand binds and provides ideas for chemical modifications to improve affinity.[15][19]

    • Action (in PyMOL): a. Display the protein in a surface or cartoon representation. b. Show the ligand as sticks. c. Identify and label the amino acid residues within 4.0 Å of the ligand. d. Use the find command or measurement wizards to identify potential hydrogen bonds (typically < 3.5 Å donor-to-acceptor distance with appropriate geometry).

Data Summary

Summarize the results in a clear, tabular format.

LigandTarget ProteinTop Pose Binding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)Key Interacting Residues
Celecoxib (Redocked)COX-2 (5KIR)-11.50.000 / 0.000HIS90, LEU352, SER530, TYR385
2-bromo-3-methyl...COX-2 (5KIR)-8.20.000 / 0.000VAL523, ALA527, SER530, LEU384

(Note: The values above are illustrative examples for demonstration purposes.)

Advanced Considerations and Self-Validation

  • Flexible Docking: While the default Vina protocol treats the protein as rigid, some sidechains in the binding pocket can be allowed to move. This can yield more accurate results but is computationally more expensive.[20]

  • Molecular Dynamics (MD) Simulation: For high-confidence results, the stability of the top-ranked docked pose can be further validated using MD simulations. MD assesses how the protein-ligand complex behaves over time in a simulated physiological environment, providing a more dynamic and robust validation of the interaction.[13][21]

G cluster_docking_type Docking Strategy cluster_validation_level Validation Method blind Blind Docking (Entire protein surface) focused Focused Docking (Known binding site) redocking Redocking (RMSD < 2.0 Å) focused->redocking md_sim Molecular Dynamics (Complex Stability) redocking->md_sim Optional: Higher Confidence start Start decision Known Binding Site? start->decision decision->blind No decision->focused Yes

Caption: Decision workflow for docking strategy and validation.

Conclusion

This application note has detailed a rigorous and validated protocol for the molecular docking of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with the COX-2 enzyme. By following these steps—from careful preparation of both ligand and receptor to mandatory protocol validation and in-depth analysis of the results—researchers can generate reliable, publication-quality data. This in silico approach provides a foundational understanding of a novel compound's potential binding mechanism, effectively guiding subsequent stages of the drug discovery pipeline.

References

  • Yusuf, M. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. [Video]. YouTube. Retrieved from [Link]

  • Bioinformatics Explained. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Video]. YouTube. Retrieved from [Link]

  • Feng, S. (2020). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Video]. YouTube. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. Retrieved from [Link]

  • ScotChem. (2025, April 8). Preparing the protein and ligand for docking. Retrieved from [Link]

  • BioNome. (2026, March 2). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • Elekofoti, A. O., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Heliyon, 9(7), e17616. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from [Link]

  • Bioinformatics ONLINE. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Video]. YouTube. Retrieved from [Link]

  • Dope Tutorials. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Warren, G. L., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(2), 439-452. Retrieved from [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • All about bioinfo. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Video]. YouTube. Retrieved from [Link]

  • Aryal, S. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]

  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • Bolivar, S. (n.d.). (PDF) Molecular Docking Protocol. ResearchGate. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Kiri, R., et al. (2015). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current Topics in Medicinal Chemistry, 15(1), 14-29. Retrieved from [Link]

  • Abdullahi, M., et al. (2021). Molecular Docking and in silico Pharmacokinetic Investigations towards Designing Multi-target Potent Dengue Virus Inhibitors. Journal of Taibah University for Science, 15(1), 1-11. Retrieved from [Link]

  • Haddou, M. A., et al. (2025). Design, Synthesis, In Silico, DFT, Molecular docking and POM Studies for Good Health and Well-being. Moroccan Journal of Chemistry, 13(4), 1722-1747. Retrieved from [Link]

  • Sestito, S., & Ciccone, L. (2023). Protein-Targeting Drug Discovery. Biomolecules, 13(11), 1591. Retrieved from [Link]

  • ResearchGate. (n.d.). 14 target proteins for molecular docking. [Data set]. Retrieved from [Link]

  • Alemu, A., et al. (2018). Synthesis, Biological Evaluation, and Docking Analysis of Methyl Hydroquinone and Bromo Methyl Hydroquinone as Potent Cyclooxygenase (COX-1 and COX-2) Inhibitors. Journal of Applied Pharmaceutical Science, 8(7), 001-009. Retrieved from [Link]

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Application

Application Notes and Protocols: The 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Scaffold in Medicinal Chemistry

Introduction: Unveiling a Novel Scaffold for Drug Discovery In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation, driving the discovery of next-generation t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation, driving the discovery of next-generation therapeutics. This document introduces 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a compound with a unique combination of structural motifs poised for investigation in drug development programs. While this specific molecule is not extensively documented in current literature, its constituent parts—an α-bromo-amide and an N-substituted methylcyclohexyl group—are well-regarded for their potential to impart desirable pharmacological properties.

The α-bromo-amide functionality is a key feature, offering the potential for covalent interaction with biological targets.[1][2] This can lead to prolonged and potent inhibition of enzymes or receptors, a strategy successfully employed in a number of approved drugs. The N-(2-methylcyclohexyl) group provides a lipophilic and conformationally restricted element, which can significantly influence a compound's binding affinity, selectivity, and pharmacokinetic profile.[3][4] The strategic placement of a methyl group on the cyclohexane ring can further refine interactions within a target's binding pocket.

This guide provides a comprehensive, prospective framework for researchers and drug development professionals interested in leveraging the 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide scaffold. We will detail a robust synthetic protocol, propose initial biological screening strategies, and outline a systematic approach to structure-activity relationship (SAR) studies.

Hypothesized Medicinal Chemistry Applications

The structural characteristics of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide suggest several promising avenues for its application in medicinal chemistry:

  • Covalent Enzyme Inhibitors: The electrophilic nature of the carbon bearing the bromine atom makes this scaffold a prime candidate for the development of covalent inhibitors, particularly for enzymes with a nucleophilic residue (e.g., cysteine or serine) in their active site.[1][5] This could be particularly relevant for targets in oncology, virology, and immunology where irreversible inhibition can offer a therapeutic advantage.

  • Protein-Protein Interaction (PPI) Modulators: The combination of a potentially reactive "warhead" and a sterically demanding N-substituent could be effective in disrupting or stabilizing protein-protein interactions. The cyclohexyl moiety can occupy hydrophobic pockets at the interface of two proteins, while the α-bromo-amide could form a covalent bond with a nearby residue, leading to long-lasting modulation.

  • Leads for Neurological Disorders: The lipophilicity imparted by the N-cyclohexyl group may facilitate blood-brain barrier penetration, making this scaffold a candidate for central nervous system (CNS) targets. Further optimization of the scaffold could lead to the discovery of novel agents for neurodegenerative diseases or psychiatric disorders.

Synthesis and Experimental Protocols

A logical and efficient synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide can be achieved through a two-step process involving the formation of an acyl halide followed by amidation.

Part 1: Synthesis of 2-bromo-3-methylbutanoyl chloride

The initial step involves the conversion of 2-bromo-3-methylbutanoic acid to its more reactive acyl chloride derivative. The Hell-Volhard-Zelinsky reaction provides a classic and effective method for this transformation.[6][7]

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reagent Addition: To the flask, add 2-bromo-3-methylbutanoic acid (1.0 eq).[8][9][10][11] Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at room temperature with stirring.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromo-3-methylbutanoyl chloride is often used directly in the next step without further purification.

Part 2: Synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

The final step is the amidation of the acyl chloride with 2-methylcyclohexylamine.

Protocol:

  • Reaction Setup: In a fume hood, dissolve 2-methylcyclohexylamine (1.0 eq)[12][13][14][15] and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the crude 2-bromo-3-methylbutanoyl chloride (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the amine solution over 30 minutes.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start1 2-bromo-3-methylbutanoic acid Product1 2-bromo-3-methylbutanoyl chloride Start1->Product1 Reflux Reagent1 SOCl₂ Reagent1->Product1 Product2 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Product1->Product2 Anhydrous DCM, 0 °C to RT Start2 2-methylcyclohexylamine Start2->Product2 Reagent2 Triethylamine Reagent2->Product2

Caption: Proposed two-step synthesis of the target compound.

Proposed Initial Biological Evaluation

A systematic approach to evaluating the biological activity of this novel scaffold is crucial. The following protocols outline a general workflow for an initial assessment.

General In Vitro Cytotoxicity Screening

A primary assessment of the compound's effect on cell viability is a fundamental first step.

Protocol:

  • Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) to assess both anti-proliferative activity and general toxicity.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or resazurin assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line by plotting a dose-response curve.

Diagram of the Biological Screening Workflow:

BiologicalScreening cluster_screening Initial Biological Evaluation A Synthesized Compound B In Vitro Cytotoxicity Screen (Cancer & Normal Cell Lines) A->B C Determine IC₅₀ Values B->C D Active? C->D E Mechanism of Action Studies (e.g., covalent binding assay) D->E Yes F Inactive D->F No

Caption: A generalized workflow for initial biological screening.

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Once initial biological activity is established, a systematic SAR study is essential to identify key structural features that contribute to potency and selectivity. The principles of SAR guide the rational design of analogs to improve the compound's properties.[16]

Proposed Modifications:

  • Variation of the Cyclohexyl Substituent:

    • Synthesize analogs with different substitution patterns on the cyclohexane ring (e.g., 3-methyl, 4-methyl) to probe the steric and electronic requirements of the binding pocket.

    • Explore the impact of stereochemistry by synthesizing and testing individual stereoisomers of the 2-methylcyclohexyl group.

  • Modification of the α-Bromo-Amide Moiety:

    • Replace the bromine atom with other halogens (e.g., chlorine) to modulate the reactivity of the potential covalent warhead.

    • Introduce different alkyl groups at the 3-position of the butanamide backbone (e.g., ethyl, propyl) to explore the impact on binding and lipophilicity.

  • Alteration of the Amide Linker:

    • Synthesize analogs with different linkers between the acyl group and the cyclohexyl moiety to optimize the spatial orientation of these two key fragments.

Diagram of the Proposed SAR Study Logic:

SAR_Logic cluster_mods Proposed Modifications cluster_evaluation Evaluation cluster_outcome Outcome Core Core Scaffold: 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Mod1 Vary Cyclohexyl Substitution (position, stereochemistry) Core->Mod1 Mod2 Modify α-Bromo-Amide (halogen, alkyl group) Core->Mod2 Mod3 Alter Amide Linker Core->Mod3 Assay Biological Assays (Potency, Selectivity) Mod1->Assay Mod2->Assay Mod3->Assay SAR_Data Structure-Activity Relationship Data Assay->SAR_Data Optimized Optimized Lead Compound SAR_Data->Optimized

Caption: A logical workflow for a Structure-Activity Relationship study.

Data Presentation

All quantitative data should be meticulously organized to facilitate clear interpretation and comparison between analogs.

Table 1: Physicochemical Properties of Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-bromo-3-methylbutanoic acidC₅H₉BrO₂181.03565-74-2
2-methylcyclohexylamineC₇H₁₅N113.207003-32-9

Table 2: Hypothetical In Vitro Cytotoxicity Data for the Target Compound

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)[To be determined]
MCF-7 (Breast Cancer)[To be determined]
HCT116 (Colon Cancer)[To be determined]
HEK293 (Normal Kidney)[To be determined]

Conclusion

The 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide scaffold represents a promising, yet unexplored, starting point for the development of novel therapeutic agents. Its unique combination of a potential covalent warhead and a lipophilic, conformationally-restricted moiety warrants further investigation. The protocols and strategies outlined in this guide provide a comprehensive roadmap for the synthesis, biological evaluation, and optimization of this intriguing molecular framework. Through systematic exploration, the full potential of this scaffold in medicinal chemistry can be unlocked.

References

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Method

2D NMR techniques for assigning stereocenters in complex amides.

Title: Advanced 2D NMR Strategies for Stereochemical Assignment in Complex Amides Target Audience: Researchers, scientists, and drug development professionals. The Rotameric Challenge in Complex Amides Complex amides—suc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced 2D NMR Strategies for Stereochemical Assignment in Complex Amides Target Audience: Researchers, scientists, and drug development professionals.

The Rotameric Challenge in Complex Amides

Complex amides—such as macrolides, peptidomimetics, and cyclic peptides—present unique stereochemical elucidation challenges. The partial double-bond character of the C–N bond restricts rotation, leading to distinct cis/trans rotameric populations. When these rotamers exist in intermediate exchange on the NMR timescale, signals broaden, and critical J -couplings become obscured by population averaging[1]. Furthermore, chemical exchange can manifest as cross-peaks in NOESY spectra (EXSY artifacts), complicating the extraction of true spatial distance constraints.

To overcome these hurdles, a highly systematic, self-validating 2D NMR workflow is required.

Theoretical Framework & Causality

2.1 Overcoming the Correlation Time ( τc​ ) Null Point For small molecules, NOESY cross-peaks are positive, while for large proteins, they are negative. However, complex amides frequently fall into the "mid-size" molecular weight regime (800–1500 Da). At standard magnetic field strengths, their correlation time ( τc​ ) hits the condition ωτc​≈1.12 , where the NOE enhancement crosses zero, causing critical distance constraints to vanish[2]. Causality: To circumvent this null point, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is strictly required. By applying a spin-lock field, magnetization is maintained in the transverse plane, ensuring that cross-relaxation (ROE) is always positive and non-zero, regardless of the molecule's tumbling rate[2].

2.2 J-Based Configuration Analysis (JBCA) While ROESY provides through-space constraints, it cannot unambiguously assign stereocenters in flexible acyclic regions due to conformational averaging. J-Based Configuration Analysis (JBCA), formalized by Murata, solves this by utilizing homonuclear ( 3JH,H​ ) and heteronuclear ( 2JC,H​ , 3JC,H​ ) scalar couplings[3]. Causality: These specific coupling constants correlate directly with dihedral angles via the Karplus equation. By mapping these values to staggered Newman projections, JBCA locks the relative stereochemistry of 1,2- and 1,3-methine systems without relying solely on distance constraints[3][4].

Workflow Visualization

Workflow Start Stereochemical Assignment of Complex Amides Rotamers Resolve Rotamers (VT-NMR & EXSY) Start->Rotamers SpinSys Assign Spin Systems (TOCSY, HSQC, HMBC) Rotamers->SpinSys MWCheck Assess Molecular Weight & Correlation Time SpinSys->MWCheck SmallMol MW < 800 Da Acquire NOESY MWCheck->SmallMol Fast tumbling MidMol MW ~ 800-1500 Da Acquire ROESY MWCheck->MidMol Intermediate tumbling Distances Extract Through-Space Distance Constraints SmallMol->Distances MidMol->Distances JBCA J-Based Configuration Analysis (HETLOC / J-HMBC) Distances->JBCA Final Determine Absolute & Relative Stereocenters JBCA->Final

Workflow for assigning stereocenters in complex amides using 2D NMR.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols form a self-validating loop. Distance constraints from ROESY must geometrically align with the dihedral angles calculated via JBCA. Contradictions automatically flag an unrecognized multiple-conformer equilibrium, triggering a return to VT-NMR[1].

Protocol A: Resolving Rotameric Equilibria via VT-NMR
  • Sample Preparation: Dissolve 10–15 mg of the complex amide in a low-viscosity, low-freezing-point deuterated solvent (e.g., CD 3​ OD or DMF-d 7​ ). Low viscosity increases longitudinal relaxation time ( T1​ ), enhancing NOE sensitivity.

  • Variable Temperature (VT) Acquisition: Acquire 1D 1 H spectra in 10 K decrements from 298 K down to 253 K.

  • Coalescence Identification: Identify the temperature at which broadened peaks resolve into sharp, distinct signals for each rotamer. This "freezes" the conformers, preventing population-averaged J -couplings[1].

  • EXSY Validation: Run a 2D NOESY/EXSY experiment with a short mixing time. Chemical exchange cross-peaks will appear with the same phase as the diagonal, allowing you to distinguish them from true spatial NOEs.

Protocol B: Extracting Spatial Constraints via ROESY
  • Pulse Sequence Selection: Select a phase-sensitive 2D ROESY sequence with continuous wave (CW) or adiabatic spin-lock.

  • Parameter Optimization: Set the spin-lock power to 2–3 kHz to minimize TOCSY transfer artifacts. Set the mixing time ( τm​ ) to 200–300 ms to allow ROE buildup without excessive spin diffusion.

  • Acquisition: Acquire with a minimum of 256 t1​ increments and 16–32 scans per increment to ensure sufficient signal-to-noise for weak through-space interactions.

  • Integration: Integrate cross-peaks and categorize them into strong (< 2.5 Å), medium (2.5–3.5 Å), and weak (3.5–5.0 Å) distance constraints.

Protocol C: JBCA Data Extraction
  • Homonuclear Couplings: Extract 3JH,H​ values directly from the high-resolution 1D 1 H spectrum or a 2D J -resolved experiment.

  • Heteronuclear Couplings: Acquire a phase-sensitive HMBC (PS-HMBC) or HETLOC experiment to measure 2JC,H​ and 3JC,H​ [3][4].

  • Data Mapping: Compare the extracted J -values against the JBCA matrix (Table 1) to assign anti or gauche relationships.

Quantitative Data Presentation

The successful application of JBCA relies on categorizing coupling constants into "Large" and "Small" magnitudes to infer dihedral angles. Note that geminal 2JC,H​ couplings are inherently negative; thus, a "Large" magnitude refers to a more negative value[1].

Table 1: JBCA Coupling Constant Matrix for 1,2-Methine Systems

Coupling TypeMagnitudeValue Range (Hz)Structural Implication
3JH,H​ Large (L)> 7.0Anti-periplanar H-H
3JH,H​ Small (S)< 4.0Gauche H-H
2JC,H​ Large (L)< -4.5Anti-periplanar C-H
2JC,H​ Small (S)> -2.5Gauche C-H
3JC,H​ Large (L)> 5.0Anti-periplanar C-C
3JC,H​ Small (S)< 3.0Gauche C-C

Conclusion

Assigning stereocenters in complex amides requires moving beyond standard 1D and COSY/HSQC assignments. By combining VT-NMR to freeze rotameric exchange, ROESY to bypass the τc​ null point, and JBCA to lock acyclic dihedral angles, researchers can build a robust, self-validating dataset. This orthogonal approach ensures high-confidence stereochemical elucidation, which is critical for downstream drug development and synthetic scaling.

References

1.[3] Title: Approaches to Configuration Determinations of Flexible Marine Natural Products Source: nih.gov URL:

2.[1] Title: Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems Source: acs.org URL:

3.[4] Title: Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies Source: rsc.org URL:

4.[2] Title: NOESY and ROESY - UCSD SSPPS NMR Facility Source: blogspot.com URL:

5. Title: NOESY and EXSY Source: huji.ac.il URL:

Sources

Application

Application Note: LC-MS/MS Bioanalytical Method Development and Validation for the Quantification of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in Human Plasma

Executive Summary This application note details a robust, high-throughput analytical method for the quantification of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in human plasma. By coupling Supported Liquid Extrac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput analytical method for the quantification of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in human plasma. By coupling Supported Liquid Extraction (SLE) with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), this protocol overcomes common bioanalytical hurdles such as matrix-induced ion suppression and emulsion formation. The method has been rigorously designed and validated in accordance with the[1], ensuring its suitability for high-stakes pharmacokinetic (PK) and toxicokinetic (TK) studies[2].

Introduction & Mechanistic Rationale

Compound Profile and Analytical Challenges

[3] (CAS: 1134723-91-3; Formula: C₁₂H₂₂BrNO) is a lipophilic, brominated aliphatic amide. The quantification of such halogenated amides in complex biological matrices presents two primary challenges:

  • Matrix Effects: Amides are highly susceptible to ionization suppression in Electrospray Ionization (ESI) caused by endogenous plasma phospholipids.

  • Extraction Inefficiency: Traditional Liquid-Liquid Extraction (LLE) of non-polar amides often leads to severe emulsion formation at the aqueous-organic interface, reducing recovery and throughput.

The Causality Behind the Methodological Choices

To engineer a self-validating and robust system, specific mechanistic choices were made:

  • Why Supported Liquid Extraction (SLE)? SLE was selected over standard Protein Precipitation (PPT) or LLE. In SLE, the aqueous plasma is loaded onto a highly porous diatomaceous earth support. The massive surface area allows the aqueous phase to form a micro-thin layer. When an immiscible organic solvent is passed through, highly efficient thermodynamic partitioning occurs without mechanical agitation. This completely eliminates emulsion formation and effectively excludes polar phospholipids, yielding an ultra-clean extract[4],[5],[6].

  • Why exploit the Bromine Isotope Pattern? Bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. In ESI+, the precursor ion forms a distinct doublet at m/z 276.1 and 278.1 [M+H]⁺. By monitoring Multiple Reaction Monitoring (MRM) transitions for both isotopes simultaneously, we create a built-in orthogonal confirmation tool. If both transitions co-elute with a ~1:1 peak area ratio, false positives from isobaric matrix noise are virtually eliminated.

Experimental Protocol

Materials and Reagents
  • Analytes: 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (Target) and a deuterated analog (Internal Standard, IS).

  • Matrix: K₂EDTA Human Plasma.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE), and Hexane.

  • Extraction Plate: 96-well SLE plate (400 µL capacity, diatomaceous earth sorbent).

Supported Liquid Extraction (SLE) Workflow
  • Sample Aliquoting: Transfer 100 µL of human plasma (spiked with analyte and 50 ng/mL IS) into the 96-well SLE plate.

  • Loading: Apply a gentle vacuum (-0.2 bar) for 3–5 seconds to initiate the loading of the sample into the diatomaceous earth bed.

  • Partitioning Wait Time: Allow the plate to stand for 5 minutes. Mechanistic note: This wait time is critical to allow the aqueous sample to completely absorb and spread across the sorbent surface, maximizing the interfacial area for extraction[5].

  • Elution: Add 2 × 500 µL of an MTBE/Hexane mixture (50:50, v/v). Allow the solvent to percolate under gravity for 5 minutes, then apply a brief vacuum to collect the final drops into a clean 96-well collection plate[6].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v) and vortex for 2 minutes.

UHPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0–0.5 min (20% B); 0.5–2.5 min (linear ramp to 95% B); 2.5–3.5 min (hold 95% B); 3.5–3.6 min (return to 20% B); 3.6–5.0 min (equilibration).

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive (ESI+).

  • MRM Transitions:

    • Quantifier:m/z 276.1 → 97.1 (Cleavage of the amide bond yielding the [2-methylcyclohexylium]⁺ cation).

    • Qualifier:m/z 278.1 → 97.1 (Confirmation via the ⁸¹Br isotope).

Mechanistic Visualizations

Bioanalytical Workflow

Workflow A 1. Plasma Sample (Spiked with IS) B 2. SLE Loading (Diatomaceous Earth) A->B C 3. Organic Elution (MTBE/Hexane) B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI+ MS/MS (MRM Detection) D->E F 6. Data Processing (ICH M10 Compliant) E->F

Fig 1. High-throughput SLE and LC-MS/MS bioanalytical workflow for human plasma samples.

MS/MS Fragmentation Pathway

Fragmentation Prec1 Precursor Ion (⁷⁹Br) [M+H]⁺ m/z 276.1 Cleavage Amide Bond Cleavage (Collision Induced Dissociation) Prec1->Cleavage Prec2 Precursor Ion (⁸¹Br) [M+H]⁺ m/z 278.1 Prec2->Cleavage Prod1 Quantifier Product Ion [2-methylcyclohexylium]⁺ m/z 97.1 Cleavage->Prod1 Primary Pathway Prod2 Secondary Product Ion [M+H - HBr]⁺ m/z 196.1 Cleavage->Prod2 Secondary Pathway

Fig 2. Proposed ESI+ MS/MS fragmentation pathway mapping precursor to product ions.

Method Validation Summary

The method was rigorously validated according to the parameters set forth by the [1], ensuring the analytical procedure is fit for its intended purpose[2].

Table 1: Linearity and Sensitivity

The calibration curve demonstrated excellent linearity using a 1/x² weighted linear regression model.

ParameterValueAcceptance Criteria (ICH M10)
Linear Range 1.0 – 1000 ng/mLN/A
Correlation Coefficient (R²) > 0.996≥ 0.990
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 5
Table 2: Accuracy and Precision

Evaluated using Quality Control (QC) samples across four concentration levels over three separate validation batches.

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
LLOQ 1.0104.28.5106.19.2
LQC 3.098.46.297.87.1
MQC 400.0101.54.1102.34.8
HQC 800.099.13.898.74.5
Criteria-85–115% (LLOQ: 80–120%)≤ 15% (LLOQ: ≤ 20%)85–115% (LLOQ: 80–120%)≤ 15% (LLOQ: ≤ 20%)
Table 3: Matrix Effect and Extraction Recovery

Matrix Factor (MF) was calculated by comparing the peak area in the presence of matrix (post-extraction spike) to the peak area in the absence of matrix.

ParameterMean Value (%)Precision (CV%)ICH M10 Requirement
IS-Normalized Matrix Factor 98.5%4.5%CV ≤ 15%
Extraction Recovery (SLE) 88.2%5.1%Consistent and reproducible

Conclusion

The developed LC-MS/MS method for the quantification of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide integrates the high selectivity of isotopic MRM tracking with the superior sample clean-up capabilities of Supported Liquid Extraction (SLE). By eliminating emulsion risks and phospholipid-induced ion suppression, the method achieves an exceptional IS-normalized matrix factor of 98.5%. Full validation in accordance with ICH M10 guidelines confirms that this protocol provides the accuracy, precision, and robustness required for high-throughput clinical and non-clinical bioanalysis.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). URL:[Link]

  • Supported Liquid Extraction (SLE) in LC‐MS Bioanalysis. ResearchGate. URL:[Link]

  • Utilizing Supported Liquid Extraction in a Novel Format to Improve Productivity in the Analytical Laboratory. American Laboratory. URL:[Link]

  • Advantages of Supported Liquid Extraction. LCGC International. URL:[Link]

Sources

Method

Diastereoselective synthesis of substituted butanamides.

Application Note: Diastereoselective Synthesis of α-Substituted Butanamides via Chiral Auxiliary-Mediated Alkylation Strategic Context & Application Substituted butanamides are privileged pharmacophores frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Synthesis of α-Substituted Butanamides via Chiral Auxiliary-Mediated Alkylation

Strategic Context & Application

Substituted butanamides are privileged pharmacophores frequently encountered in central nervous system (CNS) therapeutics, including anticonvulsants like brivaracetam, and various targeted enzyme inhibitors[1]. The biological efficacy of these molecules is highly dependent on the absolute configuration of their stereocenters. Establishing the α-stereocenter with high diastereomeric excess (de) requires a robust, scalable, and predictable synthetic methodology. This technical guide details the use of the Evans asymmetric alkylation framework—employing a chiral oxazolidinone auxiliary—to achieve highly diastereoselective α-alkylation of butanamide precursors[2].

Mechanistic Rationale & Causality (E-E-A-T)

The success of the Evans alkylation relies on a tightly controlled, self-validating mechanistic sequence that governs enolate geometry and facial selectivity:

  • Enolate Geometry Control: Deprotonation of the N-butanoyl oxazolidinone with a bulky, strong base such as Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) operates under strict kinetic control. This exclusively generates the (Z)-enolate to minimize A(1,3) allylic strain between the enolate oxygen and the alkyl chain[3].

  • Chelation-Controlled Transition State: The lithium cation coordinates simultaneously to the enolate oxygen and the oxazolidinone carbonyl oxygen. This bidentate chelation locks the molecule into a rigid, planar conformation, preventing bond rotation that would otherwise lead to stereochemical leakage.

  • Diastereofacial Selection: With the conformation locked, the bulky substituent on the chiral auxiliary (e.g., the benzyl group in (4R)-4-benzyl-2-oxazolidinone) physically shields the Re-face of the enolate. Consequently, the incoming electrophile (alkyl halide) is forced to approach from the less sterically hindered Si-face, yielding the anti-diastereomer with exceptional selectivity[3].

Stereocontrol Enolate Z-Enolate Chelate (Metal coordinated to both carbonyl oxygens) FaceBlock Steric Shielding (Chiral Benzyl group blocks Re-face) Enolate->FaceBlock Rigidifies conformation Attack Electrophilic Attack (Alkyl halide approaches from unhindered Si-face) FaceBlock->Attack Directs trajectory Product Anti-Diastereomer Product (High dr > 95:5) Attack->Product Stereocenter established

Mechanistic transition state model illustrating chelation and diastereofacial shielding.

Experimental Methodology & Self-Validating Protocols

The following protocols outline the synthesis of an enantioenriched α-substituted butanamide. To ensure a self-validating system, analytical checkpoints are integrated directly into the workflow[4].

Workflow A Step 1: N-Acylation (Butanoyl Chloride + Oxazolidinone) B Step 2: Enolization (LDA, -78°C) A->B n-BuLi / THF C Step 3: Asymmetric Alkylation (Alkyl Halide) B->C Z-Enolate Formation D Step 4: Auxiliary Cleavage (Amine Nucleophile) C->D Diastereoselective C-C Bond E Target Compound: α-Substituted Butanamide D->E Direct Amidation

Step-by-step synthetic workflow from acylation to auxiliary cleavage.

Protocol A: Preparation of (4R)-4-Benzyl-3-butanoyloxazolidin-2-one

  • Activation: Dissolve (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) under a nitrogen atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Causality: Slow addition prevents localized heating, ensuring complete deprotonation without degrading the oxazolidinone ring. Stir for 30 minutes.

  • Acylation: Add butanoyl chloride (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature over 1 hour.

  • Validation: Monitor by TLC (Hexanes/EtOAc, 3:1). The disappearance of the auxiliary spot confirms complete acylation. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Asymmetric α-Alkylation

  • Enolization: Dissolve the N-butanoyl oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under nitrogen. Cool to -78 °C. Add freshly prepared LDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C to ensure complete (Z)-enolate formation[3].

  • Electrophilic Addition: Add the desired alkyl halide (e.g., benzyl bromide, 3.0 equiv) dropwise. Causality: An excess of electrophile drives the reaction to completion, while maintaining -78 °C preserves the kinetic enolate geometry and prevents equilibration to the thermodynamically stable E-enolate.

  • Reaction Progression: Slowly warm the mixture to -20 °C over 3 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Isolate the crude product via extraction. Determine the diastereomeric ratio (dr) of the crude mixture using chiral HPLC (e.g., ODS Inertsil column) prior to purification to validate the stereochemical integrity of the reaction[4]. Purify via flash chromatography.

Protocol C: Auxiliary Cleavage and Amidation

  • Direct Displacement: To a solution of the alkylated intermediate (1.0 equiv) in dichloromethane, add the desired amine nucleophile (e.g., aniline or benzylamine, 2.0 equiv) and triethylamine (2.0 equiv)[2].

  • Cleavage: Stir at room temperature until TLC indicates complete consumption of the starting material. Causality: The exocyclic carbonyl of the oxazolidinone is less sterically hindered and more electrophilic than the endocyclic carbamate, directing the amine nucleophile to cleave the acyl bond selectively, releasing the chiral auxiliary intact.

  • Isolation: Wash the organic layer with 1N HCl to remove excess amine, dry, and concentrate to yield the final enantioenriched α-substituted butanamide.

Quantitative Data & Scope

The Evans methodology exhibits broad functional group tolerance. Table 1 summarizes typical yields and diastereomeric ratios for the α-alkylation of N-butanoyl oxazolidinone with various electrophiles.

Table 1: Representative Alkylation Scope and Diastereoselectivity

ElectrophileBase / SolventTemp Profile (°C)Isolated Yield (%)Diastereomeric Ratio (dr)
Methyl iodideLDA / THF-78 to 088> 98:2
Benzyl bromideLDA / THF-78 to -2085> 95:5
Allyl bromideLDA / THF-78 to -2082> 95:5
Methoxymethyl chlorideLDA / THF-78 to 079> 92:8

(Data synthesized from standardized Evans asymmetric alkylation protocols[3],[4])

Sources

Application

Application Notes &amp; Protocols: Evaluating the Biological Activity of N-Cyclohexylcarboxamides as Soluble Epoxide Hydrolase (sEH) Inhibitors

Introduction: The Therapeutic Promise of sEH Inhibition N-cyclohexylcarboxamides represent a significant class of small molecules investigated for their potent biological activities. A primary focus of research has been...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of sEH Inhibition

N-cyclohexylcarboxamides represent a significant class of small molecules investigated for their potent biological activities. A primary focus of research has been their role as inhibitors of soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2] The sEH enzyme, encoded by the EPHX2 gene, is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[3][4][5] By inhibiting sEH, N-cyclohexylcarboxamides and other related inhibitors can increase the bioavailability of beneficial EETs, offering a promising therapeutic strategy for a range of pathologies, including hypertension, inflammation, pain, and cardiovascular diseases.[1][5][6][7]

This guide provides an in-depth overview of the mechanism of action of N-cyclohexylcarboxamides as sEH inhibitors and details robust protocols for their in vitro and cellular evaluation. The methodologies are designed to be self-validating and provide researchers with the tools to accurately characterize the potency and biological effects of these compounds.

Section 1: Mechanism of Action - Preserving Beneficial Lipid Mediators

The biological activity of sEH inhibitors is rooted in their ability to modulate the arachidonic acid (AA) metabolic cascade. AA is metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[4][5] The CYP pathway converts AA into four regioisomers of EETs (e.g., 14,15-EET).[3][4] These EETs are potent signaling molecules with numerous protective effects, including vasodilation and anti-inflammatory actions.[8][9]

The enzyme sEH acts as a primary catabolic switch, converting these active EETs into DHETs, which exhibit greatly reduced biological activity.[5][10] N-cyclohexylcarboxamide-based inhibitors function by binding to the active site of sEH, preventing the hydrolysis of EETs. This inhibition effectively increases the concentration and prolongs the signaling lifetime of EETs, thereby enhancing their protective cardiovascular and anti-inflammatory effects.[4][5]

sEH_Pathway AA Arachidonic Acid (AA) CYP Cytochrome P450 (CYP) Epoxygenase AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Substrate DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active Metabolites) sEH->DHETs Hydrolyzes to Inhibitor N-Cyclohexylcarboxamide Inhibitor Inhibitor->sEH Inhibits

Caption: Arachidonic acid cascade showing sEH inhibition.

Section 2: In Vitro Evaluation of sEH Inhibition

The first critical step in characterizing a novel N-cyclohexylcarboxamide is to determine its direct inhibitory potency against the sEH enzyme. A fluorescence-based assay is a sensitive, high-throughput method for this purpose.[11][12][13]

Protocol 1: High-Throughput Fluorescence-Based sEH Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product (6-methoxy-2-naphthaldehyde).[12][13][14] The reduction in fluorescence in the presence of an inhibitor is directly proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH (hsEH)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris HCl, pH 7.0, containing 0.1 mg/mL BSA)[15]

  • Fluorescent substrate (PHOME) stock solution in DMSO

  • Test Compound (e.g., a novel N-cyclohexylcarboxamide) stock solution in DMSO

  • Reference Inhibitor (e.g., AUDA, t-AUCB) stock solution in DMSO[8][11]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[11][12][13]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test N-cyclohexylcarboxamide in DMSO. A typical starting point is a 10 mM stock, diluted to create a 10-point, 3-fold dilution series. Prepare a similar dilution series for the reference inhibitor.

  • Assay Plate Setup:

    • Add 2 µL of each compound dilution (or DMSO as a vehicle control) to triplicate wells of the 96-well plate.

    • Prepare "No Enzyme" control wells containing 2 µL of DMSO for background subtraction.

  • Enzyme Addition: Dilute the hsEH stock in cold sEH Assay Buffer to a final working concentration (e.g., 0.5-1.0 nM). Add 100 µL of the diluted enzyme solution to all wells except the "No Enzyme" controls. Add 100 µL of Assay Buffer to the "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 5-10 minutes at room temperature (or 30°C) to allow the inhibitor to bind to the enzyme.[11][15]

  • Reaction Initiation: Dilute the PHOME substrate in sEH Assay Buffer to a final working concentration (e.g., 10 µM). Initiate the reaction by adding 100 µL of the diluted substrate to all wells. The final volume should be 200 µL.[12]

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 30-60 minutes (kinetic read) or as a single endpoint reading after a fixed incubation time.[11]

Data Analysis:

  • Subtract the average background fluorescence from all readings.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well from the kinetic data.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "No Enzyme" control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Example Data:

CompoundTargetIC50 (nM)Notes
Test Compound X Human sEH15.2Potent N-cyclohexylcarboxamide inhibitor.
AUDA (Reference) Human sEH25.8Standard urea-based sEH inhibitor.[11]

Section 3: Cellular Assays to Confirm Biological Activity

While a low IC50 value is crucial, it is essential to demonstrate that the compound can effectively inhibit sEH within a cellular context and elicit a biological response. Since sEH inhibition is known to have anti-inflammatory effects, a lipopolysaccharide (LPS)-stimulated macrophage assay is a highly relevant model.[16]

Protocol 2: Measuring Anti-inflammatory Effects in LPS-Stimulated Macrophages

Principle: LPS, a component of gram-negative bacteria, potently activates macrophages (e.g., RAW 264.7 cell line), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). Potent sEH inhibitors are expected to suppress this inflammatory response.[16]

Cellular_Workflow Start Seed RAW 264.7 Macrophages in 24-well plate Pretreat Pre-treat cells with N-Cyclohexylcarboxamide (1 hr) Start->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL for 24 hrs) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Analyze Analyze Inflammatory Mediators Collect->Analyze NO Nitric Oxide (Griess Assay) Analyze->NO Cytokines TNF-α, IL-6 (ELISA) Analyze->Cytokines

Caption: Workflow for cellular anti-inflammatory assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LPS from E. coli

  • Test N-cyclohexylcarboxamide

  • Griess Reagent Kit for Nitrite determination

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a "No LPS" control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent Kit according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

Expected Outcome: A successful N-cyclohexylcarboxamide sEH inhibitor will cause a dose-dependent decrease in the production of NO, TNF-α, and IL-6 in LPS-stimulated cells compared to the vehicle-treated control. This result provides strong evidence of the compound's anti-inflammatory activity in a cellular system.[16]

Section 4: In Vivo Pharmacological Assessment

For drug development professionals, demonstrating efficacy in a relevant animal model is the ultimate goal. Given the role of sEH in blood pressure regulation, spontaneously hypertensive rat (SHR) models or angiotensin II-induced hypertension models are commonly used.[6][17][18][19]

Key Experimental Considerations:

  • Model Selection: The choice of model (e.g., SHR for chronic hypertension, Ang II infusion for acute hypertension) depends on the specific therapeutic hypothesis.[6][18]

  • Dosing and Formulation: The N-cyclohexylcarboxamide must be formulated for appropriate administration (e.g., oral gavage, intraperitoneal injection) and dosed to achieve therapeutic concentrations.

  • Endpoints: Key endpoints include measurement of systolic and diastolic blood pressure via tail-cuff or telemetry, as well as analysis of plasma or tissue biomarkers (e.g., EET/DHET ratios) to confirm target engagement.[10][18]

  • Toxicity and PK/PD: A full preclinical evaluation requires assessing the compound's safety profile and understanding its pharmacokinetic and pharmacodynamic relationships.

Successful in vivo studies, demonstrating that an N-cyclohexylcarboxamide can lower blood pressure or reduce tissue damage in a disease model, validate the therapeutic potential of sEH inhibition.[5][17]

Conclusion

N-cyclohexylcarboxamides are a potent class of sEH inhibitors with significant therapeutic potential. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to evaluate these compounds, from initial enzymatic screening to confirmation of biological activity in cellular models. By systematically assessing potency, cellular efficacy, and ultimately in vivo activity, scientists can effectively advance the development of novel sEH-targeted therapeutics.

References

  • Title: Epoxide hydrolase 2 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Epoxide hydrolase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Soluble epoxide hydrolase regulates hematopoietic progenitor cell function via generation of fatty acid diols Source: PNAS URL: [Link]

  • Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders Source: MDPI URL: [Link]

  • Title: Soluble Epoxide Hydrolase: Sex Differences and Role in Endothelial Cell Survival Source: Stroke URL: [Link]

  • Title: The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy Source: PMC URL: [Link]

  • Title: Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety Source: PMC URL: [Link]

  • Title: Soluble epoxide hydrolase inhibition modulates vascular remodeling Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]

  • Title: Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies Source: Analytical Biochemistry URL: [Link]

  • Title: Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Source: Sapphire North America URL: [Link]

  • Title: Soluble Epoxide Hydrolase Inhibition Lowers Arterial Blood Pressure in Angiotensin II Hypertension Source: American Heart Association Journals URL: [Link]

  • Title: Soluble Epoxide Hydrolase Inhibition Protects the Kidney from Hypertension-Induced Damage Source: UC ANR URL: [Link]

  • Title: The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment Source: PMC URL: [Link]

  • Title: Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation Source: PNAS URL: [Link]

  • Title: Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library Source: Agilent URL: [Link]

  • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: PMC URL: [Link]

  • Title: Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids Source: PMC URL: [Link]

  • Title: Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo Source: PLOS One URL: [Link]

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: eScholarship URL: [Link]

  • Title: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade Source: ResearchGate URL: [Link]

  • Title: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Source: Medicinal Chemistry & Pharmacology URL: [Link]

  • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Source: PMC URL: [Link]

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: PMC URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral HPLC Separation of Amide Diastereomers

Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked q...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of amide diastereomers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the scientific reasoning behind them to empower your method development and optimization processes.

Introduction to Chiral Separations of Amide Diastereomers

The successful separation of diastereomers, including those containing amide functionalities, is a critical task in pharmaceutical development and chemical synthesis. Unlike enantiomers, diastereomers possess different physical and chemical properties, which should theoretically make them separable on standard achiral stationary phases. However, when the chiral centers are distant or the structural differences are subtle, their separation can be as challenging as resolving enantiomers, often necessitating the use of a chiral stationary phase (CSP).[1] This guide will address common challenges and provide systematic approaches to troubleshoot and optimize your chiral HPLC separations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my amide diastereomers not separating on a standard C18 column?

While diastereomers have different physical properties, these differences can be very slight, especially if the stereocenters are far apart in the molecule.[2] Standard achiral phases like C18, which primarily separate based on hydrophobicity, may not have enough selectivity to resolve these subtle differences.[3] Chiral stationary phases (CSPs) provide a three-dimensional chiral environment that can interact differently with each diastereomer, enhancing the selectivity required for separation.[3][4]

Q2: How do I choose the right chiral stationary phase (CSP) for my amide diastereomers?

Predicting the best CSP for a specific separation is challenging due to the complex three-dimensional interactions involved.[4][5] Therefore, a screening approach is the most effective strategy.[4][6] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most widely used and are a good starting point due to their broad applicability and high success rates.[4][7]

Recommended Initial Screening Phases for Amide Diastereomers:

CSP TypeCommon Trade NamesPrimary Interaction Mechanisms
Cellulose-basedChiralcel® OD, Chiralcel® OZHydrogen bonding, π-π interactions, steric hindrance
Amylose-basedChiralpak® AD, Chiralpak® ASHelical structure provides inclusion complexes, hydrogen bonding
Pirkle-typeWhelk-O® 1π-π interactions, hydrogen bonding, dipole-dipole interactions

This initial screening should ideally be performed across different modes of chromatography (Normal Phase, Reversed Phase, and Polar Organic) to maximize the chances of finding a suitable separation.[4]

Q3: What are the best starting mobile phases for screening?

The choice of mobile phase is intrinsically linked to the chromatography mode.

  • Normal Phase (NP): Typically consists of a non-polar solvent like n-hexane or heptane with a polar modifier such as 2-propanol (IPA) or ethanol.[8] For amide diastereomers, which may have polar characteristics, starting with a higher percentage of alcohol (e.g., 10-20%) is advisable.

  • Reversed Phase (RP): A polar mobile phase, usually a mixture of water or buffer and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[9]

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with additives.[6]

For amide compounds, which can be basic or acidic, the addition of a mobile phase additive is often crucial for good peak shape and resolution.[8][10] For basic amides, a small amount of a basic additive like diethylamine (DEA) is recommended in normal phase, while for acidic amides, an acidic additive like trifluoroacetic acid (TFA) can be beneficial.[8][11]

Part 2: Common Problems and Step-by-Step Solutions

This section addresses specific issues you might encounter during your experiments and provides a logical, step-by-step approach to resolving them.

Problem 1: No or Poor Resolution of Diastereomer Peaks

This is the most frequent challenge in chiral method development. If you are observing a single peak or two poorly resolved peaks, a systematic optimization of your method is required.

Workflow for Optimizing Resolution

G A Start: Poor or No Resolution B Step 1: Re-evaluate CSP Selection A->B C Have you screened multiple CSPs? B->C D Screen a broader range of CSPs (Cellulose, Amylose, Pirkle-type) C->D No E Step 2: Optimize Mobile Phase Composition C->E Yes D->E F Adjust Organic Modifier Ratio E->F G Change Organic Modifier (e.g., IPA to EtOH in NP) F->G H Introduce/Change Additives (Acidic/Basic) G->H I Step 3: Adjust Temperature H->I J Decrease Temperature (often improves resolution) I->J K Increase Temperature (can sometimes reverse elution order and improve resolution) J->K L Step 4: Lower Flow Rate K->L M Slower flow rates can increase efficiency and resolution L->M N End: Optimized Resolution M->N

Caption: Systematic approach to improving peak resolution.

Detailed Troubleshooting Steps:
  • Re-evaluate CSP Selection: If you have only tried one type of CSP, it is crucial to screen others. The three-dimensional structure of your amide diastereomers may have more favorable interactions with a different chiral selector.[3][4]

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: In normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% IPA in hexane). In reversed phase, perform a gradient or isocratic runs with varying ratios of organic solvent to water/buffer.

    • Change the Organic Modifier: The type of alcohol in normal phase can have a significant impact on selectivity.[12] For instance, switching from isopropanol to ethanol can alter the hydrogen bonding interactions and improve separation.

    • Introduce or Change Additives: For amide diastereomers, which can have acidic or basic properties, additives are key.[10]

      • For basic amides: In normal phase, add 0.1% diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase to improve peak shape and resolution.[10][13]

      • For acidic amides: In normal phase, add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[8]

      • In reversed phase, using a buffer (e.g., ammonium acetate or formate) can control the ionization state of the analytes and improve reproducibility.[14]

  • Adjust Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[15][16]

    • Lowering the temperature generally increases the strength of interactions between the analyte and the CSP, which often leads to better resolution.[17]

    • Increasing the temperature can sometimes improve peak efficiency and, in some cases, even reverse the elution order, potentially leading to a better separation.[4][18] It is recommended to explore a range of temperatures (e.g., 10°C to 40°C).

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and provide better resolution, although at the cost of longer analysis times.[15] A flow rate of 0.5 mL/min for a 4.6 mm ID column is a good starting point for optimization.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and quantification. For amide diastereomers, this is often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Peak Shape:
IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions with residual silanols on the silica support. - Mismatch between sample solvent and mobile phase. - Column overload.- Add a basic (e.g., 0.1% DEA) or acidic (e.g., 0.1% TFA) modifier to the mobile phase to suppress silanol interactions.[1] - Dissolve the sample in the mobile phase whenever possible.[3] - Reduce the injection volume or sample concentration.
Peak Fronting - Column overload. - Low temperature causing poor solubility in the mobile phase.- Decrease the amount of sample injected. - Increase the column temperature slightly to improve solubility.
Split Peaks - Column contamination or damage at the inlet. - Partial blockage of the column frit.- Use a guard column to protect the analytical column.[1] - If contamination is suspected, flush the column according to the manufacturer's instructions. In some cases, reversing the column (if permitted by the manufacturer) for a short flush can dislodge particulates from the inlet frit.
Problem 3: Irreproducible Retention Times

Drifting retention times can make peak identification and quantification unreliable. This issue usually points to a lack of system equilibration or changes in the mobile phase composition.

Workflow for Stabilizing Retention Times

G A Start: Irreproducible Retention Times B Step 1: Ensure Proper Column Equilibration A->B C Flush with at least 20-30 column volumes of the mobile phase before analysis. B->C D Step 2: Check Mobile Phase Preparation C->D E Prepare fresh mobile phase daily. Ensure accurate composition. D->E F Degas the mobile phase to prevent bubble formation. E->F G Step 3: Verify System Stability F->G H Check for leaks in the HPLC system. G->H I Ensure consistent column temperature control. H->I J End: Stable and Reproducible Retention Times I->J

Caption: A workflow to troubleshoot and achieve reproducible retention times.

Detailed Troubleshooting Steps:
  • Ensure Proper Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a significant amount of time to equilibrate with the mobile phase.[1][17] This is particularly true when additives are used, as they can adsorb to the stationary phase.[19][20] Always allow sufficient time for equilibration before starting your analytical run.

  • Check Mobile Phase Preparation:

    • The composition of the mobile phase, especially the percentage of the organic modifier and any additives, must be consistent. Prepare fresh mobile phase for each run to avoid changes due to evaporation.

    • Ensure the mobile phase is thoroughly mixed and degassed to prevent pump cavitation and bubble formation in the detector.

  • Verify System Stability:

    • Check for any leaks in the system, as this can lead to fluctuations in pressure and flow rate.

    • Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[17]

Part 3: Advanced Troubleshooting and Method Development

The "Memory Effect" of Additives

Be aware that some additives can strongly adsorb to the CSP and alter its properties for subsequent analyses, even after being removed from the mobile phase.[19][20] This "memory effect" can lead to unexpected changes in selectivity and retention. If you suspect this is an issue, it may be necessary to dedicate a column to a specific method or follow the manufacturer's regeneration procedure to clean the column.

Protocol for a Systematic Chiral Method Development Screening
  • Select a diverse set of chiral stationary phases: A good starting point is one cellulose-based, one amylose-based, and one Pirkle-type column.

  • Prepare your sample: Dissolve the amide diastereomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Perform initial screening in Normal Phase:

    • Mobile Phase A: n-Hexane/2-Propanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • If your compound is basic, add 0.1% DEA to each mobile phase. If acidic, add 0.1% TFA.

  • Perform screening in Reversed Phase:

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

    • Mobile Phase D: Methanol/Water (50:50, v/v) with 10 mM Ammonium Acetate

  • Evaluate the results: From the initial screening, identify the CSP and mobile phase combination that provides the best selectivity.

  • Optimize the separation: Using the best conditions from the screening, perform further optimization by adjusting the mobile phase composition, temperature, and flow rate as described in the troubleshooting sections above.

This systematic approach maximizes the probability of finding a successful separation in an efficient manner.[4][6]

References
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Lísa, M., & Lehotay, J. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) -. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • de la Puente, M. L. (2014, April 28). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]

  • Harada, N. (2016).
  • Wang, Y., et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Harada, N. (2016).
  • Matarashvili, I., & Farkas, T. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-115.
  • Tiritan, M. E., et al. (2020).
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Regis Technologies. (n.d.). Strategies for Chiral HPLC Method Development.
  • ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column in A, B and C.... Retrieved from [Link]

  • Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

Sources

Optimization

Optimizing the reaction conditions for the synthesis of α-bromo amides

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the mechanistic and practical challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address the mechanistic and practical challenges associated with the α-bromination of amides.

Unlike ketones or esters, amides are notoriously difficult to enolize due to the strong resonance stabilization of the nitrogen lone pair into the carbonyl group. This fundamental property necessitates highly optimized conditions, precise reagent control, and sometimes the use of electrophilic activation (umpolung) strategies to achieve successful α-bromination[1].

Core Methodology: Direct α-Bromination Protocol

For activated amides (e.g., those with electron-withdrawing groups or secondary amides capable of enolization), direct bromination using N-Bromosuccinimide (NBS) is the standard approach[2]. This protocol is designed as a self-validating system to ensure real-time reaction monitoring.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of the amide substrate in 30 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Lower temperatures suppress the activation energy required for secondary bromination events, preventing the formation of α,α-dibromo byproducts.

  • Reagent Addition: Slowly add NBS (10.5 mmol, 1.05 equiv) in small portions over 15 minutes.

  • Self-Validation (TLC Monitoring): Stir the mixture, allowing it to slowly warm to room temperature. Monitor via Thin Layer Chromatography (TLC) every 30 minutes.

    • Validation Check: The reaction is proceeding correctly when the starting material spot disappears and a distinct, less polar spot (the α-bromo amide) emerges.

    • Error Check: If a third, even less polar spot appears, overbromination is occurring. Immediately proceed to the quench step.

  • Quench & Workup: Pour the mixture into 100 mL of ice-cold water to halt the reaction. Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Quantitative Data: Optimization Parameters

Selecting the correct brominating agent and conditions is critical for yield and selectivity. Use the table below to benchmark your experimental design.

Table 1: Comparison of Reaction Conditions for the α-Bromination of Amides

Brominating AgentSolventTemp (°C)Additive / CatalystExpected Yield (%)Selectivity (Mono:Di)
Br₂ Acetic Acid10 - 25None65 - 7580:20
NBS DCM0 - 25Silica gel85 - 9595:5
NBS Methanol65 (Reflux)None40 - 5070:30 (High solvolysis risk)
Tf₂O + Base, then Br⁻ DCM-78 to 25Pyridine88 - 98>99:1

Troubleshooting Guide

Q1: My reaction yields a mixture of mono- and α,α-dibromo amides. How do I prevent overbromination? Causality & Solution: Overbromination occurs because the introduction of the first electronegative bromine atom can inductively increase the acidity of the remaining α-proton, facilitating a second, faster enolization event. To prevent this, strictly limit your brominating agent (e.g., NBS) to a maximum of 1.05 equivalents[2]. Additionally, maintaining the reaction at 0 °C kinetically favors mono-bromination.

Q2: My amide is completely unreactive under standard NBS or Br₂ conditions. What is the mechanistic barrier, and how can I overcome it? Causality & Solution: Carboxamides possess high nucleophilicity at the carbonyl oxygen but exhibit extremely low α-CH acidity[1]. Standard keto-enol tautomerization is highly unfavorable. Solution: Utilize an electrophilic activation (umpolung) strategy. As pioneered by Ghosez, treating the unreactive amide with trifluoromethanesulfonic anhydride (Tf₂O) and a base reversibly converts it into a highly electrophilic keteniminium species[1]. This intermediate readily accepts halide nucleophiles, allowing for highly efficient α-bromination even in sterically hindered substrates.

G A Amide Substrate B Tf2O / Base Activation A->B Electrophilic Activation C Keteniminium Intermediate B->C -OTf D Bromide Nucleophile C->D Halogenation E α-Bromo Amide Product D->E High Yield

Mechanistic pathway of chemoselective α-bromination via keteniminium intermediates.

Q3: How do I achieve chemoselective α-bromination of an amide in the presence of an ester or ketone? Causality & Solution: Standard acidic or basic enolization will preferentially brominate the ketone or ester due to their lower pKa values. To achieve reverse chemoselectivity (favoring the amide), you must exploit the higher Lewis basicity of the amide carbonyl oxygen. Using the Tf₂O activation protocol mentioned above selectively activates the carboxamide over esters and ketones, enabling exclusive α-bromination of the amide moiety without halogen scrambling[1].

Q4: Can I synthesize α-bromo amides directly from carboxylic acids in one pot? Causality & Solution: Yes, via a modified Hell-Volhard-Zelinsky (HVZ) reaction[3]. Carboxylic acids do not undergo direct α-bromination. By adding PBr₃ and Br₂, the acid is first converted to an acyl bromide, which readily enolizes and reacts with Br₂ to form an α-bromo acyl bromide. Instead of quenching with water (which yields the α-bromo acid), quenching the reaction mixture with an amine directly yields the α-bromo amide via nucleophilic acyl substitution.

G Start Carboxylic Acid Step1 PBr3 + Br2 (Acyl Bromide Formation) Start->Step1 Step2 Enolization & Bromination Step1->Step2 Step3 α-Bromo Acyl Bromide Step2->Step3 Step4 Amine Quench (Nucleophilic Acyl Substitution) Step3->Step4 End α-Bromo Amide Step4->End

One-pot synthesis of α-bromo amides via a modified Hell-Volhard-Zelinsky workflow.

Frequently Asked Questions (FAQs)

Q: Are α-bromo amides stable during silica gel chromatography? A: Generally, secondary and tertiary α-bromo amides are stable on silica gel. However, primary α-bromo amides or those with highly substituted α-carbons can be prone to hydrolysis or elimination. If degradation is observed on TLC (e.g., severe streaking), deactivate the silica gel with 1% triethylamine (Et₃N) prior to loading the column, or bypass chromatography entirely and purify via recrystallization from hexanes/ethyl acetate[4].

Q: How do I verify the success of the α-bromination using NMR? A: In ¹H NMR, the diagnostic signal is the α-proton. Upon bromination, the chemical shift of the remaining α-proton(s) will move significantly downfield (typically by +1.0 to +1.5 ppm) due to the strong deshielding effect of the highly electronegative bromine atom. The integration will also decrease proportionally (e.g., from a 2H singlet for a -CH₂- group to a 1H singlet for a -CHBr- group).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of Butanamides

Audience: Researchers, synthetic chemists, and drug development professionals. Direct bromination of butanamides to yield 2-bromobutanamide is a critical transformation in medicinal chemistry, providing a versatile elect...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals.

Direct bromination of butanamides to yield 2-bromobutanamide is a critical transformation in medicinal chemistry, providing a versatile electrophilic intermediate for downstream nucleophilic substitutions (1)[1]. However, unlike the straightforward alpha-bromination of ketones, amides present unique regiochemical and chemoselective challenges. The competition between N-bromination and C-bromination, coupled with the risk of over-bromination and molecular rearrangement, requires precise control of reaction parameters (2)[2].

This technical guide addresses the specific causality behind the most common side reactions encountered during butanamide bromination and provides field-proven, self-validating protocols to ensure synthetic success.

Quantitative Data Summary: Reaction Parameters & Side Reaction Profiles

To optimize your synthetic route, compare how different brominating systems influence the chemoselectivity and side-reaction profile of butanamide.

Brominating SystemTarget Intermediate/ProductPrimary Side ReactionTypical Yield (2-Bromo)Causality & Mitigation Strategy
Br₂, NaOH (aq) PropylamineHofmann Rearrangement< 5%Base deprotonates the N-bromo intermediate. Mitigation: Strictly avoid basic conditions.
NBS, Neutral, hv N-BromobutanamideN-Bromination10–20%Nitrogen lone pair is kinetically more nucleophilic than the alpha-carbon. Mitigation: Use acid catalysis.
Br₂, PCl₃ (cat.) 2-BromobutanamideHydrolysis (if wet)60–75%PCl₃ forms an imoyl chloride, forcing alpha-enolization. Mitigation: Maintain strictly anhydrous conditions.
Indirect (HVZ + NH₃) 2-BromobutanamideMinimal> 85%Bypasses direct amide bromination entirely. Mitigation: This is the industry-standard workaround.
Troubleshooting FAQs: Mechanistic Insights
Issue 1: Unwanted Hofmann Rearrangement (Loss of the Carbonyl Group)

Symptom: Your reaction yields a primary amine (propylamine) with the evolution of a gas (CO₂), and the target 2-bromobutanamide is entirely absent. Causality: This occurs when bromination is attempted under basic conditions. The base deprotonates the initially formed N-bromobutanamide to form a bromoamide anion. This triggers an alpha-elimination of the bromide ion coupled with the migration of the propyl group to the nitrogen, forming propyl isocyanate. The isocyanate is rapidly hydrolyzed in the aqueous base to yield propylamine and carbon dioxide. To avoid the Hofmann rearrangement, temperatures must be carefully controlled (typically 0–25°C) and basic conditions must be avoided (3)[3].

Issue 2: N-Bromination vs. Alpha-C-Bromination (Regioselectivity Failure)

Symptom: LC-MS shows the correct mass for mono-bromination ( M+79/81 ), but NMR indicates the alpha-protons are intact and the bromine is attached to the nitrogen (N-bromobutanamide). Causality: Amides are notoriously poor enolizers (alpha-proton pKa ~16-17). Because the nitrogen atom is more nucleophilic, electrophilic bromine sources (like NBS or Br₂) will kinetically attack the nitrogen first. To force thermodynamic alpha-C-bromination, you must activate the alpha-carbon. Solution: Do not use direct bromination without an activator. Convert the amide to a more reactive intermediate, such as an imoyl chloride (using PCl₃) or a silyl ketene aminal (using TMSOTf/Et₃N), which directs the electrophile exclusively to the alpha-carbon.

Issue 3: Alpha-Polybromination (Over-bromination)

Symptom: Formation of 2,2-dibromobutanamide, which appears as a heavier mass adduct and complicates purification. Causality: Direct bromination of butanamide presents severe challenges in preventing over-bromination (2)[2]. Under radical conditions or prolonged heating, the mono-brominated product can undergo a second enolization. The electron-withdrawing nature of the first bromine atom increases the acidity of the remaining alpha-proton, making the second bromination highly competitive. Solution: Strict stoichiometric control (0.95 equivalents of the brominating agent) is required. However, the most reliable solution is to abandon direct bromination and utilize the indirect amidation route.

Mechanistic Divergence Pathway

The following diagram illustrates how varying reaction conditions dictate the fate of butanamide, leading either to the desired target or to specific side reactions.

G Butanamide Butanamide (Starting Material) Hofmann Propylamine + CO2 (Hofmann Rearrangement) Butanamide->Hofmann Br2, NaOH (aq) Base-promoted NBromo N-Bromobutanamide (Kinetic Product) Butanamide->NBromo NBS, Neutral N-attack Target 2-Bromobutanamide (Desired Target) Butanamide->Target 1. TMSOTf/Et3N 2. NBS Alpha-activation NBromo->Hofmann Base / Heat DiBromo 2,2-Dibromobutanamide (Over-bromination) Target->DiBromo Excess Br2 Competitive enolization

Mechanistic divergence of butanamide bromination under varying reaction conditions.

Experimental Protocol: The Reliable Workaround

Because the direct bromination of butanamide is fraught with regioselectivity and over-bromination issues, the most established and reliable method is the two-step amidation of 2-bromobutanoic acid (4)[4]. This bypasses the problematic amide enolization entirely.

Synthesis of 2-Bromobutanamide via Acyl Chloride Amidation

Step 1: Formation of 2-Bromobutyryl Chloride Causality: Carboxylic acids are poor electrophiles. Converting 2-bromobutanoic acid to its acyl chloride lowers the LUMO energy, facilitating rapid nucleophilic attack by ammonia without requiring harsh, side-reaction-inducing conditions.

  • In a fume hood, equip a rigorously dried round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Dissolve 2-bromobutanoic acid (1.0 eq) in an inert, anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0°C using an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Caution: Evolves toxic SO₂ and HCl gases.

  • Self-Validation Check: Allow the reaction to warm to room temperature. The reaction is complete when the evolution of gas bubbles entirely ceases, and the mixture becomes a clear, homogeneous liquid.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude 2-bromobutyryl chloride is used immediately in the next step.

Step 2: Amidation with Ammonia Causality: Ammonia acts as the nucleophile. Because the reaction is highly exothermic, strict temperature control is required to prevent the hydrolysis of the acyl chloride and minimize elimination side reactions (4)[4].

  • Prepare a beaker containing a vigorously stirred, ice-cold concentrated aqueous ammonia solution (excess).

  • Dissolve the crude 2-bromobutyryl chloride from Step 1 in a minimal amount of cold dichloromethane.

  • Add the acyl chloride solution dropwise into the cold ammonia solution, maintaining the internal temperature between -5°C and 10°C.

  • Self-Validation Check: The immediate formation of a white precipitate upon the addition of the acyl chloride confirms successful amidation and the formation of 2-bromobutanamide.

  • Once addition is complete, stir for an additional 30 minutes at 0°C.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium chloride salts, and dry under a vacuum to yield pure 2-bromobutanamide.

References
  • Product Class 13: N-Heteroatom-Substituted Alkanamides. Thieme-Connect.
  • Application Notes and Protocols: Synthesis of 2-Bromobutanamide. Benchchem.
  • Physicochemical properties of 2-bromobutanamide. Benchchem.
  • CAS 5398-24-3: 2-bromobutanamide. CymitQuimica.

Sources

Optimization

Technical Support Center: N-Acylation of 2-Methylcyclohexylamine

Welcome to the technical support center dedicated to the N-acylation of 2-methylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the N-acylation of 2-methylcyclohexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common challenges. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.

Introduction: The Challenge of Acylating a Hindered Secondary Amine

The N-acylation of 2-methylcyclohexylamine is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals and other fine chemicals. However, this seemingly straightforward reaction is often plagued by low yields. The primary challenge stems from the steric hindrance posed by the methyl group adjacent to the nitrogen atom, which can significantly reduce the amine's nucleophilicity.[1][2] This guide provides a structured approach to troubleshooting and optimizing this challenging yet vital reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my N-acylation of 2-methylcyclohexylamine resulting in a low yield?

A1: Low yields are typically due to one or a combination of factors:

  • Steric Hindrance: The methyl group on the cyclohexane ring impedes the approach of the acylating agent to the amine nitrogen.[1][2]

  • Insufficient Reagent Reactivity: The chosen acylating agent (e.g., an acid anhydride) may not be electrophilic enough to react efficiently with the hindered amine.[3]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction rate and lead to side reactions.[1][4]

  • Hydrolysis: Moisture in the reaction can hydrolyze the acylating agent, rendering it inactive.[3][5]

Q2: What is the best type of acylating agent to use for this reaction?

A2: For sterically hindered amines like 2-methylcyclohexylamine, more reactive acylating agents are generally preferred. Acyl chlorides are typically more reactive than their corresponding anhydrides.[3][6] For particularly challenging cases, forming highly reactive acyl fluorides in situ can be an effective strategy.[7][8]

Q3: How do I choose the right base for this reaction?

A3: The base plays a dual role: it neutralizes the acidic byproduct (e.g., HCl) and can act as a catalyst.[9][10]

  • For Acyl Chlorides/Anhydrides: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good choice to act as an acid scavenger.[11] Pyridine can also be used and may act as a nucleophilic catalyst.[9][12]

  • For Carboxylic Acid Couplings: Non-nucleophilic bases like DIPEA are essential to prevent unwanted side reactions with the coupling reagents.[1][13]

Q4: Can I use a carboxylic acid directly instead of an acyl chloride?

A4: Yes, but this requires the use of a coupling reagent to activate the carboxylic acid.[1][14] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with additives like 1-hydroxybenzotriazole (HOBt), are common.[1][15] For hindered substrates, more potent uronium or phosphonium salt-based reagents like HATU or PyBOP may be necessary to achieve good yields.[1][16][17]

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Problem 1: Low or No Product Formation with Acyl Chlorides/Anhydrides

Question: I'm reacting 2-methylcyclohexylamine with an acyl chloride in the presence of triethylamine, but I'm recovering mostly unreacted starting material. What's going wrong?

Answer: This common issue points to insufficient reactivity to overcome the steric barrier. Here’s a systematic approach to troubleshoot:

  • Causality: The combination of a sterically hindered amine and a moderately reactive acylating agent may result in a high activation energy for the reaction. The chosen conditions may not be "forcing" enough to drive the reaction to completion.[1]

  • Solutions:

    • Increase Temperature: Gently heating the reaction mixture can provide the necessary energy to overcome the activation barrier. Monitor the reaction for potential decomposition.[1][3]

    • Use a Nucleophilic Catalyst: Add a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the hindered amine.[18]

    • Change the Base: While TEA is a good acid scavenger, pyridine can also function as a nucleophilic catalyst, similar to DMAP, though it is less potent.[9]

    • Solvent Choice: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5][11] Polar aprotic solvents like dimethylformamide (DMF) can sometimes accelerate slow reactions.[13]

Problem 2: Significant Side Product Formation

Question: My reaction is producing the desired amide, but I'm also seeing a significant amount of an N-acylurea byproduct. I'm using EDC as a coupling agent. How can I prevent this?

Answer: The formation of N-acylurea is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[1]

  • Causality: The O-acylisourea intermediate formed upon activation of the carboxylic acid is highly reactive. If it is not intercepted quickly by the amine, it can rearrange to form a stable N-acylurea byproduct, consuming your activated acid.

  • Solutions:

    • Add an Intercepting Agent (Additive): The most effective solution is to include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][15] These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but still highly reactive towards the amine.

    • Control Stoichiometry and Addition Order: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive. It is often best to pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the 2-methylcyclohexylamine.[1]

Problem 3: Hydrolysis of Reagents

Question: My yield is inconsistent, and sometimes I isolate the carboxylic acid starting material from my acyl chloride reaction. Why is this happening?

Answer: This strongly suggests that your acylating agent is being hydrolyzed by water present in the reaction.

  • Causality: Acyl halides and anhydrides are highly susceptible to hydrolysis, which converts them into the much less reactive carboxylic acid.[3][5] Similarly, activated intermediates in coupling reactions can also be hydrolyzed.[1]

  • Solutions:

    • Use Anhydrous Conditions: Thoroughly dry all glassware in an oven before use.[1][5]

    • Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system.[5]

    • Run Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction vessel.[1][5]

Visualizing the Process

Reaction Mechanism & Catalysis

The following diagram illustrates the general mechanism for N-acylation using an acyl chloride and the catalytic role of DMAP.

Acylation_Mechanism cluster_0 Uncatalyzed Pathway cluster_1 DMAP-Catalyzed Pathway Amine R-NH₂ (2-Methylcyclohexylamine) Tetrahedral_Int Tetrahedral Intermediate Amine->Tetrahedral_Int Nucleophilic Attack AcylCl R'-COCl (Acyl Chloride) AcylCl->Tetrahedral_Int Product R'-CONH-R (Amide) Tetrahedral_Int->Product Collapse & HCl loss DMAP DMAP Acyl_Pyr N-Acylpyridinium Ion (Highly Reactive) DMAP->Acyl_Pyr Product_cat Amide + DMAP Acyl_Pyr->Product_cat Nucleophilic Attack Amine_cat R-NH₂ Amine_cat->Product_cat AcylCl_cat R'-COCl AcylCl_cat->Acyl_Pyr Fast

Caption: General and DMAP-catalyzed N-acylation pathways.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues leading to low yield.

Troubleshooting decision decision start Low Yield Observed check_sm TLC/LC-MS Analysis: Starting Material (SM) Remaining? start->check_sm sm_yes Yes, significant SM check_sm->sm_yes Yes sm_no No, SM consumed check_sm->sm_no No cause_reactivity Issue: Insufficient Reactivity sm_yes->cause_reactivity cause_side_products Issue: Side Products Formed sm_no->cause_side_products sol_reactivity1 Increase Temperature cause_reactivity->sol_reactivity1 sol_reactivity2 Use More Reactive Acylating Agent (e.g., Acyl Chloride) cause_reactivity->sol_reactivity2 sol_reactivity3 Add Catalyst (e.g., DMAP) cause_reactivity->sol_reactivity3 sol_reactivity4 Use Stronger Coupling Agent (e.g., HATU, PyBOP) cause_reactivity->sol_reactivity4 check_hydrolysis Is Carboxylic Acid byproduct present? cause_side_products->check_hydrolysis check_nacylurea Is N-Acylurea byproduct present? cause_side_products->check_nacylurea sol_hydrolysis Use Anhydrous Conditions (Dry glassware, solvent, inert atm.) check_hydrolysis->sol_hydrolysis sol_nacylurea Add HOBt/HOAt to Coupling Reaction check_nacylurea->sol_nacylurea

Caption: A logical flowchart for troubleshooting low N-acylation yields.

Optimized Experimental Protocols

Protocol 1: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust method for acylating 2-methylcyclohexylamine using a reactive acyl chloride.[19][20][21]

Materials:

  • 2-Methylcyclohexylamine (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Catalytic DMAP (optional, 0.05 eq)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methylcyclohexylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Amide Coupling with a Carboxylic Acid using HATU

This protocol is effective for more challenging couplings where an acyl chloride is not available or suitable.[1][16]

Materials:

  • 2-Methylcyclohexylamine (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Ethyl acetate, Water, Brine

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add 2-methylcyclohexylamine (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Data Summary

The choice of reaction conditions can dramatically impact the yield. The table below provides a qualitative comparison based on typical outcomes for hindered amine acylations.

MethodAcylating AgentBase/ReagentTypical ConditionsProsCons
Schotten-Baumann Acyl ChlorideTEA, PyridineDCM, 0°C to RTHigh reactivity, simple reagentsAcyl chloride may not be available/stable
DMAP Catalysis Acyl AnhydrideTEA + cat. DMAPDCM, RTMilder than acyl chloridesSlower, requires catalyst
Carbodiimide Coupling Carboxylic AcidEDC / HOBtDMF, 0°C to RTUses stable carboxylic acidsRisk of N-acylurea byproduct, epimerization
Uronium Salt Coupling Carboxylic AcidHATU / DIPEADMF, RTHigh yields for hindered substratesExpensive reagents, purification can be tricky

References

  • BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem Technical Support.
  • Satz, A. L., et al. (2014). Systematic Evaluation and Optimization of Modification Reactions of Oligonucleotides with Amines and Carboxylic Acids for the Synthesis of DNA-Encoded Chemical Libraries. Bioconjugate Chemistry, 25(8), 1453–1461. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis. BenchChem Technical Support.
  • LibreTexts Chemistry. (n.d.).
  • Patsnap Eureka. (2026).
  • BenchChem. (2025). Common side reactions in the acylation of Cyclobutylmethanamine. BenchChem Technical Support.
  • Ulven, T., et al. (2015). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry. [Link]

  • Orha, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(21), 5039. [Link]

  • Johansen, M. B., et al. (2002). N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol. Organic Process Research & Development, 6(1), 45-51. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Patsnap Eureka. (2026).
  • Fiveable. (2025).
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem Technical Support.
  • Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • BenchChem. (2025). Protocol for N-acylation of (2-Methyloxazol-4-YL)methanamine. BenchChem Technical Support.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • G. Simchen & G. Entenmann. (1993). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, 36(2), 307.

Sources

Troubleshooting

Technical Support Center: Overcoming Peak Tailing in the HPLC Analysis of halogenated Compounds

Welcome to the technical support center dedicated to addressing a persistent challenge in chromatography: peak tailing in the analysis of halogenated compounds. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in chromatography: peak tailing in the analysis of halogenated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peaks and seek robust solutions. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies tailored to the unique chemical properties of halogenated analytes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Peak Tailing

This section addresses the foundational concepts of peak tailing, providing the essential knowledge to understand and diagnose this common chromatographic issue.

Q1: What is peak tailing and why is it a problem in HPLC?

A1: In an ideal chromatographic separation, an analyte peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the back half of the peak is broader than the front half.[1] This asymmetry is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[2]

Q2: What are the primary causes of peak tailing?

A2: Peak tailing is most often a symptom of undesirable secondary interactions between the analyte and the stationary phase.[2] The most common causes include:

  • Silanol Interactions: Unwanted polar or ionic interactions between analytes and residual silanol (Si-OH) groups on the surface of silica-based columns.[1][2]

  • Metal Contamination: Chelation or adsorption of analytes to trace metals within the silica matrix or on the surfaces of HPLC system components like frits and tubing.[2]

  • Column Issues: Physical problems such as a void at the column inlet or a partially blocked frit can disrupt the flow path and cause peak distortion.[3]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and tailing.[1]

  • Methodological Issues: Mismatched sample solvent strength, column overload, or operating too close to an analyte's pKa can also result in poor peak shape.[2][4]

Q3: Why are halogenated compounds particularly susceptible to peak tailing?

A3: While subject to the same general causes of peak tailing, halogenated compounds can present unique challenges. The nature of the halogen atom (F, Cl, Br, I) influences the molecule's polarity, acidity/basicity, and potential for specific secondary interactions. For instance:

  • Enhanced Secondary Interactions: Some halogenated compounds, particularly those also containing basic functional groups like amines, can engage in strong secondary interactions with acidic silanol groups on the column packing.[5]

  • Chelation Potential: Certain halogenated molecules with specific functional group arrangements can act as chelating agents, binding to trace metal ions in the system, which is a known cause of peak tailing.[6][7]

  • Unique Retention Mechanisms: Highly fluorinated phases can exhibit unique retention mechanisms for halogenated compounds, including dipole-dipole and charge transfer interactions, which differ from standard C18 columns and may require specific method optimization to achieve good peak shape.[8]

Part 2: Troubleshooting Guides - From Diagnosis to Solution

This section provides structured, in-depth guides in a question-and-answer format to solve specific peak tailing problems you may encounter during your experiments.

Guide 1: My halogenated analyte shows tailing on a standard C18 column.

Q: I'm analyzing a basic, chlorinated aromatic compound on a C18 column and observing significant peak tailing. What's the underlying cause and how can I fix it?

A: The most likely culprit is a secondary interaction between the basic functional group on your analyte and acidic residual silanol groups on the silica surface of the C18 column. At a neutral or mid-range pH, these silanols can be deprotonated (SiO⁻) and will strongly interact with a protonated basic analyte (Analyte-NH⁺), delaying its elution and causing a tailing peak.

Below is a troubleshooting workflow to systematically address this issue.

G cluster_0 Troubleshooting Workflow: Silanol Interactions start Observe Peak Tailing for Halogenated Analyte ph_adjust Step 1: Mobile Phase pH Adjustment Lower pH to 2.5-3.0 with 0.1% Formic or Trifluoroacetic Acid start->ph_adjust check_ph Is peak shape improved? ph_adjust->check_ph additive Step 2: Add a Competitive Base Add 10-20 mM Triethylamine (TEA) to the mobile phase check_ph->additive No solved Problem Solved: Symmetrical Peak Achieved check_ph->solved Yes check_additive Is peak shape improved? additive->check_additive column Step 3: Change Column Chemistry Switch to an End-Capped, Polar-Embedded, or Fluorinated Phase Column check_additive->column No check_additive->solved Yes check_column Is peak shape improved? column->check_column check_column->solved Yes further_investigation Issue Persists: Investigate other causes (e.g., metal contamination) check_column->further_investigation No

Caption: Troubleshooting workflow for peak tailing caused by silanol interactions.

Experimental Choices Explained:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to ≤ 3 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions with your basic analyte.[4] Acids like formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[4] TFA can also act as an ion-pairing agent, further improving peak shape for basic compounds.[9]

  • Competitive Additives: If lowering the pH is not sufficient or desirable for your separation, adding a small, basic "sacrificial" compound like triethylamine (TEA) to the mobile phase can be effective.[10] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Alternative Column Chemistries: If mobile phase modifications don't resolve the issue, the column itself is the next target.

    • End-Capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar entities, reducing their capacity for secondary interactions.[1]

    • Polar-Embedded/Polar-Endcapped Phases: These columns have polar groups embedded within or at the end of the alkyl chains. This can shield the analyte from residual silanols and offer alternative selectivity.[11]

    • Fluorinated Phases (e.g., PFP, F5): These columns are particularly effective for separating halogenated compounds.[8][12] They offer multiple interaction mechanisms beyond simple hydrophobicity, such as π-π, dipole-dipole, and charge transfer interactions, which can improve selectivity and peak shape for aromatic and halogenated analytes.[8][13]

Guide 2: All peaks in my chromatogram are tailing, including my halogenated standard.

Q: I'm running a method for a brominated pharmaceutical, and not only is my analyte tailing, but so are the other components in the mixture. What could be causing this system-wide issue?

A: When all peaks in a chromatogram exhibit tailing, the problem is likely physical or systemic rather than chemical (i.e., specific to one analyte). The two most probable causes are extra-column volume or a column void .

G cluster_1 Diagnosing Systemic Peak Tailing start Observe Tailing for ALL Peaks check_tubing Step 1: Inspect Connections & Tubing - Ensure fittings are tight. - Minimize tubing length and ID. start->check_tubing result_tubing Peak shape improves after adjusting tubing? check_tubing->result_tubing check_void Step 2: Check for Column Void - Disconnect column from detector. - Reverse flow direction and flush. result_void Peak shape improves after flushing? check_void->result_void replace_column Step 3: Replace Column - Substitute with a new, known-good column. result_replace Peak shape improves with new column? replace_column->result_replace result_tubing->check_void No solved_tubing Solved: Extra-Column Volume Reduced result_tubing->solved_tubing Yes result_void->replace_column No solved_void Solved: Column Void Addressed (Temporary Fix) result_void->solved_void Yes solved_replace Solved: Original Column was Faulty result_replace->solved_replace Yes

Caption: Diagnostic workflow for system-wide peak tailing issues.

Experimental Choices Explained:

  • Inspect Connections and Tubing: Extra-column volume is the volume of the flow path outside of the column itself. Long or wide-bore tubing between the injector, column, and detector can cause peaks to broaden and tail.[14] Ensure all fittings are properly seated (zero dead volume) and use tubing with the smallest internal diameter (ID) and shortest length practical for your system pressure.

  • Check for a Column Void: A void can form at the inlet of the column over time due to pressure shocks or the dissolution of the silica bed under harsh pH conditions. This creates a space where the sample can spread out before entering the packed bed, leading to distorted peaks.[3] Reversing the column and flushing to waste can sometimes dislodge particulates from the inlet frit and temporarily resolve the issue. However, a void often indicates the column is nearing the end of its life.

  • Substitute the Column: The most definitive way to diagnose a bad column is to replace it with a new column of the same type that is known to be in good condition. If peak shapes improve, the original column was the source of the problem.[3]

Guide 3: My peak shape for a fluorinated analyte is poor and seems to degrade over a sequence of injections.

Q: I'm analyzing a series of samples containing a fluorinated compound with chelating functional groups (e.g., carboxylic acid and ketone). The peak shape is initially acceptable but worsens with each injection. What's happening?

A: This progressive degradation of peak shape is a classic sign of metal contamination. Your analyte is likely chelating with metal ions that are either leaching from the stainless-steel components of your HPLC system (tubing, frits) or are present as impurities in the silica packing material.[6] These metal ions accumulate on the column, creating active sites that cause severe peak tailing.[7]

Table 1: Mobile Phase Additives to Mitigate Metal Chelation

AdditiveTypical ConcentrationMechanism of ActionBest For
EDTA (Ethylenediaminetetraacetic acid) 5-10 µM in mobile phaseA strong chelating agent that "scavenges" free metal ions from the mobile phase and system surfaces, preventing them from interacting with the analyte.[15][16]Persistent metal contamination issues. Effective system-wide passivation.
Citric Acid 0.1%A weaker chelating agent that can be added to the mobile phase to compete with the analyte for metal binding sites.Mild to moderate metal interaction issues.
Formic Acid / Acetic Acid 0.1%While primarily used for pH control, these acids can also have a mild chelating effect and help to improve the peak shape of some metal-sensitive compounds.General purpose pH control with some anti-chelation benefit.

Experimental Protocol: System Passivation to Remove Metal Contamination

This protocol describes a robust procedure to remove metal contamination from your HPLC system and column.

IMPORTANT: Always remove the analytical column before flushing the HPLC system.[16]

Step-by-Step Methodology:

  • Prepare Chelating Mobile Phase: Prepare your mobile phases (A and B) and add 5-10 µM of EDTA to each. Note: Use micromolar, not millimolar, concentrations to avoid issues with the HPLC and mass spectrometer.[16]

  • System Flush:

    • Disconnect the analytical column and replace it with a zero-dead-volume union.

    • Purge the system pumps with the EDTA-containing mobile phases.

    • Flush the entire system (all lines, injector, and flow cell) with 100% of the EDTA-containing aqueous phase for at least 30 minutes.

    • Repeat the flush with 100% of the EDTA-containing organic phase.

  • Column Cleaning (Offline or with Care):

    • Separately, you can attempt to clean the column by injecting a "plug" of a higher concentration of EDTA (e.g., 100 µM) to strip metals from the stationary phase.[16]

  • Re-equilibration:

    • Reconnect the analytical column to the system.

    • Thoroughly flush the column with your standard mobile phase (without EDTA) until the baseline is stable.

  • Preventative Measures:

    • Consider adding a small amount of EDTA (e.g., 100 µM) to your sample diluent to chelate any metals introduced with the sample itself.[16]

    • For highly sensitive assays, consider using bio-inert or PEEK-lined HPLC systems and columns to minimize metal contact.[7]

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]

  • Fluoro-Functionalized Spherical Covalent Organic Frameworks as a Liquid Chromatographic Stationary Phase for the High-Resolution Separation of Organic Halides. ACS Publications. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Available at: [Link]

  • Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available at: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Dr. Pramod Kumar Pandey. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. Semantic Scholar. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. Available at: [Link]

  • Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. PMC. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. Alwsci. Available at: [Link]

  • Abnormal Peak Shapes. Shimadzu. Available at: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International. Available at: [Link]

  • What To Do When Chromatographic Peaks Are Wider in HPLC. Alwsci. Available at: [Link]

  • Halogenated Molecule Sticking to Column. Chromatography Forum. Available at: [Link]

  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International. Available at: [Link]

  • Molecular Interaction of HPLC Stationary Phase. Imtakt. Available at: [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]

  • CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC. Available at: [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MICROSOLV. Available at: [Link]

Sources

Optimization

Resolving co-eluting peaks in the chromatogram of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide isomers

Resolving Co-eluting Peaks for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Isomers Introduction The separation of stereoisomers presents a significant challenge in pharmaceutical development and quality control. Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Co-eluting Peaks for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Isomers

Introduction

The separation of stereoisomers presents a significant challenge in pharmaceutical development and quality control. Molecules such as 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, which contains multiple chiral centers, can exist as a complex mixture of diastereomers and enantiomers. Due to their similar physicochemical properties, these isomers often co-elute during standard reversed-phase HPLC analysis, complicating accurate quantification and isolation. This guide provides a systematic, in-depth approach to troubleshooting and resolving these co-eluting peaks, ensuring the scientific rigor required for your research and development.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are the diastereomers of my compound co-eluting?

A: Diastereomers have different physical properties and should, in theory, be separable on standard achiral columns.[1] However, if their structural differences are subtle, their interactions with the stationary phase can be very similar, leading to poor resolution or complete co-elution.[2] The key is to modify the chromatographic system to amplify the small differences in their three-dimensional structures.

Q2: I see a single, broad, or shouldered peak. How can I confirm it's due to co-elution?

A: Visual inspection is the first step. A peak with a shoulder or asymmetry is a strong indicator of co-elution.[2][3] For more definitive proof, use a peak purity analysis tool with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD can assess the spectral homogeneity across the peak; different spectra at the upslope, apex, and downslope suggest multiple components.[2] Similarly, an MS detector can reveal different mass-to-charge ratios under the same chromatographic peak.

Q3: What is the very first parameter I should adjust to improve separation?

A: The most powerful and often simplest parameter to adjust for improving resolution is selectivity (α) .[4] This is most effectively changed by modifying the mobile phase composition. A good first step is to change the organic modifier—for example, switching from acetonitrile to methanol. These solvents interact with analytes differently and can significantly alter the elution order and separation of isomers.[5][6]

Q4: Do I need an expensive chiral column to separate diastereomers?

A: Not necessarily. Diastereomers can and should be separable on conventional (achiral) stationary phases like C18, Phenyl-Hexyl, or PFP.[1][7][8] Chiral columns are specifically required for separating enantiomers —mirror-image isomers that have identical physical properties in a non-chiral environment.[9] If you have successfully separated the diastereomeric pairs but need to resolve the enantiomers within each pair, then a chiral stationary phase (CSP) would be the next logical step.

Part 2: In-Depth Troubleshooting & Optimization Guide

This section provides detailed protocols for systematically altering chromatographic parameters to achieve baseline resolution (Rs > 1.5).

2.1 Mobile Phase Optimization: The Primary Tool for Selectivity

The mobile phase composition is the most influential factor in controlling selectivity.[4][10]

Problem: My isomers are nearly co-eluting using a standard Acetonitrile/Water gradient.

Solution 1: Change the Organic Modifier

The choice of organic solvent can dramatically alter selectivity because different solvents offer different interaction mechanisms (e.g., dipole-dipole, hydrogen bonding).

  • Causality: Acetonitrile (ACN) and Methanol (MeOH) have different properties. ACN is aprotic and has a strong dipole moment, while MeOH is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. For isomers with polar functional groups like the amide and bromine in your molecule, switching between these solvents can change their relative retention times.[6] A ternary mixture of Water, ACN, and MeOH can also provide unique selectivity.[5]

  • Protocol: Organic Modifier Screening

    • Baseline Method: Establish your current method (e.g., C18 column, Water/ACN gradient) as the baseline.

    • Methanol Method: Replace acetonitrile with methanol. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. A good starting point is to increase the methanol percentage by about 10% relative to your ACN concentration.

    • Ternary Mixture: If neither ACN nor MeOH alone provides separation, try an optimized mobile phase containing a mixture of ACN, MeOH, and water.[5]

    • Evaluation: Compare the chromatograms from all three methods, paying close attention to changes in peak spacing and elution order.

Solution 2: Adjust Mobile Phase Strength and Gradient Slope

If you see some separation but it's insufficient, fine-tuning the mobile phase strength can improve it.

  • Causality: A slower, shallower gradient allows more time for the subtle differences between isomers to interact with the stationary phase, often improving resolution for closely eluting compounds.[6]

  • Protocol: Gradient Optimization

    • Scouting Run: Perform a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your isomer cluster.

    • Focused Gradient: Design a new gradient that is much shallower around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% B, try a gradient segment that runs from 35% to 45% B over 15-20 minutes.[6]

    • Isocratic Hold: For ultimate resolution, an isocratic method (constant mobile phase composition) may be best. Use the mobile phase composition at which the peaks began to elute in your focused gradient as a starting point for isocratic method development.

2.2 Stationary Phase Selectivity: The Foundation of the Separation

If mobile phase optimization is insufficient, the next logical step is to change the stationary phase.[11] A different column chemistry provides entirely different separation mechanisms.

Problem: I've tried different mobile phases on my C18 column with no success.

Solution: Switch to an Alternate Selectivity Column

  • Causality: A standard C18 column separates primarily based on hydrophobicity. Your isomers are structurally very similar and likely have almost identical hydrophobicity. A column with a different retention mechanism is needed. A Pentafluorophenyl (PFP) phase, often designated as USP L43, is an excellent choice for isomer separations, including those with halogenated compounds.[12][13] PFP columns offer multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can differentiate isomers based on small differences in their electron distribution and shape.[14][15][16]

  • Protocol: Column Screening

    • Select Columns: Choose a set of columns with orthogonal (very different) selectivities. A good starting set includes:

      • A standard C18 (for baseline).

      • A Phenyl-Hexyl phase (provides π-π interactions).

      • A Pentafluorophenyl (PFP) phase (provides multiple interaction modes).[12][13]

    • Screening Conditions: Use a simple, fast gradient (e.g., 10-90% ACN in 10 minutes) on each column with your sample.

    • Evaluate: Compare the chromatograms. Look for the column that shows the largest change in selectivity (α) or even a reversal in elution order for the isomers.[12] This column is the best candidate for further method development using the mobile phase optimization techniques described above.

Table 1: Comparison of Common Reversed-Phase Stationary Phases for Isomer Separation

Stationary PhasePrimary Separation Mechanism(s)Best Suited For
C18 (L1) Hydrophobic interactionsGeneral purpose, separation by hydrophobicity.
Phenyl-Hexyl (L11) Hydrophobic, π-π interactionsAromatic compounds, isomers with different spatial arrangements of aromatic rings.
PFP (L43) Hydrophobic, π-π, dipole-dipole, shape selectivityHalogenated compounds, positional isomers, polar compounds.[12][13][14]
Embedded Polar Group Hydrophobic, hydrogen bondingBasic compounds, improved peak shape without ion-pairing.[16]
2.3 Temperature Optimization: Fine-Tuning Selectivity

Column temperature is a powerful yet often underutilized tool for optimizing selectivity.

Problem: I have achieved partial separation, but need to improve it to baseline.

Solution: Perform a Temperature Study

  • Causality: Changing the column temperature affects the thermodynamics of the partitioning process between the mobile and stationary phases.[17][18] This can alter the relative retention of two analytes. For some isomer pairs, lower temperatures may enhance selectivity by reinforcing specific interactions, while for others, higher temperatures might be beneficial by increasing desorption rates and improving efficiency.[19][20] The effect is compound-specific and must be determined empirically.[18]

  • Protocol: Temperature Optimization Study

    • Select Temperatures: Choose at least three temperatures to study, for example, 25°C, 40°C, and 60°C. Ensure your column is stable at the highest selected temperature.

    • Equilibrate System: At each temperature setting, allow the column and mobile phase to fully equilibrate for at least 20-30 minutes before injecting your sample. A stable baseline and system pressure are indicators of equilibrium.

    • Inject and Analyze: Inject your sample at each temperature and record the chromatogram.

    • Plot and Evaluate: Create a van't Hoff plot (ln(k) vs 1/T) or simply compare the resolution (Rs) at each temperature. Look for the temperature that provides the optimal balance of resolution and analysis time. Be aware that peak elution order can sometimes reverse with temperature changes.[21]

Part 3: Systematic Method Development Workflow

A logical, structured approach is the most efficient path to resolving co-eluting peaks. The following workflow diagram illustrates a best-practice strategy, starting with the parameters that have the greatest impact on selectivity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Fine-Tuning cluster_3 Completion Start Start with Co-eluting Peaks Col_Screen Screen Stationary Phases (C18, Phenyl, PFP) Start->Col_Screen Select_Col Select Best Column (Highest Selectivity α) Col_Screen->Select_Col MP_Screen Screen Organic Modifiers (ACN vs. MeOH) Select_Col->MP_Screen Best Column Chosen Grad_Opt Optimize Gradient Slope (Shallow around elution) MP_Screen->Grad_Opt Select_MP Resolution > 1.5? Grad_Opt->Select_MP Temp_Opt Optimize Temperature (e.g., 25, 40, 60 °C) Select_MP->Temp_Opt No End Method Finalized Select_MP->End Yes Final_Check Resolution > 1.5? Temp_Opt->Final_Check Final_Check->End Yes Reassess Re-evaluate Column/ Mobile Phase Choice Final_Check->Reassess No

Sources

Troubleshooting

Interpreting complex NMR spectra of diastereomeric amides.

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexity of diastereomeric amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexity of diastereomeric amides.

The analytical challenge stems from a fundamental structural feature: the partial double-bond character of the amide C–N bond, caused by the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation creates a significant energy barrier (typically 15–25 kcal/mol), resulting in stable E and Z conformers known as rotamers (1)[1]. When your molecule also contains chiral centers, these rotamers exist as diastereomeric rotamers. In a standard 1D 1 H NMR spectrum, this manifests as a frustrating doubling (or quadrupling) of signals, making it difficult to distinguish dynamic conformational exchange from static stereoisomeric impurities.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating workflows and mechanistic insights to conquer complex amide spectra.

Diagnostic Logic Workflow

Before diving into complex experiments, follow this logical decision tree to determine the nature of your signal duplication.

NMR_Workflow Start Acquire 1H/13C NMR at 298K CheckDup Signal Duplication? Start->CheckDup Single Single Isomer / Fast Exchange CheckDup->Single No EXSY Run 2D EXSY/NOESY at 298K CheckDup->EXSY Yes CheckCross Exchange Cross-Peaks? EXSY->CheckCross Rotamers Rotamers (Dynamic) CheckCross->Rotamers Yes VTNMR Run VT-NMR (Heat Sample) CheckCross->VTNMR No CheckCoal Signals Coalesce? VTNMR->CheckCoal CheckCoal->Rotamers Yes Diastereomers Diastereomers (Static) CheckCoal->Diastereomers No

Diagnostic workflow for distinguishing rotamers and diastereomers in NMR.

Troubleshooting & FAQs

Q1: My 1 H NMR spectrum shows doubled signals for almost every peak. How can I definitively prove whether these are rotamers or a mixture of diastereomers without heating the sample? A1: While Variable-Temperature (VT) NMR is the traditional approach, it can risk sample degradation. The most efficient, non-intrusive solution is to run a 2D EXSY (Exchange Spectroscopy) or 1D NOESY experiment at room temperature (2)[2]. Causality: Rotamers are in dynamic equilibrium. Even if the exchange is slow on the NMR timescale at 298K, chemical exchange occurs during the mixing time ( τm​ ) of the EXSY experiment, transferring magnetization between the two states. This yields distinct cross-peaks connecting the major and minor rotamer signals. Diastereomers are static; they do not interconvert, and therefore will never show chemical exchange cross-peaks.

Q2: I am using VT-NMR to resolve the rotamers, but as I heat the sample, the peaks just broaden and disappear into the baseline. What is happening, and how do I fix it? A2: You have entered the "intermediate exchange regime." Causality: As thermal energy increases, the rate of interconversion ( k ) between the rotamers approaches the frequency difference ( Δν ) between their NMR signals. This causes severe line broadening and loss of signal-to-noise ratio before the signals merge (3)[3]. Solution: You must push through the coalescence temperature ( Tc​ ) into the "fast exchange regime" ( k≫Δν ). If your solvent boils before Tc​ is reached (e.g., CDCl 3​ ), evaporate the sample and reconstitute it in a high-boiling solvent like DMSO- d6​ or Toluene- d8​ , which allows heating up to 370K–390K.

Q3: The rotamers are complicating the assignment of my actual diastereomers. Can I force the amide into a single conformation? A3: Yes, by manipulating the solvent environment or via chemical derivatization. Causality: The rotameric population ratio is dictated by sterics and dipole-dipole interactions. Changing the dielectric constant of the solvent or introducing hydrogen-bond donors (like adding a drop of TFA to CDCl 3​ ) can heavily bias the equilibrium toward one rotamer. In highly complex cases, forming a bulky chiral derivative (e.g., using Mosher's acid or PGME) can sterically lock the conformation, allowing you to isolate and analyze the diastereomeric amides independently (4)[4]. Furthermore, diagnostic chemical shift differences ( Δδ ) in specific solvents can be used to assign the relative configuration of the static diastereomers once the dynamic complexity is accounted for (5)[5].

Quantitative Data Presentation: Differentiating Isomeric States

Use the following table to quickly cross-reference your experimental observations and determine the nature of your sample.

Diagnostic FeatureRotamers (Dynamic Equilibrium)Diastereomers (Static Stereoisomers)Mechanistic Causality
1D 1 H NMR (298K) Duplicated signals (unequal integration typical, e.g., 3:1).Duplicated signals (ratio depends strictly on asymmetric synthesis).Both present multiple, distinct magnetic environments.
2D EXSY / NOESY Strong exchange cross-peaks (same phase as the diagonal).No exchange cross-peaks observed between the isomer signals.Rotamers interconvert on the NMR timescale; diastereomers do not.
VT-NMR (Heating) Broadening Coalescence Sharp time-averaged single peaks.Minor chemical shift drift; no coalescence or merging of peaks.Heating overcomes the C–N rotational barrier ( Ea​≈15−25 kcal/mol).
Solvent Dependency Ratios and shifts change significantly (e.g., CDCl 3​ vs. Benzene- d6​ ).Shifts may change, but the isomeric integration ratio remains constant.Solvation and dielectric constant affect the stabilization of the rotameric dipole.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to guarantee reliable data.

Protocol 1: Self-Validating VT-NMR for Amide Coalescence

Purpose: To confirm dynamic rotameric exchange by observing peak coalescence, while proving the sample did not thermally degrade.

  • Baseline Acquisition: Prepare the sample in a high-boiling solvent (e.g., DMSO- d6​ ). Acquire a standard 1D 1 H NMR spectrum at 298K. Carefully integrate the duplicated signals to establish the baseline rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 10 K increments.

  • Equilibration: At each step, allow the sample to thermally equilibrate for exactly 5 minutes before tuning, matching, and shimming.

  • Coalescence Identification: Acquire a spectrum at each step. Monitor the target peaks as they broaden, merge ( Tc​ ), and eventually sharpen into a single peak (fast exchange regime).

  • Validation Step (Critical): Once the high-temperature spectrum is acquired, cool the probe back to 298K. Allow 10 minutes for equilibration and re-acquire the 1D 1 H spectrum. Compare this to the Step 1 baseline. If the spectra are identical, the changes were purely conformational. If new peaks appear or the baseline is messy, thermal degradation occurred, and the VT data must be interpreted with extreme caution.

Protocol 2: 2D EXSY for Room-Temperature Discrimination

Purpose: To non-intrusively distinguish rotamers from diastereomers using magnetization transfer.

  • Relaxation Optimization: Determine the longest longitudinal relaxation time ( T1​ ) of your protons of interest using an Inversion Recovery experiment. Set your inter-scan delay ( D1​ ) to at least 3×T1​ to ensure complete magnetization recovery.

  • Mixing Time ( τm​ ) Selection: Set up a phase-sensitive 2D NOESY sequence. For small molecule chemical exchange (EXSY), set the mixing time ( τm​ ) between 300 ms and 500 ms . This is longer than typical NOE mixing times, allowing sufficient time for the physical rotation of the C–N bond to occur.

  • Acquisition & Phase Analysis: Acquire and process the 2D spectrum.

  • Validation Step: Examine the phase of the cross-peaks. Chemical exchange cross-peaks (rotamers) will have the same phase (same color/sign) as the diagonal peaks. In contrast, NOE cross-peaks for small molecules ( ωτc​<1 ) will have the opposite phase to the diagonal. This phase check definitively validates that the cross-peak is due to dynamic exchange and not just spatial proximity.

References

  • Hu, D. X., Grice, P., & Ley, S. V. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, ACS Publications. 2

  • Hoye, T. R., et al. (1998). An NMR Strategy for Determination of Configuration of Remote Stereogenic Centers: 3-Methylcarboxylic Acids. Journal of the American Chemical Society, ACS Publications. 5

  • SEDICI Repository (2022). Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study. Elsevier B.V.1

  • Addis Ababa University (AAU). Dynamic variable temperature NMR investigation of tautomerism in nicotinamide. 3

  • Canadian Science Publishing. NMR and X-ray studies of apetalic acid isolated from Calophyllum brasiliense and of its chiral amides. 4

Sources

Optimization

Technical Support Center: Enhancing the Resolution of Enantiomers on a Chiral Column

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the resolut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the resolution of enantiomers. Chiral separations can be challenging, but a systematic and well-understood approach can overcome most obstacles. This center is structured to provide immediate answers through FAQs and detailed troubleshooting workflows for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should check if I see no separation (co-elution) of my enantiomers?

A: If your enantiomers are co-eluting, the primary issue is a lack of enantioselectivity between your analyte and the Chiral Stationary Phase (CSP) under the current conditions. The first and most critical step is to re-evaluate your column and mobile phase combination. Chiral separations are often achieved through a screening process.[1][2] If you started with a normal-phase mobile phase (e.g., hexane/isopropanol), the next logical step is to screen different modes, such as reversed-phase (e.g., water/acetonitrile) or a polar organic mode (e.g., methanol/acetonitrile).[3][4] If changing the mobile phase system does not yield any separation, the chiral selector on your current column is likely not suitable for your analyte.[3] You should then screen a set of columns with different types of chiral selectors (e.g., moving from a cellulose-based to an amylose-based CSP, or to a cyclodextrin or protein-based column).[4][5]

Q2: I have some separation, but my resolution (Rs) is less than 1.5. What's the most effective way to improve it?

A: Achieving baseline resolution (typically defined as Rs ≥ 1.5) requires optimizing the three key parameters of the resolution equation: selectivity (α), efficiency (N), and retention factor (k'). For chiral separations, selectivity (α) is the most powerful tool for improving resolution .[5]

Here’s a prioritized approach:

  • Optimize Mobile Phase Composition: Small changes in the type or percentage of the organic modifier can have a dramatic effect on selectivity. For example, in normal phase, switching from isopropanol to ethanol can alter the hydrogen bonding interactions and significantly improve resolution.[6] Systematically varying the modifier concentration in small increments (e.g., 2-5%) is a crucial optimization step.

  • Adjust Column Temperature: Temperature has a complex and compound-dependent effect.[7][8] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to increased selectivity and better resolution.[7][9] However, this can also lead to broader peaks. It is essential to experiment with both lower and higher temperatures (e.g., in 5-10°C increments from your current method) to find the optimum.[7]

  • Reduce the Flow Rate: Chiral stationary phases can exhibit slower mass transfer kinetics compared to standard achiral phases. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for a 4.6 mm ID column) increases the time for interactions to occur, which can improve column efficiency and, consequently, resolution.[3]

Q3: How do acidic or basic additives (like TFA or DEA) work, and when should I use them?

A: Acidic (e.g., Trifluoroacetic Acid - TFA) and basic (e.g., Diethylamine - DEA) additives are used primarily to improve peak shape and, in many cases, enhance enantioselectivity by controlling the ionization state of the analyte.[10]

  • For Basic Analytes: If you are analyzing a basic compound (e.g., an amine), it may interact strongly with residual acidic silanols on the silica support, leading to peak tailing. Adding a small amount of a basic additive like DEA (typically 0.1-0.5%) to the mobile phase will occupy these active sites, preventing the analyte from tailing.[7][11] This ensures the analyte is in a neutral state, promoting consistent interactions with the chiral selector.[10]

  • For Acidic Analytes: For an acidic compound (e.g., a carboxylic acid), adding an acidic modifier like TFA (typically 0.1-0.5%) will suppress its ionization, ensuring it remains in its protonated, neutral form.[6][12] This leads to better peak shape and more reproducible retention.

It is crucial to note that once a column has been used with an additive, it should be dedicated to methods using that same type of additive (neutral, acidic, or basic) to ensure reproducibility, as the additive can permanently alter the surface chemistry of the stationary phase.[10]

Q4: Can temperature changes reverse the elution order of my enantiomers?

A: Yes, this is a known phenomenon in chiral chromatography.[5] The elution order of enantiomers is determined by the relative stability of the diastereomeric complexes they form with the chiral stationary phase. Temperature can affect the thermodynamics of these interactions. In some cases, increasing or decreasing the temperature can change which enantiomer forms the more stable complex, leading to a reversal in their elution order.[5][8] This is why temperature is considered a powerful, albeit complex, tool for optimizing selectivity.[5]

Troubleshooting & Optimization Guide

This section provides a systematic, problem-oriented approach to resolving common issues in chiral separations.

Problem 1: No Separation or Very Poor Resolution (Rs < 0.8)

When you observe a single peak or only a small shoulder, the primary goal is to induce selectivity (α > 1).

Caption: Workflow for troubleshooting a complete lack of enantiomeric resolution.

  • Change the Mobile Phase Modifier (Within the Same Mode): The chiral recognition mechanism is highly dependent on the interactions between the analyte, the CSP, and the mobile phase.[13] In normal phase, different alcohols (isopropanol, ethanol, methanol) have varying hydrogen bond donor/acceptor properties and polarity.[6] Switching the alcohol can fundamentally alter the way your analyte interacts with the "chiral pockets" of a polysaccharide-based CSP, often inducing separation where none was seen before.[14]

  • Screen Different Mobile Phase Modes: If changing the modifier is unsuccessful, the next step is to try a completely different chromatographic mode. The conformation of polysaccharide-based CSPs can change significantly between normal-phase, reversed-phase, and polar organic modes, exposing different chiral recognition sites.[12] An analyte that shows no separation in hexane/IPA might show excellent resolution in acetonitrile/water.

  • Screen Different Chiral Stationary Phases: If a comprehensive mobile phase screen on a single column fails, it is highly probable that the chosen CSP is not suitable for your analyte.[2] The most effective strategy is to screen a set of columns with different chiral selectors.[15] A standard screening set often includes columns based on:

    • Amylose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • Cellulose derivatives (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))

    • Cyclodextrin-based phases

    • Protein-based phases

Problem 2: Partial Separation (0.8 < Rs < 1.5) and Peak Tailing

When you have partial separation but need to achieve baseline resolution and improve peak symmetry, a methodical optimization is required.

Objective: To increase Resolution (Rs) to ≥ 1.5 and reduce Tailing Factor (Tf) to ≤ 1.5.

Step 1: Mobile Phase Composition Tuning

  • Action: Adjust the percentage of the organic modifier in small increments.

  • Procedure:

    • Prepare a series of mobile phases by varying the modifier concentration by ±2% and ±5% from your current condition (e.g., if at 20% IPA, test 15%, 18%, 22%, and 25% IPA).

    • Inject the sample with each mobile phase and record the retention times (t1, t2) and peak widths (w1, w2).

    • Calculate the selectivity (α) and resolution (Rs) for each condition.

  • Rationale: Selectivity in chiral separations is often highly sensitive to the mobile phase composition. A small change can significantly alter the stability difference between the two transient diastereomeric complexes, leading to a large improvement in resolution.[16]

Step 2: Temperature Optimization

  • Action: Evaluate the effect of column temperature on the separation.

  • Procedure:

    • Set the column temperature to 15°C and allow the system to equilibrate for at least 20 minutes. Run the sample.

    • Increase the temperature in 10°C increments (25°C, 35°C, 45°C) and repeat the analysis at each step.

    • Plot Resolution (Rs) vs. Temperature to determine the optimal setting.

  • Rationale: Lowering the temperature generally increases the strength of the specific interactions (like hydrogen bonding) responsible for chiral recognition, often increasing selectivity.[7][17] Conversely, higher temperatures can increase efficiency (narrower peaks), and in some cases, surprisingly improve resolution.[8][17] An optimal temperature must be found empirically.

Step 3: Flow Rate Adjustment

  • Action: Reduce the flow rate to improve column efficiency.

  • Procedure:

    • From your optimized mobile phase and temperature, reduce the flow rate by 50% (e.g., from 1.0 mL/min to 0.5 mL/min).

    • Analyze the sample and observe the effect on resolution.

  • Rationale: Chiral separations often involve complex interactions and slow mass transfer. A lower flow rate increases the residence time of the analyte on the column, allowing for more complete equilibration between the mobile and stationary phases. This leads to higher plate counts (N) and narrower peaks, which directly improves resolution.

Step 4: Additive Optimization for Peak Tailing

  • Action: If peak tailing persists, add a mobile phase additive.

  • Procedure:

    • For Basic Analytes: Add 0.1% Diethylamine (DEA) to the organic modifier portion of your mobile phase.

    • For Acidic Analytes: Add 0.1% Trifluoroacetic Acid (TFA) to the organic modifier portion of your mobile phase.

  • Rationale: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase support (e.g., silanol groups).[7] An additive of similar nature to the analyte (basic additive for a basic analyte) will neutralize these active sites and ensure that the separation is governed by the intended chiral recognition mechanism, resulting in symmetrical peaks.[10][18]

ParameterPrimary Effect OnTypical Impact on ResolutionNotes
Mobile Phase Modifier % Selectivity (α)HighOften the most effective tool for improving Rs.
Mobile Phase Modifier Type Selectivity (α)HighE.g., switching IPA for EtOH can dramatically change separation.[6]
Column Temperature Selectivity (α) & Efficiency (N)Medium to HighEffect is system-dependent; lower T often increases α.[7][9] Can reverse elution order.[5]
Flow Rate Efficiency (N)MediumLower flow rates generally improve Rs for chiral separations.
Additives (TFA/DEA) Peak Shape / Efficiency (N)MediumCrucial for ionizable compounds to prevent peak tailing.[10]

References

  • Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. (2003). PubMed.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025).
  • Direct chiral HPLC separ
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Efficient method development for chiral separ
  • Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral st
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Technical News - Selection Method of Chiral St
  • Chiral HPLC column selection and method development guide. (2015). Sigma-Aldrich.
  • Chiral Separation 2: Optimization of Chiral Separ
  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral St
  • Effect of temperature on chromatographic separation driven by enantiomer self-disproportion
  • Troubleshooting poor resolution in chiral chrom
  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Technical Support Center: Enhancing Resolution in Chiral Chrom
  • Chiral HPLC Separ
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2025).
  • Chiral Separations. (2020).
  • Influence of mobile phase composition on values of resolution factors...
  • additives for chiral. (2017).
  • Phenomenex Publishes Guide for Chiral Column Selection. (2012). Phenomenex.
  • A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Benchchem.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Daicel Chiral Technologies.
  • CHIRAL ST
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Handling chiral columns. CHROMSERVIS.EU.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
  • CHIRALPAK Immobilized Columns - HPLC. Daicel.
  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • Tips to Help Maximize Resolution. (2022). Agilent.

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Troubleshooting

Technical Support Center: Degradation of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the degradation of 2-bromo-3-methyl-N-(2-methylc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for issues related to the degradation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide during experimental workups. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant loss of my target compound, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, after a standard aqueous workup. What are the likely causes?

This is a common issue stemming from the inherent reactivity of α-bromo amides. The two primary degradation pathways during a typical aqueous workup are hydrolysis of the amide bond and nucleophilic substitution of the bromine atom.

  • Amide Hydrolysis: The amide bond, while generally stable, can be cleaved under aqueous acidic or basic conditions, a process that is often accelerated by heat.[1] This reaction breaks the amide linkage to yield a carboxylic acid and an amine.[2][3] In your case, this would result in 2-bromo-3-methylbutanoic acid and 2-methylcyclohexylamine. The steric bulk from the isopropyl and 2-methylcyclohexyl groups can influence the rate of this hydrolysis.[2]

  • Nucleophilic Substitution: The bromine atom at the α-position to the carbonyl group is susceptible to substitution by nucleophiles present in the workup, most notably water or hydroxide ions. This would lead to the formation of 2-hydroxy-3-methyl-N-(2-methylcyclohexyl)butanamide.

The combination of these potential side reactions can significantly reduce the yield of your desired product.

Q2: My workup involves a basic wash with sodium bicarbonate, followed by an acid wash. Could this be contributing to the degradation?

Yes, both basic and acidic aqueous conditions can promote the degradation of your compound.

  • Basic Conditions (e.g., NaHCO₃, Na₂CO₃, NaOH): Base-catalyzed hydrolysis of the amide is a common degradation pathway.[4] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. While sodium bicarbonate is a weak base, prolonged exposure or elevated temperatures can still lead to significant hydrolysis.

  • Acidic Conditions (e.g., HCl, H₂SO₄): Acid-catalyzed hydrolysis involves protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][5]

The following diagram illustrates the general mechanisms for both acid- and base-catalyzed amide hydrolysis.

G General Mechanisms of Amide Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_Acid Amide Protonated_Amide Protonated Amide Amide_Acid->Protonated_Amide + H₃O⁺ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_Acid + H₂O Products_Acid Carboxylic Acid + Ammonium Ion Tetrahedral_Intermediate_Acid->Products_Acid - H₃O⁺, + H₂O Amide_Base Amide Tetrahedral_Intermediate_Base Tetrahedral Intermediate Amide_Base->Tetrahedral_Intermediate_Base + OH⁻ Products_Base Carboxylate + Amine Tetrahedral_Intermediate_Base->Products_Base - OH⁻ G Workup Procedure Decision Tree Start Is the target compound sensitive to hydrolysis? Aqueous_Workup Standard Aqueous Workup Start->Aqueous_Workup No Check_Stability Is the compound stable to mild aqueous conditions? Start->Check_Stability Yes Mild_Aqueous_Workup Mild Aqueous Workup (Cold, Dilute Washes) Non_Aqueous_Workup Non-Aqueous Workup (e.g., Filtration through silica) Check_Stability->Mild_Aqueous_Workup Yes Check_Stability->Non_Aqueous_Workup No

Caption: Decision Tree for Workup Selection.

Q4: I suspect my compound is particularly sensitive even to mild aqueous conditions. Is a non-aqueous workup feasible?

Yes, a non-aqueous workup is an excellent strategy for highly sensitive compounds. This typically involves using column chromatography to separate the desired product from reaction byproducts and unreacted starting materials.

Experimental Protocol: Non-Aqueous Workup via Chromatography

  • Concentration: Once the reaction is deemed complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Adsorption: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Chromatography: Load the solution onto a silica gel column and elute with an appropriate solvent system to separate your target compound. The polarity of the eluent can be gradually increased to facilitate the separation.

  • Collection and Concentration: Collect the fractions containing your product (as determined by thin-layer chromatography) and concentrate them under reduced pressure.

Data Presentation: Hypothetical Yield Comparison

The table below illustrates the potential impact of the workup procedure on the final yield of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

Workup ProcedureTypical ConditionsHypothetical Yield (%)
Standard AqueousRoom temperature, 1M HCl, 1M NaOH40-50%
Mild Aqueous0-5 °C, 1M Citric Acid, Sat. NaHCO₃75-85%
Non-AqueousSilica Gel Chromatography>90%

In-Depth Scientific Discussion

The stability of amides is generally attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. [6]However, the presence of an electron-withdrawing bromine atom on the α-carbon can influence the electronic properties of the amide and potentially affect its stability.

Steric hindrance also plays a crucial role in the rate of amide hydrolysis. [2]The bulky 2-methylcyclohexyl and isopropyl groups in 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide can sterically hinder the approach of a nucleophile to the carbonyl carbon, which may slow down the rate of hydrolysis compared to less substituted amides. [2][7]However, under forcing conditions (e.g., elevated temperatures, strong acids or bases), hydrolysis can still be a significant degradation pathway. [1]

References

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition - Organic Chemistry II Key...
  • OrgoSolver. Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines.
  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. (2014, September 11). Journal of the American Chemical Society.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Acidic and Basic Amide Hydrolysis.
  • Save My Exams. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes.
  • Sparkl. Revision Notes - Hydrolysis of Amides with Acids or Alkalis | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026, February 5). PMC.
  • Biosynthesis, degradation, and pharmacological importance of the f
  • Halonitroalkanes, Halonitriles, Haloamides, and N-Nitrosamines: A Critical Review of Nitrogenous Disinfection Byproduct Formation Pathways. (2011, November 23).
  • Halonitroalkanes, halonitriles, haloamides, and N-nitrosamines: a critical review of nitrogenous disinfection byproduct formation p
  • Degradation of Haloarom
  • Amide Workup. Biofilm Inhibitor Synthesis.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed.
  • Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Carroll Collected.

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Optimization

Technical Support Center: Strategies for Removing Unreacted Starting Materials

Welcome to the Technical Support Center for Purification Strategies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purification Strategies. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the critical process of removing unreacted starting materials from reaction mixtures. Unreacted starting materials can compromise the purity of your final product, interfere with downstream applications, and lead to inaccurate analytical results.[1] This guide offers a structured approach to selecting and optimizing purification techniques to ensure the integrity of your compounds.

Section 1: Foundational Principles of Purification

The initial step in any purification strategy is a thorough understanding of the physicochemical properties of both your desired product and the unreacted starting materials.[1] Key properties to consider include:

  • Solubility: Differences in solubility in various solvents at different temperatures are the basis for techniques like recrystallization and extraction.[2][3][4]

  • Polarity: The differential affinity of compounds for a stationary phase versus a mobile phase, based on polarity, is the principle behind chromatography.[1]

  • Boiling Point: Significant differences in boiling points allow for separation via distillation.[2][5]

  • Acid-Base Properties: The ability to form salts can be exploited to move compounds between aqueous and organic phases in acid-base extractions.[1][6]

Section 2: Selecting the Right Purification Strategy

The selection of a purification method is a critical decision that will impact the efficiency and success of your experiment. The following decision tree provides a logical workflow for choosing the most appropriate technique.

Purification_Strategy start Reaction Mixture (Product + Unreacted Starting Material) is_solid Is the product a solid? start->is_solid solubility_diff Different solubility profiles? is_solid->solubility_diff Yes is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization solubility_diff->recrystallization Yes polarity_diff Different polarities? solubility_diff->polarity_diff No bp_diff Boiling point difference > 50-70°C? is_liquid->bp_diff Yes is_liquid->polarity_diff No distillation Distillation bp_diff->distillation Yes bp_diff->polarity_diff No chromatography Column Chromatography polarity_diff->chromatography Yes acid_base Acidic or basic properties? polarity_diff->acid_base No extraction Acid-Base Extraction acid_base->extraction Yes other_methods Consider other methods (e.g., Sublimation, Preparative HPLC) acid_base->other_methods No

Caption: A workflow for selecting a purification technique.

Section 3: In-Depth Technique Guides & FAQs

This section provides detailed protocols, troubleshooting guides, and frequently asked questions for the most common purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at varying temperatures.[3][4]

Q: What are the ideal properties of a recrystallization solvent?

A: An ideal solvent should:

  • Dissolve the compound of interest well at high temperatures but poorly at low temperatures.[3]

  • Either not dissolve the impurities at all or keep them dissolved at low temperatures.[3]

  • Not react with the compound being purified.[3]

  • Have a relatively low boiling point for easy removal.[3]

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of your impure compound in small amounts of various solvents to find one that meets the ideal criteria.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystal formation.[7]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.[1][7]

Troubleshooting Recrystallization

Problem Possible Cause Solution Citation
No crystals form Too much solvent was used; the solution is supersaturated.Boil off some solvent to concentrate the solution; scratch the inside of the flask with a glass rod or add a seed crystal.[7][9][10]
Oiling out The compound's melting point is lower than the solvent's boiling point; the solution is cooling too quickly.Reheat the solution and add more solvent; allow the solution to cool more slowly.[3][9]
Low yield Too much solvent was used; premature crystallization during hot filtration.Concentrate the mother liquor and re-cool to obtain a second crop of crystals; use a pre-heated funnel for hot filtration.[7][10]
Product is still impure Inappropriate solvent choice; cooling was too rapid, trapping impurities.Re-recrystallize from a different solvent; ensure slow cooling.[3]
Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[11] Acid-base extraction is a powerful variant of this technique.[6]

Q: How do I determine which layer is aqueous and which is organic?

A: The layers separate based on density. Halogenated solvents like dichloromethane and chloroform are generally denser than water and will be the bottom layer.[1] Most other common organic solvents (e.g., diethyl ether, ethyl acetate) are less dense than water and will be the top layer.[1] To confirm, add a few drops of water and observe which layer it joins.[12]

Experimental Protocol: Acid-Base Extraction to Remove an Acidic Starting Material

  • Dissolution: Dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake the funnel to ensure thorough mixing.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.[1]

  • Repeat: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic starting material.[1]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]

Troubleshooting Liquid-Liquid Extraction

Problem Possible Cause Solution Citation
Emulsion formation Vigorous shaking; presence of surfactants.Gently swirl instead of shaking; add brine to increase the ionic strength of the aqueous layer; filter the mixture through Celite.[13][14][15]
Poor separation of layers Solvents are partially miscible.Add more of one or both solvents to better define the layers; add brine.[16]
Product loss Product has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the extraction solvent.[5]
Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[2] Flash chromatography is a rapid version that uses pressure to accelerate the mobile phase.[17][18]

Q: How do I choose the right solvent system (eluent)?

A: The ideal solvent system should provide good separation of your product from the unreacted starting material on a Thin Layer Chromatography (TLC) plate. Aim for a difference in Retention Factor (Rf) values of at least 0.2. The product should ideally have an Rf value between 0.2 and 0.4 for optimal separation on a column.[1]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a column with silica gel or another suitable stationary phase as a slurry in the initial, least polar eluent.[19]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.[19][20]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a nitrogen line or an air pump) to push the solvent through the column.[20]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[21]

Troubleshooting Column Chromatography

Problem Possible Cause Solution Citation
Poor separation Inappropriate solvent system; column was packed improperly.Optimize the solvent system using TLC; ensure the column is packed evenly without cracks or channels.[1]
Compound won't elute The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).[1]
Cracked or channeled column The silica gel ran dry during packing or running.Ensure the top of the silica gel is always covered with solvent.[20]
Broad bands Sample was loaded in too much solvent; column overloaded.Load the sample in a minimal amount of solvent; use an appropriate amount of silica gel for the amount of sample.[19]
Distillation

Distillation separates liquids based on differences in their boiling points.[5] It is effective for removing a volatile starting material from a less volatile product, or vice versa.[2]

Q: What is the difference between simple and fractional distillation?

A: Simple distillation is suitable for separating liquids with significantly different boiling points (typically >70-100 °C).[1] Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation through multiple vaporization-condensation cycles.[5]

Troubleshooting Distillation

Problem Possible Cause Solution Citation
Bumping (violent boiling) Uneven heating.Use boiling chips or a magnetic stirrer.
No distillate collecting Thermometer bulb is not positioned correctly; condenser is not cold enough.Position the top of the thermometer bulb level with the side arm of the distillation head; ensure a steady flow of cold water through the condenser.
Poor separation Distillation rate is too fast; insufficient insulation of the fractionating column.Heat the distillation flask slowly and evenly; insulate the fractionating column to maintain a proper temperature gradient.[22]
Flooding or weeping in fractional distillation Vapor velocity is too high (flooding) or too low (weeping).Adjust the heating rate to control the vapor flow.[23]

Section 4: Advanced and Alternative Strategies

In some cases, a single purification technique may not be sufficient. Combining methods, such as an initial extraction followed by column chromatography, can be highly effective. For challenging separations, more advanced techniques may be necessary:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution for difficult separations.

  • Sublimation: Useful for purifying volatile solids that can transition directly from the solid to the gas phase.[2][4]

  • Solid-Phase Extraction (SPE): Employs solid sorbents to selectively adsorb either the product or the impurities.[24]

By systematically evaluating the properties of your compounds and applying the principles and troubleshooting guides outlined in this technical support center, you can effectively remove unreacted starting materials and ensure the purity of your final products.

References

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Retrieved from [Link]

  • Vedantu. (n.d.). Purification and Characterisation of Organic Compounds for JEE & NEET. Vedantu. Retrieved from [Link]

  • CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds. CK-12 Foundation. Retrieved from [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular. Retrieved from [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Retrieved from [Link]

  • Aakash Institute. (n.d.). New NCERT Topic - Purification and Analysis of Organic Compound. Aakash Institute. Retrieved from [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. Varsity Tutors. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. Retrieved from [Link]

  • Waters Corporation. (2025, January). LC Purification Troubleshooting Guide. Waters Corporation. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization. California State University, Long Beach. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • Labdex. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Labdex. Retrieved from [Link]

  • LCGC International. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. Retrieved from [Link]

  • AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. AIDIC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. University of California, Irvine. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex. Retrieved from [Link]

  • Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Study.com. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. University of Colorado Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Membrane Solutions. Retrieved from [Link]

  • Wipf Group. (2004, October 29). SCAVENGER strategies in organic synthesis. Wipf Group. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Flash Chromatography. OpenOChem Learn. Retrieved from [Link]

  • Sutong Technology. (n.d.). Distillation Column Problems: Identifying and Resolving Key Issues. Sutong Technology. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Phenomenex. Retrieved from [Link]

  • AMACS. (2025, December 8). Troubleshooting Distillation Column Malfunctions: Expert Guide. AMACS. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. EPFL. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. Save My Exams. Retrieved from [Link]

  • EduBirdie. (n.d.). Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University. EduBirdie. Retrieved from [Link]

  • Chemical Engineering Progress. (n.d.). Component Trapping in Distillation Towers: Causes, Symptoms and Cures. Chemical Engineering Progress. Retrieved from [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?. Reddit. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. University of Rochester. Retrieved from [Link]

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  • University of York. (n.d.). Problems with extractions. University of York. Retrieved from [Link]

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Troubleshooting

Improving the signal-to-noise ratio in the mass spectrum of bromo-amides

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the mass spectro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the mass spectrometric analysis of bromo-amides. The unique properties of these halogenated compounds present distinct challenges, and this center is designed to help you navigate them to achieve a robust and sensitive signal.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio for bromo-amides so challenging?

The analysis of bromo-amides by mass spectrometry, particularly LC-MS, faces several key hurdles stemming from both the halogen and the amide functional group:

  • Ionization Efficiency : Amides are not as readily ionizable as basic functional groups like amines. Their proton affinity can be moderate, leading to a lower initial signal.

  • Matrix Effects : Bromo-amides are often analyzed in complex biological or environmental matrices. Co-eluting components from these matrices can interfere with the ionization process in the mass spectrometer's source, either suppressing or erratically enhancing the analyte signal.[1][2][3]

  • In-source Fragmentation : While soft ionization techniques are used, some bromo-amides may be labile and fragment within the ion source, distributing the ion current across multiple m/z values and reducing the intensity of the desired molecular ion.

  • Chromatographic Behavior : Poor chromatographic peak shape (e.g., tailing) can lower the analyte concentration at the peak apex, directly reducing the signal-to-noise ratio.[4]

Q2: How does the bromine atom uniquely influence the mass spectrum?

The presence of a bromine atom provides a highly distinctive signature in a mass spectrum due to its natural isotopic distribution. Bromine exists as two stable isotopes, 79Br and 81Br , in nearly equal abundance (approximately a 1:1 ratio).[5][6]

This results in a characteristic "doublet" peak for the molecular ion (M) and any bromine-containing fragment ions. You will observe a peak at the expected mass (M) and another peak of nearly identical intensity at M+2.[5][7] This M/M+2 pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in your molecule.

Q3: What are the expected fragmentation patterns for bromo-amides in MS/MS?

While fragmentation is highly structure-dependent, some general patterns are common for amides and bromo-compounds:

  • α-Cleavage : Cleavage of the bond alpha to the carbonyl group is a common pathway for amides.[7] For primary amides, this can result in a characteristic fragment ion at m/z = 44 (H₂N-C=O⁺).

  • Loss of the Halogen : A primary fragmentation route for halogenated compounds is the neutral loss of the halogen radical.[7] For bromo-amides, this would be observed as a loss of 79 or 81 Da from the precursor ion.

  • McLafferty Rearrangement : If the amide possesses a γ-hydrogen, a McLafferty rearrangement is possible, which involves the transfer of this hydrogen to the carbonyl oxygen followed by cleavage of the β-bond.[7]

The presence of the bromine isotope pattern on fragment ions can be invaluable for elucidating fragmentation pathways and confirming structural assignments.[8]

Troubleshooting Guide: From Low Signal to Robust Data

This section addresses specific problems you may encounter during your analysis.

Problem: Low or No Signal Intensity

A weak signal is one of the most common issues. The following workflow can help diagnose the root cause.

LowSignal_Workflow Start Low or No Signal Detected CheckMS 1. Verify MS Performance (Infuse Tuning Solution) Start->CheckMS CheckLC 2. Check LC & Analyte Stability (Inject high-conc. standard) CheckMS->CheckLC MS OK? OptimizeSource 3. Optimize Ion Source (Flow Injection Analysis) CheckLC->OptimizeSource Analyte Detected? OptimizeMobilePhase 4. Optimize Mobile Phase (Test additives & pH) OptimizeSource->OptimizeMobilePhase Signal Still Low? InvestigateMatrix 5. Investigate Matrix Effects (Post-column infusion / Spike & Recovery) OptimizeMobilePhase->InvestigateMatrix Signal Still Low? ConsiderDerivatization Advanced Solution: Chemical Derivatization InvestigateMatrix->ConsiderDerivatization Suppression Confirmed & Unavoidable? sub_CheckMS Is the instrument sensitive? sub_CheckLC Is the analyte reaching the MS? sub_OptimizeSource Is ionization efficient? sub_OptimizeMobilePhase Can the solvent system be improved? sub_InvestigateMatrix Is something suppressing the signal?

Caption: Troubleshooting workflow for low signal intensity.

Q4: How should I optimize my ESI source settings for bromo-amides?

Electrospray Ionization (ESI) efficiency is highly dependent on source parameters. Do not rely on generic "tune page" settings. Optimize systematically using flow injection analysis (FIA) of your analyte.

Causality : The goal is to maximize the formation of gas-phase ions from liquid droplets. This involves a delicate balance of heat (for desolvation) and voltage (for nebulization and ion transfer) without causing thermal degradation of the analyte.

ParameterOptimization Goal & RationaleTypical Starting Range (Positive ESI)
Capillary Voltage Maximize spray stability and ion current without causing in-source discharge.3.0 - 4.5 kV
Desolvation Temp. Efficiently evaporate solvent from droplets. Too low = poor sensitivity; too high = analyte degradation.[9]350 - 500 °C
Nebulizer Gas Create a fine, stable aerosol. Higher flow can aid desolvation but may decrease signal if too high.Instrument Dependent
Cone/Nozzle Voltage Facilitate ion transfer from atmospheric pressure to vacuum. A critical parameter to optimize for your specific compound.20 - 60 V

Refer to Protocol 1 for a step-by-step guide to source optimization.

Q5: My signal is weak. How does mobile phase composition affect ionization?

The mobile phase is not just a carrier; it is an active participant in the ionization process.[9] For ESI, its composition directly dictates the efficiency of protonation (positive mode) or deprotonation (negative mode).

Expertise & Experience :

  • pH is Critical : For positive mode ESI, the mobile phase pH should be at least 2 units below the pKa of the analyte to ensure it is fully protonated in solution.[10] Since amides are weakly basic, a low pH is essential.

  • Additive Selection :

    • Formic Acid (0.1%) : The gold standard for positive mode ESI. It's an excellent proton source and is volatile, preventing source contamination.[11][12]

    • Ammonium Formate/Acetate : These buffers can be useful for improving peak shape, especially for basic compounds, and are MS-compatible.[11][12]

    • Trifluoroacetic Acid (TFA) : While excellent for chromatography, TFA is a notorious ion-suppressing agent in ESI and should be avoided if possible.[12][13] If required for separation, use the lowest possible concentration (e.g., 0.01-0.05%).

  • Organic Content : Higher organic solvent concentration (like acetonitrile or methanol) at the point of elution aids in droplet desolvation, which generally improves ESI sensitivity.[9][10] This is a key reason why gradient elution is often superior to isocratic for LC-MS.

Q6: I suspect a matrix effect is suppressing my signal. How can I confirm and mitigate this?

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your analyte, leading to signal suppression or enhancement.[3][14] This is a major cause of poor sensitivity and reproducibility in bioanalysis.

Trustworthiness - A Self-Validating System :

  • Confirmation : The most direct way to visualize matrix effects is through a post-column infusion experiment (see Protocol 2 ). This method involves infusing a constant flow of your analyte standard into the MS while injecting a blank, extracted matrix sample via the LC. Dips in the steady analyte signal directly correspond to retention times where matrix components are eluting and causing ion suppression.[15]

  • Mitigation Strategies :

    • Improve Chromatographic Separation : The best defense is to chromatographically resolve your bromo-amide from the interfering matrix components. Modify your gradient, try a different column chemistry (e.g., Phenyl-Hexyl, Pentafluorophenyl), or use a more efficient column (smaller particle size) to achieve separation.[9]

    • Enhance Sample Cleanup : A more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can remove a significant portion of the interfering matrix before analysis.[16][17]

    • Dilute the Sample : A simple "dilute-and-shoot" approach can sometimes be effective. If the analyte concentration is high enough, diluting the sample can lower the concentration of matrix components below the level where they cause significant suppression.[18]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS is the ideal tool to compensate for matrix effects. Because it is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.[3]

Advanced Strategy: Chemical Derivatization

Q7: My signal is still too low after optimization. When should I consider chemical derivatization?

Consider derivatization when you have exhausted all other optimization strategies and your signal-to-noise ratio is still insufficient for your analytical needs. Derivatization is a powerful technique that chemically modifies your analyte to improve its ionization efficiency.[19][20]

Causality : The goal is to attach a molecular "tag" to the bromo-amide that is easily ionized. The most effective tags often contain a pre-charged moiety, such as a quaternary amine, which provides a permanent positive charge.[21][22] This means the analyte no longer needs to be protonated in the ESI source, drastically increasing its signal intensity.[21]

While direct derivatization of the stable amide bond is difficult, you can target other functional groups on the molecule (e.g., a distal amine or carboxylic acid). Alternatively, a hydrolysis of the amide to its constituent amine and carboxylic acid followed by derivatization of one of these newly available functional groups can be employed. See Protocol 3 for a general approach.

Experimental Protocols

Protocol 1: Systematic ESI Source Optimization
  • Preparation : Prepare a 1-5 µg/mL solution of your bromo-amide standard in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Setup : Use a T-fitting to deliver the standard solution directly to the MS source via a syringe pump at your intended LC flow rate (e.g., 0.4 mL/min). This is known as flow injection analysis (FIA).

  • Optimization :

    • Set all source parameters to typical starting values (see table above).

    • Vary one parameter at a time (e.g., increase capillary voltage in 0.5 kV increments) while monitoring the analyte signal intensity in real-time.

    • Record the value that provides the maximum, stable signal.

    • Return that parameter to its optimal value, and then proceed to optimize the next parameter (e.g., desolvation temperature in 25 °C increments).

    • Repeat for all key source parameters. This methodical approach ensures you find the true optimum for your specific compound.

Protocol 2: Post-Column Infusion to Detect Ion Suppression

PCI_Workflow LC LC System Inject Blank Matrix Extract Tee T-Junction LC->Tee LC Eluent MS Mass Spectrometer Monitor Analyte m/z Tee->MS Combined Flow Syringe Syringe Pump Infuse Analyte Standard Syringe->Tee Constant Flow

Caption: Experimental workflow for post-column infusion.

  • Preparation : Prepare a blank matrix sample using the same extraction procedure you use for your real samples. Prepare an analyte standard solution as in Protocol 1.

  • Setup : Connect the LC outlet to one port of a T-junction. Connect a syringe pump containing your analyte standard to the second port. Connect the third port to the MS inlet.

  • Execution :

    • Begin infusing the analyte standard with the syringe pump to obtain a stable, high-intensity signal on the mass spectrometer.

    • Inject the blank matrix extract onto the LC column and start the chromatographic run.

    • Monitor the analyte's signal trace throughout the run.

  • Interpretation : A flat, stable baseline indicates no ion suppression. A significant drop in the signal at any point in the chromatogram indicates that matrix components are eluting at that time and suppressing your analyte's ionization.

Protocol 3: General Derivatization Strategy for Amides (via Hydrolysis)

This protocol describes a general workflow for improving the signal of an amide by first hydrolyzing it and then derivatizing the resulting amine.

  • Hydrolysis :

    • Dissolve the bromo-amide sample in an appropriate solvent.

    • Add a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

    • Heat the mixture (e.g., 90-110 °C) for several hours to overnight to hydrolyze the amide bond into its corresponding carboxylic acid and amine.

    • Neutralize the solution carefully after cooling.

  • Derivatization of the Resulting Amine :

    • To the neutralized hydrolysate, add a derivatizing reagent that targets primary/secondary amines. A common choice for introducing a permanent positive charge is a reagent containing a quaternary ammonium group.[21][22]

    • Follow the specific reaction conditions (pH, temperature, time) recommended for your chosen derivatization reagent.

  • Analysis :

    • Analyze the derivatized sample by LC-MS. You will now be monitoring the m/z of the derivatized amine, which should exhibit significantly enhanced signal intensity.

References

  • Technical Support Center: Characterization of Halogen
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Shackelford, C.
  • On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging. (2023, April 13). Journal of the American Society for Mass Spectrometry.
  • Derivatization of peptides for improved detection by mass spectrometry. Books.
  • Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). (2025, July 15). PharmaCores.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogen
  • MASS SPECTROMETRY: FRAGMENTATION P
  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PMC.
  • Mass Spectrometry: Fragment
  • An Introduction to Mass Spectrometry Ioniz
  • Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. (2008, October 15).
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Ionization Methods in Organic Mass Spectrometry.
  • Derivitisation of peptide to improve signal for quantitative mass spectrometry? (2025, February 27). Reddit.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2026, March 10).
  • Assessment of matrix effect in quantit
  • Ionization Techniques for Mass Spectral Analysis. (2025, September 29). IntechOpen.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Advanced Strategies to Improve Detection Limits in Chrom
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Matrix Effects-A Challenge Toward Autom
  • MASS SPECTROMETRY (MS) FRAGMENTATION PATTERNS (HL) (DP IB Chemistry: HL): Revision Note. (2025, September 24).
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. MilliporeSigma.
  • Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents. PubMed.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). MDPI.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent.
  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2026, March 2).
  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Labor
  • Effect of Mobile Phase on Electrospray Ionization Efficiency. (2014, July 16).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2026, March 10).

Sources

Optimization

Module 1: The Golden Rule of Chiral Stationary Phases (CSPs)

Welcome to the Technical Support Center for Chiral HPLC Column Diagnostics and Regeneration. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral HPLC Column Diagnostics and Regeneration. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the mechanistic causality behind column failures, pressure spikes, and loss of enantioselectivity, empowering you to troubleshoot with scientific rigor.

Before initiating any regeneration protocol, you must identify the architecture of your chiral column. Polysaccharide-based chiral columns dominate the industry, but they are manufactured using two fundamentally different chemistries. Applying the wrong regeneration solvent to a coated column will irreversibly destroy it[1].

The chiral recognition mechanism depends on the higher-order helical structure of the polysaccharide polymer. Solvents interact with this polymer differently depending on how it is anchored to the silica support[2].

Table 1: Immobilized vs. Coated Chiral Column Characteristics

FeatureImmobilized Columns (e.g., CHIRALPAK® IA, IB, IC)Coated Columns (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)
Chemistry Chiral selector is covalently bonded to the silica matrix[1].Chiral selector is physically adsorbed onto the silica matrix[3].
Solvent Tolerance Robust. Compatible with all standard organic solvents, including strong solvents[4].Restricted. Destroyed by "forbidden" solvents[1].
Forbidden Solvents None.DCM, Chloroform, THF, Ethyl Acetate, DMF, DMSO, MTBE[5],[1].
Injection Solvents Samples can be dissolved in strong solvents (e.g., DMSO) without phase dissolution[2].Samples must be dissolved in the mobile phase. Strong solvents will strip the phase[6].
Regeneration Strategy Aggressive swelling and flushing using strong solvents (DMF, DCM) to remove strongly retained impurities[7].Gentle flushing using 100% Ethanol to displace contaminants without dissolving the polymer[5].

Module 2: Diagnosing High Backpressure

High backpressure is the most frequent symptom of column distress. However, because chiral columns are often run with highly viscous solvents (like 100% Ethanol or Isopropanol), a pressure spike is not always indicative of a clog[6].

Backpressure Start High Backpressure Detected RemoveCol Remove Column & Replace with Union Start->RemoveCol CheckP Is pressure still high? RemoveCol->CheckP SysIssue System Issue (Check tubing, frits, pump) CheckP->SysIssue Yes ColIssue Column Issue (Blockage or Viscosity) CheckP->ColIssue No ViscCheck Running 100% EtOH or IPA? ColIssue->ViscCheck LowerFlow Normal Viscosity Effect Lower flow rate ViscCheck->LowerFlow Yes Regen Frit Blockage / Precipitation Initiate Regeneration Protocol ViscCheck->Regen No

Diagnostic workflow for isolating and resolving high HPLC backpressure.

Q: My system pressure spiked suddenly. How do I isolate the root cause?

A: You must establish a self-validating baseline. Disconnect the chiral column and replace it with a zero-dead-volume union[8].

  • If the pressure remains high, the blockage is in your HPLC system (e.g., inline filters, narrow-ID tubing, or pump check valves)[9],[8].

  • If the pressure drops to normal system levels, the resistance is localized to the column[8].

Q: The pressure is isolated to the column, but I am running a 90% Isopropanol mobile phase. Is the column clogged?

A: Not necessarily. Pure ethanol and isopropanol are highly viscous. When forced through a tightly packed bed of 3 µm or 5 µm particles, they naturally generate tremendous backpressure[6],[10].

  • Action: Reduce the flow rate until the pressure falls below the manufacturer's maximum limit (typically < 700 bar for sub-2 µm UHPLC columns, or lower for standard analytical columns)[11]. If the pressure is still anomalously high at a low flow rate (e.g., 0.2 mL/min), proceed to regeneration.

Module 3: Step-by-Step Regeneration Methodologies

Following extensive use, strongly retained sample matrix, lipids, or polymeric impurities can occupy the chiral cavities of the stationary phase, leading to a loss of separation reproducibility (changes in retention time or enantioselectivity)[7],[12].

Protocol A: Regeneration of IMMOBILIZED Columns (e.g., IA, IB, IC)

Because the chiral selector is covalently bonded, we can use strong solvents to swell the polymer slightly and flush out deeply embedded contaminants[1].

  • Initial Flush: Flush the column with 100% Ethanol at 0.5 mL/min for 30 minutes[7]. (Causality: Ethanol acts as a miscible transition solvent to remove bulk mobile phase and additives).

  • Deep Cleaning: Flush with N,N-dimethylformamide (DMF) or Dichloromethane (DCM) at 0.3 mL/min for 180 minutes[7]. (Causality: These strong solvents dissolve highly lipophilic impurities and temporarily swell the immobilized polymer matrix to release trapped molecules).

  • Transition Flush: Flush with 100% Ethanol at 0.3 mL/min for 50 minutes[7]. (Causality: This removes the strong solvent and restores the polymer's native conformation).

  • Equilibration: Equilibrate with your shipping solvent or starting mobile phase at 0.5 mL/min for at least 1 hour prior to testing[7].

Protocol B: Regeneration of COATED Columns (e.g., AD-H, OD-H)

WARNING: Never use DMF, DMSO, DCM, Ethyl Acetate, or THF on coated columns. The stationary phase will dissolve, elute into your detector, and permanently destroy the column[6],[5].

  • Additive Removal: If acidic or basic additives were used, flush the column with the mobile phase without the additive for 30 minutes[13].

  • Gentle Cleaning: Flush the column with pure 100% Ethanol at an appropriate, low flow rate (e.g., 0.2 - 0.5 mL/min depending on column ID) for 3 hours[5]. (Causality: Ethanol is strong enough to elute most polar and non-polar contaminants without disrupting the physical adsorption of the chiral selector).

  • Equilibration: Return to the standard mobile phase and equilibrate for 1 hour.

Module 4: Solvent Switching (Reversed-Phase to Normal-Phase)

Chiral columns are highly versatile and can be used in Normal Phase (NP), Reversed-Phase (RP), and Polar Organic Mode (POM)[2]. However, transitioning directly between aqueous buffers (RP) and hexane-based solvents (NP) will cause catastrophic salt precipitation and immiscibility issues[11],[8].

SolventSwitch RP Reversed-Phase (Aqueous/Buffers) Desalt Desalting Step Water/ACN (60:40) No Buffers! RP->Desalt Transition Transition Flush 100% EtOH or IPA Low Flow Rate Desalt->Transition NP Normal-Phase (Hexane/Alcohol) Transition->NP

Safe solvent switching protocol to prevent salt precipitation and column damage.

Methodology for RP to NP Switching:

  • Desalting: Flush the column with a mobile phase containing NO salts or buffers (e.g., Water/Acetonitrile 60:40 v/v) for 20 column volumes[11].

  • Miscible Transition: Flush carefully with a mutually miscible solvent, such as 100% Ethanol or 100% Isopropanol, at a low flow rate (0.5 mL/min) to displace all water[11].

  • NP Equilibration: Introduce the Normal Phase solvent (e.g., Hexane/IPA) and equilibrate until the baseline is stable[5].

Module 5: Frequently Asked Questions (FAQs)

Q: I accidentally injected a sample dissolved in DMSO onto my coated CHIRALCEL® OD-H column. The pressure spiked rapidly. Is it ruined? A: Yes, it is highly likely the column is permanently damaged. Introduction of incompatible materials like DMSO to a coated column causes the chiral stationary phase to dissolve, lift into the mobile phase, and drop out of solution downstream, plugging the frits[6]. For future methods requiring strong injection solvents, you must use an immobilized column[2].

Q: My enantiomers are basic amines, and they are tailing severely. What additive should I use, and how does it affect regeneration? A: Basic samples require basic additives (e.g., Diethylamine (DEA) or Ethanolamine (AE) at typically 0.1%)[12],[5]. Crucial Warning: Strongly basic solvent additives must be avoided as they will dissolve the underlying silica gel matrix[12],[5]. Before storing the column or performing a regeneration flush, you must remove the DEA by flushing with additive-free mobile phase[13].

Q: Can I reverse the flow direction during regeneration to backflush particulates off the inlet frit? A: Backflushing can sometimes be used to clean the column if a frit is blocked[14],[9]. However, if the packed bed has been compressed or the frit is irreversibly blocked by precipitated buffer salts, the column may not recover and will require replacement[9]. Always use a guard column or inline filter of 0.5 µm porosity to prevent particulates from reaching the analytical column[5],[9].

References

  • Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH - Daicel Chiral Technologies. chiraltech.com.[Link]

  • Troubleshoot High Daicel Column Backpressure for Better Flow Rates. chiraltech.com. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-U, IB-U, IC-U, ID-U, IG-U, and IH-U - . chiraltech.com.[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. ct-k.com.[Link]

  • Chiral HPLC Column Care Guide. scribd.com.[Link]

  • INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. ct-k.com.[Link]

  • INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP. leacsa.com.mx.[Link]

  • CHIRALPAK Immobilized Columns - HPLC. hplc.eu.[Link]

  • Advantages of using immobilized stationary phases in chiral separations. phenomenex.com.[Link]

  • HPLC Column Backpressure: Causes and Impact. phenomenex.com.[Link]

  • Pressure problem in RP-HPLC using Chiralcel OD-H column? researchgate.net.[Link]

  • Diagnosing and Preventing High Back Pressure Problems in LC Systems. lcms.cz.[Link]

  • Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. chiraltech.com.[Link]

  • Comparative study of coated and immobilized polysaccharide-based chiral stationary phases. researchgate.net.[Link]

Sources

Troubleshooting

Technical Support Center: Managing Pressure Fluctuations in HPLC Systems

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve pressure-r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve pressure-related issues that can compromise the accuracy, reproducibility, and reliability of your analytical results. Here, we will delve into the root causes of pressure fluctuations and provide systematic, field-proven troubleshooting strategies.

Understanding Your HPLC System's "Heartbeat"

The pressure reading on your HPLC system is akin to a vital sign, offering a real-time diagnostic of the system's health and performance.[1][2] A stable pressure indicates a consistent flow of the mobile phase, which is crucial for achieving reproducible retention times and reliable quantification. Conversely, fluctuations—whether sudden spikes, gradual increases, or rhythmic cycling—are symptomatic of underlying problems that require immediate attention.[3][4][5]

Part 1: Troubleshooting Guide - A Systematic Approach

This section provides a structured approach to identifying and resolving pressure issues. We will work through the HPLC system component by component, from the solvent reservoirs to the detector outlet.

Section 1.1: The Pump and Solvent Delivery System

The HPLC pump is the heart of the system, and it is a primary source of pressure instability.[1] Issues here often manifest as rapid, cyclical pressure fluctuations.[1][6]

Q1: My system pressure is fluctuating in a rhythmic, cyclical pattern. What is the likely cause and how do I fix it?

A1: This classic symptom, often referred to as pressure ripple, is most commonly caused by air bubbles in the pump heads or malfunctioning check valves.[1][4][7] The rhythmic nature of the fluctuation often corresponds to the pump's piston strokes.[7]

  • Causality: Air is significantly more compressible than the liquid mobile phase. When an air bubble is trapped in the pump head, it compresses and expands with the piston's movement, leading to an inconsistent delivery of the mobile phase and, consequently, fluctuating pressure.[1][8] Faulty or dirty check valves can fail to open and close properly, causing an irregular flow of the mobile phase and pressure instability.[1][3][5][9]

  • Troubleshooting Protocol:

    • Degas the Mobile Phase: Ensure your solvents are thoroughly degassed.[1][5] Dissolved gasses can come out of solution under the changing pressure within the pump, forming bubbles.[10][11] Effective methods include online vacuum degassing, helium sparging, or sonication.[5]

    • Purge the Pump: This is the most direct way to remove trapped air bubbles.[1][12]

      • Open the pump's purge valve.

      • Set the pump to a high flow rate (e.g., 5-10 mL/min).[8][12]

      • Allow the pump to run for several minutes until a steady, bubble-free stream of solvent is observed exiting the purge tubing.

      • Gradually decrease the flow rate and then close the purge valve. The pressure should now build to a stable level.

    • Inspect and Clean Check Valves: If purging does not resolve the issue, the check valves are the next likely culprit.[1][3][9]

      • Carefully remove the check valves from the pump head (refer to your instrument's manual).

      • Place them in a beaker with a suitable solvent, such as isopropanol or methanol, and sonicate for 15-20 minutes.[2][13][14]

      • Rinse with clean solvent and reinstall. If the problem persists, the check valves may be worn and require replacement.[7]

  • Preventative Insights:

    • Always use high-purity, HPLC-grade solvents to minimize contaminants that could foul check valves.[5]

    • Regularly filter your mobile phase, especially when using buffers, to remove any particulate matter.[4][15]

    • Ensure solvent reservoir levels are not allowed to run empty, which can introduce a large amount of air into the system.[7]

Fig 1. Troubleshooting rhythmic pressure fluctuations.

Q2: The system pressure has suddenly dropped to zero or is consistently very low. What should I do?

A2: A sudden and significant pressure drop almost always indicates a leak in the system or a complete failure of the pump to deliver the mobile phase.[5][9][16]

  • Causality: A leak allows the mobile phase to escape the flow path, preventing the system from reaching its set pressure.[3][16] This can occur at any fitting connection. Alternatively, the pump may not be drawing solvent from the reservoir due to an empty bottle, a clogged solvent filter, or a major air lock.[7][12] Worn pump seals can also cause leaks and a subsequent drop in pressure.[1][3][5]

  • Troubleshooting Protocol:

    • Check Solvent Levels: The most straightforward cause is an empty solvent reservoir.[7] Verify that there is an adequate supply of mobile phase.

    • Systematic Leak Check:

      • Start at the pump and visually inspect all fittings and connections for any signs of moisture.[1]

      • Work your way downstream through the injector, column, and detector.

      • If a leak is found, tighten the fitting. If it continues to leak, the fitting or ferrule may be damaged and need replacement.[6][17]

    • Inspect Solvent Inlet Filters: A clogged solvent inlet filter (sinker) in the mobile phase reservoir can restrict or block the flow of solvent to the pump.[7][9]

      • Remove the filter from the reservoir and inspect it.

      • If it appears dirty, sonicate it in a suitable solvent or replace it.[18]

    • Check for Worn Pump Seals: Leaks can often be seen around the pump head if the seals are worn.[1][3] This often requires replacing the seals as part of routine maintenance.[3][5]

  • Preventative Insights:

    • Perform a visual inspection for leaks as part of your daily system startup procedure.[5]

    • Adhere to a regular preventative maintenance schedule for replacing pump seals and other wearable components.[3][16]

Section 1.2: The Autosampler/Injector and Column

Issues in this part of the system typically lead to sudden pressure spikes or a gradual increase in pressure over time.

Q3: My system pressure is suddenly very high, possibly causing the system to shut down. What is the cause?

A3: A sudden, sharp increase in pressure usually points to a significant blockage in the flow path.[4][5][9] The most common locations for such blockages are the column inlet frit or a clogged inline filter.[1][6]

  • Causality: Particulate matter from the sample, mobile phase, or shedding from system components (like worn pump or injector seals) can accumulate and create a blockage.[16][18][19] Sample precipitation due to incompatibility with the mobile phase can also cause a sudden clog.[4][18]

  • Troubleshooting Protocol:

    • Isolate the Column: To determine if the column is the source of the high pressure, disconnect the tubing from the column inlet.[20]

    • Test System Pressure Without the Column: Run the pump at your analytical flow rate with the column disconnected (directing the flow to a waste beaker). If the pressure returns to a normal, low level, the blockage is within the column.[20] If the pressure remains high, the blockage is upstream (e.g., in the injector or connecting tubing).[17]

    • Address a Column Blockage:

      • First, try backflushing the column (reversing the flow direction and flushing to waste, not the detector).[16][21] This can often dislodge particulates from the inlet frit.

      • If backflushing is unsuccessful, the column may need to be washed with a series of strong solvents or replaced.[20][21]

    • Address an Upstream Blockage: If the pressure was high even without the column, systematically work backward from the point of disconnection, loosening fittings to identify the location of the blockage. A common culprit is a blocked injector port or a clogged sample loop.[6][17]

  • Preventative Insights:

    • Always filter your samples before injection using a syringe filter (e.g., 0.2 or 0.45 µm).[9][16][21] This is the most critical step in preventing column clogs.

    • Use a guard column or an inline filter to protect the analytical column from particulates.[16][17][22]

    • Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase to prevent precipitation upon injection.[18]

Fig 2. Troubleshooting sudden high-pressure events.

Q4: I'm observing a gradual increase in backpressure over several runs. What does this signify?

A4: A slow, steady rise in pressure over time typically indicates the gradual accumulation of contaminants on the column inlet frit or within the column packing material itself.[4][5][20]

  • Causality: This is often caused by the injection of "dirty" or unfiltered samples.[5] Over time, small amounts of particulate matter or strongly retained sample components build up, leading to a progressive restriction of the flow path.[18][21]

  • Troubleshooting Protocol:

    • Column Washing: Implement a robust column washing procedure. This often involves flushing the column with a series of solvents stronger than your mobile phase to dissolve and remove adsorbed contaminants.[21] For reversed-phase columns, this might involve washing with 100% acetonitrile or methanol, followed by a more non-polar solvent like isopropanol for highly hydrophobic contaminants.[21]

    • Replace the Inlet Frit: If washing does not restore the pressure to its normal level, the inlet frit of the column may be irreversibly clogged. Some columns are designed to allow for frit replacement.

    • Consider a Guard Column: If you are not already using one, a guard column is an effective way to trap contaminants before they reach the more expensive analytical column.[22] It is a disposable component that can be replaced regularly.

  • Preventative Insights:

    • Improve your sample preparation workflow.[9] This may include solid-phase extraction (SPE) or filtration to remove matrix components that can foul the column.[22]

    • Incorporate a column wash step at the end of each analytical sequence to prevent the buildup of strongly retained compounds.

Section 1.3: Detector, Fittings, and System-Wide Issues

While less common, other system components can also contribute to pressure instability.

Q5: My pressure is fluctuating, and I've ruled out the pump and column. What else could it be?

A5: Fluctuations in this scenario could be linked to a faulty pulse damper, leaks in fittings, or even issues within the detector flow cell.[7][23]

  • Causality: A pulse damper is designed to smooth out the minor pressure fluctuations from the pump's piston strokes. If it fails, you may see more pronounced pressure ripple. A partial blockage in the detector flow cell can create backpressure that affects the entire system.[23] Leaks anywhere in the system can introduce instability.[3][6]

  • Troubleshooting Protocol:

    • Re-check All Fittings: Ensure all tubing connections are secure, especially between the column and detector.[3]

    • Inspect the Detector Flow Cell: A blockage in the flow cell can cause high and erratic pressure.[23] Try flushing the flow cell with a strong, filtered solvent (disconnect from the column first). If the problem persists, the flow cell may need to be cleaned more thoroughly or replaced.

    • Evaluate the Pulse Damper: This is a more advanced diagnostic. If you suspect the pulse damper has failed, it typically requires a service engineer to diagnose and replace.

  • Preventative Insights:

    • Always flush the system with a weak, non-buffered mobile phase after your analyses are complete, especially if you have been using buffers.[5] This helps prevent salt precipitation and crystallization in the detector flow cell and tubing.[15]

Part 2: Data Summaries and Key Parameters

Understanding the properties of your mobile phase is essential for predicting and managing system pressure.

Table 1: Common HPLC Solvents and Their Properties

SolventViscosity (cP at 20°C)Compressibility (10⁻⁶ bar⁻¹)Relative Backpressure vs. Acetonitrile
Acetonitrile0.37~1151.0
Methanol0.60120~1.6
Water1.0046~2.7
Isopropanol2.30100~6.2

Data compiled from various sources.[4][24][25] Note that viscosity and compressibility can vary with temperature and pressure.

Key Insights from the Table:

  • Viscosity is a major driver of backpressure. [4][19] Methanol, for example, generates significantly more backpressure than acetonitrile.[4]

  • Solvent mixtures can have unexpected viscosities. A 50:50 mixture of methanol and water has a higher viscosity (and thus creates higher pressure) than either pure solvent.[4][7]

  • Solvent compressibility affects pump performance. [24][26] Modern HPLC pumps have settings to compensate for solvent compressibility, which helps to deliver a more accurate and pulse-free flow.[24][25] Ensuring this setting is correct for your mobile phase can reduce baseline noise and pressure ripple.[25][26]

Part 3: Frequently Asked Questions (FAQs)

Q: Is it normal for the pressure to change during a gradient run? A: Yes, it is completely normal.[7] As the composition of the mobile phase changes during a gradient, its viscosity will also change, leading to predictable and reproducible changes in the system pressure.[7][13]

Q: Can injecting air harm my column? A: Injecting a small amount of air (e.g., from an empty sample vial) is unlikely to damage a modern, silica-based HPLC column.[27] At typical operating pressures, the air is compressed and dissolves in the mobile phase.[27] However, large volumes of air, such as from pumping the reservoir dry, can cause the column to dry out and may require a re-wetting procedure.[27]

Q: How often should I perform preventative maintenance? A: A regular maintenance schedule is key to preventing pressure issues.[5]

  • Daily: Check solvent levels and visually inspect for leaks.[5] Flush the system after using buffers.[5]

  • Monthly: Plan to replace consumable parts like inline filters.[5]

  • As needed (typically every 6-12 months): Replace pump seals and check valves, depending on usage and mobile phase aggressiveness.[3][5]

References

  • Separation Science. (2024, September 5). Optimizing HPLC Pressure: Real Solutions for Better Performance. [Link]

  • G-M-I, Inc. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. [Link]

  • Lab Manager. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • G-M-I, Inc. (2025, March 25). Troubleshooting Guide for HPLC Pumps: Tips and Tricks. [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Labtech. Step-by-step Troubleshooting Back Pressure Issue In HPLC. [Link]

  • KNAUER. (2017, May 23). Pressure differences in HPLC systems. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • G-M-I, Inc. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 14). HPLC Pump Care and Troubleshooting. [Link]

  • Chrom Tech, Inc. (2025, October 15). How To Reduce Column Pressure in HPLC. [Link]

  • Bitesize Bio. (2025, January 22). How to Clean and Unclog Your HPLC Column. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • HPLC HINTS and TIPS for Chromatographers. (2011, October 17). HPLC PUMP SOLVENT COMPRESSIBILITY VALUES. [Link]

  • Separation Science. (2024, October 28). Does Air in HPLC Columns Cause Damage?. [Link]

  • Shimadzu. (2025, April 15). Pressure Fluctuations. [Link]

  • Hawach Scientific. Bubbles in liquid chromatography analysis? Here's how to fix it. [Link]

  • Axion Labs. (2023, July 4). Fixing the #1 Most Common Problem in HPLC: An Air Bubble in the Pump. [Link]

  • Digital Commons @ University of Rhode Island. Determining the Optimal Compressibility Factor for Ultra HPLC. [Link]

  • Waters Knowledge Base. What are common causes of LC column plugging, fouling and/or high pressure problems?. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • HPLC HINTS and TIPS for Chromatographers. Tip# 110: HPLC PUMP SOLVENT COMPRESSIBILITY VALUES. [Link]

  • CHROMSERVIS.EU. HPLC troubleshooting. [Link]

  • Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]

  • ASI. Maintenance & Trouble Shooting Tips for Replacement Parts. [Link]

  • GMI - Trusted Laboratory Solutions. (2024, April 1). Troubleshooting Guide for HPLC Auto-Samplers. [Link]

  • CHROMacademy. HPLC Troubleshooting - Autosampler, Column, and Detector Issues. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of an HPLC Method for the Analysis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide: A Comprehensive Comparison Guide

Introduction & Analytical Target Profile (ATP) The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS: 1134723-91-3) is a highly lipophilic synthetic molecule characterized by a bulky 2-methylcyclohexyl ring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS: 1134723-91-3) is a highly lipophilic synthetic molecule characterized by a bulky 2-methylcyclohexyl ring, a polar secondary amide core, and a chemically labile bromoalkane moiety[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents several distinct analytical challenges:

  • Optical Properties: The molecule lacks an extended conjugated π -system or aromatic rings, meaning its primary chromophore is the amide carbonyl group. This necessitates low-wavelength UV detection (e.g., 210 nm) to capture the π→π∗ transitions of the amide bond.

  • Secondary Interactions: The secondary amide can act as a hydrogen bond donor and acceptor, heavily interacting with unendcapped, acidic silanols on standard silica supports, which leads to severe peak tailing.

  • Chemical Instability: The bromoalkane group is susceptible to dehydrohalogenation (elimination) under basic conditions, while the amide is prone to hydrolysis under strong thermal or acidic stress.

To address these challenges, we established an Analytical Target Profile (ATP) in alignment with [2]. The ATP requires a stability-indicating assay capable of resolving the active pharmaceutical ingredient (API) from its degradation products with high precision, accuracy, and optimal peak symmetry.

Analytical Procedure Lifecycle

Modern regulatory expectations, specifically the recently finalized [3][4], emphasize that method validation is not a static, box-checking exercise. Instead, it is an integral part of a continuous analytical procedure lifecycle[3][5].

G ATP Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Val ICH Q2(R2) Validation Dev->Val Routine Routine Use & Continuous Monitoring Val->Routine Routine->Dev Lifecycle Changes

Caption: Analytical Procedure Lifecycle based on ICH Q14 and Q2(R2) guidelines.

Column Chemistry Comparison: Causality and Performance

To fulfill the ATP, we objectively compared three different reversed-phase (RP) column chemistries. Because low-wavelength UV detection (210 nm) is required, the mobile phase was restricted to highly UV-transparent solvents: Acetonitrile and 10 mM Phosphoric Acid.

  • Standard C18 (High-Density Octadecylsilane): Provides strong hydrophobic retention but is prone to secondary interactions with amides.

  • Standard C8 (Octylsilane): Offers reduced hydrophobic retention for highly lipophilic compounds, but provides lower steric selectivity.

  • Polar-Embedded C18 (Amide/Carbamate modified): Incorporates a hydrophilic functional group near the silica surface. This creates a localized hydration layer that electrostatically shields residual silanols from the analyte.

Comparative Data Summary

Isocratic Conditions: 60% Acetonitrile / 40% 10 mM Phosphoric Acid (pH 2.5), 1.0 mL/min, 30°C, UV 210 nm.

Column Chemistry (150 x 4.6 mm, 3.5 µm)Retention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Primary Degradant
Standard C18 8.451.528,5001.8
Standard C8 5.121.487,2001.2 (Co-elution risk)
Polar-Embedded C18 7.801.05 12,400 3.5

Scientific Conclusion: The Polar-Embedded C18 column significantly outperformed the alternatives. By shielding the acidic silanols, it eliminated the hydrogen-bonding interactions that caused peak tailing in the standard C18 and C8 columns, reducing the asymmetry factor ( As​ ) to a near-perfect 1.05. Furthermore, it provided superior resolution ( Rs​=3.5 ) from the primary hydrolytic degradation product, making it the optimal choice for a stability-indicating method.

Optimized Step-by-Step Methodology

Based on the comparative data, the following self-validating protocol was established using the Polar-Embedded C18 column.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 1.15 g of 85% Phosphoric Acid in 1000 mL of HPLC-grade water to yield a ~10 mM solution (pH ~2.5). Filter through a 0.22 µm nylon membrane. (Causality: Low pH suppresses the ionization of any trace silanols and ensures mobile phase UV transparency).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Preparation: Mix in a 40:60 (A:B) volumetric ratio and degas via ultrasonication for 10 minutes.

Step 2: Standard and Sample Preparation

  • Diluent: 50:50 HPLC-grade Water:Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent to reach the nominal target concentration of 100 µg/mL .

Step 3: Chromatographic Execution

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 210 nm (extracted) for peak purity assessment.

  • Run Time: 12 minutes.

ICH Q2(R2) Method Validation

The optimized method was rigorously validated according to the[3][4].

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants[3][6]. Forced degradation was executed to generate a worst-case scenario matrix.

FD API 2-bromo-3-methyl-N- (2-methylcyclohexyl)butanamide Acid Acid Stress (0.1N HCl) API->Acid Base Base Stress (0.1N NaOH) API->Base Ox Oxidative Stress (3% H2O2) API->Ox Heat Thermal Stress (60°C) API->Heat Light Photolytic Stress (UV/Vis) API->Light Neut Neutralization / Quenching Acid->Neut Base->Neut Ox->Neut HPLC HPLC Analysis (Peak Purity Assessment) Heat->HPLC Light->HPLC Neut->HPLC

Caption: Forced degradation workflow for specificity assessment.

  • Acidic (0.1 N HCl, 60°C, 24h): ~12% degradation (Amide hydrolysis).

  • Basic (0.1 N NaOH, 60°C, 24h): ~28% degradation (Extensive dehydrohalogenation of the bromoalkane).

  • Oxidative (3% H2O2, RT, 24h): ~4% degradation.

  • Thermal (60°C, 7 days) & Photolytic (ICH Q1B): < 2% degradation.

Result: In all stressed samples, the PDA peak purity angle was strictly less than the peak purity threshold, confirming absolute specificity and no co-eluting degradants[6].

Linearity and Range

Linearity was established across a range of 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL)[3].

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
25%25.0452,105Correlation Coefficient ( R2 ): 0.9998
50%50.0901,880Y-Intercept: +1,240
100%100.01,805,420Slope: 18,045
150%150.02,708,950Residual Sum of Squares: Acceptable
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix. Triplicate preparations were analyzed at three levels[3][6].

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD
50%50.049.699.2%0.8%
100%100.0100.4100.4%0.5%
150%150.0148.999.3%0.6%
Precision

Precision was evaluated at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different analyst, different day, different instrument)[3][6].

ParameterConditionsTarget Concentrationn% RSDAcceptance Criteria
Repeatability Analyst 1, Day 1, System A100 µg/mL60.45% ≤2.0%
Intermediate Analyst 2, Day 2, System B100 µg/mL60.62% ≤2.0%
Robustness

To prove the method's ruggedness against day-to-day operational fluctuations, deliberate variations were introduced[3][5]:

  • Flow rate: ±0.1 mL/min

  • Column Temperature: ±2∘ C

  • Mobile Phase Organic Content: ±2% Acetonitrile

Under all perturbed conditions, system suitability criteria ( Rs​>2.0 , As​<1.5 , RSD <2.0% ) were strictly maintained, validating the method as a highly robust self-validating system.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Official Database.[Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA Scientific Guidelines.[Link]

  • European Medicines Agency (EMA). (2023). ICH Q14 Analytical procedure development - Step 5. EMA Scientific Guidelines.[Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide and Known JAK2 Inhibitors

A Senior Application Scientist's Guide to Evaluating a Novel JAK2 Inhibitor Candidate Disclaimer: The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, herein designated as BMB-C1 , is a hypothetical molecule f...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel JAK2 Inhibitor Candidate

Disclaimer: The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, herein designated as BMB-C1 , is a hypothetical molecule for the purpose of this guide. Its bioactivity and mechanism of action are presented within a scientifically plausible framework to demonstrate a comprehensive comparative analysis.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling of various cytokines and growth factors essential for hematopoiesis. Dysregulation of the JAK-STAT signaling pathway, often due to mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of potent and selective JAK2 inhibitors remains a significant therapeutic strategy.

This guide provides a comparative analysis of the hypothetical novel compound, BMB-C1, against two clinically approved JAK2 inhibitors: Ruxolitinib and Fedratinib. We will explore the hypothetical bioactivity of BMB-C1 and outline the experimental protocols necessary to validate its potential as a therapeutic agent.

Comparative Overview of JAK2 Inhibitors

Inhibitor Mechanism of Action Selectivity Clinical Application
BMB-C1 (Hypothetical) ATP-competitive JAK2 inhibitorHigh selectivity for JAK2 over other JAK family members is hypothesized.Potential for treatment of myeloproliferative neoplasms.
Ruxolitinib ATP-competitive inhibitor of JAK1 and JAK2.Dual JAK1/JAK2 inhibitor.Approved for the treatment of intermediate or high-risk myelofibrosis and polycythemia vera.
Fedratinib ATP-competitive inhibitor of JAK2 and FLT3.Selective for JAK2 over JAK1, JAK3, and TYK2.Approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis.

Experimental Protocols for Comparative Bioactivity Assessment

To rigorously evaluate the bioactivity of BMB-C1 in comparison to Ruxolitinib and Fedratinib, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMB-C1, Ruxolitinib, and Fedratinib against purified JAK2 enzyme.

Methodology:

  • Reagents: Recombinant human JAK2 enzyme, ATP, substrate peptide (e.g., a synthetic peptide with a tyrosine phosphorylation site), and the test compounds (BMB-C1, Ruxolitinib, Fedratinib).

  • Procedure:

    • A series of dilutions of the test compounds are prepared.

    • The compounds are incubated with the JAK2 enzyme in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer (FRET), luminescence, or radioactivity).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Expected Outcome: This assay will provide a direct comparison of the potency of the three compounds in inhibiting JAK2 enzymatic activity. A lower IC50 value indicates greater potency.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effects of the inhibitors on a JAK2-dependent cell line.

Methodology:

  • Cell Line: A human erythroleukemia cell line, such as HEL 92.1.7, which harbors the JAK2V617F mutation and is dependent on JAK2 signaling for proliferation.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of BMB-C1, Ruxolitinib, and Fedratinib.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The half-maximal effective concentration (EC50) for cell growth inhibition is calculated for each compound.

Expected Outcome: This assay will demonstrate the functional consequence of JAK2 inhibition in a cellular context. A potent inhibitor will show a low EC50 value.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To confirm the on-target effect of the inhibitors by measuring the phosphorylation of a downstream target of JAK2, STAT3.

Methodology:

  • Cell Line: HEL 92.1.7 cells.

  • Procedure:

    • Cells are treated with the inhibitors at their respective EC50 concentrations for a short period (e.g., 2-4 hours).

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

  • Data Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 band to determine the extent of inhibition.

Expected Outcome: Effective JAK2 inhibitors will lead to a significant reduction in the levels of p-STAT3, confirming their mechanism of action.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental_Workflow ic50 ic50 compare_potency compare_potency ic50->compare_potency ec50 ec50 ec50->compare_potency target_validation target_validation selectivity selectivity target_validation->selectivity

// Nodes cytokine [label="Cytokine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; jak2 [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stat3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; p_stat3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; dimer [label="STAT3 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_expression [label="Gene Expression\n(Proliferation, Survival)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="BMB-C1\nRuxolitinib\nFedratinib", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges cytokine -> receptor [label="Binds"]; receptor -> jak2 [label="Activates"]; jak2 -> stat3 [label="Phosphorylates"]; stat3 -> p_stat3 [style=invis]; p_stat3 -> dimer [label="Dimerizes"]; dimer -> nucleus [label="Translocates to"]; nucleus -> gene_expression [label="Regulates"]; inhibitor -> jak2 [label="Inhibits", arrowhead=tee, color="#EA4335"]; } Simplified JAK2-STAT3 signaling pathway and the point of inhibition.

Hypothetical Comparative Data

The following table summarizes the hypothetical data that could be obtained from the described experiments.

Compound JAK2 IC50 (nM) HEL 92.1.7 EC50 (nM) p-STAT3 Inhibition at EC50
BMB-C1 550>90%
Ruxolitinib 340>90%
Fedratinib 875>90%

Discussion and Future Directions

Based on our hypothetical data, BMB-C1 demonstrates potent inhibition of JAK2 kinase activity, which translates to effective anti-proliferative effects in a JAK2-dependent cell line. Its on-target activity is confirmed by the robust inhibition of STAT3 phosphorylation. The potency of BMB-C1 appears comparable to that of Ruxolitinib and potentially superior to Fedratinib in these initial assays.

Further studies would be required to fully characterize the potential of BMB-C1. These would include:

  • Kinase Selectivity Profiling: Assessing the inhibitory activity of BMB-C1 against a broad panel of kinases to determine its selectivity profile. High selectivity for JAK2 over other kinases is desirable to minimize off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of BMB-C1 in animal models of myeloproliferative neoplasms.

  • Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties and the safety profile of BMB-C1.

Conclusion

This guide outlines a systematic approach for the comparative bioactivity assessment of a novel hypothetical JAK2 inhibitor, BMB-C1. The proposed experimental workflow, from in vitro kinase assays to cell-based functional and mechanistic studies, provides a robust framework for evaluating its therapeutic potential relative to established drugs like Ruxolitinib and Fedratinib. While the data presented is hypothetical, it illustrates the key parameters for a successful early-stage drug discovery campaign targeting the JAK-STAT pathway.

References

  • Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Janus kinases in immunity. Immunological Reviews, 228(1), 273-287. [Link]

  • Verstovsek, S., Kantarjian, H., Mesa, R. A., Pardanani, A. D., Cortes-Franco, J., Thomas, D. A., ... & Tefferi, A. (2010). Safety and efficacy of INCB018424, a JAK1 and JAK2 inhibitor, in myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127. [Link]

  • Pardanani, A., Harrison, C., Cortes, J. E., Cervantes, F., Mesa, R. A., Gotlib, J., ... & Gupta, V. (2011). Safety and efficacy of fedratinib in patients with primary or secondary myelofibrosis: a randomized clinical trial. JAMA Oncology, 1(5), 643-651. [Link]

Validation

The Pivotal Role of N-Cyclohexyl Bromoamides in Covalent Inhibitor Design: A Comparative Guide

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has emerged as a powerful approach to achieve prolonged and robust therapeutic effects. Among the arsenal of electrophilic "...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has emerged as a powerful approach to achieve prolonged and robust therapeutic effects. Among the arsenal of electrophilic "warheads" employed to form these irreversible bonds, the bromoacetamide moiety stands out for its finely tuned reactivity. When coupled with an N-cyclohexyl group, this scaffold presents a compelling platform for developing potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of N-cyclohexyl bromoamides, offering a comparative analysis against alternative structures and furnishing detailed experimental methodologies for their synthesis and evaluation.

The Rationale Behind the N-Cyclohexyl Bromoamide Scaffold

The efficacy of an N-cyclohexyl bromoamide inhibitor is fundamentally dictated by the interplay of its three core components: the bromoacetamide "warhead," the central amide linker, and the N-cyclohexyl substituent. Understanding the contribution of each is paramount to rational drug design.

The Bromoacetamide Warhead: A Tunable Electrophile

The bromoacetamide group is an α-haloacetamide that functions as an electrophilic warhead, primarily targeting nucleophilic amino acid residues in the active site of enzymes, with a strong preference for cysteine.[1][2] The mechanism involves an SN2 reaction where the thiol group of a cysteine residue attacks the α-carbon, displacing the bromide ion and forming a stable thioether bond.[2] This covalent and often irreversible interaction leads to sustained inhibition of the target enzyme.[3]

The reactivity of the haloacetamide warhead is a critical parameter in inhibitor design. A highly reactive warhead may lead to off-target effects and potential toxicity, while a less reactive one may not achieve the desired level of target engagement. The reactivity of haloacetamides is governed by the leaving group ability of the halogen, following the order: Iodoacetamide > Bromoacetamide > Chloroacetamide.[4] Bromoacetamide strikes a balance, being sufficiently reactive to form a covalent bond with the target cysteine under physiological conditions, yet less promiscuous than its iodo-counterpart.[4]

The N-Cyclohexyl Group: Modulating Pharmacokinetics and Binding Affinity

The N-cyclohexyl moiety plays a crucial role in modulating the physicochemical properties of the inhibitor, such as lipophilicity, solubility, and metabolic stability. The bulky and hydrophobic nature of the cyclohexyl ring can enhance binding affinity by promoting favorable van der Waals interactions within hydrophobic pockets of the enzyme's active site.[5] Furthermore, the conformational rigidity of the cyclohexane ring, which typically adopts a stable chair conformation, can influence the overall orientation of the inhibitor within the binding site, contributing to its selectivity.[5]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study focused exclusively on a single biological target for a broad series of N-cyclohexyl bromoamides is not extensively documented in a single source, we can synthesize a robust SAR profile by analyzing data from related classes of compounds. The key SAR trends can be dissected by considering modifications to the core scaffold.

Impact of the Electrophilic Warhead

The choice of the electrophilic warhead is a primary determinant of a covalent inhibitor's potency. The following table, compiled from data on various covalent inhibitors, illustrates the general trend in reactivity and inhibitory potential.

WarheadGeneral ReactivityTarget Residue(s)Key Considerations
Bromoacetamide Moderate to HighCysteineGood balance of reactivity and selectivity.[4]
ChloroacetamideLowerCysteineLess reactive, potentially offering higher selectivity.[6]
IodoacetamideHighCysteine, Lysine, HistidineHighly reactive, greater potential for off-target effects.[4]
AcrylamideModerateCysteineMichael acceptor, widely used in approved drugs.[2]
Vinyl SulfonamideModerateCysteineAnother common Michael acceptor.[7]
NitrileReversible CovalentCysteineForms a reversible thioimidate adduct.[8]

This table synthesizes general knowledge from multiple sources on covalent inhibitors and does not represent a direct head-to-head comparison on a single target.

Influence of the N-Substituent

The N-substituent is critical for tuning the inhibitor's properties. The cyclohexyl group is often a favorable choice due to its lipophilic character, which can enhance cell permeability and interactions with hydrophobic binding pockets.

To illustrate the impact of the N-substituent, the following table presents hypothetical SAR data for a generic enzyme target, drawing parallels from published studies on related amide-containing inhibitors.

CompoundN-SubstituentIC50 (µM)Rationale
1 Cyclohexyl 0.5 Optimal balance of lipophilicity and steric bulk for the target binding pocket.
2Phenyl1.2Aromatic ring may introduce different binding modes; potential for π-stacking.
3Isopropyl2.5Smaller alkyl group may lead to weaker hydrophobic interactions.
4tert-Butyl5.0Increased steric hindrance may disrupt optimal binding.
5Benzyl0.8Flexible linker and aromatic ring could allow for additional interactions.

This is a representative table illustrating SAR principles; actual IC50 values are target-dependent.

The SAR data suggest that for this hypothetical target, the size, shape, and lipophilicity of the N-substituent are critical for achieving high potency. The N-cyclohexyl group in Compound 1 appears to provide the best fit within the enzyme's active site.

Comparative Analysis with Alternative Inhibitors

N-cyclohexyl bromoamides offer a distinct profile compared to other classes of covalent inhibitors.

  • vs. Acrylamide-based Inhibitors: Acrylamides are perhaps the most well-known class of covalent warheads, present in several FDA-approved drugs.[2] They react with cysteine via a Michael addition. While highly effective, the reactivity of acrylamides can be more sensitive to the electronic environment of the double bond. Bromoacetamides offer a more direct and often more reactive electrophilic center.

  • vs. Non-covalent Inhibitors: The primary advantage of N-cyclohexyl bromoamides over non-covalent inhibitors is the potential for prolonged duration of action due to the formation of an irreversible covalent bond.[9] This can lead to a more sustained therapeutic effect and may overcome challenges associated with high target turnover or the need for high inhibitor concentrations to maintain target occupancy.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of N-cyclohexyl bromoamides are provided below.

Synthesis of N-Cyclohexyl-2-bromoacetamide

This protocol describes a standard procedure for the synthesis of the parent N-cyclohexyl bromoamide.

Materials:

  • Cyclohexylamine

  • Bromoacetyl bromide

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-cyclohexyl-2-bromoacetamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Cyclohexylamine Cyclohexylamine Mixing Mix & Cool to 0°C Cyclohexylamine->Mixing Bromoacetyl_bromide Bromoacetyl Bromide Addition Slow Addition Bromoacetyl_bromide->Addition Base Triethylamine Base->Mixing Solvent DCM Solvent->Mixing Mixing->Addition Stirring Reaction Stir at RT Addition->Reaction Wash Aqueous Wash Reaction->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purification Purification Dry_Concentrate->Purification Final_Product N-Cyclohexyl-2-bromoacetamide Purification->Final_Product

Synthesis of N-Cyclohexyl-2-bromoacetamide.
Time-Dependent IC50 Assay for Covalent Inhibition

This assay is crucial for characterizing the time-dependent nature of covalent inhibitors.[1] A decrease in the IC50 value with increased pre-incubation time is a hallmark of covalent bond formation.[1]

Materials:

  • Target enzyme

  • N-cyclohexyl bromoamide inhibitor stock solution (in DMSO)

  • Assay buffer

  • Substrate for the enzyme

  • Detection reagent (e.g., for measuring fluorescence or absorbance)

  • Multi-well plates

Procedure:

  • Prepare serial dilutions of the N-cyclohexyl bromoamide inhibitor in the assay buffer.

  • In a multi-well plate, add the target enzyme to the assay buffer.

  • Add the inhibitor dilutions to the enzyme solution. Include a DMSO-only control.

  • Pre-incubate the enzyme-inhibitor mixture for different durations (e.g., 15, 30, 60, and 120 minutes) at a constant temperature.

  • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

  • Allow the reaction to proceed for a fixed time.

  • Stop the reaction and measure the signal using a plate reader.

  • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point.

  • Calculate the IC50 value for each pre-incubation time by fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Incubate_15 15 min Enzyme_Prep->Incubate_15 Incubate_30 30 min Enzyme_Prep->Incubate_30 Incubate_60 60 min Enzyme_Prep->Incubate_60 Incubate_120 120 min Enzyme_Prep->Incubate_120 Inhibitor_Prep Inhibitor Dilutions Inhibitor_Prep->Incubate_15 Inhibitor_Prep->Incubate_30 Inhibitor_Prep->Incubate_60 Inhibitor_Prep->Incubate_120 Add_Substrate Add Substrate Incubate_15->Add_Substrate Incubate_30->Add_Substrate Incubate_60->Add_Substrate Incubate_120->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Detect Measure Signal Reaction->Detect Plot_Data Plot % Inhibition vs. [I] Detect->Plot_Data Calculate_IC50 Calculate IC50 for each time point Plot_Data->Calculate_IC50 Final_Result Time-dependent IC50 shift Calculate_IC50->Final_Result

Time-Dependent IC50 Assay Workflow.

Conclusion

N-cyclohexyl bromoamides represent a versatile and potent class of covalent inhibitors. The bromoacetamide warhead provides a reliable means of achieving irreversible target engagement, while the N-cyclohexyl group offers a valuable handle for optimizing pharmacokinetic and pharmacodynamic properties. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of novel therapeutics based on this promising scaffold. The provided experimental protocols serve as a foundation for researchers to synthesize and evaluate these compounds, paving the way for the development of next-generation covalent inhibitors.

References

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250.
  • Horváth, Z., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Oh, S., et al. (2022). Recent advances in the development of covalent inhibitors. MedChemComm.
  • Šmelcerović, A., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju.
  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclohexylacetamide. Retrieved from [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317.
  • Petrassi, H. M., et al. (2020). The Rise of Covalent Drugs. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 997–1018.
  • Johnson, D. S., Weïwer, M., & Stout, S. L. (2016). Covalent Inhibitors: A Rational Approach to Drug Discovery. Future Medicinal Chemistry, 8(11), 1239–1243.
  • Zhao, Z., & Bourne, P. E. (2018). Progress with Covalent Small-Molecule Inhibitors. Drug Discovery Today, 23(1), 17–23.
  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of covalent inhibitors. Chemical Society Reviews, 47(11), 3815–3830.
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.
  • Zhang, T., et al. (2020). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry.
  • Shokhen, M., & Albeck, A. (2019). Mechanism of Irreversible Inhibition of Cysteine Proteases by Peptidyl-halomethyl Ketones: A Computational Study.
  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of RP-37 analogues as potent, selective irreversible inhibitors targeting DNA polymerase theta (POLθ). Retrieved from [Link]

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  • ResearchGate. (n.d.). SAR profiling of modifications on the cyclohexyl ring. Retrieved from [Link]

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Comparative

A Senior Application Scientist’s Guide to the Comparative Analysis of Chiral Stationary Phases for Amide Separation

Introduction: The Critical Role of Chirality in Amide-Containing Pharmaceuticals In the landscape of drug discovery and development, the amide bond is one of the most fundamental and prevalent functional groups, forming...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Amide-Containing Pharmaceuticals

In the landscape of drug discovery and development, the amide bond is one of the most fundamental and prevalent functional groups, forming the backbone of countless active pharmaceutical ingredients (APIs). When a chiral center is present in proximity to an amide group, the resulting enantiomers can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be the therapeutic agent (the eutomer), while the other could be inactive, less active, or even responsible for adverse effects (the distomer).[1] Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical task; it is a regulatory necessity and a cornerstone of safe drug design.

This guide provides an in-depth comparative analysis of the most effective chiral stationary phases (CSPs) for the separation of amide enantiomers. As a Senior Application Scientist, my objective is to move beyond a simple catalog of products and instead offer a mechanistic and strategic framework for selecting the optimal CSP. We will explore the causality behind experimental choices, delve into the molecular interactions that govern chiral recognition, and provide robust, field-proven protocols to guide your method development.

Understanding the Key Players: Major Classes of Chiral Stationary Phases

The direct separation of enantiomers via High-Performance Liquid Chromatography (HPLC) relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[2] The differential stability of these complexes leads to different retention times and, thus, separation.[3] For amide-containing molecules, two classes of CSPs have demonstrated exceptional utility: Polysaccharide-based CSPs and Macrocyclic Glycopeptide CSPs.

Polysaccharide-Based CSPs

These are the most widely used CSPs, renowned for their broad enantioselectivity and high success rates.[4][5] The chiral selectors are derivatives of cellulose or amylose, most commonly tris(phenylcarbamates) or tris(benzoates), which are physically coated or covalently immobilized onto a silica support.[6] The helical groove structure of the polysaccharide polymer creates chiral cavities where analytes can interact.

  • Coated vs. Immobilized: Coated phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H) historically showed higher chiral recognition for many racemates due to a more optimal supramolecular structure.[4][6] However, they are restricted to a limited range of solvents (typically alkanes and alcohols) to prevent the selector from dissolving.[7] Immobilized phases (e.g., Chiralpak® IA, IB, IC) are covalently bonded to the silica, rendering them robust and compatible with a much wider range of solvents, including those forbidden for coated phases (e.g., dichloromethane, THF, ethyl acetate), thus expanding their application range.[6]

Macrocyclic Glycopeptide (Antibiotic) CSPs

This class of CSPs uses naturally occurring macrocyclic antibiotics like vancomycin, teicoplanin, and ristocetin as chiral selectors.[1][8] These complex molecules possess a basket-like structure containing multiple stereogenic centers, peptide backbones, amide moieties, and carbohydrate units.[8] This structural complexity provides a rich variety of potential interaction sites, including hydrogen bonding, π-π interactions, and, crucially, ionic interactions due to the presence of amine and carboxylic acid groups.[8][9] This makes them exceptionally well-suited for separating ionizable molecules, including amides that may be basic or acidic.

The Mechanism of Chiral Recognition for Amides

Achieving successful separation requires a nuanced understanding of the forces at play between the amide analyte and the CSP. The amide functional group is a potent interaction site, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O).

Interactions with Polysaccharide CSPs

On polysaccharide derivatives, particularly phenylcarbamates, the primary interactions governing chiral recognition of amides are a combination of:

  • Hydrogen Bonding: The amide N-H and C=O groups of the analyte can form hydrogen bonds with the carbamate groups (-NH-C=O) on the CSP.

  • Dipole-Dipole Interactions: The strong dipole moment of the amide bond interacts with the dipoles of the carbamate linkages on the selector.

  • π-π Interactions: If the amide contains aromatic rings, these can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Steric Fit (Inclusion): The overall enantioselectivity is determined by how well one enantiomer fits into the chiral grooves or cavities of the polysaccharide. The substituents around the amide's chiral center must fit sterically for the key interactions to occur optimally.[10][11]

The combination of these interactions leads to the formation of a stable diastereomeric complex for one enantiomer, while the other enantiomer experiences steric hindrance or weaker interactions, resulting in its earlier elution.

G cluster_1 Polysaccharide CSP (Cellulose/Amylose Carbamate) Amide R-CO-NH-R' CSP Selector Groove (-NH-C=O, Phenyl Groups) Amide->CSP Multiple Interactions HB Hydrogen Bonding (Amide <=> Carbamate) DD Dipole-Dipole (Amide <=> Carbamate) PiPi π-π Stacking (Aromatic Rings) Steric Steric Fit (Inclusion in Groove)

Caption: Chiral recognition of amides on polysaccharide CSPs.
Interactions with Macrocyclic Glycopeptide CSPs

Macrocyclic glycopeptides offer a more complex and multi-modal interaction landscape. For amides, especially those with nearby ionizable functional groups (like amino acids or acidic/basic moieties), the interactions include:

  • Ionic (Charge-Charge) Interactions: This is often the primary "docking" interaction. A protonated amine on the analyte can form a strong ionic bond with a deprotonated carboxylate group on the selector's "basket," or vice-versa.[1]

  • Hydrogen Bonding: The extensive network of amide linkages and hydroxyl groups on both the peptide and sugar portions of the selector provide numerous opportunities for hydrogen bonding with the analyte's amide group.[12]

  • π-π Interactions: The chlorinated aromatic rings within the glycopeptide structure can serve as sites for π-π complexation with aromatic rings on the analyte.[8]

  • Steric/Inclusion Effects: The basket-like cavity of the selector can include parts of the analyte, with the attached sugar moieties acting as steric barriers or secondary interaction sites that help differentiate the enantiomers.[1][13]

The combination of a strong ionic anchor with secondary hydrogen bonding and steric interactions provides the basis for the high selectivity of these phases.[12]

Comparative Performance Data for Amide Separation

Predicting which CSP will resolve a given racemate is notoriously difficult.[2] Therefore, a systematic screening approach is essential. The following data from a study on the separation of nine amide derivatives by Supercritical Fluid Chromatography (SFC) highlights the variable and complementary nature of different polysaccharide CSPs.[14] While this data is from SFC, the principles of selectivity often translate to HPLC.

Table 1: Comparative Resolution (Rs) of Amide Enantiomers on Different Polysaccharide CSPs (SFC)

CompoundChiralcel OD-HChiralpak AD-HChiralpak AS-HChiralcel OJ-HChiralpak ICBest Performing Column
Amide 1 1.30004.6 Chiralpak IC
Amide 2 3.8 0003.5Chiralcel OD-H
Amide 3 4.2 0003.9Chiralcel OD-H
Amide 4 3.3 0003.2Chiralcel OD-H
Amide 5 00002.6 Chiralpak IC
Amide 6 2.10003.0 Chiralpak IC
Amide 7 2.6 0002.2Chiralcel OD-H
Amide 8 2.60003.4 Chiralpak IC
Amide 9 1.50002.2 Chiralpak IC
Success Rate 7/90/90/90/98/9

Data adapted from Xiang et al., J. Chromatogr. A, 2013.[14] Resolution (Rs) values are approximate. A value of '0' indicates no separation.

Analysis of Experimental Data

This dataset provides several critical insights for the practicing scientist:

  • No Universal Column: Not a single column was capable of resolving all nine amide enantiomer pairs, underscoring the necessity of screening multiple CSPs.[14]

  • Complementary Selectivity: The Chiralcel OD-H (cellulose-based) and Chiralpak IC (cellulose-based, immobilized) showed the best and most complementary results, successfully separating 7 and 8 of the 9 compounds, respectively.[14] In contrast, the amylose-based (AD-H) and other cellulose-based (AS-H, OJ-H) columns were ineffective for this specific set of amides under these conditions.

  • Selector vs. Backbone: The difference in performance between the cellulose-based columns (OD-H, AS-H, OJ-H, IC) highlights that the nature of the derivative (e.g., 3,5-dimethylphenylcarbamate on OD-H and IC vs. others) is just as critical as the polysaccharide backbone itself.

A Systematic Protocol for Chiral Method Development for Amides

A structured, logical workflow is the most efficient path to a successful and robust chiral separation. This protocol prioritizes a multi-mode/multi-phase screening approach.

Part 1: Initial CSP and Mobile Phase Screening

Objective: To quickly identify a promising CSP/mobile phase combination that shows any degree of separation (even partial resolution).

Experimental Protocol:

  • Sample Preparation: Dissolve the racemic amide sample in a suitable solvent (e.g., ethanol or isopropanol) to a concentration of ~1 mg/mL. Ensure complete dissolution.[15]

  • Column Selection: For a comprehensive initial screen, select a diverse set of 3-4 columns. A recommended starting set would include:

    • An immobilized amylose phase (e.g., Chiralpak® IA or Lux® i-Amylose-1)

    • An immobilized cellulose phase (e.g., Chiralpak® IC or Lux® i-Cellulose-5)

    • A coated cellulose phase (e.g., Chiralcel® OD-H)

    • A macrocyclic glycopeptide phase (e.g., Chirobiotic® T or V)[8]

  • Mobile Phase Screening: Test each selected column under the following conditions sequentially. For immobilized phases, all modes can be run on the same column. For coated phases, only Normal Phase is recommended.[2][7]

Table 2: Recommended Starting Mobile Phases for Screening

Chromatographic ModeMobile Phase CompositionAdditives (if needed)Rationale & Target Analytes
Normal Phase (NP) n-Hexane / Ethanol (80/20, v/v)Basic Amides: 0.1% Diethylamine (DEA) Acidic Amides: 0.1% Acetic Acid (AcOH)Good starting point for neutral or weakly polar amides. Often provides high selectivity.
Polar Organic (PO) Acetonitrile / Methanol (50/50, v/v)As above.Useful for amides with poor solubility in hexane. Can offer different selectivity.[11]
Reversed-Phase (RP) Acetonitrile / 20mM Ammonium Bicarbonate (70/30, v/v)Adjust pH with Formic Acid or Ammonium Hydroxide if needed.Essential for highly polar or ionizable amides. Compatible with LC-MS.[16]
  • Standard Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).[15]

    • Temperature: 25 °C.[15]

    • Detection: UV, at an appropriate wavelength for your analyte.

  • Evaluation: Analyze the results. Look for any peak splitting or broadening that indicates partial separation. The goal is to find a "hit," not a perfect separation at this stage.

G cluster_modes Screening Mobile Phases start Start: Racemic Amide Sample prep Prepare Sample (1 mg/mL in Alcohol) start->prep screen Screen on Diverse CSPs (e.g., IA, IC, OD-H, Chirobiotic T) prep->screen np Normal Phase (Hexane/EtOH +/- Additive) screen->np po Polar Organic (ACN/MeOH +/- Additive) screen->po rp Reversed-Phase (ACN/Buffer) screen->rp evaluate Evaluate Results: Any Enantioselectivity (α > 1)? np->evaluate po->evaluate rp->evaluate optimize Proceed to Optimization evaluate->optimize Yes rescreen No Separation: Try Alternative CSPs evaluate->rescreen No

Caption: Workflow for initial CSP screening for amide separation.
Part 2: Method Optimization

Objective: To transform a promising initial result into a baseline-resolved (Rs > 1.5), robust method.

Experimental Protocol:

  • Select the Best Condition: Choose the CSP and mobile phase mode that provided the best initial selectivity (α).

  • Optimize Mobile Phase Composition:

    • NP/PO Modes: Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 30%). Decreasing the alcohol content typically increases retention and often improves resolution, but may broaden peaks.[15] Test different alcohols (e.g., isopropanol vs. ethanol) as they can offer different selectivity.

    • RP Mode: Adjust the ratio of the organic modifier (e.g., Acetonitrile from 20% to 80%). Modify the buffer pH or concentration, as this can dramatically impact the retention and selectivity of ionizable amides.[17]

  • Optimize Additives: For ionizable amides, fine-tune the concentration of the acidic or basic additive (e.g., from 0.05% to 0.2%). The type and concentration of the additive can significantly affect peak shape and selectivity.[18]

  • Adjust Flow Rate and Temperature:

    • Temperature: Lowering the temperature (e.g., to 15 °C) often increases selectivity and improves resolution, though it may increase backpressure. Conversely, increasing temperature can improve peak efficiency.[18]

    • Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can increase efficiency and improve resolution for difficult separations, at the cost of longer analysis times.[8]

Conclusion and Final Recommendations

The successful chiral separation of amides is a multi-faceted challenge that hinges on the specific interactions between the analyte and the chiral stationary phase.

  • Polysaccharide-based CSPs remain the first choice for screening due to their broad applicability. The modern, robust immobilized phases should be prioritized as they allow for a much wider range of mobile phase conditions, increasing the probability of finding a successful separation.

  • Macrocyclic glycopeptide CSPs are an indispensable tool, particularly for amides containing acidic or basic functional groups, where powerful ionic interactions can be leveraged to achieve high selectivity. Their compatibility with reversed-phase, MS-friendly mobile phases is a significant advantage in modern analytical workflows.[16]

There is no single "best" CSP for all amides. A systematic screening strategy that employs a diverse set of stationary phases and mobile phase modes is the most scientifically sound and efficient approach. By understanding the underlying mechanisms of interaction, the scientist can make informed decisions during method development, transforming a challenging separation into a robust and reliable analytical method.

References

  • Wainer, I. W., & Stiffin, R. M. (1988). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects. Journal of Chromatography A, 424, 158–162. [Link]

  • Berthod, A., & Armstrong, D. W. (2008). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 20(9), 914-925. [Link]

  • Numata, K., et al. (2018). Chirality-specific hydrolysis of amino acid substrates by cellulose nanofibers. Chemical Communications, 54(74), 10453-10456. [Link]

  • Wang, P., et al. (2013). The Development and Application of Cellulose-Based Stationary Phases in Stereoselective Separation of Chiral Pesticides. IntechOpen. [Link]

  • Asressu, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 24-30. [Link]

  • Nair, L., et al. (2006). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]

  • Yin, J., et al. (2019). Schematic of the chiral recognition mechanism of cellulose-based chiral separation materials. ResearchGate. [Link]

  • Wang, C., et al. (2012). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1269, 149-157. [Link]

  • Welch, C. J., et al. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Chirality, 14(4), 343-348. [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 856–874. [Link]

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  • Lomen, E., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of β-Lactam Enantiomers. Molecules, 29(9), 2189. [Link]

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  • Hyun, M. H. (2007). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. Journal of Separation Science, 30(8), 1149-1156. [Link]

  • Ilisz, I., et al. (2014). Enantioseparation of stereoisomers of different analytes on teicoplanin, teicoplanin aglycon, vancomycin and on ristocetin A-based CSPs. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of In Silico ADMET Predictions with In Vitro Data

In modern drug discovery, the mantra is "fail early, fail cheap." The high attrition rate of drug candidates, with failures often attributed to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) p...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the mantra is "fail early, fail cheap." The high attrition rate of drug candidates, with failures often attributed to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, underscores the necessity of front-loading these assessments.[1][2] This has led to the rise of two powerful, yet distinct, toolkits: rapid in silico predictions and established in vitro assays.

In silico models offer immense speed and cost savings, allowing for the screening of vast virtual libraries before a single compound is synthesized.[3][4] However, these are predictions, not measurements. In vitro assays, conversely, provide direct biological measurements but are more resource-intensive.[4][5] The true power emerges not from using these approaches in isolation, but from their synergistic integration. The lynchpin of this synergy is rigorous, systematic cross-validation—a process of using in vitro data to verify, refine, and build confidence in the predictive power of computational models.

This guide provides a framework for this essential cross-validation process. It is designed for researchers, scientists, and drug development professionals seeking to build a robust, self-validating system for ADMET assessment that leverages the strengths of both computational and experimental approaches. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring that every step is grounded in scientific integrity.

Section 1: The Dichotomy of Prediction vs. Measurement: A Comparative Overview

The decision of when to use an in silico tool versus an in vitro assay is a strategic one, dictated by the stage of the drug discovery pipeline and the specific questions being asked.

FeatureIn Silico ADMET Prediction In Vitro ADMET Assays
Principle Prediction based on algorithms (e.g., QSAR, machine learning) trained on existing chemical and biological data.[6]Direct biological measurement in a controlled, non-organismal environment (e.g., cell cultures, subcellular fractions).[7]
Throughput Very High (thousands to millions of compounds/day)Low to High (dozens to thousands of compounds/day)
Cost Low (primarily computational resources)Moderate to High (reagents, cell lines, instrumentation, labor)
Stage of Use Hit-to-Lead, Lead Optimization (early screening & prioritization)Hit-to-Lead, Lead Optimization, Preclinical (confirmation & mechanism)
Key Output Predicted values (e.g., solubility, permeability coefficient, metabolic stability, toxicity probability)Measured values (e.g., Papp, intrinsic clearance, IC50/LD50)
Confidence Lower; dependent on model quality, training data, and applicability domain.Higher; considered a "gold standard" for preclinical data.
Representative Tools/Assays Tools: SwissADME, ADMETLab, pkCSM (Open-Source); ADMET Predictor™, StarDrop™ (Commercial)Assays: PAMPA, Caco-2, Human Liver Microsomes (HLM), Cytotoxicity assays (MTT, LDH).[8]

The core directive is not to replace one with the other, but to create a feedback loop where in vitro experiments validate the predictions for a specific chemical series, thereby increasing confidence in using the in silico models for subsequent, rapid screening of analogs.

Section 2: The Cross-Validation Workflow: A Framework for Trust

A self-validating system requires a structured process. The goal is to determine if the in silico model for a given ADMET parameter is "fit-for-purpose" within your specific chemical space. This workflow ensures that decisions are based on a convergence of evidence.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Correlation & Decision A Define Chemical Series (100s-1000s of compounds) B Generate In Silico ADMET Predictions (e.g., Permeability, Metabolism, Toxicity) A->B C Prioritize & Select Diverse Subset (10-20 compounds) B->C G Statistical Correlation Analysis (e.g., R², RMSE) B->G Predicted Data D Synthesize or Procure Selected Subset C->D Test Set E Perform Corresponding In Vitro ADMET Assays D->E F Generate Experimental Data E->F F->G H Assess Model Performance: Is it 'Fit-for-Purpose'? G->H I Decision: Proceed with In Silico Screening for Series H->I Yes J Decision: Refine Model or Rely on In Vitro Only H->J No

Caption: Workflow for cross-validating in silico predictions with in vitro results.

Section 3: Key ADMET Endpoints: Protocols and Comparative Analysis

We will now focus on three critical ADMET parameters: intestinal permeability, metabolic stability, and cytotoxicity. For each, we provide the rationale, a detailed in vitro protocol, and a comparative data analysis framework.

Intestinal Permeability: Caco-2 vs. PAMPA

Expertise & Experience: Predicting oral absorption is crucial for orally administered drugs.[9] We have two primary in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, low-cost assay that models only passive, transcellular diffusion.[10][11] The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters (like P-gp efflux pumps).[8][10]

Causality: The choice between them is strategic. Use PAMPA for early, rapid screening of large numbers of compounds where passive diffusion is the expected route of absorption. Use the more complex and expensive Caco-2 assay when you need to investigate the potential role of active transport or efflux, which is a common reason for poor bioavailability even in compounds with good passive permeability.[9] A significant discrepancy where Caco-2 permeability is much lower than PAMPA permeability can be a red flag for active efflux.[11]

This protocol is a self-validating system because it includes markers for both high and low permeability (controls) and a compound known to be a substrate for efflux pumps, ensuring the cell monolayer is behaving as expected.

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ filter inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids). The long culture period is essential for the cells to differentiate and form a polarized monolayer with functional tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² typically indicates a confluent monolayer.

    • Perform a Lucifer Yellow permeability test. This fluorescent molecule has very low paracellular permeability. Low transport (<1%) confirms tight junction integrity.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayer gently with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the test compound (e.g., at 10 µM in HBSS) to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Include controls: Propranolol (high permeability) and Atenolol (low permeability).

  • Efflux Ratio Measurement (B→A):

    • To assess active efflux, perform the assay in reverse. Add the test compound to the basolateral side and measure its appearance on the apical side.

  • Sample Analysis:

    • At the end of the incubation, take samples from both donor and receiver compartments.

    • Analyze the concentration of the compound using LC-MS/MS.

  • Calculation:

    • The apparent permeability coefficient (Papp) is calculated in cm/s using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio = Papp (B→A) / Papp (A→B). A ratio > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.

Let's assume we've run a diverse subset of 10 compounds from a new chemical series through an in silico predictor (e.g., SwissADME) and a Caco-2 assay.

Compound IDIn Silico Predicted Papp (10⁻⁶ cm/s)In Vitro Caco-2 Papp (A→B) (10⁻⁶ cm/s)In Vitro Efflux RatioClassification (In Vitro)
SeriesA-00112.510.21.1High Permeability
SeriesA-0028.97.51.3High Permeability
SeriesA-0036.10.84.5Low Permeability (Efflux)
SeriesA-0045.54.80.9Moderate Permeability
SeriesA-0054.23.11.2Moderate Permeability
SeriesA-0062.80.41.5Low Permeability
SeriesA-0071.50.21.0Low Permeability
SeriesA-0080.90.10.8Very Low Permeability
Propranolol(Control)18.51.0High (Control)
Atenolol(Control)0.31.1Low (Control)

Statistical Analysis: A simple linear regression between the predicted and experimental Papp values would be the first step.

  • R² (Coefficient of Determination): An R² value of > 0.6 is generally considered a good correlation for this type of data, indicating the model can explain a significant portion of the variance.

  • RMSE (Root Mean Square Error): Provides the average error in the units of the prediction (10⁻⁶ cm/s).

  • Observational Insight: The model performed well for most compounds but failed spectacularly for SeriesA-003 . The in silico tool predicted good passive permeability, but the high efflux ratio from the Caco-2 assay reveals the true liability. This is a critical insight that would have been missed by in silico or PAMPA alone. This finding allows the medicinal chemist to investigate the structural features of SeriesA-003 responsible for P-gp recognition.

Metabolic Stability

Expertise & Experience: A drug that is metabolized too quickly will have a short half-life and poor bioavailability, requiring frequent, high doses.[1][12] The primary site of drug metabolism is the liver, driven by cytochrome P450 (CYP) enzymes.[13] The in vitro Human Liver Microsome (HLM) stability assay is the industry standard for assessing Phase I metabolic liability.[8][13] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.

Causality: This assay is a reductionist approach. It tells us how fast a compound is cleared by Phase I enzymes but not which specific CYPs are responsible. It is a perfect screening assay; compounds that are rapidly depleted in HLM are flagged as having a potential metabolic liability. The self-validating nature of this protocol comes from including control compounds with known high and low clearance rates (e.g., Verapamil and Warfarin).

  • Preparation:

    • Thaw pooled HLM (from at least 10 donors to average out genetic variability) on ice.

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzymes.

    • Run a parallel incubation without the NADPH system as a negative control to account for non-enzymatic degradation.

  • Time Points:

    • Quench the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a stop solution (e.g., ice-cold acetonitrile with an internal standard).

    • Include controls: Verapamil (high clearance) and Warfarin (low clearance).

  • Sample Analysis:

    • Centrifuge the plate to precipitate the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculation:

    • Plot the natural log of the percentage of the parent compound remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (in µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Compound IDIn Silico Predicted CLint (µL/min/mg)In Vitro HLM CLint (µL/min/mg)Classification (In Vitro)
SeriesA-00185110High Clearance
SeriesA-0026275High Clearance
SeriesA-0043140Moderate Clearance
SeriesA-0052522Moderate Clearance
SeriesA-006118Low Clearance
SeriesA-00796Low Clearance
Verapamil(Control)>150High (Control)
Warfarin(Control)<10Low (Control)

Statistical Analysis: Similar to permeability, calculate R² and RMSE. For metabolic stability, it's often more useful to use classification metrics.

  • Define bins: Low (<15), Moderate (15-50), High (>50).

  • Calculate Accuracy : (Number of Correct Predictions) / (Total Number of Predictions).

  • Insight: In this example, the in silico model shows good rank-ordering and classification accuracy. A medicinal chemist can now use the model with higher confidence to predict the metabolic stability of new analogs in this series, using the in vitro assay only for key compounds. This accelerates the design-make-test-analyze cycle.

Section 4: Building Trustworthy Models: Best Practices and Regulatory Perspective

The goal of cross-validation is to build trust. Here are some field-proven insights for ensuring the integrity of your process:

  • Applicability Domain: Understand the limitations of your in silico model.[14] A model trained primarily on neutral, non-polar molecules may perform poorly on charged, highly polar compounds. The validation set should reflect the chemical space of the compounds you intend to screen.

  • Local vs. Global Models: "Global" models from software vendors are trained on vast, diverse datasets. "Local" models, which you can build by retraining a model with your own proprietary in vitro data, often show superior performance for your specific chemical series.[15][16] Frequent retraining is key.[15]

  • Data Quality is Paramount: Garbage in, garbage out. Ensure your in vitro data is high-quality, with proper controls and low variability. This data forms the bedrock of your local models and validation efforts.

  • Regulatory Viewpoint: Regulatory bodies like the FDA and EMA are increasingly accepting in silico data, particularly for toxicity assessment (e.g., mutagenicity).[17][18] However, they require robust validation and clear documentation of the model's performance and limitations.[3][19] A well-documented cross-validation study, showing strong correlation with established in vitro methods, is crucial for the inclusion of in silico data in regulatory submissions.[18]

G cluster_legend Legend insilico In Silico Screening invitro In Vitro Confirmation insilico->invitro Prioritized Candidates decision Go/No-Go Decision invitro->decision Validated Data refine Refine Model & Design decision->refine Iterate refine->insilico Improved SAR Knowledge a Prediction b Experiment c Action d Feedback Loop

Caption: The iterative cycle of ADMET optimization.

Conclusion

Cross-validation is not merely a statistical exercise; it is the scientific process of building a robust, predictive engine for drug discovery. By systematically challenging in silico predictions with rigorous in vitro experiments, we transform our computational tools from "black boxes" into trusted partners in decision-making. This integrated approach allows research teams to explore chemical space more broadly and efficiently, focusing precious laboratory resources on compounds with the highest probability of success. It is this synergy that truly enables us to "fail early, fail cheap," and, ultimately, succeed faster.

References

  • Vertex AI Search. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Fiveable. (2026, March 4). 11.4 ADMET prediction - Medicinal Chemistry.
  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • The Scientist. (2020, June 3). The Importance of ADMET in Early Drug Discovery and Development.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • Benchchem. A Comparative Guide to In Silico and In Vitro ADMET Profiling of Indolizine Analogues.
  • Ebejer, J. P., et al. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters.
  • Tang, Y., et al. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate.
  • Alera Labs. (2019, May 9). In Vitro ADME Assays.
  • Cheng, T., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
  • IAPC Journals. (2025, June 7). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development.
  • ACS Publications. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters.
  • Preprints.org. (2025, January 31). In Silico ADME Methods Used in the Evaluation of Natural Products.
  • Bentham Science. In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends.
  • Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. PMC.
  • Siramshetty, V., et al. (2021). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC.
  • Admescope. Permeability and Transporters.
  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • IMR Press. (2010). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug permeability.
  • Valerio, L. G. (2009). In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PMC.
  • FDA. (2025, July 31). Implementing Alternative Methods.

Sources

Comparative

A Comparative Guide to the Efficacy of Brominating Agents for Butanamide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the selective bromination of amides is a critical transformation for the generation of versatile intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective bromination of amides is a critical transformation for the generation of versatile intermediates. This guide provides an in-depth comparison of the efficacy of various brominating agents for the synthesis of butanamide derivatives. We will explore both the direct N-bromination to yield N-bromobutanamide and the Hofmann rearrangement to produce propylamine, offering a critical analysis of reagent performance based on available experimental data.

Introduction: The Significance of Brominated Butanamides

Butanamide and its brominated derivatives are valuable building blocks in organic synthesis. N-bromobutanamide can serve as a reactive intermediate for further functionalization, while the Hofmann rearrangement of butanamide provides a route to propylamine, a key component in numerous pharmaceuticals and agrochemicals. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and overall yield. This guide will compare the performance of several common brominating agents to inform your selection process.

Two primary pathways are considered for the bromination of butanamide:

  • Direct N-Bromination: This reaction aims to replace a hydrogen atom on the nitrogen of the amide with a bromine atom, forming N-bromobutanamide. This can be a challenging transformation, with risks of over-bromination and lack of selectivity.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3] It proceeds through an N-bromoamide intermediate which then rearranges.[4][5]

This guide will evaluate the following brominating agents for these transformations:

  • N-Bromosuccinimide (NBS)

  • N-Bromoacetamide (NBA)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dibromoisocyanuric Acid (DBI)

Comparative Analysis of Brominating Agents

N-Bromosuccinimide (NBS)

NBS is a widely used and versatile reagent for a variety of bromination reactions.[6] It is a convenient and easy-to-handle crystalline solid, making it a popular choice in many laboratories.

Efficacy in Butanamide Synthesis:

  • Hofmann Rearrangement: NBS is a known reagent for inducing the Hofmann rearrangement.[4] However, its use can sometimes lead to the formation of byproducts due to its dual nature as both a brominating and oxidizing agent.[7] In some cases, incomplete reactions and the formation of brominated byproducts have been observed.[7]

  • Direct N-Bromination: NBS can be used for the direct bromination of amides, though controlling the reaction to achieve selective N-bromination without side reactions on the alkyl chain can be challenging.[8]

N-Bromoacetamide (NBA)

NBA is a structurally simpler N-bromoamide that has shown significant advantages in specific applications.

Efficacy in Butanamide Synthesis:

  • Hofmann Rearrangement: For the Hofmann rearrangement of both aromatic and aliphatic amides, N-bromoacetamide (NBA) has been reported to be superior to N-bromosuccinimide (NBS) in terms of both yield and purity of the resulting carbamates or amines.[9] The use of NBA can minimize side reactions such as aryl or benzyl bromination.[9] This makes NBA a highly selective and cost-effective reagent for this transformation.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another crystalline solid brominating agent that offers advantages in terms of atom economy and cost-effectiveness.

Efficacy in Butanamide Synthesis:

  • General Brominating Agent: DBDMH is recognized as a powerful brominating agent with reactivity similar to NBS.[10][11] A significant advantage is that one molecule of DBDMH contains two bromine atoms, which can reduce the required molar equivalents and the formation of byproducts compared to reagents like NBS.[11] This can also lead to lower manufacturing costs.[10]

  • Hofmann Rearrangement: While less commonly cited specifically for the Hofmann rearrangement of butanamide in the reviewed literature, its ability to act as an efficient bromine donor suggests its potential applicability in this reaction.

Dibromoisocyanuric Acid (DBI)

DBI is a highly reactive brominating agent, known for its ability to brominate even deactivated substrates.

Efficacy in Butanamide Synthesis:

  • Powerful Brominating Agent: DBI is considered one of the most powerful brominating agents, demonstrating superior reactivity compared to NBS.[12][13] It can effectively brominate electron-poor aromatic systems under mild conditions where NBS might require harsh conditions.[12] For instance, the bromination of 2,6-dinitrotoluene with DBI proceeds in concentrated sulfuric acid at room temperature to give a 70% yield.[14]

  • Hofmann Rearrangement: Given its high reactivity and ability to form N-bromo intermediates, DBI is a potential candidate for the Hofmann rearrangement, particularly for less reactive amides.

Experimental Data Summary

While direct comparative studies on butanamide are scarce, the following table summarizes the key characteristics and reported efficacies of the discussed brominating agents based on available literature for amides and other relevant substrates.

Brominating AgentKey AdvantagesReported Efficacy & ObservationsPotential for Butanamide Synthesis
N-Bromosuccinimide (NBS) Widely available, easy to handle solid.[6]Effective for Hofmann rearrangement, but can lead to byproducts and incomplete reactions.[7]Standard, but potentially less efficient and selective option.
N-Bromoacetamide (NBA) Higher selectivity and yields in Hofmann rearrangements compared to NBS.[9]Minimizes side reactions like aromatic bromination.[9]A superior choice for the Hofmann rearrangement of butanamide to propylamine.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Cost-effective, high atom economy (two bromine atoms per molecule).[10][11]Similar reactivity to NBS, but with fewer byproducts.[11]A promising and economical alternative to NBS for both direct bromination and the Hofmann rearrangement.
Dibromoisocyanuric Acid (DBI) Very powerful brominating agent, effective for deactivated substrates.[12][13]Can achieve bromination under milder conditions than NBS.[12]A potent option, particularly if butanamide proves to be unreactive towards other agents.

Experimental Protocols

The following are generalized protocols based on literature procedures for reactions involving amides. Researchers should optimize these conditions for butanamide specifically.

General Protocol for Hofmann Rearrangement using N-Bromoacetamide (NBA)

This protocol is adapted from procedures for the Hofmann rearrangement of primary amides.

Procedure:

  • In a reaction vessel, dissolve butanamide (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, such as lithium hydroxide monohydrate (2.0 eq.), and stir the mixture at room temperature for 10 minutes.

  • Add N-bromoacetamide (1.1 eq.) in one portion.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

General Protocol for Direct N-Bromination

This protocol is a general guideline for the N-bromination of a primary amide.

Procedure:

  • Dissolve butanamide (1.0 eq.) in a suitable anhydrous solvent (e.g., chloroform or carbon tetrachloride) in a flask protected from light.

  • Add the brominating agent (e.g., NBS or DBDMH, 1.0-1.1 eq. of bromine) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a specified time, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture to remove any solid byproducts (e.g., succinimide or dimethylhydantoin).

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-bromobutanamide.

Mechanistic Insights

Hofmann Rearrangement

The mechanism of the Hofmann rearrangement is a well-established multi-step process.

Hofmann_Rearrangement Butanamide Butanamide Amide_Anion Amide Anion Butanamide->Amide_Anion + OH⁻ N_Bromobutanamide N-Bromobutanamide Intermediate Amide_Anion->N_Bromobutanamide + Br-X Bromoamide_Anion Bromoamide Anion N_Bromobutanamide->Bromoamide_Anion + OH⁻ Isocyanate Propyl Isocyanate Bromoamide_Anion->Isocyanate Rearrangement - X⁻ Carbamic_Acid Propylcarbamic Acid Isocyanate->Carbamic_Acid + H₂O Propylamine Propylamine Carbamic_Acid->Propylamine - CO₂

Caption: Mechanism of the Hofmann Rearrangement of Butanamide.

The reaction is initiated by the deprotonation of the amide by a strong base, followed by bromination to form an N-bromoamide intermediate.[4][5] A second deprotonation generates an anion that undergoes rearrangement, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate.[4] The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[5]

Direct N-Bromination Workflow

The direct N-bromination of butanamide follows a more straightforward pathway.

N_Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product Butanamide Butanamide in Anhydrous Solvent Stirring Stirring at Controlled Temperature Butanamide->Stirring Brominating_Agent Brominating Agent (e.g., NBS, DBDMH) Brominating_Agent->Stirring Filtration Filtration Stirring->Filtration Quenching Aqueous Wash (Sodium Thiosulfate) Filtration->Quenching Drying Drying & Concentration Quenching->Drying N_Bromobutanamide N-Bromobutanamide Drying->N_Bromobutanamide

Caption: Experimental workflow for the direct N-bromination of butanamide.

Conclusion and Recommendations

The selection of a brominating agent for the synthesis of butanamide derivatives is highly dependent on the desired outcome and the specific reaction conditions.

  • For the Hofmann rearrangement to produce propylamine, N-bromoacetamide (NBA) appears to be the most efficacious reagent, offering higher yields and purity compared to the more commonly used NBS.[9]

  • For direct N-bromination , while NBS is a standard choice, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) presents a more cost-effective and atom-economical alternative that is worthy of consideration.[10][11]

  • Dibromoisocyanuric acid (DBI) should be considered for substrates that are particularly unreactive, given its superior brominating power.[12]

It is crucial for researchers to perform small-scale optimization experiments to determine the ideal conditions for their specific application. This guide provides a solid foundation based on the available literature to aid in the rational selection of a brominating agent for butanamide synthesis.

Sources

Validation

A Comprehensive Guide to the NMR Spectral Analysis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide Diastereomers

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise determination of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. The presence of multiple stereocenters in a molecule gives rise to diastereomers, which, unlike enantiomers, possess distinct physical and chemical properties. Consequently, their characterization is paramount. This guide provides an in-depth, technical comparison of the diastereomers of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will delve into the theoretical underpinnings and practical applications of 1H and 13C NMR, alongside two-dimensional techniques, to unambiguously differentiate and assign the relative stereochemistry of these compounds.

The Stereochemical Challenge: Defining the Diastereomers

The synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide from 2-bromo-3-methylbutanoic acid and 2-methylcyclohexylamine can result in a mixture of up to four diastereomers, depending on the stereochemistry of the starting materials. The butanamide portion contains two chiral centers (at C2 and C3), and the cyclohexylamine moiety contains one (at C1' of the cyclohexyl ring). For the purpose of this guide, we will consider the reaction of a racemic mixture of 2-bromo-3-methylbutanoic acid with a racemic mixture of 2-methylcyclohexylamine. This will generate four possible diastereomers, which can be grouped into two pairs of enantiomers. Our focus will be on the NMR differentiation of two of these diastereomers: (2R,3R,1'R)- and (2S,3R,1'R)-2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

The Power of NMR in Stereochemical Elucidation

NMR spectroscopy is a powerful technique for differentiating diastereomers due to the distinct chemical environments of the nuclei in each molecule. Diastereomers are not mirror images and thus have different spatial arrangements of their atoms. This leads to variations in through-bond and through-space interactions, which are reflected in their NMR spectra. Specifically, diastereotopic protons, which are chemically non-equivalent, will exhibit different chemical shifts in the 1H NMR spectrum.[1][2][3]

Key NMR Observables for Diastereomer Discrimination:
  • Chemical Shifts (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. The different three-dimensional arrangements of atoms in diastereomers cause subtle but measurable differences in the chemical shifts of corresponding protons and carbons.

  • Coupling Constants (J): The magnitude of the coupling constant between two nuclei is dependent on the dihedral angle between them, as described by the Karplus equation. Variations in the preferred conformations of diastereomers can lead to different average dihedral angles and, consequently, different coupling constants.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between nuclei that are in close spatial proximity (typically < 5 Å). Two-dimensional NOESY experiments are invaluable for determining the relative stereochemistry by identifying which protons are close to each other in space.[4][5]

Experimental Protocol: A Step-by-Step Approach

A robust and reproducible experimental protocol is the foundation of reliable spectral analysis. The following outlines the key steps for the synthesis, purification, and NMR analysis of the target diastereomers.

Synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

A common method for amide synthesis involves the coupling of a carboxylic acid with an amine, often facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.[6]

  • Activation of 2-bromo-3-methylbutanoic acid: To a solution of racemic 2-bromo-3-methylbutanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane), add a slight excess of a chlorinating agent such as oxalyl chloride or thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 2-bromo-3-methylbutanoyl chloride.[7]

  • Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous dichloromethane and cool to 0 °C. Add a solution of racemic 2-methylcyclohexylamine and a non-nucleophilic base (e.g., triethylamine) dropwise. Allow the reaction to stir and warm to room temperature overnight.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of diastereomers.

  • Diastereomer Separation: The separation of the diastereomers can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Careful fractionation and analysis of the fractions by thin-layer chromatography (TLC) will be necessary to isolate the individual diastereomers.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of each purified diastereomer in a suitable deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥ 400 MHz is recommended) for optimal signal dispersion. Tune and shim the probe to achieve good magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire a standard one-dimensional 1H NMR spectrum for each diastereomer.

  • 13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. For quantitative analysis, use a pulse program with inverse-gated decoupling to suppress the NOE.[8]

  • 2D NMR Acquisition (NOESY): For NOESY experiments, use a standard pulse sequence with a mixing time appropriate for the size of the molecule (e.g., 300-800 ms).[9]

G cluster_synthesis Synthesis cluster_separation Separation & Analysis cluster_output Output start Starting Materials: 2-bromo-3-methylbutanoic acid 2-methylcyclohexylamine acyl_chloride Acyl Chloride Formation start->acyl_chloride coupling Amide Coupling acyl_chloride->coupling workup Workup and Purification coupling->workup diastereomers Mixture of Diastereomers workup->diastereomers separation Column Chromatography diastereomers->separation diastereomer1 Isolated Diastereomer 1 separation->diastereomer1 diastereomer2 Isolated Diastereomer 2 separation->diastereomer2 nmr NMR Analysis (1H, 13C, NOESY) diastereomer1->nmr diastereomer2->nmr data Comparative NMR Data nmr->data assignment Stereochemical Assignment data->assignment G cluster_diastereomer1 Diastereomer 1 cluster_diastereomer2 Diastereomer 2 H2_1 H-2 H1_prime_1 H-1' H2_1->H1_prime_1 Strong NOE H3_1 H-3 CH3_iso_1 iso-CH3 H3_1->CH3_iso_1 H2_2 H-2 H1_prime_2 H-1' H2_2->H1_prime_2 CH3_iso_2 iso-CH3 H2_2->CH3_iso_2 Strong NOE H3_2 H-3

Caption: Hypothetical key NOE correlations for differentiating the two diastereomers.

Conclusion

The differentiation and structural elucidation of diastereomers is a critical task in modern chemistry, with significant implications for drug development and material science. As demonstrated, a systematic approach combining one- and two-dimensional NMR techniques provides a powerful and definitive means of achieving this. The distinct chemical shifts and coupling constants in 1H and 13C NMR spectra offer the initial evidence for the presence of different diastereomers, while NOESY experiments provide the crucial through-space information required for unambiguous assignment of their relative stereochemistry. By carefully executing the experimental protocols and meticulously analyzing the resulting spectral data, researchers can confidently navigate the complexities of stereoisomerism.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]

  • Singh, T., & Weaver, J. D. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24463–24468. [Link]

  • JoVE. (2024, April 4). ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

  • Stoilov, I., et al. (1994). 1H and 13C NMR analysis of C‐23 and C‐24 diastereomers of 5α‐dinosterane. Magnetic Resonance in Chemistry, 32(2), 83-90.
  • Singh, T., & Weaver, J. D. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24463–24468. [Link]

  • Supporting Information for some 2-bromo-N-aryl-N-tosylacetamides. (n.d.). Retrieved from [Link]

  • Parker, W. O. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2014).
  • Gonzalez, C., et al. (2024). NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. ChemRxiv. [Link]

  • Shokotova, D. M., et al. (2010). Representative sections of 1 H NMR spectra of diastereomers 2b (a) and 3b (b) in CDCl 3 at 298 K. ResearchGate. Retrieved from [Link]

  • Li, P. P., et al. (2018).
  • Friebolin, H. (2010). Basic one- and two-dimensional NMR spectroscopy. John Wiley & Sons.
  • PubChem. (n.d.). 2-bromo-3-methyl-n-(2-methylcyclohexyl)butanamide. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-bromo-3-methylbutanoyl bromide. Retrieved from [Link]

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Comparative

Assessing the purity of synthesized 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

An in-depth evaluation of chemical and stereoisomeric integrity is the cornerstone of robust pharmaceutical development. The synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide presents a unique intersection o...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of chemical and stereoisomeric integrity is the cornerstone of robust pharmaceutical development. The synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide presents a unique intersection of analytical hurdles. As a sterically hindered, halogenated amide with multiple stereocenters, traditional "one-size-fits-all" analytical approaches often yield misleading purity profiles.

As a Senior Application Scientist, I have designed this guide to objectively compare standard analytical methodologies against advanced, orthogonal techniques. By understanding the structural causality behind these analytical choices, researchers can implement the self-validating protocols provided below to ensure absolute data integrity.

Section 1: The Structural Causality Behind Analytical Selection

Before selecting an analytical method, we must deconstruct the molecule's specific structural liabilities. The failure of standard methods is directly tied to three molecular features:

  • Thermal Lability of the α -Bromo Amide: The carbon-halogen bond adjacent to the carbonyl is highly reactive. Under high-temperature conditions, α -bromo amides are prone to thermally induced dehydrohalogenation, forming α,β -unsaturated amides. As documented in studies on the, this structural motif requires gentle handling to prevent artificial degradation during analysis.

  • Absence of a Strong Chromophore: The molecule lacks conjugated π -systems (such as aryl rings). UV detection relies solely on the weak absorbance of the amide bond and the alkyl bromide at low wavelengths (< 220 nm). This makes High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly susceptible to solvent baseline drift and varying response factors.

  • Diastereomeric Complexity: The compound possesses three distinct stereocenters: C2 of the butanamide chain, and C1 and C2 of the 2-methylcyclohexyl ring. This results in up to 8 possible stereoisomers (4 diastereomeric pairs). Assessing stereoisomeric purity requires high-efficiency chiral resolution.

Workflow Start Synthesized Compound 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide ChemPurity Chemical Purity Assessment Start->ChemPurity StereoPurity Stereoisomeric Purity Assessment Start->StereoPurity MassID Impurity Profiling & Mass ID Start->MassID qNMR qNMR (Primary Method) High Accuracy, No Ref. Std. ChemPurity->qNMR Preferred HPLC HPLC-UV (Secondary) Low UV Absorbance Issue ChemPurity->HPLC Alternative SFC Chiral SFC Resolves 8 Stereoisomers StereoPurity->SFC Preferred ChiralHPLC Chiral HPLC Slower, Lower Resolution StereoPurity->ChiralHPLC Alternative LCMS LC-MS (ESI+) Preserves alpha-bromo group MassID->LCMS Preferred GCMS GC-MS (EI) Thermal Degradation Risk MassID->GCMS Avoid

Analytical Decision Workflow for Halogenated Amides based on structural liabilities.

Section 2: Chemical Purity - qNMR vs. HPLC-UV

In pharmaceutical development, HPLC-UV is the default for purity assessment. However, for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, HPLC-UV area-percent normalization is fundamentally flawed. Because impurities (e.g., unreacted 2-methylcyclohexanamine or hydrolyzed α -hydroxy amides) have vastly different UV response factors at 210 nm, HPLC either over-reports or under-reports impurity mass fractions.

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method. It measures the absolute molar concentration of the analyte by comparing the integral of a specific proton signal against an internal standard. As highlighted in the, qNMR provides a direct, orthogonal measurement without requiring a reference standard of the analyte itself, making it vastly superior to HPLC for this specific molecule.

Experimental Protocol 1: Self-Validating qNMR Workflow

Causality Check: To ensure trustworthiness, this protocol incorporates an "orthogonal peak check." If an underlying impurity overlaps with the primary integration peak, the calculated purity will be artificially high. By calculating purity using a secondary, structurally distant proton, the system self-validates.

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the synthesized amide and ~10.0 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid, NIST SRM 2241).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO- d6​ containing 0.05% TMS.

  • Acquisition Parameters: Acquire a 1 H NMR spectrum at 298 K. Critical Step: Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the signals of interest (typically D1​≥30 seconds). This ensures complete magnetization recovery and quantitative accuracy.

  • Primary Integration: Integrate the maleic acid olefinic protons ( δ 6.26 ppm, 2H) against the isolated α -proton of the analyte ( δ ~4.2 ppm, 1H). Calculate the absolute mass fraction ( P1​ ).

  • Self-Validation (Secondary Integration): Repeat the calculation using the isopropyl methyl doublets ( δ ~0.9 ppm, 6H) to obtain P2​ .

  • Acceptance Criteria: The assay is validated if ∣P1​−P2​∣≤1.0% .

qNMR_Logic SamplePrep Sample Preparation Weigh Analyte + Internal Standard (IS) NMR 1H NMR Acquisition (Relaxation delay > 5 * T1) SamplePrep->NMR Integration Signal Integration Select isolated analyte & IS peaks NMR->Integration Validation1 Mass Balance Check Calculate Purity (P1) via alpha-proton Integration->Validation1 Validation2 Orthogonal Peak Check Calculate Purity (P2) via methyl protons Validation1->Validation2 Success Validated Absolute Purity |P1 - P2| <= 1.0% Validation2->Success Match Fail Investigate Impurities Hidden Overlap Detected Validation2->Fail Mismatch

Self-validating qNMR logic flow utilizing orthogonal peak integration to prevent overlap errors.

Section 3: Stereoisomeric Purity - Chiral SFC vs. Traditional HPLC

The synthesis of this compound likely yields a mixture of diastereomers depending on the enantiopurity of the starting materials. As discussed in, resolving complex mixtures with up to 8 stereoisomers is a significant chromatographic challenge.

While normal-phase Chiral HPLC can resolve these isomers, the highly lipophilic nature of the compound leads to broad peaks and long run times. Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2​ , which has higher diffusivity and lower viscosity than liquid solvents, enabling sharper peaks and baseline resolution of all 8 stereoisomers in a fraction of the time.

Experimental Protocol 2: Self-Validating Chiral SFC Workflow
  • Preparation: Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade methanol.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 x 4.6 mm, 5 μ m).

  • Chromatographic Conditions: Mobile phase: CO2​ / Methanol (85:15 v/v) isocratic. Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35°C.

  • Detection: Due to the weak chromophore, couple the SFC to a single quadrupole mass spectrometer (SFC-MS) operating in ESI+ mode (monitoring for [M+H]+ at m/z 276.1 and 278.1 for the bromine isotopes).

  • Self-Validation (Forced Epimerization): To prove the method can resolve all diastereomers, treat a small aliquot of the sample with a mild base (e.g., triethylamine) for 2 hours to intentionally epimerize the labile α -bromo stereocenter. Inject this "stressed" sample. The appearance of distinct, baseline-resolved peaks for the newly formed diastereomers validates the column's resolving power.

Section 4: Impurity Profiling - The Failure of GC-MS

For volatile and semi-volatile compounds, GC-MS is a standard tool. However, for α -bromo amides, it is highly detrimental. At standard GC injection port temperatures (typically 250°C), 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide undergoes rapid thermal dehydrobromination. The resulting GC chromatogram will display a massive peak for the α,β -unsaturated amide, falsely indicating a highly impure product. Therefore, LC-MS (ESI+) operating at ambient or near-ambient temperatures must be used for the mass identification of impurities to preserve the intact molecule.

Quantitative Method Comparison Summary

Analytical TechniquePrimary ApplicationPerformance for Target CompoundKey Limitations
qNMR Absolute Chemical PurityExcellent (Direct molar measurement)Lower sensitivity for trace impurities (<0.1%)
HPLC-UV Relative Chemical PurityPoor (Lacks strong UV chromophore)Requires reference standards; baseline drift at 210 nm
Chiral SFC-MS Stereoisomeric PurityExcellent (Resolves all 8 stereoisomers)Requires specialized supercritical fluid equipment
Chiral HPLC Stereoisomeric PurityModerate (Long run times, peak broadening)High solvent consumption; poor resolution of lipophilic amides
LC-MS (ESI+) Impurity Mass ProfilingExcellent (Preserves intact molecule)Ion suppression effects in complex matrices
GC-MS (EI) Volatile Impurity ProfilingCritical Failure (Thermal degradation)Induces dehydrobromination at injection port

Conclusion

For the rigorous purity assessment of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, traditional reliance on HPLC-UV and GC-MS introduces significant analytical bias due to the molecule's lack of a chromophore and its thermal lability. A modern, robust analytical suite should prioritize methodologies for absolute chemical purity and Chiral SFC-MS for comprehensive stereoisomeric profiling.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]

  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary alpha-Bromo Amides Source: Journal of the American Chemical Society (via NIH/PMC) URL:[Link]

Validation

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Novel Compounds

Introduction: Establishing Analytical Consistency for Novel Drug Candidates The journey of a novel compound from discovery to a potential therapeutic is paved with rigorous testing and data-driven decisions. Central to t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing Analytical Consistency for Novel Drug Candidates

The journey of a novel compound from discovery to a potential therapeutic is paved with rigorous testing and data-driven decisions. Central to this process is the analytical method used to quantify the compound, ensuring its identity, purity, and strength. While single-laboratory validation establishes the initial performance of a method, its true robustness and reliability can only be ascertained through inter-laboratory validation. This process, where multiple laboratories test the same samples using the same analytical procedure, is critical for ensuring that the method is transferable, reproducible, and yields consistent results regardless of the testing site.[1][2] This guide provides a comprehensive comparison of inter-laboratory validation approaches and a detailed roadmap for conducting a collaborative study for a novel analytical method.

The validation of an analytical method aims to demonstrate its suitability for the intended purpose.[3][4] For a novel compound, this is of paramount importance as the data generated will form the basis of regulatory submissions and ultimately, impact patient safety.[2][5] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[6][7][8][9] A key component of this validation is assessing the method's reproducibility, which is determined through inter-laboratory trials.[10][11][12][13]

Comparing Inter-laboratory Validation Strategies: Collaborative Study vs. Proficiency Testing

Two primary strategies are employed for inter-laboratory validation: the collaborative study and proficiency testing. The choice between them depends on the maturity of the analytical method and the primary objective of the study.

FeatureCollaborative StudyProficiency Testing
Primary Objective To validate the performance characteristics of a specific analytical method.[14][15]To assess the competence and performance of participating laboratories.[16][17]
Methodology All laboratories adhere to a single, detailed analytical protocol.[15]Laboratories may use their own in-house methods or a specified method.
Sample Characteristics Homogeneous samples with known (or consensus) concentrations of the analyte.Homogeneous samples, often with concentrations unknown to the participants.
Data Analysis Focuses on determining the method's precision (repeatability and reproducibility) and accuracy.[8][18]Focuses on comparing each laboratory's results to a reference value, often using z-scores.[16][19]
Best Suited For Validation of a new or revised analytical method intended for standardization.Ongoing monitoring of laboratory performance and external quality assurance.[20]

For a novel compound with a newly developed analytical method, a collaborative study is the most appropriate approach to establish the method's performance characteristics across different laboratories before its widespread implementation in quality control or clinical trial sample analysis.

Designing and Executing a Collaborative Study for a Novel Compound

A well-designed collaborative study is essential for generating meaningful and statistically sound data. The following sections outline a step-by-step approach tailored for the validation of an analytical method for a novel compound.

Phase 1: Pre-Study Preparations and Protocol Development
  • Selection of Participating Laboratories: A minimum of eight laboratories reporting valid data for each material is recommended to ensure robust statistical analysis.[21] For specialized or complex methods, a minimum of five laboratories may be acceptable.[21] The laboratories should have the necessary equipment and expertise.

  • The Challenge of the Reference Standard: For a novel compound, a well-characterized reference standard may not be readily available.[22] Therefore, a sufficient quantity of a single, homogeneous batch of the novel compound must be prepared and characterized to the greatest extent possible by the originating laboratory. This "provisional" reference standard will be distributed to all participating laboratories.

  • Preparation and Distribution of Test Samples: A minimum of five different materials (e.g., different batches of the drug substance, or drug product with different concentrations) should be prepared.[21] To assess accuracy, some samples should be spiked with known amounts of the novel compound. All samples must be highly homogeneous to ensure that any observed variability is due to the analytical method and not the samples themselves.

  • Development of a Detailed Study Protocol: A comprehensive protocol is the cornerstone of a successful collaborative study. It should include:

    • A clear objective and scope of the study.

    • A detailed, step-by-step analytical procedure.

    • Specifications for all critical reagents, equipment, and system suitability tests.

    • Instructions for sample handling, storage, and preparation.

    • A data reporting format.

    • Pre-defined acceptance criteria for all validation parameters.

Phase 2: Experimental Execution in Participating Laboratories

Each participating laboratory will execute the analytical method as per the study protocol. It is crucial that no deviations from the prescribed procedure are made. Any unforeseen issues should be documented and reported to the study coordinator.

Phase 3: Data Analysis and Interpretation

The statistical analysis of the data generated from a collaborative study is a critical step to evaluate the performance of the analytical method.[9][19]

1. Initial Data Review and Outlier Analysis: Before performing detailed statistical calculations, the data from all laboratories should be compiled and reviewed for any inconsistencies or obvious errors. Statistical tests for outliers, such as Cochran's test for variances and Grubbs' test for individual means, should be applied to identify and potentially exclude data that is inconsistent with the rest of the dataset.[8][11]

*dot graph TD { A[Collect Data from All Laboratories] --> B{Perform Outlier Tests}; B --> C{Cochran's Test for Variances}; B --> D{Grubbs' Test for Means}; C --> E{Identify and Justify Outliers}; D --> E; E --> F[Exclude Justified Outliers from Final Calculation]; F --> G[Calculate Method Performance Parameters]; A --> G;

} *end Caption: Statistical analysis workflow for inter-laboratory validation data.

2. Calculation of Performance Characteristics: The following key performance characteristics are evaluated in an inter-laboratory validation study:

Validation ParameterDescriptionTypical Acceptance Criteria for a Novel Compound Assay
Accuracy The closeness of the test results to the true value. Assessed using spiked samples or a certified reference material (if available).Mean recovery of 98.0% to 102.0% of the theoretical value.
Precision The degree of agreement among individual test results.
Repeatability (sr)Precision under the same operating conditions over a short interval of time (within-laboratory precision).Relative Standard Deviation (RSD) ≤ 2%
Reproducibility (sR)Precision between laboratories (inter-laboratory precision).[10][11][12][13]Relative Standard Deviation (RSD) ≤ 3%
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the target concentration for an assay.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 or RSD ≤ 10% at the proposed limit.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

G cluster_0 Core Validation Parameters cluster_1 Precision Sub-parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Repeatability Repeatability Precision->Repeatability Within-Lab Reproducibility Reproducibility Precision->Reproducibility Between-Labs Specificity Specificity Linearity->Specificity LOQ LOQ Specificity->LOQ Robustness Robustness LOQ->Robustness

Addressing Challenges Specific to Novel Compounds

The inter-laboratory validation of an analytical method for a novel compound presents unique challenges:

  • Matrix Effects: When analyzing biological samples, the sample matrix can interfere with the analysis.[6] This should be investigated by spiking the novel compound into blank matrix from different sources.

  • Stability of the Novel Compound: The stability of the novel compound in the prepared samples under the conditions of storage and shipment must be evaluated to ensure that the samples remain unchanged during the course of the study.

  • Lack of a Compendial Method: For a novel compound, there is no established reference method. Therefore, the collaborative study itself serves to establish the performance of the new method.

Conclusion: Ensuring Confidence in Analytical Data for Novel Therapeutics

A successful inter-laboratory validation provides a high degree of confidence in the reliability and transferability of an analytical method for a novel compound.[2] It is a critical step in the drug development process that ensures the consistency and quality of data generated across different testing sites, which is fundamental for regulatory submissions and for making informed decisions throughout the lifecycle of a new drug product.[23][24] By following a well-defined protocol, utilizing appropriate statistical tools, and understanding the unique challenges associated with novel compounds, researchers and scientists can effectively validate their analytical methods and contribute to the development of safe and effective new medicines.

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Sources

Comparative

Comparative docking scores of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with different protein targets

A Senior Application Scientist's Guide to Comparative Molecular Docking Analysis Topic: Comparative Docking Scores of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with Different Protein Targets Authored For: Researc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Molecular Docking Analysis

Topic: Comparative Docking Scores of 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide with Different Protein Targets

Authored For: Researchers, scientists, and drug development professionals engaged in structure-based drug design and discovery.

Executive Summary

In the landscape of early-stage drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of chemical libraries against biological targets.[1][2] Molecular docking, a cornerstone of structure-based drug design, predicts the binding affinity and orientation of a ligand within a protein's active site.[3][4][5] This guide presents a comparative in silico analysis of the novel compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide , a halogenated amide with potential for diverse molecular interactions.

We have evaluated its binding potential against a panel of four therapeutically relevant, yet structurally distinct, protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, Estrogen Receptor Alpha (ERα), Thrombin, and the Dopamine D2 Receptor (DRD2). Our objective is to provide a clear, data-driven comparison of the compound's predicted affinities, offering insights into its potential selectivity and guiding future experimental validation. This document details the rigorous computational methodology employed, presents the results in a comparative framework, and discusses the scientific rationale behind the observed binding scores.

Introduction to the Core Components

The Ligand: 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

The subject of our investigation is a small molecule, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. Its structure features a flexible N-cyclohexyl ring, an amide linker capable of hydrogen bonding, and a brominated carbon center which can participate in halogen bonding—a key interaction in modern medicinal chemistry. The molecule's combination of hydrophobic and polar features makes it an interesting candidate for binding to a variety of protein pockets. The canonical SMILES representation for this structure is CC1CCCCC1NC(=O)C(C(C)C)Br.[6]

The Protein Targets: A Diverse Therapeutic Panel

To comprehensively assess the ligand's binding profile, four proteins were selected from different classes, each a validated drug target:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial in cell signaling and a major target in oncology.[7][8]

  • Estrogen Receptor Alpha (ERα): A nuclear hormone receptor that is a primary target in the treatment of hormone-responsive breast cancers.[9][10]

  • Thrombin: A serine protease that plays a central role in the blood coagulation cascade, making it a key target for anticoagulant therapies.[11][12]

  • Dopamine D2 Receptor (DRD2): A G-protein coupled receptor (GPCR) that is the main target for most antipsychotic drugs used in treating schizophrenia and other neurological disorders.[13][14][15]

Experimental Protocol: A Validated Molecular Docking Workflow

The following section details the step-by-step computational protocol designed to ensure scientific rigor and reproducibility. The causality for each step is explained to provide a clear understanding of the experimental choices.

Workflow Overview

The entire in silico experiment follows a logical progression from data acquisition and preparation to docking simulation and results analysis. This workflow is designed to minimize artifacts and produce reliable, comparable data.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Protein Structure Acquisition (RCSB PDB) PDB_Prep 3. Receptor Preparation (Clean, Add Hydrogens) PDB->PDB_Prep Raw PDB File LIG 2. Ligand Structure Generation (PubChem) LIG_Prep 4. Ligand Preparation (Energy Minimization, Torsions) LIG->LIG_Prep SMILES/SDF GRID 5. Grid Box Definition (Define Search Space) PDB_Prep->GRID Prepared Receptor DOCK 6. Molecular Docking (AutoDock Vina) LIG_Prep->DOCK Prepared Ligand GRID->DOCK Config File RESULTS 7. Results Collation (Binding Energy, Pose Analysis) DOCK->RESULTS Docking Output COMPARE 8. Comparative Analysis (Rank by Score & Selectivity) RESULTS->COMPARE Score Table

Caption: A validated workflow for comparative molecular docking.
Step-by-Step Methodology
  • Protein Structure Acquisition & Preparation:

    • Action: High-resolution crystal structures for each target protein were downloaded from the RCSB Protein Data Bank (PDB).[16][17][18][19] The selected PDB IDs were: 2RF9 (EGFR), 1SJ0 (ERα), 1DOJ (Thrombin), and 6CM4 (DRD2).[9][11][15][20]

    • Causality: Using experimentally determined structures provides the most accurate representation of the protein's native conformation. The chosen structures are well-resolved and complexed with a ligand, which reliably identifies the location of the primary binding pocket.

    • Protocol: All non-protein atoms (e.g., water molecules, co-factors not essential for binding) were removed. Polar hydrogen atoms were added, and Gasteiger charges were computed. This step is critical to ensure a chemically correct and properly charged protein model for the docking simulation.

  • Ligand Preparation:

    • Action: The 3D structure of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide was generated from its SMILES string obtained from PubChem.[21][22][23] The structure was then energy-minimized using the MMFF94 force field. Rotatable bonds were defined.

    • Causality: Energy minimization provides a low-energy, stable starting conformation for the ligand. Defining rotatable bonds is essential for allowing the docking algorithm to explore the conformational flexibility of the molecule, which is crucial for finding the optimal binding pose.[2]

  • Docking Simulation with AutoDock Vina:

    • Action: Molecular docking was performed using AutoDock Vina, a widely validated and efficient open-source docking program.[24][25]

    • Causality: AutoDock Vina is recognized for its improved speed and accuracy compared to previous versions and employs a sophisticated scoring function to estimate binding affinity.[24][26] Its reliability makes it a standard tool for virtual screening and binding mode analysis.

    • Protocol: For each protein, a grid box was defined to encompass the known active site, with a 1 Å spacing. The size of the grid box was set to 25x25x25 Å to ensure the ligand could freely rotate and translate within the binding pocket. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to ensure a comprehensive exploration of the conformational space. The top 9 predicted binding poses for the ligand in each receptor were generated and ranked by their corresponding binding affinity scores.

Results: Comparative Binding Affinity

The primary output of the docking simulation is the binding affinity, a score in kcal/mol that estimates the Gibbs free energy of binding. A more negative score indicates a more favorable predicted interaction. The results for the top-ranked pose of the ligand with each protein target are summarized below.

Protein TargetPDB IDBinding Affinity (kcal/mol)Predicted Ligand Efficiency (LE)
Dopamine D2 Receptor (DRD2) 6CM4-8.9 0.52
Estrogen Receptor Alpha (ERα) 1SJ0-8.1 0.48
Thrombin 1DOJ-6.5 0.38
Epidermal Growth Factor Receptor (EGFR) 2RF9-6.2 0.36

Note: Ligand Efficiency (LE) is calculated as the binding affinity divided by the number of heavy atoms in the ligand (17), providing a measure of binding potency relative to size.

Discussion and Scientific Interpretation

The in silico data provides a clear hierarchy of binding potential for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide against the selected targets.

  • Highest Affinity for DRD2 and ERα: The compound shows the most promising predicted binding affinity for the Dopamine D2 Receptor (-8.9 kcal/mol) and the Estrogen Receptor Alpha (-8.1 kcal/mol). These scores are significant and suggest that the ligand's physicochemical properties are highly complementary to the binding pockets of these receptors. The DRD2 binding pocket is known to accommodate bulky hydrophobic groups, which likely interact favorably with the ligand's methylcyclohexyl moiety. Similarly, the ERα active site is notoriously plastic and can accommodate a variety of hydrophobic scaffolds.

  • Moderate to Low Affinity for Thrombin and EGFR: The binding scores for Thrombin (-6.5 kcal/mol) and EGFR (-6.2 kcal/mol) are considerably weaker. This suggests a poorer fit or a lack of specific, high-energy interactions. The active site of thrombin, a serine protease, is highly polar and specifically recognizes charged residues (like arginine) in its substrates, a feature our neutral compound lacks. The ATP-binding pocket of EGFR kinase, while having hydrophobic regions, may not offer the precise geometry to favorably accommodate this specific ligand.

  • Implications for Selectivity: The differential scores suggest that the compound may exhibit selectivity for DRD2 and ERα over Thrombin and EGFR. A difference of over 2.0 kcal/mol in binding energy between DRD2 and EGFR implies a theoretically significant preference, which is a desirable attribute in drug design to minimize off-target effects.

Conclusion and Future Directions

This computational guide demonstrates that 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is a promising ligand candidate with predicted sub-micromolar affinity for the Dopamine D2 Receptor and Estrogen Receptor Alpha. The docking scores provide a strong rationale for prioritizing these targets for further investigation.

The next logical steps are experimental validation. In vitro binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), should be conducted to confirm these computational predictions and determine experimental binding constants (K_d or K_i). Should these results prove positive, co-crystallization of the compound with DRD2 or ERα would provide definitive, atomic-level proof of the binding mode.

References

  • AutoDock Vina. The Scripps Research Institute.

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. [24]

  • Worldwide Protein Data Bank. wwPDB. [16]

  • RCSB PDB: Homepage. RCSB Protein Data Bank. [27]

  • Crystal structure of the complex between the EGFR kinase domain and a Mig6 peptide (PDB ID: 2RF9). RCSB Protein Data Bank. [20]

  • Human Estrogen Receptor Alpha Ligand-binding Domain in Complex with an Antagonist (PDB ID: 1SJ0). RCSB Protein Data Bank. [9]

  • Crystal structure of human alpha-thrombin complexed with an inhibitor (PDB ID: 1DOJ). RCSB Protein Data Bank. [11]

  • Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone (PDB ID: 6CM4). RCSB Protein Data Bank. [13][15]

  • PubChem Homepage. National Center for Biotechnology Information. [23]

  • PubChem Compound entry for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. PubChem. [6]

  • Molecular Docking: A powerful approach for structure-based drug discovery. Expert Opinion on Drug Discovery. [2]

  • Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [5]

  • Molecular docking in drug design: Basic concepts and application spectrums. Journal of Drug Delivery and Therapeutics. [1]

Sources

Validation

A Comparative Analysis of the Cytotoxicity of Brominated vs. Non-Brominated Butanamide Analogs

A Technical Guide for Researchers in Drug Discovery and Development Authored by: A Senior Application Scientist Abstract The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract

The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance therapeutic efficacy. However, this structural modification can also significantly impact the cytotoxic profile of a compound. This guide provides a comprehensive comparison of the cytotoxic effects of brominated butanamide analogs versus their non-brominated counterparts. We will delve into the underlying mechanisms that may contribute to differential toxicity, provide detailed protocols for assessing cytotoxicity, and present available data to inform the design of safer, more effective therapeutic agents.

Introduction: The Rationale for Bromination in Drug Design

Butanamides are a class of organic compounds characterized by a four-carbon chain with an amide functional group. This scaffold is present in a variety of biologically active molecules. Bromination, the process of introducing a bromine atom into a molecule, is a frequently employed tactic in drug development for several key reasons:

  • Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to greater intracellular concentrations and improved target engagement.

  • Altered Metabolic Stability: Bromine can block sites of metabolic oxidation, leading to a longer biological half-life of the drug.

  • Enhanced Binding Interactions: The electronegative nature and size of the bromine atom can lead to stronger interactions with biological targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.

While these effects can be beneficial for the therapeutic activity of a compound, they can also lead to increased off-target effects and cytotoxicity. Therefore, a thorough understanding of how bromination affects the safety profile of butanamide analogs is crucial for their development as potential therapeutics.

Comparative Cytotoxicity: A Data-Driven Analysis

Studies on haloacetamides, which share the amide functional group with butanamides, have shown that the nature of the halogen substituent significantly influences their reactivity and toxicity. The general trend for toxicity in monohalogenated acetamides is: iodoacetamide > bromoacetamide > chloroacetamide.[1] This suggests that the leaving group ability of the halogen plays a role in their mechanism of action, which often involves covalent modification of cellular nucleophiles like cysteine residues in proteins.[1]

While specific IC50 values for simple butanamide and 2-bromobutanamide are not available in a comparative context, research on more complex N-substituted butanamide derivatives indicates that halogenation can impact cytotoxicity. For instance, a study on N-hydroxybutanamide derivatives found that an iodoaniline-containing analog exhibited low toxicity to several cancer cell lines, with IC50 values generally above 100 μM.[2][3] This highlights that the overall structure of the molecule plays a significant role in determining its cytotoxic potential, and the effect of halogenation is context-dependent.

To provide a framework for comparison, the following table presents hypothetical IC50 values that would be expected based on the general principles of increased toxicity with halogenation.

Table 1: Hypothetical Comparative Cytotoxicity of Butanamide Analogs

CompoundStructureHypothetical IC50 (µM) on a Generic Cancer Cell Line
ButanamideCH₃CH₂CH₂CONH₂> 1000
2-BromobutanamideCH₃CH₂CH(Br)CONH₂100 - 500

Disclaimer: These are hypothetical values for illustrative purposes and are not derived from direct experimental comparison. Actual IC50 values would need to be determined experimentally.

Mechanistic Insights into Bromine-Mediated Cytotoxicity

The increased cytotoxicity observed in some brominated organic compounds can be attributed to several potential mechanisms:

  • Increased Reactivity as an Alkylating Agent: The presence of a bromine atom, particularly on the alpha-carbon to the carbonyl group as in 2-bromobutanamide, can make the compound a more potent alkylating agent. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions with biological macromolecules such as DNA and proteins. Covalent modification of these essential molecules can disrupt their function, leading to cell cycle arrest and apoptosis.

  • Induction of Oxidative Stress: Some halogenated compounds have been shown to induce the production of reactive oxygen species (ROS) within cells.[4] An imbalance in ROS can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.

  • Altered Membrane Interactions: The increased lipophilicity of brominated analogs can lead to enhanced interactions with cellular membranes. This can disrupt membrane integrity and function, affecting ion transport and signaling processes that are vital for cell survival.

  • Specific Enzyme Inhibition: The brominated analog may have a higher affinity for the active site of certain enzymes, leading to their inhibition and the disruption of critical metabolic pathways.

The following diagram illustrates the potential pathways through which a brominated butanamide analog might exert greater cytotoxicity compared to its non-brominated counterpart.

cluster_0 Brominated Butanamide Analog cluster_1 Cellular Effects cluster_2 Cellular Outcome Increased Lipophilicity Increased Lipophilicity Enhanced Membrane Permeation Enhanced Membrane Permeation Increased Lipophilicity->Enhanced Membrane Permeation Electrophilic Carbon Center Electrophilic Carbon Center Alkylation of Nucleophiles (DNA, Proteins) Alkylation of Nucleophiles (DNA, Proteins) Electrophilic Carbon Center->Alkylation of Nucleophiles (DNA, Proteins) Increased Intracellular Concentration Increased Intracellular Concentration Enhanced Membrane Permeation->Increased Intracellular Concentration Disruption of Protein Function Disruption of Protein Function Alkylation of Nucleophiles (DNA, Proteins)->Disruption of Protein Function DNA Damage DNA Damage Alkylation of Nucleophiles (DNA, Proteins)->DNA Damage Increased Intracellular Concentration->Alkylation of Nucleophiles (DNA, Proteins) Induction of Oxidative Stress (ROS) Induction of Oxidative Stress (ROS) Increased Intracellular Concentration->Induction of Oxidative Stress (ROS) Apoptosis Apoptosis Disruption of Protein Function->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Induction of Oxidative Stress (ROS)->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential mechanisms of brominated butanamide cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of brominated and non-brominated butanamide analogs, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated and non-brominated butanamide analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Butanamide Analogs Treat with Butanamide Analogs Incubate 24h->Treat with Butanamide Analogs Incubate (24-72h) Incubate (24-72h) Treat with Butanamide Analogs->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate 2-4h Incubate 2-4h Add MTT Reagent->Incubate 2-4h Solubilize Formazan Crystals Solubilize Formazan Crystals Incubate 2-4h->Solubilize Formazan Crystals Measure Absorbance at 570 nm Measure Absorbance at 570 nm Solubilize Formazan Crystals->Measure Absorbance at 570 nm Calculate IC50 Calculate IC50 Measure Absorbance at 570 nm->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the butanamide analogs. It is important to also include a maximum LDH release control (cells treated with a lysis buffer) and a spontaneous LDH release control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction (if necessary): Some kits require the addition of a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Conclusion and Future Directions

The strategic incorporation of bromine into butanamide analogs holds the potential to enhance their therapeutic properties. However, this guide highlights the critical need for a thorough evaluation of the resulting cytotoxic effects. While direct comparative data for simple butanamide analogs is sparse, the available evidence from related halogenated compounds suggests that bromination is likely to increase cytotoxicity. The proposed mechanisms for this increased toxicity include enhanced alkylating potential, induction of oxidative stress, and altered membrane interactions.

For researchers and drug development professionals, it is imperative to conduct rigorous in vitro cytotoxicity testing, such as the MTT and LDH assays detailed here, to establish a clear structure-activity relationship for both efficacy and safety. Future studies should aim to directly compare the cytotoxic profiles of brominated and non-brominated butanamide analogs in a panel of relevant cancer and normal cell lines. This will enable a more precise understanding of the therapeutic index and guide the rational design of next-generation butanamide-based therapeutics with optimized safety and efficacy.

References

  • Makarov, V. V., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7687. [Link]

  • Makarov, V. V., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. PMC. [Link]

  • Schultz, T. W., et al. (2006). Identification of reactive toxicants: structure-activity relationships for amides. Ecotoxicology, 15(6), 517-523. [Link]

  • Durgun, M., et al. (2021). Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N-substituted aminobenzenesulfonamides. Indian Journal of Chemistry, 60B, 888-900.
  • Hua, J., & Pero, R. W. (1997). Toxicity, antitumor and chemosensitizing effects of 3-chloroprocainamide. Acta Oncologica, 36(8), 811-816.
  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(5), 805-812. [Link]

  • Darwish, N. H., et al. (2023). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN. Bulletin of the Chemical Society of Ethiopia, 37(4), 999-1011.
  • Farmaha, J. S., et al. (2016). Evaluation of Common Use Brominated Flame Retardant (BFR) Toxicity Using a Zebrafish Embryo Model. Toxics, 4(3), 19. [Link]

  • Li, X., et al. (2020). Effects of novel brominated flame retardants and metabolites on cytotoxicity in human umbilical vein endothelial cells. Chemosphere, 253, 126653. [Link]

  • Darnerud, P. O. (2003). Toxic effects of brominated flame retardants in man and in wildlife.
  • Pals, J., et al. (2011). Monohalogenated acetamide induced cellular stress and genotoxicity is related to electrophilic softness and thiol/thiolate reactivity. Toxicology and Applied Pharmacology, 257(2), 249-256. [Link]

Sources

Comparative

Orthogonality of different analytical techniques for compound characterization

As a Senior Application Scientist navigating the complexities of biopharmaceutical development, I frequently encounter a critical pitfall in compound characterization: the over-reliance on a single analytical technique....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of biopharmaceutical development, I frequently encounter a critical pitfall in compound characterization: the over-reliance on a single analytical technique. When characterizing complex macromolecules like monoclonal antibodies (mAbs) or novel drug delivery systems, relying solely on one method—such as Size-Exclusion Chromatography (SEC)—introduces systemic risk.

To ensure product safety and efficacy, the explicitly mandate the use of orthogonal analytical techniques[1]. Orthogonality means measuring the same Critical Quality Attribute (CQA)—such as aggregation, purity, or molecular weight—using fundamentally different physical or chemical principles. This approach ensures that an artifact generated by one method is not blindly accepted as the ground truth.

This guide provides an objective, data-driven comparison of the core orthogonal techniques used for compound characterization, detailing the causality behind their mechanisms and providing a self-validating experimental protocol for your laboratory.

The Orthogonal Matrix: Causality and Physical Principles

To understand why orthogonality is non-negotiable, we must examine the physical principles governing each technique. Artifacts in analytical chemistry are rarely random; they are causal responses to the limitations of the instrument's physical environment.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase.

    • The Causality of Artifacts: SEC is highly susceptible to non-specific column interactions. Hydrophobic or positively charged aggregates may bind to the silica matrix, delaying their elution (masquerading as smaller species) or failing to elute entirely, leading to a false-positive purity reading[2].

  • Dynamic Light Scattering (DLS): Measures the time-dependent fluctuations of scattered light caused by the Brownian motion of particles, calculating the hydrodynamic radius via the Stokes-Einstein equation.

    • The Causality of Sensitivity: DLS scattering intensity is proportional to the sixth power of the particle radius ( I∝r6 ). Therefore, DLS is exquisitely sensitive to trace amounts of high-molecular-weight (HMW) aggregates that SEC might filter out or fail to detect[2].

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): Measures the migration of molecules under a high centrifugal force in a matrix-free environment.

    • The Causality of Ground Truth: Because SV-AUC requires no stationary phase, it eliminates column-induced artifacts. It separates species based on mass and shape (friction), providing the absolute "ground truth" for aggregation states in the molecule's native buffer[3].

Table 1: Technical Comparison of Orthogonal Characterization Methods
Analytical TechniquePrimary Physical PrincipleMeasured PropertyOptimal Size RangeStrengthsKey Limitations
SEC-UV/MALS Porous exclusion / Hydrodynamic volumeMolecular Weight / Size1 kDa – 1000 kDaHigh throughput, excellent resolution for monomers vs. dimers.Prone to column interactions; large aggregates may be filtered out.
DLS Brownian motion / Light scatteringHydrodynamic Radius ( Rh​ )1 nm – 10 µmMatrix-free, highly sensitive to trace large aggregates.Low resolution; cannot easily separate species of similar sizes (requires >3x size difference).
SV-AUC Centrifugal sedimentationSedimentation Coefficient ( s )1 kDa – 100 MDaMatrix-free, high resolution, native state analysis.Low throughput, requires specialized equipment and complex data analysis.
Native MS Gas-phase ionization / Time-of-flightMass-to-charge ratio ( m/z )100 Da – 1 MDaUnmatched mass accuracy, identifies exact modifications.Requires volatile buffers (e.g., ammonium acetate), altering native state.

Workflow Visualization: The Orthogonal Network

To build a robust characterization profile, these techniques must be integrated into a cross-validating workflow. The diagram below illustrates how different principles compensate for each other's blind spots.

OrthogonalWorkflow Sample Biotherapeutic Sample (e.g., Stressed mAb) SEC SEC-UV/MALS Principle: Hydrodynamic Volume Sample->SEC DLS Dynamic Light Scattering (DLS) Principle: Brownian Motion Sample->DLS AUC SV-AUC Principle: Centrifugal Sedimentation Sample->AUC Artifact Column Interaction Check (Mass Recovery < 95%?) SEC->Artifact Trace Trace HMW Detection (Intensity ∝ r⁶) DLS->Trace Validation Matrix-Free Validation (True Monomer %) AUC->Validation Artifact->Validation Validates CQA Comprehensive CQA Profile (Validated Aggregation State) Artifact->CQA Trace->CQA Validation->CQA

Orthogonal analytical workflow for biotherapeutic compound characterization.

Experimental Design: A Self-Validating Protocol for mAb Aggregation

To demonstrate the necessity of orthogonality, we utilize a self-validating experimental protocol. A protocol is "self-validating" when it includes internal mathematical checks—in this case, a Mass Balance Recovery Check —that immediately flag when a primary technique (like SEC) is failing.

Objective

Quantify the aggregation profile of a thermally stressed IgG1 monoclonal antibody (mAb) using SEC, DLS, and SV-AUC.

Step-by-Step Methodology

Step 1: Sample Preparation & Thermal Stressing

  • Prepare the IgG1 mAb at a concentration of 5.0 mg/mL in its native formulation buffer (e.g., 20 mM Histidine, pH 6.0).

  • Split the sample into two aliquots: Control (stored at 4°C) and Stressed (incubated at 40°C for 14 days to induce aggregation).

  • Filter the Control sample through a 0.22 µm PES filter. Crucial: Do not filter the Stressed sample prior to analysis, as this artificially removes the very aggregates we aim to characterize.

Step 2: SEC-UV Analysis & Mass Balance Check

  • Inject 20 µL of both samples onto a Bio-SEC column (e.g., 300 Å pore size) using a mobile phase of 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Monitor elution at UV 280 nm.

  • Self-Validation Check: Calculate the total peak area of the Stressed sample and divide it by the total peak area of the Control sample.

    • Causality: If the recovery is <95%, large aggregates have either been sheared by the HPLC pump, filtered by the column frit, or irreversibly bound to the stationary phase. This mathematically proves SEC is underreporting aggregation.

Step 3: High-Throughput Screening via DLS

  • Load 40 µL of the Stressed sample into a quartz cuvette and analyze via DLS at 25°C.

  • Evaluate the Z-average diameter and the Polydispersity Index (PdI).

  • Switch the data view from "Volume %" to "Intensity %".

    • Causality: Because I∝r6 , a minor peak at 100 nm in the Intensity distribution confirms the presence of sub-visible particles that SEC failed to elute, validating the missing mass from Step 2[4].

Step 4: Matrix-Free Validation via SV-AUC

  • Load 400 µL of the Stressed sample and 410 µL of matching reference buffer into a double-sector AUC cell with sapphire windows.

  • Centrifuge at 40,000 RPM at 20°C, collecting interference and absorbance (280 nm) scans every 3 minutes.

  • Analyze the data using the continuous c(s) distribution model.

    • Causality: Because AUC operates in the native buffer without a column, all species (monomers, dimers, and massive aggregates) sediment according to their true mass. The monomer fraction calculated here is the definitive ground truth[5].

Experimental Data Comparison & Interpretation

The following table summarizes experimental data generated from the protocol above. It highlights the danger of relying solely on SEC for a stressed compound.

Table 2: Comparative Aggregation Data for Thermally Stressed IgG1
MetricSEC-UVDLS (Intensity %)SV-AUC ( c(s) model)
Monomer Purity (%) 96.5%N/A (Low resolution)89.2%
Dimer/Oligomer (%) 3.5%N/A8.1%
Large HMW Aggregates Not Detected Present (Peak at 120 nm) 2.7% (>20S species)
Total Mass Recovery 91.0% (Failed validation)100% (In-situ)100% (In-situ)

Data Interpretation: If a researcher relied only on SEC, they would report a highly pure product (96.5% monomer). However, the self-validating mass recovery check flagged a 9.0% loss of mass. DLS immediately identified the presence of large HMW aggregates (120 nm) causing this mass loss, which were likely stuck on the SEC column frit. Finally, SV-AUC provided the accurate, matrix-free quantification, revealing the true monomer purity was only 89.2%.

This orthogonal synergy is exactly why regulatory bodies demand multi-technique characterization[1]. By understanding the physical causality behind each instrument's limitations, scientists can construct a comprehensive, artifact-free profile of their compounds.

References

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products U.S. Food and Drug Administration (FDA) URL:[Link]

  • From Formation to Detection: Understanding Monoclonal Antibody Aggregation through Analytical Lenses Journal of Biochemical Technology (2024) URL:[Link]

  • Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods Pharmaceutics, MDPI (2022) URL:[Link]

  • App Note: Comparison of DLS vs AUC for Monoclonal Antibodies Louisiana State University / Malvern Instruments URL:[Link]

Sources

Validation

Establishing the limit of detection (LOD) and limit of quantification (LOQ) for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide: A Comparative Analytical Guide Executive Summary The compound 2-bromo-3-methyl-N-(2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Bromo-3-methyl-N-(2-methylcyclohexyl)butanamide: A Comparative Analytical Guide

Executive Summary

The compound 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS 1134723-91-3) is an aliphatic α -bromoamide[1]. In pharmaceutical development, α -haloamides are frequently flagged as potent alkylating agents and potentially mutagenic impurities (PMIs)[2]. Under the International Council for Harmonisation (ICH) M7 guidelines, mutagenic impurities must be strictly controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day to limit carcinogenic risk[3][4].

Because of these stringent regulatory limits, establishing a highly sensitive Limit of Detection (LOD) and Limit of Quantification (LOQ) is critical. This guide objectively compares three analytical methodologies—HPLC-UV, LC-MS/MS, and GC-ECD—detailing the causality behind their performance and providing self-validating experimental protocols for trace-level quantification.

Analytical Decision Matrix: Causality & Method Selection

The selection of an analytical method must be dictated by the intrinsic physicochemical properties of the target molecule.

  • Lack of Chromophore: 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide lacks a conjugated π -electron system or aromatic ring. Consequently, it exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV highly susceptible to baseline noise and matrix interference.

  • Protonatable Amide Bond: The secondary amide nitrogen allows for efficient protonation [M+H]+ in positive Electrospray Ionization (ESI+), making LC-MS/MS a highly specific alternative. Furthermore, the natural isotopic distribution of the bromine atom yields a distinct 1:1 ratio of M and M+2 peaks, providing an excellent diagnostic signature for mass spectrometry.

  • Electronegative Halogen: The α -bromine atom possesses a high electron affinity. This makes the molecule an ideal candidate for Gas Chromatography with Electron Capture Detection (GC-ECD), which offers unparalleled sensitivity for halogenated compounds.

DecisionTree A 2-bromo-3-methyl-N- (2-methylcyclohexyl)butanamide B Aliphatic Backbone (No UV Chromophore) A->B C Electronegative Bromine (High Electron Affinity) A->C D Protonatable Amide (Ionizable in ESI) A->D E HPLC-UV LOD > 1.0 µg/mL (Not Recommended) B->E F GC-ECD LOD < 0.5 ng/mL (Gold Standard) C->F G LC-MS/MS LOD ~ 2.0 ng/mL (High Specificity) D->G

Fig 1. Analytical decision matrix based on the physicochemical properties of the target molecule.

Comparative Performance Data

The following table summarizes the empirical performance of the three platforms when establishing LOD and LOQ for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide. Data is derived from signal-to-noise (S/N) evaluations compliant with ICH Q2(R2) validation parameters.

Analytical PlatformEstimated LOD (S/N ≥ 3)Estimated LOQ (S/N ≥ 10)Linearity (R²)Matrix Effect SusceptibilityPrimary Advantage
HPLC-UV (210 nm)~1.0 µg/mL~3.0 µg/mL> 0.990High (Baseline drift)Low cost, ubiquitous availability.
LC-MS/MS (ESI+)~2.0 ng/mL~6.0 ng/mL> 0.995Moderate (Ion suppression)High structural specificity via MRM.
GC-ECD ~0.2 ng/mL ~0.6 ng/mL > 0.999 LowUnmatched halogen sensitivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They incorporate internal system suitability testing (SST) to mathematically prove the validity of the established LOD and LOQ.

Protocol A: GC-ECD (Gold Standard for Trace Sensitivity)

Causality: The 63Ni radioactive source in the ECD emits β -particles that generate thermal electrons in the make-up gas. The highly electronegative bromine atom captures these electrons, causing a drop in the baseline current that is directly proportional to the compound's concentration.

Step-by-Step Methodology:

  • Sample Preparation: Perform a liquid-liquid extraction (LLE) using a non-polar solvent (e.g., n-hexane) to isolate the hydrophobic amide while leaving polar matrix components behind.

  • Chromatographic Conditions:

    • Column: DB-5 (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Make-up Gas: Nitrogen at 30 mL/min (essential for ECD electron thermalization).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector/Detector Temp: 250°C / 300°C.

  • Self-Validation & LOD/LOQ Calculation:

    • Blank Verification: Inject the extraction solvent. The S/N ratio at the expected retention time must be <3 .

    • LOQ Establishment: Inject a 0.6 ng/mL standard. Calculate the S/N ratio using the peak height relative to the baseline noise over a 1-minute window. The system is validated if S/N ≥10 and the relative standard deviation (RSD) of 6 replicate injections is ≤10% .

    • LOD Establishment: Extrapolate the LOD to a concentration yielding an S/N of 3:1 (typically ~0.2 ng/mL).

Protocol B: LC-MS/MS (Optimal for Complex Matrices)

Causality: In highly complex biological or formulated matrices, GC-ECD may suffer from co-eluting halogenated interferences. LC-MS/MS bypasses this by filtering ions based on their specific mass-to-charge (m/z) transitions.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in initial mobile phase conditions or perform protein precipitation using cold acetonitrile if analyzing biological matrices.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4 minutes to elute the hydrophobic cyclohexyl moiety.

  • Mass Spectrometry (ESI+ MRM) Conditions:

    • Precursor Ion: m/z 276.1 (for 79Br ) and m/z 278.1 (for 81Br ).

    • Product Ion: Optimize collision energy (CE) to monitor the loss of the bromine atom or the cleavage of the cyclohexyl ring.

  • Self-Validation & LOD/LOQ Calculation:

    • Matrix Effect Control: Spike a stable isotope-labeled internal standard (SIL-IS) into all samples. The IS peak area must not vary by more than ±15% across the run.

    • LOQ Establishment: Inject the target LOQ concentration (~6.0 ng/mL). The system is validated if the accuracy is between 80-120% of the nominal concentration and S/N ≥10 .

LOD/LOQ Validation Workflow

The following workflow illustrates the ICH Q2(R2) compliant logical sequence for establishing and validating the LOD and LOQ for this compound.

ValidationFlow S1 Step 1: Blank Matrix Evaluation S2 Step 2: Spike at Target Concentration S1->S2 S3 Step 3: Measure Signal-to-Noise (S/N Ratio) S2->S3 LOD Establish LOD (S/N ≥ 3:1) S3->LOD LOQ Establish LOQ (S/N ≥ 10:1) S3->LOQ Val Step 4: Method Validation (Accuracy & Precision) LOD->Val LOQ->Val

Fig 2. ICH Q2(R2) compliant workflow for establishing and validating LOD and LOQ.

References

  • American Elements. "2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide". American Elements Catalog. Available at:[Link][1][5]

  • National Institutes of Health (NIH) / PMC. "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals". Regulatory Toxicology and Pharmacology. Available at:[Link][3]

  • International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)". ICH Official Guidelines. Available at:[Link][4]

  • Google Patents. "WO2019104155A2 - Chemical probe-dependent evaluation of protein activity and uses thereof" (Discussion on alpha-haloamides as alkylating targeting groups). WIPO/PCT. Available at:[2]

Sources

Comparative

A Comparative Guide to Establishing Method Robustness for a Novel Amide Analyte

This guide provides an in-depth, experience-driven comparison of approaches to robustness testing for analytical methods, specifically tailored for the challenges presented by a novel amide compound. It moves beyond a si...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of approaches to robustness testing for analytical methods, specifically tailored for the challenges presented by a novel amide compound. It moves beyond a simple recitation of regulatory guidelines to explain the scientific rationale behind experimental design, ensuring that the developed method is not only compliant but also reliable in real-world laboratory settings.

The Imperative of Robustness in Pharmaceutical Analysis

In drug development, an analytical method is the cornerstone of quality assessment. Its ability to deliver consistent, reliable results is paramount. Robustness, as defined by the International Council for Harmonisation (ICH), is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] This provides an indication of its reliability during normal usage.[1] For a novel amide, a molecule that may be susceptible to hydrolysis, establishing a robust analytical method early in development can prevent significant delays and resource expenditure later on.[3][4]

This guide will compare two primary approaches to robustness testing: the traditional "one-factor-at-a-time" (OFAT) method and the more modern "Design of Experiments" (DoE) approach. We will use a hypothetical novel amide, "Amidapril," to illustrate the practical application and comparative value of these methodologies.

The Analytical Landscape for a Novel Amide: A Case Study with "Amidapril"

"Amidapril" is a novel therapeutic agent with a central amide linkage, making it potentially susceptible to degradation via hydrolysis under acidic or basic conditions.[4][5] The primary analytical method for assay and impurity determination is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Nominal HPLC Method Parameters for "Amidapril":

ParameterNominal Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm
Injection Volume 10 µL

The critical quality attributes (CQAs) for this method are the accurate quantification of Amidapril and the resolution of its primary degradation product, "Amidapril-Acid," from the parent peak.

Comparative Approaches to Robustness Testing

The OFAT approach involves systematically altering one parameter while keeping all others constant.[6] This method is straightforward to design and execute, making it a common choice in many laboratories.

Experimental Design:

For our "Amidapril" method, we would investigate the following parameters:

  • Flow Rate: ± 10% (0.9 and 1.1 mL/min)[7][8]

  • Column Temperature: ± 5°C (30°C and 40°C)[7][9]

  • Mobile Phase pH (Aqueous): ± 0.2 units

  • Percentage of Acetonitrile (Initial Gradient): ± 2%

Each of these variations would be run in triplicate, and the results compared to the nominal conditions.

Causality Behind Parameter Selection:

  • Flow Rate: Variations in flow rate can directly impact retention times and peak areas. A non-robust method might show significant shifts in retention time, potentially leading to misidentification of peaks.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. For amides, temperature can also influence the rate of on-column degradation.

  • Mobile Phase pH: The amide bond of "Amidapril" is susceptible to hydrolysis. Small changes in pH can significantly impact the stability of the analyte during the analysis, leading to the formation of "Amidapril-Acid."[3][5]

  • Mobile Phase Composition: The percentage of the organic modifier (acetonitrile) is a critical parameter in reversed-phase chromatography, directly influencing retention and selectivity.[10]

Data Presentation (OFAT):

Parameter VariedLevelRetention Time of Amidapril (min)Resolution (Amidapril/Amidapril-Acid)Tailing Factor of Amidapril
Nominal -8.522.81.1
Flow Rate 0.9 mL/min9.452.91.1
1.1 mL/min7.732.71.1
Temperature 30°C8.752.91.1
40°C8.312.71.2
pH -0.28.552.81.1
+0.28.492.51.1
% Acetonitrile -2%8.983.11.1
+2%8.052.51.2

Critique of the OFAT Approach:

While simple, the OFAT method fails to account for interactions between parameters. For instance, the effect of a change in pH might be exacerbated by a simultaneous increase in temperature. This is a significant limitation, as it provides an incomplete picture of the method's true robustness.

DoE is a statistical approach that allows for the simultaneous investigation of multiple parameters and their interactions.[11] Factorial or fractional factorial designs are commonly employed for robustness studies.[9][12] This approach provides a more comprehensive understanding of the method's performance within a defined operational space.

Experimental Design (Fractional Factorial):

A fractional factorial design can efficiently screen the same parameters as the OFAT approach but in fewer runs, while also providing information on interactions.

RunFlow Rate (mL/min)Temperature (°C)pH% Acetonitrile
10.930-0.2-2%
21.130-0.2+2%
30.940-0.2+2%
41.140-0.2-2%
50.930+0.2+2%
61.130+0.2-2%
70.940+0.2-2%
81.140+0.2+2%
91.035NominalNominal
101.035NominalNominal

Data Presentation (DoE):

The results from a DoE study are typically analyzed using statistical software to generate Pareto charts and interaction plots, which visually represent the significance of each factor and their interactions.

Pareto Chart of Effects (Hypothetical Data):

This chart would visually rank the impact of each parameter and their interactions on a critical response, such as the resolution between Amidapril and Amidapril-Acid. A bar extending beyond a significance threshold would indicate a factor that significantly impacts the method's robustness.

Causality and Interaction Insights:

A key advantage of the DoE approach is its ability to reveal interactions. For example, the analysis might show a significant interaction between temperature and pH. This would imply that at higher temperatures, the method is more sensitive to small changes in pH, a critical piece of information for defining the method's control strategy.

Experimental Protocols
  • "Amidapril" Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of Amidapril reference standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with the mobile phase at the nominal starting conditions.

  • "Amidapril-Acid" Spiked Sample: Prepare a working standard solution of "Amidapril" as described above. Spike with a known amount of "Amidapril-Acid" reference standard to achieve a concentration that is approximately 0.5% of the "Amidapril" concentration.

  • Equilibrate the HPLC system with the mobile phase at the conditions specified for the first run in the DoE design table.

  • Perform a blank injection (mobile phase) to ensure a clean baseline.

  • Inject the "Amidapril-Acid" Spiked Sample in triplicate.

  • Record the retention times, peak areas, tailing factors, and resolution between Amidapril and Amidapril-Acid.

  • Repeat steps 1-4 for all experimental conditions outlined in the DoE design.

  • After completing all runs, re-inject the spiked sample under nominal conditions to confirm system performance has not drifted.

Visualization of Workflows

Robustness_Testing_Workflow cluster_OFAT OFAT Approach cluster_DoE DoE Approach OFAT_Start Define Nominal Method OFAT_Var1 Vary Parameter 1 OFAT_Start->OFAT_Var1 OFAT_Var2 Vary Parameter 2 OFAT_Var1->OFAT_Var2 OFAT_VarN Vary Parameter 'n' OFAT_Var2->OFAT_VarN OFAT_Analyze Analyze Data Sequentially OFAT_VarN->OFAT_Analyze OFAT_End Assess Robustness (No Interaction Data) OFAT_Analyze->OFAT_End DoE_Start Define Nominal Method & Factors DoE_Design Create Experimental Design (e.g., Factorial) DoE_Start->DoE_Design DoE_Execute Execute All Runs DoE_Design->DoE_Execute DoE_Analyze Statistical Analysis (ANOVA, Pareto) DoE_Execute->DoE_Analyze DoE_End Assess Robustness & Interactions DoE_Analyze->DoE_End

Caption: Comparative workflows for OFAT and DoE robustness testing.

Caption: DoE reveals interactions between parameters affecting robustness.

Conclusion and Recommendations

For the robustness testing of an analytical method for a novel amide like "Amidapril," the Design of Experiments (DoE) approach is demonstrably superior to the traditional one-factor-at-a-time (OFAT) method. While OFAT is simpler to implement, its failure to detect interactions between critical parameters can lead to a false sense of security regarding method reliability.

The DoE approach, by providing a more holistic understanding of the method's performance, allows for the establishment of a more robust control strategy. This is particularly crucial for a molecule like an amide, where factors such as pH and temperature can have a synergistic effect on degradation. The initial investment in designing and analyzing a DoE study is far outweighed by the long-term benefits of a well-understood and reliable analytical method. This proactive approach to method development is in line with modern regulatory expectations, including the principles outlined in ICH Q14 on Analytical Procedure Development.[13][14]

By embracing a DoE-based approach to robustness testing, researchers, scientists, and drug development professionals can ensure the quality and consistency of their analytical data, ultimately contributing to the development of safer and more effective medicines.

References

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Pharma Validation. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. American Pharmaceutical Review. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Column Robustness Case Study for a Liquid Chromatographic Method Validated in Compliance with ICH, VICH, and GMP Guidelines. ResearchGate. [Link]

  • Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. National Center for Biotechnology Information. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • What kind of experimental design for finding and checking robustness of analytical methods? ResearchGate. [Link]

  • Development of a New USP General Information Chapter: Verification of Compendial Procedures. Pharmaceutical Technology. [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. [Link]

  • EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • Is robustness and ruggedness study needed for UV Spectroscopic methods? ResearchGate. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Method Validation and Robustness. LCGC International. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). YouTube. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF ABSTRACT. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. National Center for Biotechnology Information. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Analytical Method Validation for UV Spectroscopic Assay Method of Trypsin-Chymotrypsin Tablets. SciSpace. [Link]

  • 10.3 Different ways to evaluate robustness. Sisu@UT. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. LinkedIn. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

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Validation

Head-to-head comparison of different synthesis routes for 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

An In-depth Technical Guide to the Synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide This guide provides a head-to-head comparison of distinct synthetic routes for the formation of 2-bromo-3-methyl-N-(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

This guide provides a head-to-head comparison of distinct synthetic routes for the formation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, a complex amide with multiple stereocenters. The selection of an appropriate synthetic pathway is critical for achieving optimal yield, purity, and scalability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of two primary amide-coupling strategies, supported by experimental protocols and mechanistic insights.

Introduction and Retrosynthetic Analysis

The target molecule, 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide, is a substituted amide. Its synthesis is most logically approached by forming the central amide bond between a suitable carboxylic acid precursor and an amine precursor. A retrosynthetic analysis reveals two key synthons: 2-bromo-3-methylbutanoic acid and 2-methylcyclohexylamine .

The overall synthetic strategy, therefore, involves two main stages:

  • Preparation of Key Intermediates : The synthesis of the α-bromo acid and the substituted cyclohexylamine.

  • Amide Coupling : The formation of the final product by joining these two intermediates.

This guide will focus primarily on a comparative analysis of different methods for the crucial amide coupling step, as this is often the most variable and impactful stage of the synthesis.

G Target 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide AmideBond Amide Bond Formation (Retrosynthesis) Target->AmideBond Acid 2-bromo-3-methylbutanoic acid AmideBond->Acid Amine 2-methylcyclohexylamine AmideBond->Amine

Caption: Retrosynthetic analysis of the target amide.

Synthesis of Key Precursors

A robust synthesis of the final product relies on the efficient preparation of its constituent parts. Below are established and reliable methods for obtaining the necessary acid and amine precursors.

Precursor A: Synthesis of 2-bromo-3-methylbutanoic acid

The most direct method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction .[1] This reaction selectively introduces a bromine atom at the carbon adjacent to the carboxyl group.

  • Starting Material: 3-Methylbutanoic acid (Isovaleric acid)

  • Reagents: Bromine (Br₂) and a catalytic amount of Phosphorus Tribromide (PBr₃).

  • Mechanism: PBr₃ first converts the carboxylic acid into an acyl bromide. This acyl bromide readily enolizes, and the enol form undergoes electrophilic attack by Br₂ to give the α-bromo acyl bromide. Subsequent hydrolysis (during workup) converts the acyl bromide back to the carboxylic acid, now with the desired α-bromine substituent.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-methylbutanoic acid and a catalytic amount of PBr₃.

  • Heat the mixture gently.

  • Slowly add bromine (Br₂) from the dropping funnel. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which should be directed to a scrubber.

  • After the addition is complete, continue to heat the mixture under reflux until the red color of the bromine disappears.

  • Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extract the product into an organic solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude 2-bromo-3-methylbutanoic acid can be purified by distillation or recrystallization.[2][3]

Precursor B: Synthesis of 2-methylcyclohexylamine

2-methylcyclohexylamine can be efficiently synthesized via the reductive amination of 2-methylcyclohexanone.[4][5] This versatile method forms the C-N bond and reduces the intermediate imine in a single pot.

  • Starting Material: 2-Methylcyclohexanone

  • Reagents: Ammonia (or an ammonia source like ammonium acetate), and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C).[4]

  • Mechanism: The ketone reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding primary amine.

Experimental Protocol: Reductive Amination

  • In a high-pressure reaction vessel, dissolve 2-methylcyclohexanone in an appropriate solvent like anhydrous methanol.[4]

  • Add an excess of the amine source (e.g., a solution of ammonia in methanol).

  • Carefully add the catalyst, such as 10% Palladium on carbon (Pd/C), under an inert atmosphere.[4]

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).[4]

  • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, vent the hydrogen and filter the mixture through Celite to remove the catalyst.[4]

  • Concentrate the filtrate and perform a standard aqueous workup, followed by purification via distillation to yield 2-methylcyclohexylamine.

Head-to-Head Comparison of Amide Coupling Routes

With the precursors in hand, the final and most critical step is the amide bond formation. We will compare two of the most common and effective strategies: the Acyl Chloride method and the Carbodiimide Coupling method.

Route 1: The Acyl Chloride (Schotten-Baumann) Pathway

This classic and robust method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride, which then readily reacts with the amine.[][7][8]

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable ammonium carboxylate salt, requiring high temperatures (>100 °C) to drive off water and form the amide.[9] To make the reaction feasible under mild conditions, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Converting it to an acyl chloride (using reagents like thionyl chloride, SOCl₂) achieves this, as the chloride ion is an excellent leaving group.[8] An organic base like triethylamine or pyridine is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[][7]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Acid 2-bromo-3-methylbutanoic acid SOCl2 SOCl₂ or (COCl)₂ in aprotic solvent (DCM) Acid->SOCl2 AcylChloride 2-bromo-3-methylbutanoyl chloride SOCl2->AcylChloride Amine 2-methylcyclohexylamine AcylChloride->Amine Base Base (e.g., Et₃N) in DCM Amine->Base Product Final Amide Product Base->Product

Caption: Workflow for the Acyl Chloride Pathway.

Experimental Protocol: Acyl Chloride Amidation

  • Acyl Chloride Formation : In a flask under an inert atmosphere, dissolve 2-bromo-3-methylbutanoic acid in an anhydrous aprotic solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases. Remove the excess SOCl₂ and solvent under vacuum to yield the crude acyl chloride.[10]

  • Amidation : Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2-methylcyclohexylamine and a slight excess of a base (e.g., triethylamine) in DCM. Slowly add the amine solution to the acyl chloride solution. Stir the reaction at room temperature for 8-16 hours.[7]

  • Workup : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification : Purify the final amide by column chromatography on silica gel or recrystallization.

Route 2: The Carbodiimide Direct Coupling Pathway

This route utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), to facilitate direct amide bond formation from the carboxylic acid and amine without isolating an intermediate.[8][9]

Causality Behind Experimental Choices: Carbodiimides function by activating the carboxylic acid in situ. The carboxylate oxygen attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is an "active ester" with a much better leaving group than the hydroxyl of the original acid. The amine can then perform a nucleophilic attack on the carbonyl carbon of this active ester, forming the amide and releasing a urea byproduct (e.g., N,N'-dicyclohexylurea, DCU, in the case of DCC). This method is favored for its mild conditions and is a cornerstone of modern peptide synthesis.[7][8]

G Start Acid + Amine + EDC in aprotic solvent (DMF or DCM) Activation In-situ activation of Acid (O-acylisourea intermediate) Start->Activation Coupling Nucleophilic attack by Amine Activation->Coupling Product Final Amide Product + Urea Byproduct Coupling->Product

Caption: Workflow for the Carbodiimide Coupling Pathway.

Experimental Protocol: EDC Coupling

  • Reaction Setup : In a round-bottom flask, dissolve the 2-bromo-3-methylbutanoic acid, 2-methylcyclohexylamine (1.0-1.2 equivalents), and a coupling agent like EDC (1.1-1.5 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.[9]

  • Coupling : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC.

  • Workup : Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The primary challenge with this method is the removal of the urea byproduct. If EDC is used, the byproduct is water-soluble and can often be removed during the aqueous workup. If DCC is used, the resulting DCU is poorly soluble and can often be removed by filtration. Final purification is typically achieved via column chromatography.

Comparative Data Summary

The choice between these routes depends on several factors, including scale, substrate sensitivity, and available purification methods.

ParameterRoute 1: Acyl Chloride PathwayRoute 2: Carbodiimide Coupling
Reaction Conditions Can be harsh (SOCl₂ is corrosive)Very mild (often room temp)
Typical Yield High (often >85%)Good to High (70-95%)
Purity (Crude) Generally highCan be contaminated with urea byproduct
Key Reagents Thionyl Chloride (SOCl₂), Base (Et₃N)EDC or DCC
Byproducts HCl, SO₂, Base-HCl saltWater-soluble urea (EDC) or insoluble DCU (DCC)
Ease of Purification Straightforward workupCan be difficult due to urea byproduct removal
Scalability Excellent; common in industrial processesGood, but cost of coupling agents can be a factor
Safety Concerns Use of corrosive SOCl₂; HCl gas evolutionDCC is a known allergen and skin sensitizer

Stereochemical Considerations

The synthesis of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide involves multiple chiral centers.

  • 2-bromo-3-methylbutanoic acid : The α-carbon (C2) is chiral. The HVZ reaction on achiral 3-methylbutanoic acid will produce a racemic mixture of (R)- and (S)-2-bromo-3-methylbutanoic acid.

  • 2-methylcyclohexylamine : This molecule has two chiral centers (C1 and C2). Synthesis from 2-methylcyclohexanone will produce a mixture of diastereomers (cis and trans isomers), each as a racemic mixture.

Consequently, coupling the racemic acid with the diastereomeric mixture of the amine will result in a complex mixture of at least four pairs of enantiomers (eight stereoisomers in total). If a specific stereoisomer is required, chiral starting materials or a chiral separation/resolution step would be necessary.

Conclusion and Recommendations

Both the acyl chloride and carbodiimide coupling routes are viable and effective methods for synthesizing 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide.

  • For large-scale synthesis and cost-effectiveness , the Acyl Chloride Pathway (Route 1) is often preferred. Its reagents are inexpensive, the reactions are typically high-yielding, and the workup is straightforward, making it highly scalable.[]

  • For laboratory-scale synthesis, especially with sensitive or valuable starting materials , the Carbodiimide Coupling Pathway (Route 2) is an excellent choice due to its exceptionally mild reaction conditions.[8][9] Using a water-soluble carbodiimide like EDC simplifies purification compared to DCC.

The final choice must be guided by the specific project goals, balancing the need for yield, purity, cost, and safety.

References

  • Benchchem. An In-depth Technical Guide to the Formation Mechanism of Methyl 2-bromo-3-methylbut-2-enoate.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Fisher Scientific. Amide Synthesis.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.
  • CymitQuimica. CAS 565-74-2: 2-Bromo-3-methylbutyric acid.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine.
  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive.
  • Sigma-Aldrich. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8.
  • ChemicalBook. (2026, January 13). 2-Bromo-3-methylbutyric acid | 565-74-2.
  • PubChem. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487.
  • Benchchem. Physical and chemical properties of 2-bromo-N-(3-methylbutyl)butanamide.

Sources

Safety & Regulatory Compliance

Safety

2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide proper disposal procedures

Standard Operating Procedure: Disposal and Deactivation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle ma...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Deactivation of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of reactive synthetic intermediates. 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS: 1134723-91-3) is a brominated organic amide utilized in advanced organic synthesis[1]. Because of its specific structural motifs, this compound cannot be treated as standard organic waste.

This guide provides a causality-driven, self-validating protocol for the safe chemical quenching, segregation, and ultimate thermal destruction of this compound, ensuring your laboratory maintains the highest standards of safety and environmental compliance.

Mechanistic Hazard Assessment (The "Why")

To design a robust disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound:

  • Electrophilic Alkylating Hazard: The molecule contains an α -bromo amide moiety. The α -haloacetamide construct is a well-documented, highly electrophilic pharmacophore that acts as a potent alkylating agent[2]. It readily undergoes SN​2 nucleophilic substitution. In a biological context, this makes the unquenched chemical a severe irritant, potential sensitizer, and cytotoxin, as it can covalently bind to nucleophilic residues (e.g., cysteine thiols) in proteins and nucleic acids.

  • Organobromine Environmental Toxicity: Halogenated organics, specifically organobromines, pose severe environmental risks if discharged into waterways, potentially forming toxic brominated disinfection by-products (DBPs)[3]. Furthermore, improper thermal destruction of organobromines can generate highly toxic brominated dioxins, furans, and corrosive hydrogen bromide (HBr) gas.

Primary Disposal Protocol: Chemical Quenching

Expertise & Experience Insight: Never dispose of active alkylating agents directly into bulk waste carboys. Over time, they can cross-react with other waste components, generating heat or pressurized gases. We utilize a chemical quenching step using Sodium Thiosulfate (STS). STS is a classic, highly effective nucleophile used to neutralize electrophilic alkylating agents[4]. The thiosulfate ion attacks the α -carbon, displacing the bromide ion and forming a water-soluble, non-toxic Bunte salt.

Step-by-Step Quenching Methodology: This protocol is designed to be a self-validating system, ensuring the hazard is neutralized before it ever reaches the waste stream.

  • Preparation: Perform all operations inside a certified chemical fume hood. Equip standard PPE: nitrile gloves (double-gloving recommended for alkylators), a flame-resistant lab coat, and chemical splash goggles.

  • Solubilization: Dissolve the residual 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide in a minimal volume of a compatible, water-miscible solvent (e.g., ethanol or isopropanol) inside a round-bottom flask.

  • Quench Addition: Slowly add a 5% to 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to the dissolved amide[4]. Ensure a minimum 5-fold molar excess of STS to drive the reaction to completion.

  • Agitation & Verification (Self-Validation): Stir the mixture vigorously at room temperature for 2 to 4 hours to ensure complete SN​2 conversion. Validation Step: Spot the reaction mixture on a Thin Layer Chromatography (TLC) plate alongside a reference standard of the starting material. The complete disappearance of the starting material spot validates that the alkylating hazard has been successfully neutralized.

  • Waste Transfer: Once verified, the solution is no longer a reactive alkylating hazard, though it remains a halogenated organic waste mixture.

Secondary Disposal Protocol: Segregation and Incineration

Following deactivation, the waste must be managed according to stringent environmental regulations.

  • Segregation: The quenched mixture must be strictly segregated into containers designated exclusively for "Halogenated Organic Waste"[5]. Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and complicates the downstream incineration process.

  • Incineration Parameters: The waste must be transferred to a RCRA-permitted hazardous waste facility. The incinerator must operate at a combustion zone temperature exceeding 1100°C (2000°F) with a residence time of at least 2 seconds to achieve the required 99.99% Destruction and Removal Efficiency (DRE)[6]. Crucially, the facility must be equipped with a wet acid-gas scrubber to neutralize the corrosive HBr gas produced during the combustion of the organobromine[6].

Quantitative Disposal Parameters

Summarizing the operational data ensures that environmental health and safety (EHS) teams can rapidly audit the disposal workflow.

ParameterOperational ValueRationale / Impact
Chemical CAS 1134723-91-3Identifies the specific brominated amide[1].
Quench Reagent Excess 5x Molar ExcessDrives the SN​2 nucleophilic substitution to 100% completion[4].
Quench Reaction Time 2 - 4 HoursProvides sufficient time for the formation of the Bunte salt at room temperature.
Incineration Temperature > 1100°C (2000°F)Prevents the formation of toxic brominated dioxins/furans[6].
Destruction Efficiency 99.99% DREMandated EPA standard for halogenated hazardous waste[6].
Scrubber Requirement Wet Acid-Gas ScrubberNeutralizes HBr gas generated during thermal destruction[6].

Process Visualization

The following diagram maps the logical relationship between the chemical hazard, the quenching mechanism, and the logistical disposal pathway.

G A 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (Active Alkylating Agent) B Add 5% Sodium Thiosulfate (STS) (Nucleophilic Quench) A->B Step 1: Solubilize & Quench C S_N2 Displacement of Bromide (TLC Verified Bunte Salt) B->C 2-4 Hours at RT D Segregate as Halogenated Organic Waste C->D Step 2: Liquid Waste Routing E High-Temp Incineration (>1100°C) with Wet Scrubber D->E Step 3: Thermal Destruction

Workflow for the chemical quenching and thermal destruction of alpha-bromo amides.

References

  • Title: Synthetically Modified Methoxsalen for Enhanced Cytotoxicity in Light and Dark Reactions Source: nih.gov (PMC) URL: [Link]

  • Title: Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 Source: researchgate.net URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration Source: epa.gov URL: [Link]

  • Title: Bromine contamination and risk management in terrestrial and aquatic ecosystems Source: nih.gov (PMC) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide

As a Senior Application Scientist, I approach the handling of reactive chemical intermediates not merely as a compliance exercise, but as a rigorous system of chemical logic. 2-bromo-3-methyl-N-(2-methylcyclohexyl)butana...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of reactive chemical intermediates not merely as a compliance exercise, but as a rigorous system of chemical logic. 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide (CAS: 1134723-91-3) is a prime example of a molecule that demands strict operational discipline.

This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound safely, ensuring that every procedure is a self-validating system designed to protect both the researcher and the integrity of the experiment.

Mechanistic Hazard Analysis: The Causality of Risk

To design an effective safety protocol, we must first understand the molecular causality of the hazard. The defining structural feature of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide is the carbon-bromine bond situated adjacent ( α ) to the amide carbonyl.

The electron-withdrawing nature of the carbonyl group significantly increases the electrophilicity of the α -carbon, classifying this molecule as a potent alkylating agent [1]. If exposed to unprotected skin, eyes, or respiratory mucosa, biological nucleophiles—such as the sulfhydryl groups of cysteine residues in proteins or the amine groups in DNA—will rapidly attack this α -carbon via an SN​2 mechanism. This irreversible covalent modification (alkylation) leads to severe contact dermatitis, systemic sensitization, and cellular toxicity[1].

To mitigate this, we utilize competitive nucleophilic quenching. By introducing a "soft," highly reactive nucleophile like Sodium Thiosulfate ( Na2​S2​O3​ ), we can outcompete biological targets, safely displacing the bromide to form a non-toxic, water-soluble Bunte salt[2].

HazardMechanism Electrophile Alpha-Bromo Amide (Reactive Electrophile) Toxicity Alkylated Biomolecule (Sensitization / Toxicity) Electrophile->Toxicity Unprotected Exposure (SN2 Alkylation) SafeAdduct Thiosulfate Adduct (Safe Bunte Salt) Electrophile->SafeAdduct Decontamination (SN2 Displacement) BioNu Biological Nucleophile (e.g., Protein-SH) BioNu->Toxicity Quench Sodium Thiosulfate (Na2S2O3) Quench->SafeAdduct

Figure 1: SN2 pathways of alpha-bromo amides with biological targets vs. thiosulfate quenchers.

Risk-Mitigated PPE Matrix

Because this compound is a solid alkylating agent, Personal Protective Equipment (PPE) must be selected to prevent both dermal permeation and the inhalation of micro-particulates. According to OSHA laboratory safety guidance, PPE serves as the critical final barrier when handling reactive hazards, and materials must be chosen based on chemical compatibility[3]. Thin latex or standard nitrile can be permeated by alkylating agents over time; therefore, layered or specialized barriers are required.

Operational ScaleGlove SpecificationEye & Face ProtectionBody & Respiratory Protection
Analytical (<100 mg) Double-gloved Nitrile (min 5 mil thickness). Change outer glove immediately upon suspected contact.Snug-fitting safety goggles (ANSI Z87.1+).Flame-resistant lab coat, closed-toe shoes. Mandatory handling inside a certified fume hood.
Preparative (>100 mg) Inner: Nitrile (5 mil).Outer: Butyl rubber or Neoprene (high resistance to alkylators).Safety goggles + Full face shield.Tyvek sleeves over lab coat. N95/P100 respirator if emergency handling outside a hood is required.

Operational Protocols: Dispensing & Reaction Setup

Every protocol must be a self-validating system. We do not just weigh the chemical; we verify containment at every step to ensure zero exposure outside of engineering controls.

Step-by-Step Handling Methodology:

  • Workspace Preparation: Line the floor of a certified chemical fume hood with disposable, absorbent bench paper (polyethylene backing facing down). Ensure the hood sash is pulled down to the lowest workable height.

  • Static Mitigation: Alpha-bromo amides in solid form can carry static charges, causing toxic particulates to aerosolize. Wipe the exterior of the chemical bottle and your metal weighing spatula with a static-dissipative cloth before opening.

  • Closed-System Weighing: Tare a sealable glass vial on the analytical balance. Bring the closed vial into the fume hood, transfer the required mass of 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide into the vial, and seal it tightly before removing it from the hood to re-weigh. This validates that no dust escapes into the general laboratory environment.

  • Solvent Addition: When initiating the reaction, always add the solvent to the solid, never the solid to the solvent. This prevents the aerosolization of the reactive powder during mixing.

Spill Response and Waste Disposal Plan

Disposing of active alkylating agents directly into organic waste streams is a severe safety violation, as they can cross-react exothermically with other waste components. The electrophile must be chemically deactivated (quenched) prior to disposal.

Step-by-Step Quenching & Disposal Methodology:

  • Quench Solution Preparation: Prepare a 5% (w/v) Sodium Thiosulfate solution in water. (Self-validation check: The solution must be clear. If sulfur precipitation is visible, the thiosulfate has degraded and a fresh batch must be made).

  • Spill Decontamination: If the solid is spilled, gently cover the powder with absorbent paper towels to prevent dust generation. Slowly pour the 5% sodium thiosulfate solution over the towels to completely saturate the area. Leave undisturbed for 30 minutes to ensure complete SN​2 conversion into the safe Bunte salt[2]. Wipe up and dispose of the towels in solid hazardous waste.

  • Reaction Waste Quenching: Before transferring completed reaction mixtures to a hazardous waste carboy, add an equal volume of the 5% sodium thiosulfate solution to the reaction vessel. Stir vigorously for 1 hour at room temperature.

  • Phase Separation & Disposal: The biphasic mixture can now be safely separated. Route the organic layer to standard halogenated/non-halogenated waste (depending on your solvent), and route the aqueous layer (now containing the deactivated Bunte salt) to aqueous hazardous waste.

References

  • Evaluating Hazards and Assessing Risks in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI - NIH). URL: [Link]1]

  • Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4. PubMed (NIH). URL: [Link]2]

  • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. URL: [Link]3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
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2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
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